Product packaging for 3-Chloroisoquinolin-4-OL(Cat. No.:CAS No. 101774-33-8)

3-Chloroisoquinolin-4-OL

Cat. No.: B595342
CAS No.: 101774-33-8
M. Wt: 179.603
InChI Key: HLMAYSDUIAOBQE-UHFFFAOYSA-N
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Description

3-Chloroisoquinolin-4-ol is a versatile heterocyclic building block of interest in medicinal chemistry and organic synthesis . The chlorinated isoquinoline scaffold provides a key structural motif for researchers developing novel pharmacologically active compounds. Its molecular structure, featuring reactive chlorine and hydroxyl groups, makes it a valuable precursor for further chemical modifications and the construction of more complex molecular architectures . This compound is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use. Researchers can utilize this building block to explore new pathways in drug discovery and the synthesis of specialized chemicals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClNO B595342 3-Chloroisoquinolin-4-OL CAS No. 101774-33-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloroisoquinolin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-8(12)7-4-2-1-3-6(7)5-11-9/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMAYSDUIAOBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=C2O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697447
Record name 3-Chloroisoquinolin-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101774-33-8
Record name 3-Chloroisoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Chloroisoquinolin-4-OL chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-Chloroisoquinolin-4-ol

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif integral to natural product chemistry and pharmaceutical development.[1][2] As a class of nitrogen-containing heterocycles, isoquinoline derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[3][4][5] Within this important family of compounds, this compound emerges as a highly versatile and valuable synthetic intermediate. Its unique arrangement of functional groups—a reactive chlorine atom, an acidic hydroxyl group, and an aromatic core—provides multiple handles for chemical modification.

This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It offers a comprehensive overview of the physicochemical properties, spectroscopic profile, and key chemical transformations of this compound. By explaining the causality behind its reactivity and providing field-proven protocols for its derivatization, this document serves as a practical resource for leveraging this scaffold in the design and synthesis of novel, biologically active molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is paramount before its use in synthesis. This section details the structural, physical, and spectroscopic characteristics of this compound.

Core Chemical Structure

This compound consists of a benzene ring fused to a pyridine ring, with a chlorine substituent at the C-3 position and a hydroxyl group at the C-4 position.

Chemical Structure of this compound

Figure 1. Chemical structure of this compound.

Physicochemical Properties

The key physicochemical data for this compound are summarized below. These values, derived from supplier data and computational predictions, are crucial for planning reactions, purification, and formulation.[6][7]

PropertyValueReference
CAS Number 101774-33-8[6][7]
Molecular Formula C₉H₆ClNO[6][7]
Molecular Weight 179.60 g/mol [6][7]
Melting Point 168.5-169.5 °C (decomposes)[6]
Boiling Point 425.6 ± 25.0 °C (Predicted)[6]
pKa 5.26 ± 0.50 (Predicted)[6]
LogP 2.59[6][7]
Appearance Off-white to pale yellow solidInferred
Spectroscopic Characterization

Spectroscopic analysis confirms the identity and purity of this compound. The expected spectral features are as follows:

  • ¹H NMR: The spectrum will show distinct signals for the protons on the aromatic rings. Protons on the benzene portion of the scaffold will appear in the aromatic region, with coupling patterns indicative of their positions. A singlet corresponding to the C-1 proton and a broad singlet for the hydroxyl proton (which may exchange with D₂O) are also expected. It is worth noting that some isoquinoline derivatives have been reported to exhibit anomalous NMR spectra with significant line broadening, which may be influenced by solvent choice and purity.[8]

  • ¹³C NMR: The spectrum will display nine distinct carbon signals corresponding to the isoquinoline core. The chemical shifts will be influenced by the attached functional groups; for instance, the carbons bonded to the chlorine (C-3), oxygen (C-4), and nitrogen atoms will have characteristic downfield shifts.

  • Infrared (IR) Spectroscopy: Key vibrational bands include a broad O-H stretch for the hydroxyl group (around 3200-3400 cm⁻¹), C=C and C=N stretching vibrations from the aromatic system (around 1500-1650 cm⁻¹), and a C-Cl stretching frequency (typically below 800 cm⁻¹).

  • Mass Spectrometry (MS): In Electron Impact (EI) mass spectrometry, the molecule will exhibit a molecular ion peak (M⁺) at m/z corresponding to its molecular weight.[9] A characteristic isotopic pattern, the (M+2) peak, will be observed at approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.[6]

Synthesis of the this compound Scaffold

The preparation of this compound can be achieved through several synthetic routes. One common and effective method involves the oxidation and subsequent hydrolysis of 3-chloroisoquinoline.[6] This transformation provides a reliable pathway to the desired scaffold for further functionalization.

Protocol: Synthesis from 3-Chloroisoquinoline

This multi-step procedure converts commercially available 3-chloroisoquinoline into the target compound.

Step 1: N-Oxide Formation

  • Dissolve 3-chloroisoquinoline (1.0 eq) in glacial acetic acid.

  • Add aqueous hydrogen peroxide (30%, ~2.0 eq) dropwise while maintaining the temperature below 40°C.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC until the starting material is consumed.

  • Carefully neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 3-chloroisoquinoline N-oxide.

Step 2: Rearrangement and Hydrolysis

  • Treat the crude 3-chloroisoquinoline N-oxide from the previous step with acetic anhydride.

  • Heat the mixture, which will likely result in the formation of an intermediate acetate ester.

  • After cooling, add an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

  • Stir the mixture until hydrolysis is complete (monitored by TLC).

  • Acidify the aqueous solution with HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to afford this compound.

Workflow Diagram: Synthesis of this compound

G start 3-Chloroisoquinoline step1 Oxidation (H₂O₂, Acetic Acid) start->step1 intermediate1 3-Chloroisoquinoline N-Oxide step1->intermediate1 step2 Rearrangement & Hydrolysis (Acetic Anhydride, then NaOH) intermediate1->step2 product This compound step2->product

A simplified workflow for synthesizing this compound.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from its three distinct reactive sites: the electrophilic C-3 carbon bearing a chlorine leaving group, the nucleophilic/acidic C-4 hydroxyl group, and the aromatic ring system. This section details the principal reactions that enable the structural diversification of this scaffold.

Nucleophilic Aromatic Substitution (SNAr) at the C-3 Position

The chlorine atom at the C-3 position is activated towards nucleophilic substitution by the electron-withdrawing effect of the ring nitrogen. This allows for the displacement of the chloride ion by a wide range of nucleophiles, including amines, alkoxides, and thiols, providing a straightforward route to diverse derivatives.[10][11][12]

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13]

General mechanism for SNAr at the C-3 position.

Protocol: General Procedure for Amination

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF or NMP), add the desired amine (1.2-2.0 eq).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq).

  • Heat the reaction mixture at 80-120°C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[14] The C-Cl bond of this compound is an excellent handle for such transformations.

The Suzuki-Miyaura reaction enables the coupling of the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond.[15][16] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

G Pd0 PdII_Aryl Pd0->PdII_Aryl Oxidative Addition PdII_Boron PdII_Aryl->PdII_Boron Transmetalation PdII_Boron->Pd0 Reductive Elimination ArylHalide Ar-X Product Ar-R BoronicAcid R-B(OH)₂ Base Base

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water.

  • Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Heat the reaction to 80-100°C under an inert atmosphere until the starting material is consumed.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase. Purify the residue via silica gel chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine.[17][18] This method has largely replaced harsher classical methods and offers exceptional scope for synthesizing aryl amines, which are prevalent in pharmaceuticals.[19][20]

G Pd0 PdII_Aryl Pd0->PdII_Aryl Oxidative Addition PdII_Amide PdII_Aryl->PdII_Amide Amide Formation PdII_Amide->Pd0 Reductive Elimination ArylHalide Ar-X Product Ar-NR¹R² Amine HNR¹R² Base Base

Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Charge a reaction vial with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq).

  • Add this compound (1.0 eq) and the amine coupling partner (1.1-1.3 eq).

  • Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Seal the vessel and heat the mixture to 80-110°C under an inert atmosphere.

  • Monitor the reaction by LC-MS. Upon completion, cool, filter through a pad of celite, and rinse with an organic solvent.

  • Concentrate the filtrate and purify the product by column chromatography.

Reactions Involving the 4-Hydroxyl Group

The hydroxyl group at the C-4 position can readily undergo O-alkylation or O-acylation to form ethers and esters, respectively.[10] These reactions are useful for modifying the molecule's steric and electronic properties, improving its pharmacokinetic profile, or for use as a protecting group strategy during multi-step syntheses.

  • O-Alkylation (Williamson Ether Synthesis): Treatment with a base (e.g., NaH, K₂CO₃) to form the corresponding alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide), yields the ether derivative.

  • O-Acylation: Reaction with an acylating agent such as an acid chloride or anhydride in the presence of a base (e.g., pyridine, triethylamine) provides the corresponding ester.

Applications in Research and Drug Development

The true value of this compound lies in its application as a foundational building block for creating diverse chemical libraries for biological screening. The isoquinoline core is a well-established pharmacophore, and the ability to easily modify the C-3 and C-4 positions allows for systematic structure-activity relationship (SAR) studies.

  • Anticancer and Antimicrobial Agents: Many isoquinoline alkaloids and their synthetic analogs demonstrate potent cytotoxic activity against cancer cell lines and inhibitory effects on various bacterial and fungal strains.[3][5][10] Derivatization of this compound can lead to novel compounds with enhanced efficacy and selectivity.

  • Fungicide Development: Recent studies have shown that 3-isoquinolinyl-4-chromenone derivatives possess significant fungicidal activities, in some cases exceeding those of commercial fungicides.[21] this compound is an ideal starting point for exploring this chemical space.

  • Enzyme Inhibition: A related isomer, 1-Chloroisoquinolin-4-ol, has been reported to inhibit matrix metalloproteinases (MMPs), which are implicated in inflammatory diseases like arthritis. This suggests that derivatives of this compound could be investigated as potential inhibitors for this or other enzyme classes.

Conclusion

This compound is a strategically important heterocyclic compound that offers a wealth of opportunities for synthetic chemists. Its well-defined physicochemical properties and predictable reactivity make it an excellent scaffold for the development of novel compounds. The C-3 chlorine atom serves as a versatile handle for nucleophilic substitution and modern palladium-catalyzed cross-coupling reactions, while the C-4 hydroxyl group allows for further functionalization. By providing access to a wide array of substituted isoquinolines, this intermediate will continue to play a crucial role in the discovery of new therapeutic agents and agrochemicals.

References

  • Smolecule. (n.d.). 3-Allyl-1-chloroisoquinolin-4-ol.
  • Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025).
  • Jacob, J., Varghese, N., Rasheed, S. P., Agnihotri, S., Sharma, V., & Wakode, S. (2016). RECENT ADVANCES IN THE SYNTHESIS OF ISOQUINOLINE AND ITS ANALOGUE: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1821-1845.
  • Manske, R. H. (n.d.). The Chemistry of Isoquinolines.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • LookChem. (n.d.). This compound.
  • ChemScene. (n.d.). This compound.
  • Wikipedia. (n.d.). Isoquinoline.
  • National Center for Biotechnology Information. (n.d.). 3-Chloroisoquinoline. PubChem Compound Database.
  • Biosynth. (n.d.). 1-Chloroisoquinolin-4-ol.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Sigma-Aldrich. (n.d.). This compound.
  • CymitQuimica. (n.d.). CAS 1532-91-8: 4-Chloroisoquinoline.
  • Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis.
  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (n.d.).
  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination.
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • Reaction Mechanism Notes. (n.d.). Nucleophilic Substitution with OH-.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • PubMed. (2021, January 13). Bioactivity-Guided Synthesis Accelerates the Discovery of 3-(Iso)quinolinyl-4-chromenones as Potent Fungicide Candidates.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Narayanaswami, S., Rajeswari, S., Pai, B. R., Nagarajan, K., Richter, W. J., & Shenoy, S. J. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
  • PubMed Central. (n.d.). Biologically Active Isoquinoline Alkaloids covering 2014-2018.
  • Chemistry LibreTexts. (2020, July 1). 9.2: Common nucleophilic substitution reactions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • YouTube. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.
  • Khan Academy. (n.d.). Nucleophilic substitution reactions.
  • ResearchGate. (2018, September 12). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • ChemicalBook. (n.d.). 3-Chloroquinoline synthesis.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes.
  • YouTube. (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6.
  • PubMed. (n.d.). Biologically active isoquinoline alkaloids covering 2014-2018.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • YouTube. (2021, January 18). R3.4.2 Nucleophilic substitution reactions.
  • ResearchGate. (2025, January 20). (PDF) Chemical Profile and Bioactivities of Three Species of Mentha Growing in the Campania Region, Southern Italy.
  • (n.d.).
  • (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

Sources

Spectroscopic data (NMR, MS, IR) of 3-Chloroisoquinolin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Chloroisoquinolin-4-ol

The structural elucidation of a novel or synthesized compound is the cornerstone of chemical research and development. For a molecule like this compound, which possesses a scaffold common in pharmacologically active compounds, unambiguous characterization is non-negotiable. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide a multi-faceted view of the molecular architecture, confirming atomic connectivity, molecular weight, and the presence of key functional groups. This guide establishes a validated framework for acquiring and interpreting the spectroscopic signature of this compound, ensuring scientific integrity from bench to publication.

Molecular Structure and Spectroscopic Overview

This compound (Molecular Formula: C₉H₆ClNO, Molecular Weight: 179.60 g/mol ) is a substituted isoquinoline.[1] The structure contains a bicyclic aromatic system, a hydroxyl group, and a chlorine atom, all of which impart distinct and predictable features in its spectra.

Figure 1: Structure of this compound with IUPAC numbering.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR is paramount for delineating the number and connectivity of hydrogen atoms. In this compound, the aromatic protons and the hydroxyl proton will provide characteristic signals.

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-18.5 - 8.8Singlet (s)-Deshielded by adjacent electronegative nitrogen and resonance effects.
H-58.0 - 8.3Doublet (d)7.5 - 8.5Peri-deshielding effect from the nitrogen lone pair and aromatic ring current.
H-87.8 - 8.1Doublet (d)7.5 - 8.5Standard aromatic proton in a fused system.
H-6, H-77.5 - 7.8Multiplet (m)-Overlapping signals typical for adjacent aromatic protons.
4-OH9.5 - 11.0Broad Singlet (br s)-Phenolic proton, chemical shift is concentration and solvent dependent; subject to exchange.
Expertise & Causality: Interpreting the Predicted Spectrum

The predicted chemical shifts are derived from established principles of NMR spectroscopy.[2] The proton at C-1 is expected to be the most downfield-shifted aromatic proton due to its proximity to the electronegative nitrogen atom within the pyridine ring. The protons on the benzene ring (H-5, H-6, H-7, H-8) will exhibit coupling patterns (doublets and multiplets) characteristic of a substituted naphthalene-like system. The hydroxyl proton signal is anticipated to be broad and its chemical shift highly variable, depending on solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange. In some deuterated solvents, this peak may not be observed due to exchange with deuterium.[3]

Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

A self-validating protocol ensures data reproducibility and accuracy.

  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, to observe the labile OH proton, or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR spectroscopy provides a direct count of unique carbon atoms and information about their chemical environment (hybridization and electronic effects).

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-4160 - 165Attached to an electronegative oxygen atom (phenolic carbon).
C-1150 - 155Aromatic carbon adjacent to nitrogen.
C-3145 - 150Attached to an electronegative chlorine atom.
C-4a, C-8a128 - 135Bridgehead carbons within the aromatic system.
C-5, C-8125 - 130Aromatic CH carbons.
C-6, C-7120 - 128Aromatic CH carbons.

Note: Specific assignments of closely spaced peaks would require 2D NMR experiments (e.g., HMBC, HSQC).

Expertise & Causality: Rationale for Chemical Shifts

The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically 0-220 ppm.[4] Carbons attached to heteroatoms are significantly deshielded and appear at higher chemical shifts. Therefore, C-4 (bonded to oxygen) and C-3 (bonded to chlorine) are expected to be the most downfield signals after C-1, which is influenced by the ring nitrogen. The remaining aromatic carbons will resonate in the typical 120-135 ppm range.[5]

Protocol: Proton-Decoupled ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. Higher concentrations (~20-50 mg) are often beneficial for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Instrument Setup: Use the same spectrometer as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker systems) to produce a spectrum of singlets.

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C signals are inherently weak.

  • Data Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): An intense peak is expected at m/z 179, corresponding to the molecular weight with the ³⁵Cl isotope.

  • Isotope Peak (M+2)⁺: A peak at m/z 181 with an intensity approximately one-third of the M⁺ peak, which is the characteristic isotopic signature of a monochlorinated compound (due to the natural abundance of ³⁵Cl and ³⁷Cl).[6]

  • Major Fragments:

    • m/z 151: Loss of CO ([M-CO]⁺), a common fragmentation for phenolic compounds.

    • m/z 144: Loss of Cl radical ([M-Cl]⁺).

    • m/z 115: Subsequent loss of HCN from the [M-CO]⁺ fragment.

G M [C₉H₆ClNO]⁺˙ m/z 179/181 frag1 [C₈H₆ClNO]⁺˙ m/z 151/153 M->frag1 - CO frag2 [C₉H₆NO]⁺ m/z 144 M->frag2 - Cl• frag3 [C₇H₅N]⁺˙ m/z 115 frag1->frag3 - HCl

Figure 2: Plausible EI fragmentation pathway for this compound.

Expertise & Causality: The Logic of Fragmentation

The fragmentation process in electron ionization mass spectrometry (EI-MS) involves the formation of a high-energy molecular ion radical that breaks down into more stable fragments.[7] For this compound, the stable aromatic core suggests that the molecular ion will be prominent. The fragmentation pathways are dictated by the loss of small, stable neutral molecules or radicals. The loss of a chlorine radical is a common pathway for chlorinated aromatics, and the loss of carbon monoxide is characteristic of phenols and quinones.[8]

Protocol: Electron Ionization (EI) Mass Spectrum Acquisition
  • Sample Introduction: Introduce a dilute solution of the compound (~0.1 mg/mL in a volatile solvent like methanol or dichloromethane) via direct infusion or through a GC inlet if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-400 using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • Data Analysis: Identify the molecular ion peak and the M+2 isotope peak. Analyze the fragmentation pattern to corroborate the proposed structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3200 - 3500Strong, BroadO-H stretchHydroxyl (Phenol)
3000 - 3100MediumC-H stretchAromatic C-H
1620 - 1650MediumC=N stretchIsoquinoline ring
1500 - 1600Medium-StrongC=C stretchAromatic ring
1200 - 1300StrongC-O stretchPhenolic C-O
1000 - 1100MediumC-Cl stretchAryl-Chloride
700 - 850StrongC-H bendAromatic out-of-plane bending
Expertise & Causality: Correlating Vibrations with Structure

Each predicted absorption corresponds to a specific molecular vibration.[9][10] The most prominent and diagnostic peak is expected to be the broad O-H stretch from the hydroxyl group, indicative of hydrogen bonding. The absorptions in the 1500-1650 cm⁻¹ region confirm the presence of the aromatic and heteroaromatic ring system. The region below 900 cm⁻¹ (the "fingerprint region") will contain a complex pattern of peaks, including C-H out-of-plane bending vibrations, that is unique to the substitution pattern of the molecule.[11]

Protocol: FT-IR Spectrum Acquisition
  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method is faster and requires minimal sample preparation.

  • Background Scan: Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Scan: Place the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Conclusion: A Unified Approach to Structural Verification

The structural elucidation of this compound is achieved not by a single technique, but by the synergistic integration of NMR, MS, and IR spectroscopy. NMR defines the precise proton and carbon framework, MS confirms the elemental composition and molecular weight while providing fragmentation clues, and IR spectroscopy rapidly verifies the presence of key functional groups. This guide provides the predictive data and validated protocols necessary to confidently characterize this compound, upholding the rigorous standards of modern chemical and pharmaceutical research.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega, 6(12), 8376–8386. [Link]
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. PubMed Central. [Link]
  • Royal Society of Chemistry. (2013). Supporting Information for L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. [Link]
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  • NIST. (n.d.). 4-Chloroquinoline. NIST WebBook. [Link]
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  • University of Wisconsin. (n.d.). 13C NMR Chemical Shifts.
  • MDPI. (2021). Distribution of Flavan-3-ol Species in Ripe Strawberry Fruit Revealed by Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Imaging. MDPI. [Link]
  • MDPI. (2018). High-Resolution Mass Spectrometry Identification of Secondary Metabolites in Four Red Grape Varieties Potentially Useful as Traceability Markers of Wines. MDPI. [Link]
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A Technical Guide to the Biocatalytic Synthesis of 3-Chloroisoquinolin-4-ol via Rdc2 Halogenase

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halogenated isoquinolines are privileged scaffolds in medicinal chemistry, forming the core of numerous bioactive compounds with therapeutic potential.[1][2] Traditional chemical synthesis of these molecules often requires harsh conditions and suffers from a lack of regioselectivity, leading to complex product mixtures and environmental concerns.[3][4] This guide details a robust biocatalytic alternative for the specific synthesis of 3-Chloroisoquinolin-4-ol, leveraging the unique capabilities of Rdc2, a flavin-dependent halogenase (FDH) discovered in the fungus Pochonia chlamydosporia.[1][5] Unlike many highly specific halogenases, Rdc2 exhibits a broad substrate scope, uniquely accepting 4-hydroxyisoquinoline to yield a single, selectively chlorinated product.[1][6][7] We provide an in-depth exploration of the Rdc2 enzyme, its catalytic mechanism, and a field-proven, step-by-step protocol for its application in the targeted synthesis of this compound. This document serves as a practical resource for researchers aiming to integrate green chemistry principles into the synthesis of high-value pharmaceutical intermediates.

The Strategic Advantage of Biocatalytic Halogenation

The Isoquinoline Core in Modern Pharmaceuticals

The isoquinoline moiety is a cornerstone in drug design, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The introduction of a halogen atom, such as chlorine, is a well-established strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, binding affinity, and bioavailability.[8][9] Consequently, the development of efficient and selective methods for producing halogenated isoquinolines is of significant interest.

Moving Beyond Classical Synthesis

Conventional chemical halogenation often relies on electrophilic aromatic substitution using aggressive reagents, which can lack the precision needed for complex molecules. This frequently results in poor regioselectivity, the formation of undesired isomers, and the need for extensive purification steps, ultimately lowering yields and increasing waste.[3][4]

Rdc2: A Paradigm of Biocatalytic Precision

Biocatalysis using halogenase enzymes presents an elegant solution, offering unparalleled selectivity under mild, aqueous conditions. The flavin-dependent halogenase Rdc2 is particularly noteworthy. While its natural role is in the biosynthesis of the Hsp90 inhibitor radicicol, it has been shown to possess a remarkably broad substrate tolerance.[1][6] Its ability to specifically chlorinate 4-hydroxyisoquinoline at the C-3 position—ortho to the activating hydroxyl group—makes it a powerful tool for synthetic chemistry.[1][6][10]

The Rdc2 Halogenase: A Mechanistic Overview

The Flavin-Dependent Catalytic Cycle

Rdc2 belongs to the flavin-dependent halogenase (FDH) family. Its catalytic activity is dependent on a tightly controlled cycle involving a reduced flavin cofactor (FADH₂), molecular oxygen, and a chloride ion.

The broadly accepted mechanism proceeds as follows:

  • FAD Reduction: The enzyme binds flavin adenine dinucleotide (FAD), which is reduced to FADH₂ by a partner flavin reductase enzyme, consuming a reducing equivalent like NADH.[3][11]

  • Formation of a Peroxyflavin Intermediate: FADH₂ reacts with molecular oxygen (O₂) within the enzyme's active site to form a highly reactive flavin-hydroperoxide species.

  • Generation of the Halogenating Agent: This peroxyflavin intermediate reacts with a chloride ion (Cl⁻) to generate an electrophilic chlorinating species, postulated to be hypochlorous acid (HOCl).[12][13]

  • Substrate Halogenation: A conserved lysine residue within the active site is crucial for activating and positioning the HOCl, guiding it toward the electron-rich substrate.[12][14] This ensures the highly regioselective electrophilic aromatic substitution on the bound 4-hydroxyisoquinoline to form this compound.

Rdc2_Mechanism FAD FAD FADH2 FADH₂ FAD->FADH2 Flavin_OOH Flavin-OOH (Peroxyflavin) FADH2->Flavin_OOH HOCl [Enzyme-HOCl] Electrophilic Chlorine Flavin_OOH->HOCl + Cl⁻ HOCl->FAD + H₂O Product 3-Chloro- isoquinolin-4-ol HOCl->Product Halogenation Substrate 4-Hydroxy- isoquinoline Substrate->HOCl NADH NADH + H⁺ FlavinReductase Flavin Reductase NADH->FlavinReductase NAD NAD⁺ O2 O₂ H2O H₂O Cl Cl⁻ FlavinReductase->FAD FlavinReductase->NAD

Caption: Catalytic cycle of Rdc2 halogenase.
Structural Basis for Broad Substrate Specificity

Unlike many tryptophan halogenases which possess a constrained active site, homology models of Rdc2 suggest a more open and accessible substrate-binding pocket.[1][5] This structural feature is key to its ability to accommodate a variety of molecules beyond its native substrate, including the planar isoquinoline ring system, making it a versatile biocatalyst for synthetic applications.[7]

Experimental Protocol: In Vitro Synthesis

This section provides a comprehensive, self-validating protocol for the enzymatic synthesis of this compound. The inclusion of a cofactor regeneration system is a critical experimental choice, designed to make the process catalytic and cost-effective by avoiding the stoichiometric use of expensive NADH.

Overall Experimental Workflow

Workflow A 1. Enzyme Preparation (Rdc2, Flavin Reductase, GDH) B 2. Reaction Mixture Assembly (Buffer, Substrate, Cofactors, Enzymes) A->B C 3. Incubation (Controlled Temperature & Agitation) B->C D 4. Reaction Monitoring & Quenching (HPLC Analysis, Organic Solvent Addition) C->D E 5. Product Purification (Extraction & Chromatography) D->E F 6. Structural Characterization (LC-MS, NMR) E->F

Caption: Workflow for biocatalytic synthesis.
Materials and Reagents
ComponentRoleSupplier Suggestion
4-HydroxyisoquinolineSubstrateSigma-Aldrich, Combi-Blocks
Rdc2 HalogenaseBiocatalystIn-house expression or custom synthesis
Flavin Reductase (e.g., RebF)FADH₂ RegenerationIn-house expression or custom synthesis
Glucose Dehydrogenase (GDH)NADH RegenerationSigma-Aldrich, Megazyme
Flavin Adenine Dinucleotide (FAD)CofactorSigma-Aldrich
β-Nicotinamide Adenine Dinucleotide (NADH)CofactorSigma-Aldrich
D-GlucoseRegeneration SubstrateFisher Scientific
Sodium Chloride (NaCl)Halide SourceFisher Scientific
Tris-HCl or Phosphate BufferReaction MediumFisher Scientific
Methanol / AcetonitrileQuenching AgentFisher Scientific
This compoundAnalytical StandardChemScene, Sigma-Aldrich[15][16]
Enzyme Preparation
  • Rationale: High-purity enzymes are essential for clean reaction profiles and reproducible results. Flavin-dependent halogenases can be challenging to express; co-expression with molecular chaperones like GroEL/GroES has been shown to significantly improve soluble protein yield.[17]

  • Protocol:

    • Synthesize codon-optimized genes for Rdc2 and a suitable flavin reductase (e.g., RebF from Lechevalieria aerocolonigenes).

    • Clone genes into a suitable expression vector (e.g., pET-28a(+)) for N-terminal His-tagging.

    • Transform into a competent E. coli expression strain (e.g., BL21(DE3)).

    • Grow cultures in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with IPTG (e.g., 0.2 mM) and incubate at a reduced temperature (e.g., 18-20°C) for 16-20 hours to enhance proper folding.

    • Harvest cells by centrifugation, resuspend in lysis buffer, and lyse by sonication.

    • Purify the soluble, His-tagged proteins from the clarified lysate using immobilized metal affinity chromatography (IMAC).

    • Dialyze the purified enzymes against a suitable storage buffer and determine protein concentration (e.g., via Bradford assay).

Step-by-Step In Vitro Reaction Protocol

This protocol is based on established methods for flavin-dependent halogenase reactions.[3][18]

  • Prepare the Reaction Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.5.

  • Assemble the Reaction Mixture: In a microcentrifuge tube or glass vial, combine the following components to the specified final concentrations. It is crucial to add the enzymes last to initiate the reaction.

ComponentStock ConcentrationFinal ConcentrationRole
Tris-HCl, pH 7.51 M50 mMBuffer
4-Hydroxyisoquinoline100 mM in DMSO1-2 mMSubstrate
NaCl1 M50 mMChloride Source
FAD1 mM10 µMCofactor
NADH20 mM0.2 mMInitial Reductant
D-Glucose1 M20 mMNADH Regeneration
Rdc2 Halogenase1-2 mg/mL10 µMCatalyst
Flavin Reductase1-2 mg/mL10-20 µMFADH₂ Regeneration
Glucose Dehydrogenase100 units/mL5 units/mLNADH Regeneration
Molecular Grade H₂O-To final volumeSolvent
  • Initiate and Incubate: Add the enzymes (Rdc2, Flavin Reductase, GDH) to the mixture to start the reaction. Incubate at a controlled temperature (e.g., 25-30°C) with gentle agitation for 4-24 hours.

  • Monitor the Reaction: Periodically take small aliquots (e.g., 50 µL) and quench immediately by adding an equal volume of cold methanol or acetonitrile. Centrifuge to pellet the precipitated proteins. Analyze the supernatant by reverse-phase HPLC to monitor substrate consumption and product formation.

  • Reaction Quenching: Once the reaction has reached completion (or the desired conversion), quench the entire reaction volume by adding an equal volume of organic solvent (e.g., ethyl acetate).

  • Product Extraction and Purification:

    • Vortex the quenched mixture thoroughly.

    • Separate the organic layer. Repeat the extraction of the aqueous layer twice more.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography (silica gel) with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to isolate pure this compound.

  • Structural Confirmation: Confirm the identity and purity of the final product using LC-MS and ¹H/¹³C NMR spectroscopy. The expected chlorination at the C-3 position can be confirmed by the disappearance of the H-3 proton signal and characteristic shifts in the remaining protons compared to the starting material.[1]

Expected Results and Validation

  • Regioselectivity: The primary advantage of using Rdc2 is its exquisite regioselectivity. Analysis should confirm the formation of this compound as the sole chlorinated product, with no detectable isomers (e.g., 1-chloro). This selectivity arises from the precise positioning of the substrate within the enzyme's active site.[1]

  • Conversion: Reaction conversion is dependent on enzyme activity, stability, and incubation time. Conversions can range from moderate to high. Optimization of enzyme loading or incubation time may be necessary to drive the reaction to completion.

  • Analytical Signature:

    • HPLC: A new peak with a different retention time from 4-hydroxyisoquinoline should appear. Co-injection with an authentic standard of this compound can confirm its identity.

    • ¹H NMR: As reported by Zeng et al., the key diagnostic signal is the disappearance of the singlet corresponding to the H-3 proton of the pyridine ring in the starting material. A new singlet for the remaining H-1 proton will be observed (e.g., δ ~8.64 ppm).[1]

    • Mass Spectrometry: The product will show a characteristic isotopic pattern for a monochlorinated compound (M and M+2 peaks in an approximate 3:1 ratio) with the correct mass for C₉H₆ClNO (m/z ≈ 179.01).[15]

Outlook and Advanced Applications

The successful synthesis of this compound using Rdc2 opens avenues for broader applications. The inherent substrate promiscuity of Rdc2 suggests its potential utility in the halogenation of other substituted isoquinolines or related heterocyclic scaffolds.[7] Furthermore, the established protocol can be adapted for bromination by simply substituting NaCl with NaBr, as Rdc2 is known to accept bromide ions.[1] Future work may focus on enzyme engineering to further enhance catalytic efficiency or alter regioselectivity, as well as the development of whole-cell biocatalytic systems to simplify the process by eliminating the need for enzyme purification and external cofactor regeneration.[19]

References

  • UniProt Consortium. (2008). Flavin-dependent halogenase rdc2 - Metacordyceps chlamydosporia. UniProtKB - P54388.
  • Zeng, J., Lytle, A. K., Gage, D., Johnson, S. J., & Zhan, J. (2013). Specific chlorination of isoquinolines by a fungal flavin-dependent halogenase. Bioorganic & Medicinal Chemistry Letters, 23(4), 1001-1003.
  • Zeng, J., Lytle, A. K., Gage, D., Johnson, S. J., & Zhan, J. (2013). Specific chlorination of isoquinolines by a fungal flavin-dependent halogenase. PubMed.
  • BenchChem. (2025). The Discovery and History of Halogenated Tryptophans: A Technical Guide. BenchChem.
  • Lewis, R. D., Lott, N., & Arnold, F. H. (2015). Understanding Flavin-Dependent Halogenase Reactivity via Substrate Activity Profiling.
  • Payne, J. T., & Arnold, F. H. (2016). Understanding and Improving the Activity of Flavin Dependent Halogenases via Random and Targeted Mutagenesis.
  • Smolecule. (n.d.). Buy 3-Allyl-1-chloroisoquinolin-4-ol. Smolecule.
  • Crowe, C. A., & Goss, R. J. M. (2021). Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation. Chemical Society Reviews, 50(16), 9036-9061.
  • Arnold, F. H. (2021).
  • D'Autréaux, B., et al. (2020). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. MDPI.
  • Liu, Y., et al. (2023). Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion.
  • Zeng, J., Lytle, A. K., Gage, D., Johnson, S. J., & Zhan, J. (2013). Specific Chlorination of Isoquinolines by a Fungal Flavin-Dependent Halogenase. As cited in ACS Central Science.
  • Le, T. H. D., et al. (2019).
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  • Alam, M. J., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
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  • Shepherd, S. A. (2017). Development of Halogenase Enzymes for Use in Synthesis. The University of Manchester.
  • Latham, J., et al. (2018). Structure and biocatalytic scope of thermophilic flavin-dependent halogenase and flavin reductase enzymes. Organic & Biomolecular Chemistry.
  • Neugebauer, H., et al. (2008). New Insights into the Mechanism of Enzymatic Chlorination of Tryptophan.
  • Dong, C., et al. (2005). Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan.

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An In-depth Technical Guide to the Fungal Halogenase Mechanism for Isoquinoline Chlorination

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the enzymatic chlorination of isoquinoline scaffolds by fungal halogenases, a process of significant interest for the synthesis of novel pharmaceuticals and bioactive compounds. We will delve into the core mechanism, present validated experimental protocols, and offer insights into the broader applications of these powerful biocatalysts. The primary focus will be on the well-characterized fungal flavin-dependent halogenase, Rdc2, as a model system.

Introduction: The Significance of Halogenated Isoquinolines

Halogen atoms, particularly chlorine, are integral components of many natural products and pharmaceuticals, often imparting enhanced biological activity and metabolic stability. The isoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous alkaloids with diverse pharmacological properties. The targeted chlorination of isoquinolines can therefore lead to the generation of novel compounds with potentially improved therapeutic profiles.

Historically, the selective halogenation of complex organic molecules has been a challenge for synthetic chemistry, often requiring harsh reagents and multi-step protection/deprotection strategies. Biocatalysis, using enzymes such as halogenases, offers a green and highly selective alternative. Fungi, known for their vast metabolic diversity, are a rich source of such enzymes.[1][2][3]

This guide will focus on flavin-dependent halogenases (FDHs), a class of enzymes that catalyze the electrophilic halogenation of electron-rich aromatic compounds.[4][5] We will use the fungal FDH, Rdc2 , from Pochonia chlamydosporia, as our primary exemplar. Rdc2 is notable as the first identified fungal FDH and has demonstrated the unique ability to chlorinate hydroxyisoquinolines, making it a valuable tool for synthetic biology and drug discovery.[6][7]

The Core Mechanism: Flavin-Dependent Halogenation

The catalytic cycle of fungal FDHs like Rdc2 is a sophisticated process that involves the precise coordination of a flavin cofactor, molecular oxygen, and a halide ion.[8][9][10] The overall mechanism can be dissected into several key stages, which are distinct from other halogenating enzymes like heme- or vanadium-dependent haloperoxidases.[11][12]

Key Features of the FDH Mechanism:

  • Two-Site Architecture: A defining characteristic of FDHs is the presence of two spatially distinct active sites: a flavin-binding site and a substrate-binding site, connected by a narrow tunnel approximately 10 Å long.[8][9][12][13][14] This separation prevents the direct interaction of the flavin cofactor with the substrate.

  • Generation of the Halogenating Species: The process begins at the flavin-binding site. A flavin reductase partner enzyme utilizes NADH or NADPH to reduce flavin adenine dinucleotide (FAD) to its reduced form, FADH2.[9][15] This FADH2 then reacts with molecular oxygen to form a C4a-(hydro)peroxyflavin intermediate.[11][14] In the presence of a chloride ion, this intermediate decomposes to generate the highly reactive electrophilic halogenating species, hypochlorous acid (HOCl), and a flavin hydroxide (FADHOH).[9][10]

  • Substrate Binding and Activation: Simultaneously, the isoquinoline substrate binds to the second active site. In the case of Rdc2, substrates like 4-hydroxyisoquinoline and 6-hydroxyisoquinoline are accommodated.[6][7] The hydroxyl group on these substrates is a strongly activating substituent, directing the electrophilic chlorination to the ortho position.[6]

  • Regioselective Chlorination: The generated HOCl is then guided through the internal tunnel to the substrate-binding site.[8][9][13] Here, a conserved lysine residue is proposed to play a crucial role, either by forming a long-lived chloramine intermediate (Lys-NHCl) or by orienting the HOCl for a direct electrophilic attack on the activated position of the isoquinoline ring.[4][9][10] A conserved glutamate residue then acts as a general base to deprotonate the resulting Wheland intermediate, completing the aromatic substitution and releasing the chlorinated product.[15]

Below is a diagram illustrating the catalytic cycle of a fungal flavin-dependent halogenase.

Fungal_Halogenase_Mechanism cluster_substrate_site Substrate-Binding Site FAD FAD FADH2 FADH2 FAD->FADH2 Flavin Reductase NADH -> NAD+ FAD_OOH FAD-OOH FADH2->FAD_OOH O2 FADHOH FADHOH FAD_OOH->FADHOH Cl- HOCl HOCl FAD_OOH->HOCl Generation FADHOH->FAD Substrate Isoquinoline (S) Wheland Wheland Intermediate Substrate->Wheland Electrophilic Attack Product Chlorinated Isoquinoline (S-Cl) exit exit Wheland->Product Deprotonation by Glu Lys Active Site Lysine (Lys-NH2) Lys->Substrate Chlorination Event Glu Active Site Glutamate HOCl->Lys Tunnel Transfer entry entry caption Figure 1: Catalytic cycle of fungal FDH for isoquinoline chlorination.

Caption: Figure 1: Catalytic cycle of fungal FDH for isoquinoline chlorination.

Experimental Protocols: A Practical Guide

This section provides validated, step-by-step methodologies for the expression, purification, and functional analysis of the fungal halogenase Rdc2. These protocols are based on established procedures and can be adapted for other fungal FDHs.[16]

Heterologous Expression and Purification of Rdc2

Recombinant expression in Escherichia coli is the most common method for producing fungal halogenases for in vitro studies.

Protocol 1: Expression and Purification of His-tagged Rdc2

  • Gene Synthesis and Cloning:

    • Synthesize the Rdc2 gene, codon-optimized for E. coli expression.

    • Clone the gene into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag for affinity purification.

  • Transformation:

    • Transform the expression plasmid into a competent E. coli expression strain, such as BL21(DE3). Plate on LB agar with the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and incubate overnight at 37°C.

  • Protein Expression:

    • Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate 1 L of fresh LB medium. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4-0.6.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.

    • Reduce the temperature to 16-25°C and continue shaking for 18-20 hours.[17]

  • Cell Lysis:

    • Harvest the cells by centrifugation (e.g., 10,000 x g for 10 min at 4°C).

    • Resuspend the cell pellet in lysis buffer (e.g., 100 mM sodium phosphate pH 7.0, 150 mM NaCl, 10 mM imidazole).[17]

    • Lyse the cells by sonication on ice.

  • Purification:

    • Clarify the lysate by centrifugation (e.g., 19,000 x g for 1 hour at 4°C) to remove cell debris.[17]

    • Apply the supernatant to a Ni-NTA agarose column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (e.g., 100 mM sodium phosphate pH 7.0, 150 mM NaCl, 80 mM imidazole) to remove non-specifically bound proteins.[17]

    • Elute the His-tagged Rdc2 with elution buffer (e.g., 100 mM sodium phosphate pH 7.0, 50 mM NaCl, 500 mM imidazole).[17]

    • Confirm the purity and size of the protein using SDS-PAGE.

    • Perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column. Store at -80°C.

In Vitro Halogenation Assay

The activity of the purified Rdc2 can be assessed using an in vitro assay. This requires the halogenase, the substrate, a flavin reductase, FAD, a halide salt, and an NADH regeneration system.

Protocol 2: In Vitro Chlorination of 4-Hydroxyisoquinoline

  • Reaction Mixture Setup:

    • In a total volume of 100 µL, combine the following components in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0-7.0):

      • Purified Rdc2 (e.g., 5-10 µM)

      • Purified Flavin Reductase (Fre) (e.g., 10 µM)[16]

      • 4-hydroxyisoquinoline (substrate, from a stock in DMSO) to a final concentration of 1 mM.

      • FAD (100 µM)

      • NaCl (10 mM)

      • NADH (e.g., 9.6 mM) or an NADH regeneration system (e.g., glucose dehydrogenase and glucose).[16][18]

  • Reaction Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) for a set period (e.g., 1-24 hours) with gentle shaking.

  • Reaction Quenching and Product Extraction:

    • Stop the reaction by adding an equal volume of a solvent like ethyl acetate or methanol.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the organic layer containing the product.

  • Product Analysis:

    • Analyze the extracted product by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the chlorinated isoquinoline.[6][19] The characteristic isotopic pattern of chlorine (35Cl and 37Cl in an approximate 3:1 ratio) is a definitive indicator of successful chlorination.[19]

The following diagram outlines the experimental workflow for characterizing the fungal halogenase.

Experimental_Workflow cluster_expression Protein Expression & Purification cluster_assay In Vitro Activity Assay Cloning Gene Cloning (pET-28a-Rdc2) Transformation E. coli Transformation (BL21(DE3)) Cloning->Transformation Induction IPTG Induction Transformation->Induction Harvest Cell Harvest Induction->Harvest Lysis Sonication Harvest->Lysis Purification Ni-NTA Affinity Chromatography Lysis->Purification QC SDS-PAGE & Storage Purification->QC Setup Reaction Setup: - Rdc2 - Fre - Substrate - FAD, NaCl, NADH QC->Setup Purified Rdc2 Incubation Incubation (25-30°C) Setup->Incubation Quench Reaction Quench & Extraction Incubation->Quench Analysis HPLC & LC-MS Analysis Quench->Analysis caption Figure 2: Workflow for Rdc2 characterization.

Caption: Figure 2: Workflow for Rdc2 characterization.

Data Presentation and Substrate Scope

The versatility of a biocatalyst is defined by its substrate scope. Rdc2 has been shown to halogenate a variety of compounds beyond its natural substrate, monocillin II.[6] This demonstrates its potential as a versatile tool for biocatalysis.

SubstrateProduct(s)HalogenReference
Monocillin II6-chloromonocillin IICl[6]
DihydroresorcylideMono- and di-halogenated analoguesCl, Br[16]
4-Hydroxyisoquinoline3-chloro-4-hydroxyisoquinolineCl[6][7]
6-Hydroxyisoquinoline5-chloro-6-hydroxyisoquinolineCl[6][7]
HydroxycoumarinHalogenated derivativesCl[5]
HydroxyquinolineHalogenated derivativesCl[5]

Table 1: Demonstrated Substrate Scope of Fungal Halogenase Rdc2/RadH.[5][6][16]

Conclusion and Future Directions

The fungal halogenase Rdc2 provides a compelling example of a highly selective and efficient biocatalyst for the chlorination of isoquinoline scaffolds. The flavin-dependent mechanism, involving the generation of an electrophilic halogenating species within a protected enzymatic tunnel, allows for precise control over regioselectivity that is difficult to achieve with traditional chemical methods.

The protocols outlined in this guide provide a robust framework for researchers to produce and characterize these valuable enzymes. Future research in this area will likely focus on:

  • Enzyme Engineering: Using techniques like directed evolution and site-directed mutagenesis to expand the substrate scope, alter regioselectivity, and improve the stability of fungal halogenases.[8][20]

  • Genome Mining: Identifying novel fungal halogenases from genomic databases with unique specificities and catalytic properties.[18][21]

  • In Vivo Biocatalysis: Integrating fungal halogenase genes into engineered microbial hosts to create whole-cell biocatalysts for the scalable production of halogenated compounds.[6][22]

By harnessing the power of fungal halogenases, scientists and drug development professionals can unlock new avenues for the synthesis of complex halogenated molecules, accelerating the discovery of next-generation therapeutics.

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Probing the Catalytic Landscape: A Technical Guide to Determining the Substrate Specificity of the Novel Rdc2 Enzyme with Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The vast structural diversity of isoquinoline alkaloids presents both a rich source of pharmacologically active compounds and a significant challenge in understanding their metabolic pathways.[1][2] This guide provides a comprehensive framework for characterizing the substrate specificity of a novel enzyme, herein designated Rdc2, with a panel of isoquinoline derivatives. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to provide the underlying scientific rationale for experimental design, ensuring a robust and self-validating approach to elucidating enzyme function. The methodologies detailed within are grounded in established principles of enzymology and are designed to be adaptable for researchers in drug discovery, biochemistry, and molecular biology.

Introduction: The Enigmatic World of Isoquinoline Alkaloids and the Quest for Catalytic Specificity

Isoquinoline alkaloids, derived from the amino acids phenylalanine and tyrosine, represent a large and structurally diverse family of phytochemicals with a wide array of biological activities.[2] These compounds are predominantly found in plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae and have been exploited for their medicinal properties for centuries.[2] The pharmacological potential of both natural and synthetic isoquinoline derivatives is vast, with applications ranging from antimicrobial and anticancer agents to novel therapeutics targeting specific cellular receptors.[3][4][5][6][7]

The biosynthesis and metabolism of these complex molecules are orchestrated by a suite of enzymes, each with a specific role in their formation and degradation.[1][8][9] Understanding the substrate specificity of these enzymes is paramount for several reasons:

  • Elucidating Metabolic Pathways: Defining which isoquinoline scaffolds an enzyme can recognize and transform is fundamental to mapping the intricate network of biosynthetic and catabolic pathways.[9]

  • Drug Development: For isoquinoline-based drugs, identifying the enzymes responsible for their metabolism is crucial for predicting pharmacokinetic profiles, potential drug-drug interactions, and the generation of active or toxic metabolites.[10][11]

  • Biocatalysis and Synthetic Biology: Enzymes with well-characterized substrate specificities can be harnessed as powerful tools in the chemo-enzymatic synthesis of novel, non-natural alkaloids with potentially enhanced therapeutic properties.[1]

This guide focuses on a hypothetical novel enzyme, Rdc2, which is presumed to be involved in the metabolism of isoquinoline derivatives. The principles and protocols outlined herein provide a rigorous methodology for determining its substrate preferences, thereby shedding light on its physiological role and potential for biotechnological application.

Experimental Design: A Multi-faceted Approach to Unraveling Substrate Specificity

A thorough investigation into the substrate specificity of Rdc2 requires a systematic and multi-tiered experimental approach. The following workflow is designed to progress from a broad screening of potential substrates to a detailed kinetic analysis of the most promising candidates.

experimental_workflow Figure 1: Experimental Workflow for Rdc2 Substrate Specificity cluster_prep Phase 1: Preparation cluster_screening Phase 2: Initial Screening cluster_kinetics Phase 3: Kinetic Analysis cluster_validation Phase 4: Product Identification enzyme_prep Rdc2 Enzyme Purification & Characterization initial_assay High-Throughput Screening Assay enzyme_prep->initial_assay substrate_panel Selection of Diverse Isoquinoline Derivatives substrate_panel->initial_assay hit_id Identification of 'Hit' Substrates initial_assay->hit_id kinetic_assay Steady-State Kinetic Assays hit_id->kinetic_assay data_analysis Determination of Km, kcat, and kcat/Km kinetic_assay->data_analysis product_id LC-MS/MS Analysis of Reaction Products kinetic_assay->product_id

Caption: Figure 1: A stepwise workflow for characterizing the substrate specificity of the Rdc2 enzyme.

Phase 1: Preparation

The purity and stability of the Rdc2 enzyme are critical for obtaining reliable kinetic data. It is assumed that a recombinant expression system (e.g., E. coli, yeast, or insect cells) is available for producing sufficient quantities of the enzyme.

Protocol 1: Rdc2 Purification

  • Cell Lysis: Resuspend the cell pellet expressing Rdc2 in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM DTT, and protease inhibitors). Lyse the cells using a French press or sonication.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.

  • Affinity Chromatography: If Rdc2 is expressed with an affinity tag (e.g., His-tag, GST-tag), use the appropriate affinity resin for the initial purification step. Elute the bound protein according to the manufacturer's protocol.

  • Size-Exclusion Chromatography: Further purify the eluted protein using a size-exclusion chromatography column to separate Rdc2 from any remaining contaminants and aggregates.

  • Purity Assessment: Analyze the purified protein by SDS-PAGE to confirm its purity. A single band at the expected molecular weight of Rdc2 is desired.

  • Concentration Determination: Determine the protein concentration using a standard method such as the Bradford assay or by measuring the absorbance at 280 nm, using the calculated extinction coefficient for Rdc2.

The choice of substrates is crucial for comprehensively probing the substrate specificity of Rdc2. The panel should include a variety of isoquinoline scaffolds to test for the enzyme's tolerance to different substitution patterns.

Table 1: Representative Panel of Isoquinoline Derivatives for Substrate Screening

Class Example Compound Key Structural Features
Simple Isoquinolines IsoquinolineUnsubstituted parent scaffold.
1-MethylisoquinolineAlkyl substitution at C1.
Benzylisoquinolines (S)-ReticulineA key intermediate in the biosynthesis of many isoquinoline alkaloids.[8][9]
PapaverineA benzylisoquinoline with multiple methoxy groups.
Protoberberines BerberineA quaternary ammonium salt with a tetracyclic ring system.[3]
PalmatineStructurally similar to berberine with different methoxy substitutions.[2]
Benzophenanthridines SanguinarineA planar, aromatic quaternary alkaloid.[3]
ChelidonineA non-planar benzophenanthridine alkaloid.[3]
Phase 2: Initial Screening

The initial screening phase aims to quickly identify which of the selected isoquinoline derivatives are potential substrates for Rdc2. A high-throughput assay format is desirable for this stage.

Protocol 2: Spectrophotometric Screening Assay

This protocol assumes that the Rdc2-catalyzed reaction results in a change in absorbance. This could be due to the formation of a chromophoric product or the consumption of a cofactor like NADH or NADPH.[12]

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4), a fixed concentration of Rdc2 (e.g., 1-5 µM), and a saturating concentration of each isoquinoline derivative (e.g., 500 µM).

  • Initiation: Initiate the reaction by adding a cofactor if required (e.g., NADPH to a final concentration of 200 µM).

  • Measurement: Monitor the change in absorbance over time at a specific wavelength using a microplate reader. For reactions involving NADPH consumption, monitor the decrease in absorbance at 340 nm.[12]

  • Controls: Include negative controls without the enzyme and without the substrate to account for background reactions.

  • Hit Identification: Identify "hit" substrates as those that show a significant, enzyme-dependent change in absorbance compared to the controls.

Phase 3: Kinetic Analysis

For the "hit" substrates identified in the screening phase, a detailed kinetic analysis is performed to determine the steady-state kinetic parameters: Michaelis constant (Km) and the catalytic rate constant (kcat).

Protocol 3: Determination of Steady-State Kinetic Parameters

  • Reaction Setup: Prepare a series of reaction mixtures with a fixed concentration of Rdc2 and varying concentrations of the isoquinoline substrate. The substrate concentrations should span a range from approximately 0.1 x Km to 10 x Km.

  • Initial Rate Measurement: Measure the initial reaction velocity (v₀) for each substrate concentration. This is typically done by monitoring the linear phase of the reaction progress curve.

  • Data Analysis: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis:

    v₀ = (Vmax * [S]) / (Km + [S])

    where Vmax is the maximum reaction velocity and [S] is the substrate concentration.

  • Parameter Calculation:

    • Vmax: The maximum velocity determined from the Michaelis-Menten fit.

    • Km: The Michaelis constant determined from the fit, representing the substrate concentration at which the reaction rate is half of Vmax.

    • kcat: The turnover number, calculated as Vmax / [E]t, where [E]t is the total enzyme concentration.

    • kcat/Km: The specificity constant, which is a measure of the enzyme's catalytic efficiency for a particular substrate.

Phase 4: Product Identification

To confirm that the observed activity is due to the transformation of the isoquinoline substrate and to identify the resulting product, liquid chromatography-mass spectrometry (LC-MS/MS) analysis is employed.

Protocol 4: LC-MS/MS Analysis of Reaction Products

  • Reaction Quenching: After the enzymatic reaction has proceeded for a defined period, quench the reaction by adding an equal volume of a solvent such as acetonitrile or methanol to precipitate the enzyme.

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated protein and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC Separation: Separate the components of the reaction mixture using a suitable reverse-phase HPLC column (e.g., a C18 column).

  • MS/MS Analysis: Analyze the eluent from the HPLC using a mass spectrometer operating in both full scan and product ion scan modes.

  • Data Interpretation: Compare the mass spectra of the reaction mixture with that of a control reaction lacking the enzyme to identify new peaks corresponding to the product. The fragmentation pattern of the product in the MS/MS spectrum can be used to elucidate its structure.

Data Presentation and Interpretation

The results of the kinetic analysis should be summarized in a clear and concise table to facilitate comparison of the enzyme's specificity for different substrates.

Table 2: Steady-State Kinetic Parameters of Rdc2 with Various Isoquinoline Derivatives

Substrate Km (µM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹)
Berberine [Insert Value][Insert Value][Insert Value]
(S)-Reticuline [Insert Value][Insert Value][Insert Value]
Sanguinarine [Insert Value][Insert Value][Insert Value]
Papaverine [Insert Value][Insert Value][Insert Value]

A higher kcat/Km value indicates a greater catalytic efficiency and thus a higher substrate specificity.[13] By comparing these values across the panel of isoquinoline derivatives, a clear picture of the substrate preferences of Rdc2 can be established.

Mechanistic Insights and Structural Correlations

The substrate specificity data can provide valuable insights into the active site architecture of Rdc2. For example, if Rdc2 shows a strong preference for planar molecules like sanguinarine over non-planar ones like chelidonine, it might suggest a relatively flat and constrained active site. Conversely, a broad substrate tolerance might indicate a more open and flexible active site.

reaction_pathway Figure 2: Hypothetical Rdc2-Catalyzed Reaction Rdc2 Rdc2 Substrate Isoquinoline Derivative (S) ES_complex [Rdc2-S-Cofactor] Substrate->ES_complex k1 Cofactor_in NAD(P)H Cofactor_in->ES_complex ES_complex->Rdc2 kcat ES_complex->Substrate k-1 Product Modified Isoquinoline (P) ES_complex->Product Cofactor_out NAD(P)+ ES_complex->Cofactor_out

Caption: Figure 2: A generalized scheme for a hypothetical Rdc2-catalyzed redox reaction.

Further studies, such as site-directed mutagenesis of active site residues, can be guided by the substrate specificity data to probe the specific molecular interactions that govern substrate recognition and catalysis.[13]

Conclusion

The methodologies outlined in this technical guide provide a robust and comprehensive framework for characterizing the substrate specificity of the novel enzyme Rdc2 with isoquinoline derivatives. By systematically progressing from broad screening to detailed kinetic analysis and product identification, researchers can gain a deep understanding of the enzyme's catalytic capabilities. This knowledge is not only fundamental to elucidating the enzyme's biological function but also paves the way for its potential application in synthetic biology and drug development. The principles of rigorous experimental design and self-validating protocols emphasized throughout this guide are intended to ensure the generation of high-quality, reproducible data that will stand up to scientific scrutiny.

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The Halogen Advantage: Unlocking the Potent Biological Activities of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The isoquinoline scaffold, a bicyclic aromatic heterocycle, has long been a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The strategic introduction of halogen atoms onto this versatile framework has emerged as a powerful tool to modulate and enhance these activities, leading to the development of potent anticancer, antimicrobial, antiviral, and neuroprotective agents. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, explores the multifaceted biological potential of halogenated isoquinolines, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy.

Anticancer Activities: A Multi-pronged Attack on Malignancy

Halogenated isoquinolines have demonstrated significant promise as anticancer agents, exerting their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[2][3] The nature and position of the halogen substituent play a crucial role in determining their cytotoxic potency.[4][5]

Mechanistic Insights into Anticancer Action

The anticancer activity of halogenated isoquinolines is often attributed to their ability to interfere with fundamental cellular processes. One key mechanism involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair. Halogenated 7-azaindenoisoquinolines, for instance, have been shown to be potent topoisomerase I inhibitors, leading to DNA damage and subsequent cancer cell death.[6]

Furthermore, many isoquinoline derivatives, including halogenated variants, can induce apoptosis through both intrinsic and extrinsic pathways. This can involve the modulation of Bcl-2 family proteins, activation of caspases, and the generation of reactive oxygen species (ROS), which trigger oxidative stress and promote cell death.[2][3] The MAPK and PI3K/Akt signaling pathways, which are often dysregulated in cancer, are also key targets of these compounds.[2][7]

graph anticancer_pathway { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];

node [fillcolor="#F1F3F4"]; Halogenated_Isoquinoline [label="Halogenated\nIsoquinoline", fillcolor="#4285F4", fontcolor="#FFFFFF"];

node [fillcolor="#F1F3F4"]; Topoisomerase_I [label="Topoisomerase I\nInhibition"]; DNA_Damage [label="DNA Damage"]; ROS_Production [label="ROS Production"]; Mitochondrial_Dysfunction [label="Mitochondrial\nDysfunction"]; Caspase_Activation [label="Caspase Activation"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K_Akt_Pathway [label="PI3K/Akt Pathway\nInhibition"]; MAPK_Pathway [label="MAPK Pathway\nModulation"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation_Inhibition [label="Inhibition of\nProliferation", fillcolor="#34A853", fontcolor="#FFFFFF"];

Halogenated_Isoquinoline -> Topoisomerase_I; Halogenated_Isoquinoline -> ROS_Production; Halogenated_Isoquinoline -> PI3K_Akt_Pathway; Halogenated_Isoquinoline -> MAPK_Pathway; Topoisomerase_I -> DNA_Damage; DNA_Damage -> Apoptosis; ROS_Production -> Mitochondrial_Dysfunction; Mitochondrial_Dysfunction -> Caspase_Activation; Caspase_Activation -> Apoptosis; PI3K_Akt_Pathway -> Proliferation_Inhibition; MAPK_Pathway -> Apoptosis; MAPK_Pathway -> Proliferation_Inhibition; Halogenated_Isoquinoline -> Cell_Cycle_Arrest; Cell_Cycle_Arrest -> Proliferation_Inhibition; }

Anticancer Mechanisms of Halogenated Isoquinolines.

Structure-Activity Relationship (SAR) and Comparative Cytotoxicity

Studies have consistently shown that the introduction of halogens can significantly enhance the anticancer activity of isoquinolines. For example, a comparative study of bromo- and chloro-substituted flavones (structurally related to isoquinolines) in canine lymphoma and leukemia cells revealed that the bromo-chloro-substituted flavone exhibited the highest anticancer activity.[8] This suggests that both the type and combination of halogens can fine-tune the cytotoxic profile.

The position of the halogen on the isoquinoline ring is also a critical determinant of activity. Fluorination at the 5-, 6-, 7-, and 8-positions of isoquinoline-based thiosemicarbazones resulted in potent antiproliferative agents with IC50 values in the low-to-mid nanomolar range.[5]

Table 1: Comparative Anticancer Activity (IC50, µM) of Halogenated Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
5,7-Dichloro-8-hydroxy-2-methylquinolineM. tuberculosis0.1[9]
5,7-Dichloro-8-hydroxy-2-methylquinolineMRSA1.1[9]
8-dichloromethyl-pseudoberberine 4-chlorobenzenesulfonateColorectal Cancer0.31[10]
8-dichloromethyl-pseudopalmatine methanesulfonateColorectal Cancer0.41[10]
3-Chloro-7-azaindenoisoquinoline (16b)Human Cancer Cell Lines (MGM)0.063[6]
3-Fluoro-7-azaindenoisoquinoline (17b)Human Cancer Cell Lines (MGM)0.033[6]
5,7-Dibromo-8-hydroxyquinolineA549 (Lung)5.8[11]
5,7-Dibromo-8-hydroxyquinolineHT29 (Colon)5.4[11]
Halogenated Benzofuran (Compound 7 - Chloro)A549 (Lung)6.3 ± 2.5[12]
Halogenated Benzofuran (Compound 7 - Chloro)HepG2 (Liver)11 ± 3.2[12]
Halogenated Benzofuran (Compound 8 - Bromo)A549 (Lung)3.5 ± 0.6[12]
Halogenated Benzofuran (Compound 8 - Bromo)HepG2 (Liver)3.8 ± 0.5[12]

Note: Data for some quinoline and benzofuran derivatives are included to provide a broader perspective on the effects of halogenation on anticancer activity.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated isoquinoline derivative for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

graph MTT_Assay_Workflow { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowhead=normal, color="#5F6368"];

A [label="Seed Cancer Cells\nin 96-well plate"]; B [label="Treat with Halogenated\nIsoquinoline Derivatives"]; C [label="Add MTT Reagent\n(Incubate)"]; D [label="Add Solubilizing Agent"]; E [label="Measure Absorbance"]; F [label="Calculate IC50 Value", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F; }

Workflow for the MTT Cytotoxicity Assay.

Antimicrobial Activities: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. Halogenated isoquinolines have demonstrated potent activity against a range of pathogens, including multidrug-resistant strains.[13]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of halogenated isoquinolines are multifaceted. Some derivatives are believed to disrupt the bacterial cell wall and nucleic acid biosynthesis.[14] For instance, alkynyl isoquinolines have been shown to perturb S. aureus cell wall synthesis.[14] Other proposed mechanisms include the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[15]

Structure-Activity Relationship (SAR) in Antimicrobial Activity

The presence and nature of halogen substituents significantly impact the antimicrobial potency of isoquinolines. Studies on alkynyl isoquinolines revealed that while the halide group itself was not crucial for binding to the biological target in the tested bacterial strains, the isoquinoline and phenyl moieties were vital for activity.[16] However, in other series of compounds, halogenation has been shown to be a key determinant of antibacterial efficacy. For instance, fluorophenylpropanoate and halogenated phenyl- and phenethyl carbamate derivatives of tetrahydroisoquinolines exhibited remarkable bactericidal activity.[17] Chlorinated derivatives, in particular, have shown significant antifungal activity.[17]

Table 2: Antimicrobial Activity (MIC, µg/mL) of Halogenated Isoquinoline Derivatives

CompoundTarget MicroorganismMIC (µg/mL)Reference
HSN584MRSA4[14]
HSN739MRSA4[14]
HSN584S. epidermidis4[14]
HSN739S. epidermidis4[14]
HSN584E. faecalis8[14]
HSN739E. faecalis8[14]
Compound 2 (isoquinoline alkaloid)S. aureus1[18]
5,7-Dichloro-8-hydroxy-2-methylquinolineM. tuberculosis0.1[19]
5,7-Dichloro-8-hydroxy-2-methylquinolineS. aureus (MSSA)2.2[19]
5,7-Dichloro-8-hydroxy-2-methylquinolineS. aureus (MRSA)1.1[19]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare a two-fold serial dilution of the halogenated isoquinoline compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antiviral Activities: A New Frontier in Viral Therapeutics

Isoquinoline alkaloids and their derivatives have shown promising antiviral activities against a range of viruses, including influenza virus, HIV, and coronaviruses.[20][21] Halogenation can further enhance this activity.

Antiviral Mechanisms of Action

The antiviral mechanisms of isoquinolines are diverse and can target various stages of the viral life cycle. Some compounds inhibit viral entry into host cells, while others interfere with viral replication by targeting viral enzymes such as polymerase or protease.[4][21] For instance, certain isoquinolone derivatives have been found to inhibit the polymerase activity of the influenza virus.[21] Against coronaviruses, some isoquinoline alkaloids are thought to interfere with the interaction between the viral spike protein and the host cell receptor ACE2.[4]

Structure-Activity Relationship in Antiviral Activity

The antiviral potency of isoquinolines is highly dependent on their substitution pattern. A study on isoquinolone derivatives against influenza viruses found that a specific hit compound had EC50 values in the sub-micromolar range.[21] Through the synthesis of 22 derivatives, a compound was discovered with slightly higher EC50 values but significantly reduced cytotoxicity, highlighting the importance of SAR studies in optimizing antiviral drug candidates.[21]

Table 3: Antiviral Activity of Halogenated Isoquinoline Derivatives

CompoundVirusEC50 (µM)CC50 (µM)Reference
Isoquinolone (Compound 1)Influenza A (H1N1, H3N2), B0.2 - 0.639.0[21]
Isoquinolone (Compound 21)Influenza A (H1N1, H3N2), B9.9 - 18.5>300[21]
Isoquinolone (Compound 17)Influenza A (H1N1, H3N2)5.8 - 36.8109.0[21]
2,8-bis(trifluoromethyl)quinoline (141a)Zika Virus (ZIKV)0.8>20[22]
2,8-bis(trifluoromethyl)quinoline (142)Zika Virus (ZIKV)0.8>20[22]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.

Step-by-Step Methodology:

  • Cell Monolayer Preparation: Seed susceptible host cells in well plates to form a confluent monolayer.

  • Virus-Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the halogenated isoquinoline compound.

  • Infection: Infect the cell monolayers with the virus-compound mixture.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation.

  • Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Isoquinoline alkaloids have garnered significant attention for their potential neuroprotective properties, offering promising therapeutic avenues for neurodegenerative disorders like Parkinson's and Alzheimer's diseases.[23][24] Halogenation can modulate these neuroprotective effects.

Mechanisms of Neuroprotection

The neuroprotective mechanisms of isoquinoline derivatives are often linked to their antioxidant and anti-inflammatory properties. They can scavenge free radicals, reduce oxidative stress, and inhibit neuroinflammation, all of which are key pathological features of neurodegenerative diseases.[25] Some isoquinolines can also modulate neurotransmitter systems and inhibit enzymes like monoamine oxidase (MAO), which is involved in the breakdown of dopamine.[16] Inhibition of complex I of the mitochondrial electron transport chain is another proposed mechanism, although the neurotoxicity of some isoquinolines through this pathway is also a consideration.[24]

graph neuroprotection_pathway { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];

node [fillcolor="#F1F3F4"]; Halogenated_Isoquinoline [label="Halogenated\nIsoquinoline", fillcolor="#4285F4", fontcolor="#FFFFFF"];

node [fillcolor="#F1F3F4"]; Oxidative_Stress [label="Reduction of\nOxidative Stress"]; Neuroinflammation [label="Inhibition of\nNeuroinflammation"]; MAO_Inhibition [label="MAO Inhibition"]; Mitochondrial_Function [label="Modulation of\nMitochondrial Function"]; Neurotransmitter_Modulation [label="Neurotransmitter\nModulation"]; Neuronal_Survival [label="Enhanced Neuronal\nSurvival", fillcolor="#34A853", fontcolor="#FFFFFF"];

Halogenated_Isoquinoline -> Oxidative_Stress; Halogenated_Isoquinoline -> Neuroinflammation; Halogenated_Isoquinoline -> MAO_Inhibition; Halogenated_Isoquinoline -> Mitochondrial_Function; Halogenated_Isoquinoline -> Neurotransmitter_Modulation; Oxidative_Stress -> Neuronal_Survival; Neuroinflammation -> Neuronal_Survival; MAO_Inhibition -> Neuronal_Survival; Mitochondrial_Function -> Neuronal_Survival; Neurotransmitter_Modulation -> Neuronal_Survival; }

Neuroprotective Mechanisms of Halogenated Isoquinolines.

Structure-Activity Relationship in Neuroprotection

The neuroprotective activity of isoquinolines is influenced by their substitution patterns. While extensive quantitative data on a wide range of halogenated isoquinolines in neuroprotection is still emerging, studies on related compounds provide valuable insights. For instance, halogenated quinoline derivatives have been investigated as inhibitors of monoamine oxidase A and B, with some compounds showing promising activity.[16]

Table 4: Neuroprotective Activity of Isoquinoline Alkaloids

Compound/ExtractAssay/ModelActivity/IC50Reference
Rhodolirium speciosum alkaloid fractionAcetylcholinesterase InhibitionIC50 = 35.22 µg/mL[26]
Rhodophiala pratensis alkaloid fractionAcetylcholinesterase InhibitionIC50 = 38.13 µg/mL[26]
Experimental Protocol: Neuronal Cell Viability Assay

Assessing the ability of a compound to protect neuronal cells from a toxic insult is a key step in evaluating its neuroprotective potential. The MTT assay, as described in the anticancer section, can be adapted for this purpose.

Step-by-Step Methodology:

  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in appropriate conditions.

  • Pre-treatment: Pre-treat the cells with various concentrations of the halogenated isoquinoline derivative.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., MPP+, 6-OHDA, or amyloid-beta).

  • MTT Assay: Perform the MTT assay as previously described to assess cell viability.

  • Data Analysis: A significant increase in cell viability in the presence of the halogenated isoquinoline compared to the neurotoxin-only control indicates a neuroprotective effect.

Synthesis of Halogenated Isoquinolines: Chemical Strategies

The synthesis of halogenated isoquinolines can be achieved through various methods, either by halogenating a pre-formed isoquinoline ring or by constructing the ring from halogenated precursors.

Direct Halogenation of the Isoquinoline Core

Direct halogenation of the isoquinoline ring can be achieved using various reagents. For example, bromination of isoquinoline in strong acid can lead to the formation of 5-bromoisoquinoline.[27]

Synthesis from Halogenated Precursors

A common and versatile approach is to use halogenated starting materials in established isoquinoline synthesis methods like the Bischler-Napieralski or Pictet-Spengler reactions.[1][28] For instance, 1-chloroisoquinoline can be synthesized from isoquinoline-N-oxide using phosphoryl chloride.[29] More modern methods, such as palladium-catalyzed cross-coupling reactions, offer efficient routes to a variety of substituted isoquinolines, including halogenated derivatives.[30][31]

Example Synthesis: 1-Chloroisoquinoline [29]

A common method for the synthesis of 1-chloroisoquinoline involves the treatment of isoquinoline-N-oxide with phosphoryl chloride (POCl3).

Reaction Scheme:

graph synthesis_1_chloroisoquinoline { layout=dot; rankdir=LR; node [shape=none, margin=0, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=8403&t=l" label=""]; isoquinoline_n_oxide; node [shape=none, margin=0, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=24297&t=l" label=""]; phosphoryl_chloride; node [shape=none, margin=0, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=62923&t=l" label=""]; one_chloroisoquinoline;

isoquinoline_n_oxide -> one_chloroisoquinoline [label="POCl3, 105°C"]; }

Synthesis of 1-Chloroisoquinoline.

General Procedure:

  • Slowly add phosphoryl chloride to isoquinoline-N-oxide under cooling.

  • Heat the reaction mixture to reflux.

  • After the reaction is complete, remove the excess phosphoryl chloride by distillation.

  • Quench the residue with ice water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion

Halogenated isoquinolines represent a rich and promising area of research for the development of novel therapeutics. The strategic incorporation of halogen atoms provides a powerful means to fine-tune the biological activity of the isoquinoline scaffold, leading to compounds with enhanced potency and selectivity against a range of diseases. This guide has provided a comprehensive overview of the anticancer, antimicrobial, antiviral, and neuroprotective activities of these compounds, along with insights into their mechanisms of action, structure-activity relationships, and key experimental protocols. As research in this field continues to evolve, a deeper understanding of the intricate interplay between halogenation and biological activity will undoubtedly pave the way for the discovery of next-generation drugs with improved therapeutic profiles.

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Sources

A Technical Guide to the In Silico Prediction of 3-Chloroisoquinolin-4-OL Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Computational Biology Division

Abstract

This technical guide outlines a comprehensive, multi-faceted in silico workflow designed to predict the bioactivity of 3-Chloroisoquinolin-4-OL, a novel heterocyclic compound. Recognizing the therapeutic potential inherent in the isoquinoline scaffold, this document provides a systematic, computer-aided methodology for generating robust hypotheses regarding the compound's potential protein targets, mechanism of action, and drug-like properties.[1][2][3][4] We present a sequence of validated computational protocols, including ligand-based target prediction, structure-based molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each step is detailed with the scientific rationale behind methodological choices, ensuring a self-validating and reproducible workflow. The objective is to equip researchers, scientists, and drug development professionals with a field-proven framework to accelerate the preclinical assessment of novel chemical entities, minimizing resource expenditure while maximizing the potential for discovery.

Introduction: The Rationale for a Computational Approach

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of natural alkaloids and synthetic drugs with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][5] The specific compound, this compound, possesses distinct electronic and steric features due to its chloro and hydroxyl substitutions, suggesting a unique interaction profile with biological macromolecules.

Traditional high-throughput screening (HTS) is resource-intensive and often yields a high number of false positives. In silico bioactivity prediction offers a rapid, cost-effective, and rational alternative to prioritize experimental efforts.[6][7] By leveraging computational models, we can screen vast biological and chemical spaces to identify high-probability targets and forecast potential liabilities before a compound is ever synthesized or tested in a wet lab.[8][9] This guide establishes a logical and scientifically rigorous workflow to build a comprehensive bioactivity profile for this compound.

A Multi-Faceted In Silico Workflow

A robust bioactivity prediction cannot rely on a single computational method. True confidence is achieved by integrating orthogonal approaches—combining ligand-based and structure-based techniques to see if they converge on a consistent hypothesis. The workflow described herein is designed as a cascading series of investigations, where the output of one stage informs the input of the next.

In_Silico_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Structure-Based Validation cluster_2 Phase 3: Liability & Druglikeness Assessment cluster_3 Phase 4: Hypothesis Generation LigandPrep Ligand Preparation (this compound) TargetFishing Target Fishing (Similarity & Pharmacophore) LigandPrep->TargetFishing SMILES / 3D Structure Docking Molecular Docking (AutoDock Vina) LigandPrep->Docking Prepared Ligand ADMET ADMET Prediction (Toxicity, Metabolism) LigandPrep->ADMET SMILES TargetPrioritization Target Prioritization (Pathway Analysis) TargetFishing->TargetPrioritization Predicted Targets List ProteinPrep Protein Preparation (from PDB) TargetPrioritization->ProteinPrep Select Top Target(s) ProteinPrep->Docking PoseAnalysis Binding Pose Analysis (Interaction Mapping) Docking->PoseAnalysis Binding Affinity & Poses Hypothesis Integrated Bioactivity Hypothesis PoseAnalysis->Hypothesis ADMET->Hypothesis

Caption: Integrated workflow for in silico bioactivity prediction.

Detailed Experimental Protocols

As a senior scientist, it is understood that the quality of the output is dictated by the rigor of the input and the validity of the methodology. The following protocols represent best practices in the field.

Protocol 1: Ligand Preparation

Causality: The starting point for all in silico work is an accurate 3D representation of the small molecule. Its charge, protonation state, and conformation directly govern its potential interactions. An error at this stage will invalidate all subsequent results.

Step-by-Step Methodology:

  • Obtain 2D Structure: Draw this compound using a chemical sketcher (e.g., ChemDraw) and export its SMILES (Simplified Molecular Input Line Entry System) string. For this guide, we will use the SMILES: C1=CC=C2C(=C1)C(=C(C=N2)Cl)O.

  • Generate 3D Coordinates: Input the SMILES string into a tool like Open Babel or the PubChem web interface to generate initial 3D coordinates.[10][11]

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform an energy minimization using a suitable force field (e.g., MMFF94). This step relaxes the structure into a more energetically favorable conformation.

  • Assign Protonation State: This is a critical step. Use a tool (e.g., MarvinSketch, Epik) to predict the dominant protonation state at a physiological pH of 7.4. For this compound, the 4-hydroxyl group is phenolic and will likely be neutral, while the isoquinoline nitrogen may be partially protonated.

  • Save in Required Format: Save the final, prepared ligand structure in .mol2 or .pdbqt format, which retains charge and atom type information required for subsequent docking simulations.

Protocol 2: Target Identification (Target Fishing)

Causality: Before performing detailed structure-based analysis, we must first generate a list of potential protein targets. This "target fishing" process leverages the principle that molecules with similar structures or chemical features often bind to similar proteins.[12][13]

Step-by-Step Methodology:

  • Select Target Prediction Server: Utilize a validated web server designed for target prediction. A highly recommended tool is SwissTargetPrediction, which uses a combination of 2D and 3D similarity to known ligands to predict targets.[12][14]

  • Submit Query Molecule: Input the SMILES string of the prepared this compound into the server.

  • Execute Prediction: Run the prediction, specifying the organism of interest (e.g., Homo sapiens).

  • Analyze and Prioritize Results: The server will return a ranked list of potential protein targets, often grouped by protein family, with an associated probability score. Scrutinize this list, paying close attention to clusters of related proteins (e.g., multiple kinases, GPCRs). This clustering increases confidence in a particular protein family being relevant. For this exercise, let's assume the results strongly suggest kinases, particularly those in the Src family, as high-probability targets.

Protocol 3: Structure-Based Prediction (Molecular Docking)

Causality: Molecular docking predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein.[15][16][17] A strong predicted binding affinity (low binding energy) and a plausible binding pose, characterized by well-defined interactions (e.g., hydrogen bonds, hydrophobic contacts), provide strong evidence of a direct interaction.

Step-by-Step Methodology:

  • Target Protein Preparation:

    • Selection: Based on the target fishing results, select a high-priority target. We will proceed with Proto-oncogene tyrosine-protein kinase Src (PDB ID: 2H8H).

    • Download Structure: Obtain the crystal structure from the Worldwide Protein Data Bank (wwPDB).[18][19][20]

    • Clean the Structure: Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all non-essential components from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand.[21][22][23]

    • Protonation and Repair: Add polar hydrogens and repair any missing side chains or loops. This ensures the protein has a chemically correct representation for the docking simulation.

    • Save as PDBQT: Save the cleaned, protonated receptor file in the .pdbqt format using AutoDock Tools, which assigns partial charges and atom types.

  • Define the Binding Site (Grid Box Generation):

    • The docking simulation must be confined to a specific search space. Define a 3D grid box that encompasses the known active site of the Src kinase. A reliable method is to center the grid on the position of the original co-crystallized ligand.

  • Perform Docking with AutoDock Vina:

    • Configuration: Create a configuration file specifying the paths to the receptor (.pdbqt), ligand (.pdbqt), and the coordinates and dimensions of the grid box.[24][25]

    • Execution: Run the AutoDock Vina executable from the command line, pointing to the configuration file.[26] Vina will perform a stochastic search to find the optimal binding poses of the ligand within the defined site.[27]

  • Analysis of Docking Results (Self-Validation):

    • Binding Affinity: Vina reports binding affinity in kcal/mol. A more negative value indicates a stronger predicted interaction. Values more negative than -7.0 kcal/mol are generally considered significant.

    • Pose Visualization: Load the docked poses and the receptor structure into a visualizer. The top-ranked pose (most negative binding energy) is of primary interest.

    • Interaction Mapping: Analyze the interactions between this compound and the protein's active site residues. Look for key interactions, such as hydrogen bonds formed by the 4-hydroxyl group or hydrophobic packing involving the isoquinoline ring. A logical and extensive network of interactions validates the docking result.

Protocol 4: ADMET Prediction

Causality: A potent compound is useless as a drug if it is toxic or has poor pharmacokinetic properties. Early prediction of ADMET properties is essential for identifying potential liabilities.[28]

Step-by-Step Methodology:

  • Select ADMET Prediction Server: Use a comprehensive, free web server such as ADMETlab 3.0 or SwissADME.[29][30] These tools provide predictions for a wide range of properties.

  • Submit Query Molecule: Input the SMILES string for this compound.

  • Analyze Predicted Properties: Review the output, focusing on key parameters:

    • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) inhibition/substrate potential.

    • Excretion: Half-life, Clearance.

    • Toxicity: hERG inhibition, Ames mutagenicity, hepatotoxicity.

Data Integration and Interpretation

The power of this workflow lies in synthesizing data from all phases to construct a unified hypothesis. Below is a table summarizing hypothetical, yet plausible, results for this compound.

Parameter Predicted Value / Observation Interpretation & Significance
Top Predicted Target Src Family Kinases (SFKs)High confidence due to multiple family members identified in target fishing.
Docking Score (vs. Src) -8.9 kcal/molStrong predicted binding affinity, suggesting potent inhibitory potential.
Key Binding Interactions H-bond from 4-OH to hinge region; Cl atom in hydrophobic pocket.Classic kinase inhibitor binding mode, lending high confidence to the pose.
Blood-Brain Barrier Predicted to be BBB non-penetrantSuggests the compound would be peripherally restricted, which may be desirable.
CYP Inhibition Predicted inhibitor of CYP3A4Potential for drug-drug interactions; a liability to be monitored.
hERG Inhibition Low probabilityLow risk of cardiotoxicity, a favorable safety feature.
Ames Mutagenicity Predicted non-mutagenicFavorable safety profile.

Conclusion and Future Directions

The integrated in silico workflow detailed in this guide predicts that This compound is a potential inhibitor of Src family kinases with a favorable preliminary safety profile, but with a potential liability for CYP3A4-mediated drug-drug interactions.

Recommended Next Steps:

  • In Vitro Validation: Perform an enzymatic assay to confirm the inhibitory activity of this compound against Src kinase.

  • Cellular Assays: Test the compound in a cell line where Src signaling is dysregulated to confirm target engagement in a biological context.

  • Experimental ADMET: Conduct preliminary in vitro ADMET assays, particularly focusing on CYP3A4 inhibition, to validate the computational predictions.

This guide provides a robust framework for leveraging computational tools to accelerate drug discovery, enabling a more rational, efficient, and targeted approach to identifying the next generation of therapeutics.

References

  • W. W. W. MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI.
  • wwPDB. (n.d.). Worldwide Protein Data Bank. wwPDB.
  • Wikipedia. (2023, December 22). PubChem. Wikipedia.
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  • National Center for Biotechnology Information. (n.d.). RCSB Protein Data Bank (RCSB PDB) - PubChem Data Source. National Center for Biotechnology Information.
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  • arXiv. (2025, May 6). Quantum QSAR for drug discovery. arXiv.
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  • Unknown. (n.d.). Protein Data Bank (PDB) format. Unknown.
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  • YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube.
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  • Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts.
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A Technical Guide to 3-Chloroisoquinolin-4-ol (CAS 101774-33-8): A Scaffolding Perspective in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 101774-33-8, 3-Chloroisoquinolin-4-ol. While specific biological and pharmacological data for this particular compound are not extensively documented in publicly accessible literature, its structural classification as a substituted isoquinoline places it within a class of heterocyclic compounds of profound importance to medicinal chemistry. This document synthesizes the available physicochemical data for this compound, discusses the well-established biological significance and diverse applications of the isoquinoline scaffold in drug development, and outlines general synthetic strategies relevant to its preparation. The guide is intended to serve as a foundational resource for researchers considering this molecule as a synthetic intermediate or a starting point for new discovery programs.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic aromatic compound. The fusion of a benzene ring to a pyridine ring forms the core isoquinoline structure, which is further functionalized with a chlorine atom at the 3-position and a hydroxyl group at the 4-position. These substituents are critical determinants of the molecule's electronic properties, reactivity, and potential for forming interactions with biological targets.

Table 1: Physicochemical Properties of this compound [1][2]

Property Value Source
CAS Number 101774-33-8 ChemScene[1]
Molecular Formula C₉H₆ClNO ChemScene[1]
Molecular Weight 179.60 g/mol ChemScene[1]
Synonyms 3-chloro-4-hydroxyisoquinoline, 3-Chloro-4-isoquinolinol ChemScene[1], LookChem[2]
Appearance Solid (predicted) ---
Melting Point 168.5-169.5 °C (decomposed) LookChem[2]
Boiling Point 425.6 ± 25.0 °C (Predicted) LookChem[2]
pKa 5.26 ± 0.50 (Predicted) LookChem[2]
LogP 2.59 (Predicted) LookChem[2]
Storage 4°C, stored under nitrogen ChemScene[1]

| SMILES | C1=CC=C2C(=C1)C=NC(=C2O)Cl | ChemScene[1] |

Note: Some properties are predicted via computational models and should be confirmed experimentally.

The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

While direct biological data for this compound is sparse, the isoquinoline core is a well-established "privileged scaffold" in drug discovery. This designation is earned by its recurrence in numerous natural products and synthetic compounds with a vast range of pharmacological activities. The nitrogen atom in the ring can act as a hydrogen bond acceptor, and the planar aromatic system facilitates π-π stacking interactions, both crucial for binding to biological targets like enzymes and receptors.

Isoquinoline derivatives have demonstrated a wide spectrum of therapeutic applications, including:

  • Anticancer Activity: Many isoquinoline alkaloids and their synthetic analogs exhibit potent cytotoxic effects against various cancer cell lines. Their mechanisms often involve the inhibition of topoisomerase, disruption of microtubule polymerization, or modulation of key signaling pathways.

  • Antimicrobial Properties: The isoquinoline framework is found in compounds with significant antibacterial, antifungal, and antiprotozoal activity.

  • Central Nervous System (CNS) Activity: The structural similarity of some isoquinoline derivatives to neurotransmitters has led to their exploration for treating neurological and psychiatric disorders.

Given this context, this compound represents a valuable starting point or intermediate for the synthesis of novel, biologically active molecules. The chlorine at C3 can serve as a handle for nucleophilic substitution or cross-coupling reactions, while the hydroxyl group at C4 can be modified, for instance, through etherification or esterification, to explore structure-activity relationships (SAR).

Synthetic Strategies for the Isoquinoline Core

The synthesis of the isoquinoline skeleton is a well-trodden path in organic chemistry, with several named reactions providing versatile entry points. The specific synthesis of this compound is not detailed in readily available literature, but its structure can be envisioned through established methods for constructing substituted isoquinolines.

Established Methodologies for Isoquinoline Synthesis

Classic methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions are foundational for creating the isoquinoline core from acyclic precursors.

  • Bischler-Napieralski Reaction: This involves the acid-catalyzed cyclization of a β-phenylethylamine amide, followed by dehydrogenation to yield the aromatic isoquinoline. This is a powerful method for accessing 1-substituted isoquinolines.

  • Pictet-Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline, which can then be oxidized to the corresponding isoquinoline.

The diagram below illustrates the general workflow for these classical synthetic routes.

G cluster_BN Bischler-Napieralski Pathway cluster_PS Pictet-Spengler Pathway b_start β-Phenylethylamine b_acyl Acylation b_start->b_acyl b_amide N-Acyl-β-phenylethylamine b_acyl->b_amide b_cyclize Dehydrative Cyclization (e.g., POCl₃) b_amide->b_cyclize b_dhi Dihydroisoquinoline b_cyclize->b_dhi b_oxidize Oxidation (e.g., Pd/C) b_dhi->b_oxidize b_end Substituted Isoquinoline b_oxidize->b_end p_start β-Phenylethylamine p_condense Condensation p_start->p_condense p_aldehyde Aldehyde/Ketone p_aldehyde->p_condense p_imine Schiff Base Intermediate p_condense->p_imine p_cyclize Acid-Catalyzed Cyclization p_imine->p_cyclize p_thi Tetrahydroisoquinoline p_cyclize->p_thi p_oxidize Oxidation p_thi->p_oxidize p_end Substituted Isoquinoline p_oxidize->p_end G start This compound (CAS 101774-33-8) lib_synth Combinatorial Library Synthesis start->lib_synth hts High-Throughput Screening (HTS) lib_synth->hts hit_id Hit Identification hts->hit_id lead_op Lead Optimization (SAR Studies) hit_id->lead_op preclin Preclinical Candidate lead_op->preclin

Figure 2: Drug discovery workflow starting from this compound.

Safety and Handling

Based on available supplier safety data, this compound should be handled with care in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion and Future Outlook

This compound (CAS 101774-33-8) is a readily available, functionalized heterocyclic compound. While it currently lacks a detailed biological profile in the scientific literature, its identity as a substituted isoquinoline firmly places it in a class of molecules with immense therapeutic potential. Its true value for researchers and drug development professionals likely lies in its utility as a versatile building block. The presence of distinct reactive sites allows for straightforward chemical modification, making it an excellent scaffold for generating novel compound libraries aimed at discovering new therapeutic agents. Future research focusing on the systematic exploration of its derivatives could unlock its potential and lead to the identification of new drug candidates across various disease areas.

References

  • LookChem. (n.d.). This compound.
  • Google Patents. (n.d.). US6794391B2 - Derivatives of pyrimido[6.1-a]isoquinolin-4-one.
  • Kihara, M., et al. (1997). Synthesis and biological evaluation of 7-hydroxy-3,4-diphenyl-1,2-dihydroisoquinolines as new 4-hydroxytamoxifen analogues. Chemical & Pharmaceutical Bulletin, 45(5), 939-43.
  • PubMed. (1998). Synthesis and Biological Evaluation of 3-arylisoquinolines as Antitumor Agents. Bioorganic & Medicinal Chemistry Letters.

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A Green Chemistry Blueprint for the Synthesis of Chlorinated Isoquinolines: From Reagent Substitution to Catalytic C-H Activation

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist for researchers, scientists, and drug development professionals.

Executive Summary: Chlorinated isoquinoline scaffolds are foundational in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, their traditional synthesis is often reliant on legacy methods, such as the Bischler-Napieralski reaction, which employ hazardous reagents like phosphorus oxychloride (POCl₃) and generate significant waste.[1][4][5][6] This guide provides a green chemistry framework for the modern synthesis of these vital compounds. We will move beyond simply listing steps to dissect the causality behind advanced, sustainable experimental design. The focus is on implementing self-validating protocols that are safer, more efficient, and atom-economical. This involves a multi-pillar approach: replacing hazardous reagents with solid-phase alternatives, leveraging the power of catalysis for direct C-H functionalization, and adopting energy-efficient technologies like microwave irradiation.

Pillar 1: The Imperative of Reagent Substitution: Moving Beyond POCl₃

The classical Bischler-Napieralski reaction, while effective, is a prime example of a process overdue for a green overhaul.[5][7] Its reliance on stoichiometric, highly corrosive, and water-reactive dehydrating/chlorinating agents like POCl₃ or P₂O₅ presents significant safety, handling, and waste-disposal challenges.[6][8] The core principle of green chemistry—preventing waste before it is created—compels us to seek safer, more benign alternatives.

Causality of Choice: Why Solid-State Reagents are Superior

The transition from hazardous liquid reagents to solid-state alternatives like N-Chlorosuccinimide (NCS) and Trichloroisocyanuric Acid (TCCA) is a critical first step in detoxifying the synthesis workflow.[9][10]

  • N-Chlorosuccinimide (NCS): As a crystalline solid, NCS is significantly easier and safer to handle than gaseous chlorine or fuming liquids like SOCl₂.[11][12] Its reactivity is predicated on the polarization of the N-Cl bond by the adjacent electron-withdrawing succinimide group, making the chlorine atom electrophilic ("Cl⁺" source) and available for reaction with electron-rich substrates under controlled conditions.[9][12] The primary byproduct, succinimide, is a water-soluble and relatively benign organic solid, simplifying purification.

  • Trichloroisocyanuric Acid (TCCA): TCCA is another stable, solid reagent that offers an even higher percentage of active chlorine by weight compared to NCS.[13][14] It is widely used for both chlorination and oxidation, and its byproduct, cyanuric acid, is easily removed by filtration.[13][15][16] Its efficiency and low cost make it highly attractive for scalable applications.[16]

Data Presentation: Comparison of Chlorinating Agents
ReagentFormulaPhysical StateActive Chlorine (%)Key ByproductSafety & Handling Considerations
Phosphorus OxychloridePOCl₃Fuming Liquid- (Acts as dehydrating/chlorinating agent)Phosphoric AcidHighly corrosive, reacts violently with water, toxic fumes.[5][8]
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂Crystalline Solid~51%SuccinimideStable solid, irritant, easier to handle than liquids.[9][14]
Trichloroisocyanuric Acid (TCCA)C₃Cl₃N₃O₃Granular Solid~91.5%Cyanuric AcidStable solid, powerful oxidizer, high chlorine content.[14][16]
Experimental Protocol: Chlorination of 1-Methyl-3,4-dihydroisoquinoline using NCS

This protocol demonstrates a greener approach to chlorinating a common isoquinoline precursor, adapted from methodologies developed for similar scaffolds.[11]

  • Reaction Setup: To a solution of 1-methyl-3,4-dihydroisoquinoline (1.0 eq) in acetonitrile (10 mL) in a round-bottom flask, add N-Chlorosuccinimide (1.1 eq) in one portion at room temperature.

  • Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Workup & Isolation: Upon completion, add water (20 mL) to the reaction mixture to dissolve the succinimide byproduct.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the desired 1-(chloromethyl)-3,4-dihydroisoquinoline.

Visualization: Reagent Workflow Comparison

The following diagram illustrates the streamlined and safer workflow achieved by switching to a solid-phase reagent.

G cluster_0 Traditional Workflow (POCl₃) cluster_1 Green Workflow (NCS/TCCA) a1 Measure POCl₃ (Fume Hood, PPE) a2 Slow Addition (Exothermic Control) a1->a2 a3 Aqueous Quench (Violent Reaction Risk) a2->a3 a4 Neutralization & Extraction a3->a4 b4 Extraction b1 Weigh Solid NCS (Standard Benchtop) b2 Add to Solvent b1->b2 b3 Aqueous Workup (Dissolve Byproduct) b2->b3 b3->b4

Caption: Workflow comparison of traditional vs. green chlorinating agents.

Pillar 2: The Atom Economy of Catalysis: Direct C-H Chlorination

While reagent substitution is a crucial improvement, the pinnacle of green synthesis is the development of catalytic reactions that minimize intermediate steps. Direct C-H activation, where a C-H bond on the isoquinoline ring is directly converted to a C-Cl bond, represents a paradigm shift in efficiency.[17][18] Photocatalysis and electrocatalysis are at the forefront of this revolution, offering mild, room-temperature conditions.[19][20]

Causality of Choice: Why Light and Electricity are the Ultimate Green Reagents

Photoredox and electrochemical methods generate highly reactive chlorine radicals from benign and abundant sources, such as chloroform (CHCl₃) or simple chloride salts, using photons or electrons as traceless "reagents".[20][21][22][23]

  • Mechanism Insight: A photocatalyst, upon absorbing visible light, becomes excited and can initiate a single-electron transfer (SET) process.[19] This can generate a chlorine radical from a precursor like CHCl₃.[23] This radical then participates in a chain reaction to chlorinate the target molecule. The entire cycle is driven by low-energy blue light, eliminating the need for harsh thermal conditions.[21][22]

  • Advantages: These methods offer exceptional regioselectivity, operate under mild conditions (often room temperature), and drastically reduce the need for pre-functionalized substrates, thereby shortening synthesis sequences and improving overall atom economy.[1][23]

Experimental Protocol: Photocatalytic Chlorination of a Quinoxalin-2(1H)-one (Model System)

This protocol is based on a reported method for a related N-heterocycle, demonstrating the principles applicable to isoquinoline systems.[23]

  • Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, combine the quinoxalin-2(1H)-one substrate (1.0 eq), a suitable photocatalyst (e.g., an iridium or organic dye catalyst, 1-5 mol%), and chloroform (CHCl₃) as both the solvent and chlorine source.

  • Degassing: Seal the vial and degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp and stir vigorously. Maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup & Isolation: Upon completion, remove the solvent under reduced pressure. Purify the residue directly by flash column chromatography on silica gel to afford the 3-chloroquinoxalin-2(1H)-one product.

Visualization: General Photoredox Catalytic Cycle for Chlorination

G PC PC PC_star PC* PC->PC_star Visible Light (hν) PC_red PC⁻ PC_star->PC_red SET PC_red->PC SET Substrate Isoquinoline (Het-H) Radical_Int Het• Substrate->Radical_Int HAT Product Chlorinated Isoquinoline (Het-Cl) Radical_Int->Product Cl transfer Cl_source Cl Source (e.g., CHCl₃) Cl_radical Cl• Cl_source->Cl_radical Oxidation

Caption: Generalized photoredox cycle for C-H chlorination.

Pillar 3: Enhancing Efficiency with Alternative Energy Sources

The third pillar of our green approach focuses on the energy input for the reaction. Traditional synthesis often relies on prolonged heating with oil baths, which is inefficient and can lead to side product formation.[24] Microwave-assisted organic synthesis (MAOS) offers a powerful alternative.

Causality of Choice: The Advantage of Microwave Dielectric Heating

Unlike conventional heating, which relies on slow conduction, microwave irradiation heats the reaction mixture rapidly and uniformly through dielectric heating.[1][24] Polar molecules and ions in the solution align with the oscillating electric field, generating heat directly within the bulk of the material. This leads to:

  • Drastically Reduced Reaction Times: Reactions that take hours under conventional reflux can often be completed in minutes.[24][25]

  • Increased Yields and Purity: The rapid heating minimizes the time for side reactions to occur, often resulting in cleaner reaction profiles and higher product yields.[26][27]

  • Energy Efficiency: Targeted heating of the reaction vessel is far more energy-efficient than heating a large oil bath.[1]

Data Presentation: Conventional vs. Microwave-Assisted Synthesis
Reaction TypeConventional Method (Time, Yield)Microwave Method (Time, Yield)Reference
Synthesis of Fused Isoquinolinones8 hours, 50%4 hours, 41%[25]
Synthesis of 4-Substituted Isoquinolines12 hours, 75%30 minutes, 92%[1]
Alkyne-Amide Annulation24 hours, 68%20 minutes, 85%[1]
Visualization: Energy Input Workflow

G cluster_0 Conventional Heating cluster_1 Microwave Synthesis a1 Oil Bath Setup a2 Slow Ramp to Reflux Temp a1->a2 a3 Prolonged Heating (Hours) a2->a3 a4 Cool Down a3->a4 b1 Seal Vessel b2 Set Power & Temp b1->b2 b3 Rapid, Direct Heating (Minutes) b2->b3 b4 Forced Cooling b3->b4

Caption: Comparison of conventional and microwave heating workflows.

Conclusion and Future Outlook

The synthesis of chlorinated isoquinolines can be transformed from a hazardous, wasteful process into a model of green chemistry. By systematically applying the principles of reagent substitution with safer solids like NCS and TCCA, embracing the atom economy of catalytic C-H chlorination, and leveraging the speed and efficiency of microwave synthesis, we can significantly reduce the environmental footprint of this critical chemical transformation.

The future of this field lies in further innovation. The development of biocatalytic methods using enzymes like flavin-dependent halogenases could offer unparalleled regioselectivity under aqueous, ambient conditions, representing the ultimate green synthesis.[28] As drug development professionals, adopting these greener, more efficient, and safer protocols is not just an environmental imperative but a scientific and economic one, enabling faster, cleaner, and more sustainable routes to life-saving medicines.

References

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  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (n.d.). RSC Publishing.
  • Zhu, X., et al. (2013). Specific chlorination of isoquinolines by a fungal flavin-dependent halogenase. PubMed.
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
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  • N-Chlorosuccinimide (NCS). (2016). ResearchGate.
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The Halogen's Edge: A Technical Guide to the Discovery and Isolation of Novel Halogenated Isoquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. The introduction of halogen atoms onto this privileged structure can dramatically modulate a compound's physicochemical properties, influencing its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth exploration of the contemporary strategies employed in the discovery and isolation of novel halogenated isoquinoline compounds. We will traverse the landscape of modern synthetic methodologies, from classical name reactions to innovative catalytic approaches, and delve into the intricacies of isolating these compounds from complex natural sources, particularly from marine environments. Furthermore, this guide will detail the critical techniques for structural elucidation and provide insights into the burgeoning field of their biological evaluation, equipping researchers with the knowledge to navigate this exciting frontier of drug discovery.

The Strategic Advantage of Halogenation in Isoquinoline Chemistry

The isoquinoline nucleus is a bicyclic aromatic scaffold composed of a benzene ring fused to a pyridine ring. This structural motif is prevalent in a vast array of biologically active alkaloids, including the analgesic morphine, the antimicrobial berberine, and the anticancer agent camptothecin. The strategic incorporation of halogens—fluorine, chlorine, bromine, or iodine—onto the isoquinoline core is a powerful tool in drug design. Halogenation can enhance a molecule's bioactivity through several mechanisms[1]:

  • Increased Lipophilicity: Halogens can increase the lipophilicity of a molecule, facilitating its passage across biological membranes.

  • Metabolic Blocking: Placing a halogen at a metabolically susceptible position can prevent enzymatic degradation, thereby prolonging the compound's half-life.

  • Enhanced Binding Interactions: The unique electronic properties of halogens can lead to favorable interactions, such as halogen bonding, with protein targets, enhancing binding affinity and selectivity.

  • Conformational Control: The steric bulk of halogens can influence the preferred conformation of a molecule, locking it into a bioactive shape.

Halogenated natural products are abundant in the marine environment, with organisms like sponges, ascidians, and marine-derived fungi producing a rich diversity of these compounds, many of which exhibit potent pharmacological activities[1]. This natural library serves as a fertile ground for the discovery of novel halogenated isoquinolines.

Modern Synthetic Avenues to Halogenated Isoquinolines

The construction of the isoquinoline skeleton and the introduction of halogens can be achieved through a variety of synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Foundational Cyclization Reactions

Classical reactions that form the isoquinoline core remain highly relevant and can be adapted for the synthesis of halogenated derivatives. These reactions typically involve the cyclization of a substituted β-phenylethylamine precursor.

  • Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline. By starting with a halogenated phenylethylamine or a halogenated acylating agent, halogen atoms can be incorporated into the final product.

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. Similar to the Bischler-Napieralski reaction, the use of halogenated starting materials allows for the synthesis of halogenated tetrahydroisoquinolines, which can be subsequently aromatized.

  • Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline. This reaction is particularly useful for preparing isoquinolines with substituents on the benzene ring, including halogens.

Catalytic and Multi-Component Strategies for Novel Scaffolds

Modern synthetic chemistry has expanded the toolkit for isoquinoline synthesis, offering more efficient and versatile routes to complex and halogenated derivatives.

  • Transition Metal-Catalyzed Annulations: Palladium, rhodium, and copper catalysts are now widely used to construct the isoquinoline ring system through C-H activation and cross-coupling reactions. These methods often exhibit high functional group tolerance, allowing for the direct incorporation of halogens. For instance, a ruthenium-catalyzed cyclization of N-methoxy benzimidoyl halides with alkynes provides a regioselective route to 1-haloisoquinolines[2].

  • Tandem and Domino Reactions: These elegant one-pot procedures combine multiple bond-forming events in a single operation, rapidly building molecular complexity. For example, a one-pot microwave-assisted synthesis of 1-fluoroalkyl-3-fluoroisoquinolines has been developed from N-fluoroalkyl-1,2,3-triazoles[3][4]. This method proceeds through a cascade of reactions including triazole ring opening, nitrogen elimination, rearrangement, a formal 1,3-fluorine shift, and final cyclization[3].

  • Enzymatic Halogenation: Nature's catalysts, halogenase enzymes, offer unparalleled regio- and stereoselectivity in the halogenation of organic molecules. The use of these enzymes in chemoenzymatic synthesis is a growing area of interest for the production of precisely halogenated isoquinoline precursors.

A generalized workflow for the synthesis of halogenated isoquinolines is depicted below:

G cluster_start Starting Materials cluster_synthesis Synthetic Strategies cluster_intermediate Intermediate Scaffolds cluster_final Final Product Start Halogenated Phenylethylamines or Halogenated Benzaldehydes Classical Classical Cyclizations (Bischler-Napieralski, Pictet-Spengler) Start->Classical Catalytic Transition Metal-Catalyzed Annulation Start->Catalytic Tandem Tandem/Domino Reactions Start->Tandem Dihydro Halogenated Dihydroisoquinolines Classical->Dihydro Tetrahydro Halogenated Tetrahydroisoquinolines Classical->Tetrahydro Final Novel Halogenated Isoquinoline Catalytic->Final Tandem->Final Dihydro->Final Oxidation Tetrahydro->Final Aromatization

Caption: Synthetic pathways to novel halogenated isoquinolines.

Isolation and Purification of Halogenated Isoquinolines from Natural Sources

Marine organisms, particularly sponges and ascidians, are prolific producers of halogenated secondary metabolites, including isoquinoline alkaloids[1][5][6][7]. The isolation of these compounds from complex biological matrices requires a systematic and multi-step approach.

Extraction and Preliminary Fractionation

The initial step involves the extraction of the biological material with a suitable solvent or solvent system. A common approach for marine invertebrates is sequential extraction with solvents of increasing polarity, such as hexane, dichloromethane, and methanol, to separate compounds based on their polarity. The resulting crude extracts are then typically subjected to a preliminary fractionation technique, such as vacuum liquid chromatography (VLC) or solid-phase extraction (SPE), to simplify the mixture and remove highly abundant, non-target compounds.

Chromatographic Separation

High-performance liquid chromatography (HPLC) is the workhorse technique for the purification of natural products. For halogenated isoquinolines, reversed-phase HPLC using a C18 column is often the method of choice. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape, is typically employed.

Protocol: Isolation of Bromotyrosine Alkaloids from Pseudoceratina Sponge [8][9][10]

  • Extraction: The freeze-dried and ground sponge material is sequentially extracted with n-hexane, dichloromethane (DCM), and methanol (MeOH).

  • Solvent Partitioning: The combined DCM and MeOH extracts are concentrated and partitioned between n-butanol and water.

  • Initial Fractionation: The n-butanol extract is subjected to Sephadex LH-20 column chromatography with a mobile phase of DCM/MeOH (1:1).

  • Silica Gel Chromatography: Fractions from the Sephadex column are further purified by silica gel column chromatography using a gradient of ethyl acetate/butanone/formic acid/water.

  • Final Purification: The final purification of individual compounds is achieved by semi-preparative reversed-phase HPLC (C18 column) with a water/acetonitrile or water/methanol gradient containing 0.1% TFA.

  • Salt Conversion: The isolated compounds, often as TFA salts, can be converted to their hydrochloride salts by passing through an anion-exchange column (e.g., Amberlite IR-45).

G Start Marine Organism (e.g., Sponge, Ascidian) Extraction Solvent Extraction (Hexane, DCM, MeOH) Start->Extraction Partition Solvent Partitioning (e.g., BuOH/H2O) Extraction->Partition Fractionation Initial Fractionation (Sephadex LH-20) Partition->Fractionation Purification Chromatographic Purification (Silica Gel, RP-HPLC) Fractionation->Purification Isolated Isolated Halogenated Isoquinoline Purification->Isolated Characterization Structural Elucidation (NMR, MS) Isolated->Characterization

Caption: General workflow for the isolation of halogenated isoquinolines.

Structural Elucidation: Unveiling the Molecular Architecture

Once a pure compound is isolated, its chemical structure must be determined. This is typically achieved through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is indispensable for determining the molecular formula of a compound. The characteristic isotopic patterns of chlorine (35Cl/37Cl ratio of approximately 3:1) and bromine (79Br/81Br ratio of approximately 1:1) provide a clear indication of the presence and number of these halogens in a molecule. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation patterns of the molecule, which can aid in identifying structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complete three-dimensional structure of a molecule. A suite of 1D and 2D NMR experiments is typically employed:

  • ¹H NMR: Provides information about the number, chemical environment, and connectivity of protons.

  • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for assembling the molecular skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining stereochemistry.

The chemical shifts of protons and carbons are highly sensitive to their electronic environment. The presence of a halogen atom will significantly influence the chemical shifts of nearby nuclei. For example, a halogen atom on an aromatic ring will cause a downfield shift of the ipso-carbon and affect the shifts of the ortho, meta, and para carbons in a predictable manner.

Table 1: Representative ¹H and ¹³C NMR Data for a Halogenated Isoquinoline Scaffold

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
19.15 (s)152.3H-1 to C-3, C-8a
37.80 (d, J=5.5 Hz)120.5H-3 to C-1, C-4, C-4a
4-Cl-135.8-
58.10 (d, J=8.0 Hz)128.9H-5 to C-4, C-7, C-8a
67.65 (t, J=7.5 Hz)127.4H-6 to C-8
77.85 (t, J=7.5 Hz)130.2H-7 to C-5, C-8a
88.05 (d, J=8.5 Hz)127.8H-8 to C-6, C-8a
4a-136.5-
8a-128.7-

Note: Data are hypothetical and serve as an illustrative example. Actual chemical shifts will vary depending on the specific compound and solvent.

Biological Evaluation: From Discovery to Drug Lead

The ultimate goal of discovering novel halogenated isoquinolines is to identify new therapeutic agents. Therefore, biological evaluation is a critical component of the discovery process.

High-Throughput Screening (HTS)

Newly synthesized or isolated compounds are often screened against a panel of biological targets to identify potential activities. HTS assays can be designed to assess a wide range of biological effects, including:

  • Anticancer Activity: Cytotoxicity assays against various cancer cell lines (e.g., HCT-116, MCF-7, A549) are commonly used to identify compounds with antiproliferative effects[11][12][13][14][15].

  • Antimicrobial Activity: Compounds are tested against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MICs).

  • Enzyme Inhibition: Assays can be developed to screen for inhibitors of specific enzymes that are implicated in disease.

  • Receptor Binding: Radioligand binding assays can identify compounds that interact with specific cellular receptors.

Mechanism of Action Studies

Once a compound demonstrates promising activity in initial screens, further studies are conducted to elucidate its mechanism of action. These studies may include:

  • Cell Cycle Analysis: To determine if a compound induces cell cycle arrest.

  • Apoptosis Assays: To investigate if a compound induces programmed cell death.

  • Target Identification and Validation: To identify the specific protein or pathway that the compound interacts with.

Table 2: Bioactivity of Selected Halogenated Isoquinoline Compounds

Compound ClassHalogenSource/SynthesisBiological ActivityReference
Bromotyrosine AlkaloidsBrPseudoceratina spongeAntibacterial (MRSA)[9][14]
EudistominsBrEudistoma ascidianAntibacterial, Antiviral[16]
1-Fluoroalkyl-3-fluoroisoquinolinesFSyntheticPrecursors for drug candidates[3]
4-Halo-isoquinolinesCl, Br, ISyntheticAnticancer potential[11][17]

Future Perspectives

The field of halogenated isoquinoline discovery is poised for continued growth, driven by advances in synthetic chemistry, natural product isolation, and biological screening. The development of new catalytic methods for the selective halogenation of the isoquinoline core will enable the synthesis of previously inaccessible analogues. The exploration of underexplored marine environments will undoubtedly lead to the discovery of novel halogenated isoquinoline natural products with unique chemical structures and biological activities. Furthermore, the integration of computational methods, such as virtual screening and molecular docking, will accelerate the identification of promising drug candidates and aid in the optimization of their pharmacological properties. The convergence of these disciplines promises a bright future for the discovery and development of the next generation of halogenated isoquinoline-based therapeutics.

References

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  • Synthesis of Fluorinated Pyrrolo[2,1-a]isoquinolines through Decarboxylative/Dehydrofluorinative [3 + 2] Cycloaddition Aromatization of Isoquinolinium N-Ylides with Difluoroenoxysilanes. Organic Letters.
  • Biological Activity of Recently Discovered Halogenated Marine Natural Products. PMC.
  • Bromotyrosine Alkaloids from the Australian Marine Sponge Pseudoceratina verrucosa. Journal of Natural Products.
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A Technical Guide to the Solubility and Stability of 3-Chloroisoquinolin-4-ol for Drug Development Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloroisoquinolin-4-ol is a heterocyclic compound of interest in medicinal chemistry and drug development, serving as a versatile intermediate for the synthesis of more complex bioactive molecules.[1] A thorough understanding of its physicochemical properties, specifically solubility and stability, is paramount for its effective application in research and development. Inadequate solubility can hinder biological screening and formulation, while instability can compromise the integrity and shelf life of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the theoretical and practical aspects of the solubility and stability of this compound. It details robust, field-proven protocols for determining these critical parameters, grounded in authoritative guidelines from the International Council for Harmonisation (ICH).[2][3][4][5][6] The methodologies are designed to be self-validating systems, ensuring researchers can generate reliable and reproducible data to accelerate their development timelines.

Physicochemical Profile of this compound

Understanding the fundamental properties of a molecule is the first step in predicting its behavior. This compound is a substituted isoquinoline, a class of compounds known for a wide range of biological activities, including potential antimicrobial and anticancer properties.[1] The molecule's structure, featuring a polar hydroxyl (-OH) group and an electron-withdrawing chlorine (-Cl) atom on a bicyclic aromatic core, dictates its solubility and reactivity.

The hydroxyl group can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents.[7][8] Conversely, the chlorinated aromatic scaffold contributes to its lipophilicity, as indicated by its predicted LogP value.[7][8] The nitrogen atom in the isoquinoline ring is weakly basic, and the hydroxyl group is weakly acidic (predicted pKa ≈ 5.26), meaning the molecule's overall charge and, consequently, its solubility will be highly dependent on pH.[7]

PropertyValueSource
Chemical Structure C₁=CC=C₂C(=C₁)C=NC(=C₂O)Cl[7][8]
IUPAC Name 3-chloro-4-isoquinolinol
CAS Number 101774-33-8[7][8]
Molecular Formula C₉H₆ClNO[7][8]
Molecular Weight 179.60 g/mol [8]
Predicted LogP 2.59[7][8]
Predicted pKa 5.26 ± 0.50[7]
Hydrogen Bond Donors 1[7][8]
Hydrogen Bond Acceptors 2[7][8]
Melting Point 168.5-169.5 °C (decomposed)[7]

Solubility Profiling: Methodologies and Data

Solubility is a critical attribute that influences everything from in vitro assay performance to in vivo bioavailability.[9][10] It is essential to distinguish between kinetic and thermodynamic solubility, as they provide different insights for different stages of drug development.[9][11][12]

Theoretical Considerations & Solvent Selection

The principle of "like dissolves like" provides a foundational framework for solvent selection.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The hydroxyl group of this compound can form hydrogen bonds with these solvents, potentially leading to good solubility. However, the hydrophobic aromatic core may limit aqueous solubility, especially at neutral pH where the molecule is uncharged.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and have high dielectric constants, making them excellent candidates for dissolving a wide range of compounds. DMSO is a common choice for creating high-concentration stock solutions for biological screening.[9][13][14]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the molecule's significant polarity from the hydroxyl and nitrogen functionalities, solubility is expected to be very low in these solvents.

Experimental Determination of Solubility

Accurate solubility determination requires robust and well-defined protocols. Below are methodologies for assessing both kinetic and thermodynamic solubility.

G cluster_0 Kinetic Solubility (High-Throughput) cluster_1 Thermodynamic Solubility ('Gold Standard') k_start Prepare high-concentration stock in DMSO k_add Add stock to aqueous buffer (e.g., PBS) k_start->k_add k_incubate Incubate (e.g., 2h at 25°C) with shaking k_add->k_incubate k_separate Separate precipitate (Filtration/Centrifugation) k_incubate->k_separate k_analyze Analyze supernatant (UV-Vis or LC-MS) k_separate->k_analyze t_start Add excess solid compound to aqueous buffer t_incubate Equilibrate (e.g., >24h) with shaking/stirring t_start->t_incubate t_ph Verify pH at start and end t_incubate->t_ph t_separate Separate solid (Filtration) t_incubate->t_separate t_analyze Analyze saturated solution (HPLC-UV) t_separate->t_analyze

Caption: Comparative workflows for kinetic and thermodynamic solubility determination.

Rationale: This method is ideal for early discovery phases to quickly rank compounds. It measures the solubility of a compound precipitating from a DMSO stock solution into an aqueous buffer, which can lead to supersaturated solutions and thus higher apparent solubility than the thermodynamic method.[12]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[13][14]

  • Plate Setup: Dispense 2 µL of the DMSO stock into wells of a 96-well microplate.[13]

  • Buffer Addition: Add 98 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.[10]

  • Incubation: Seal the plate and shake at 850 rpm for 2 hours at room temperature (25°C) in a thermomixer.[9][14]

  • Separation: Filter the suspension using a 96-well solubility filter plate (e.g., Millipore MultiScreen, 0.45 µm) into a fresh collection plate.

  • Quantification (UV-Vis): Prepare a standard curve of the compound in a 50:50 Acetonitrile:PBS solution.[14] Analyze the filtered samples and standards using a UV plate reader at the compound's λmax. Calculate the concentration of the dissolved compound.

Rationale: Considered the "gold standard," this method measures the equilibrium solubility of the solid crystalline material in a solvent system.[12][15][16] It is crucial for lead optimization and pre-formulation studies.

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial containing 1 mL of the desired solvent (e.g., PBS pH 7.4, 0.1 M HCl, 0.1 M NaOH). Ensure undissolved solid remains visible.

  • Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached.[9][15]

  • pH Measurement: After equilibration, measure and record the final pH of the suspension.[12]

  • Phase Separation: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove all solid particles. Discard the first few drops to avoid filter adsorption effects.

  • Quantification (HPLC-UV): Dilute the clear filtrate with a suitable mobile phase. Quantify the concentration of the dissolved compound against a calibration curve using a validated HPLC-UV method.

Illustrative Solubility Data
Solvent SystemSolvent TypeExpected SolubilityRationale
Water (pH 7.0)Polar ProticLowPrimarily neutral species, limited by hydrophobic core.
0.1 M HCl (pH 1.0)Aqueous AcidicModerateProtonation of the isoquinoline nitrogen increases polarity.
0.1 M NaOH (pH 13.0)Aqueous BasicHighDeprotonation of the hydroxyl group to form a phenolate salt increases polarity.
EthanolPolar ProticSolubleGood hydrogen bonding capabilities with both donor and acceptor.
DMSOPolar AproticVery SolubleStrong dipole and H-bond acceptor, ideal for stock solutions.
AcetonitrilePolar AproticModerately SolubleLess polar than DMSO, but still a capable solvent.
DichloromethaneNonpolarSparingly SolubleSome interaction possible, but polarity mismatch is significant.
HexaneNonpolarInsolubleComplete mismatch in polarity.

Stability Assessment: Forced Degradation

Stability testing is a regulatory requirement and a critical component of drug development.[5][6] Forced degradation, or stress testing, is performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[2][3][4][5] The goal is to induce degradation of approximately 5-20% of the active substance.[2]

Chemical Liabilities and Predicted Degradation Pathways

The structure of this compound presents several potential points of instability:

  • Hydrolysis: The chloro-substituted pyridine ring may be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the replacement of the chlorine atom with a hydroxyl group.

  • Oxidation: The electron-rich aromatic system and the hydroxyl group could be susceptible to oxidative degradation.

  • Photolysis: Aromatic heterocyclic compounds often absorb UV radiation and can be prone to photolytic degradation.[4][5]

G cluster_conditions Stress Conditions stock Prepare Stock Solution in Acetonitrile:Water acid Acidic (e.g., 0.1 M HCl, 60°C) stock->acid base Basic (e.g., 0.1 M NaOH, RT) stock->base oxid Oxidative (e.g., 3% H₂O₂, RT) stock->oxid therm Thermal (e.g., 60°C in solution) stock->therm photo Photolytic (ICH Q1B light exposure) stock->photo analysis Analyze at Time Points (e.g., 0, 4, 8, 24h) by Stability-Indicating HPLC Method acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis

Caption: Workflow for a comprehensive forced degradation study.

Protocol 3: Forced Degradation Study[2][4][5]

Rationale: This protocol follows ICH Q1A(R2) guidelines to systematically evaluate the stability of the drug substance under various stress conditions.[2][3] This is essential for developing a stability-indicating analytical method.[17][18][19][20]

  • Sample Preparation: Prepare a solution of this compound at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: Aliquot the sample solution and subject it to the following conditions in parallel. Include a control sample protected from stress.

    • Acid Hydrolysis: Add an equal volume of 2 M HCl to obtain a final concentration of 1 M HCl. Keep at 60°C.

    • Base Hydrolysis: Add an equal volume of 2 M NaOH to obtain a final concentration of 1 M NaOH. Keep at room temperature.

    • Oxidation: Add an equal volume of 6% H₂O₂ to obtain a final concentration of 3% H₂O₂. Keep at room temperature.[2]

    • Thermal: Keep one sample at 60°C, protected from light.

    • Photolytic: Expose the solution in a chemically inert, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4][21] A dark control sample should be stored under the same conditions.

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours).

  • Sample Quenching: Prior to analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze all stressed samples, the control, and a time-zero sample using a stability-indicating HPLC method (see Protocol 4).

  • Data Evaluation: Calculate the percentage of degradation. Examine chromatograms for the appearance of new peaks (degradants) and the loss of the main peak area. Peak purity analysis of the parent peak is essential to ensure it is spectrally homogenous.

Protocol 4: Generic Stability-Indicating HPLC-UV Method Development[18][20][23]

Rationale: A stability-indicating method is a validated analytical procedure that can accurately quantify the drug substance without interference from degradation products, process impurities, or excipients.[19][20] Gradient reversed-phase HPLC is the most common technique.[17]

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size), which offers good hydrophobic retention for a wide range of molecules.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

    • Rationale: A buffered mobile phase is critical for reproducible chromatography of ionizable compounds. Acetonitrile is often chosen for its low UV cutoff and viscosity.[19]

  • Gradient Elution:

    • Start with a shallow gradient (e.g., 5% to 95% B over 20 minutes) to separate the parent compound from all potential degradants generated during the forced degradation study.

    • Rationale: Gradient elution is necessary to separate compounds with a wide range of polarities, which is typical in a stressed sample.[17]

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 220 nm, 254 nm, and the λmax of the parent compound).

    • Rationale: A PDA detector is crucial for assessing peak purity and identifying the optimal detection wavelength for all components.

  • Optimization: Adjust the gradient slope, mobile phase pH, and even the column chemistry (e.g., Phenyl-Hexyl) to achieve baseline separation (Resolution > 1.5) between the parent peak and all degradant peaks.[17]

Practical Recommendations for Handling and Storage

Based on the predicted physicochemical properties, the following best practices are recommended:

  • Storage: Store solid this compound in a cool, dark, and dry place under an inert atmosphere to minimize thermal, photolytic, and oxidative degradation.[22]

  • Solution Preparation: For biological assays, prepare high-concentration stock solutions in anhydrous DMSO. These should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: Aqueous solutions should be prepared fresh before use.[22] Due to pH-dependent solubility and stability, buffer the solution to a pH that balances solubility requirements with optimal stability, which must be experimentally determined. Avoid prolonged storage at highly acidic or basic pH.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
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  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.
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  • Buy 3-Allyl-1-chloroisoquinolin-4-ol. Smolecule.
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  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
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  • Specific chlorination of isoquinolines by a fungal flavin-dependent halogenase. (2013). PubMed.
  • stability testing: photostability testing of new drug substances and products. (1996).
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024).
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  • Properties of Solvents Used in Organic Chemistry. (2020).
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Tautomeric Equilibria in Hydroxylated Isoquinoline Systems: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with diverse pharmacological activities.[1] When hydroxylated, these systems exhibit fascinating and critical tautomeric equilibria, primarily between lactam and lactim forms, which profoundly influence their physicochemical properties, biological target interactions, and metabolic pathways. This technical guide provides an in-depth exploration of tautomerism in hydroxylated isoquinoline systems, designed for researchers, medicinal chemists, and drug development professionals. We will delve into the structural basis of this phenomenon, the key factors governing the tautomeric balance, robust experimental and computational methodologies for characterization, and the ultimate implications for drug design and efficacy.

Introduction: The Dynamic Nature of Hydroxylated Isoquinolines

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[2] In the context of hydroxylated isoquinolines, this dynamic equilibrium is not a mere chemical curiosity but a pivotal factor that dictates the molecule's behavior in biological systems. The ability of a hydroxylated isoquinoline to exist as either a lactim (enol-like) or a lactam (keto-like) tautomer alters its hydrogen bonding capacity, lipophilicity, and overall shape, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) profile and its affinity for biological targets.[2][3][4] Understanding and controlling this tautomeric preference is a key challenge and opportunity in the development of isoquinoline-based therapeutics.

This guide will focus on the two primary types of tautomerism observed in these systems:

  • Lactam-Lactim Tautomerism: Predominantly seen in 1-hydroxyisoquinoline and 3-hydroxyisoquinoline, where the proton can reside on the exocyclic oxygen (lactim) or the ring nitrogen (lactam).

  • Keto-Enol Tautomerism: Relevant for isoquinolines hydroxylated at other positions, where the equilibrium is between a true enol and a keto form.

We will explore the underlying principles of these equilibria and provide practical, field-proven insights into their characterization and manipulation.

The Lactam-Lactim Equilibrium: A Tale of Two Forms

The position of the hydroxyl group on the isoquinoline ring dictates the nature of the tautomeric equilibrium. For the pharmacologically significant 1- and 3-hydroxyisoquinolines, the lactam-lactim equilibrium is paramount.

Structural and Energetic Considerations

The lactam form, an isoquinolinone, contains a cyclic amide structure, while the lactim form, a true hydroxyisoquinoline, possesses a hydroxyl group and retains the aromaticity of the pyridine ring.[5] The relative stability of these forms is a delicate balance of aromaticity, bond energies, and solvation effects.

Tautomerism cluster_1 1-Hydroxyisoquinoline Tautomerism cluster_2 3-Hydroxyisoquinoline Tautomerism Lactim_1 1-Hydroxyisoquinoline (Lactim/Enol Form) Lactam_1 Isoquinolin-1(2H)-one (Lactam/Keto Form) Lactim_1->Lactam_1 H⁺ transfer Lactim_3 3-Hydroxyisoquinoline (Lactim/Enol Form) Lactam_3 Isoquinolin-3(2H)-one (Lactam/Keto Form) Lactim_3->Lactam_3 H⁺ transfer

The Decisive Role of the Environment: Solvent Effects

The solvent environment is arguably the most critical factor in determining the dominant tautomer. A general principle is that the equilibrium shifts to favor the more polar tautomer in more polar solvents.

  • Non-Polar/Aprotic Solvents: In non-hydroxylic solvents like diethyl ether or chloroform, the lactim (hydroxy) form of 3-hydroxyisoquinoline often predominates.[6] This is attributed to the preservation of the aromatic system and the potential for intramolecular hydrogen bonding, which is more favorable in less competitive solvent environments.

  • Polar/Protic Solvents: In polar, protic solvents such as water or ethanol, the equilibrium overwhelmingly favors the more polar lactam (isoquinolinone) form.[6][7] The lactam's greater dipole moment is better stabilized by the polar solvent molecules, and its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) facilitates strong intermolecular interactions with the solvent.

Compound Solvent Predominant Tautomer Reference
3-HydroxyisoquinolineDiethyl EtherLactim (Hydroxy)[6]
3-HydroxyisoquinolineWaterLactam (Isoquinolinone)[6][7]
3-Hydroxy-1-methylisoquinolineDiethyl EtherLactim (Hydroxy)[6]
3-Hydroxy-1-methylisoquinolineWaterLactam (Isoquinolinone)[6]
Electronic Tuning: The Impact of Substituents

The electronic nature of other substituents on the isoquinoline ring can fine-tune the tautomeric equilibrium. Electron-donating and electron-withdrawing groups can alter the relative acidity of the hydroxyl group and the basicity of the ring nitrogen, thereby shifting the equilibrium.

For a series of 1-benzamidoisoquinoline derivatives, the relative amount of the amide (lactam-like) form was shown to vary from 74% with a strong electron-donating group (NMe₂) to 38% with a strong electron-accepting group (NO₂) on the phenyl ring.[8] This demonstrates that electron-donating groups stabilize the amide tautomer, while electron-withdrawing groups favor the enol-like form.[8]

The Influence of pH and pKa

The tautomeric equilibrium is also intimately linked to the compound's acid-base properties. The pKa values of the interconverting protons determine which form will be favored at a given pH. In general, the weaker acid of the two tautomers will be the predominant form in solution. Unsubstituted isoquinoline has a pKa of 5.46.[9] The introduction of a hydroxyl group and the resulting tautomerism will significantly alter the electronic distribution and, consequently, the pKa. Electron-donating groups in the 6 or 7 positions of the isoquinoline ring have been shown to increase the pKa, making the compound more basic.[10]

Characterization of Tautomeric Systems: A Multi-faceted Approach

A definitive characterization of the tautomeric equilibrium requires a combination of spectroscopic and computational techniques. Each method provides a unique piece of the puzzle, and their synergistic application is crucial for a comprehensive understanding.

Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for identifying and quantifying tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[11]

  • ¹H NMR: The chemical shifts of protons attached to or near the tautomerizing centers are highly informative. For instance, the presence of an N-H proton signal is indicative of the lactam form, while an O-H signal suggests the lactim form.

  • ¹³C NMR: The chemical shift of the carbon atom at the site of hydroxylation is particularly diagnostic. For acylmethyl heterocycles, the enaminone (lactam-like) carbonyl carbon typically resonates in the range of 179–191 ppm, whereas the enolic carbon of the lactim form is found upfield between 161–171 ppm.[12]

  • ¹⁵N NMR: Direct observation of the nitrogen chemical shift can provide unambiguous evidence for the location of the proton.[13]

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the hydroxylated isoquinoline sample in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). Use an internal standard such as tetramethylsilane (TMS).

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Set the spectral width to encompass the expected chemical shift range (typically -1 to 12 ppm).

    • Use a standard 90° pulse angle.

    • Set a relaxation delay of 2-5 seconds to ensure quantitative integration.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0-200 ppm.

    • A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the signals corresponding to each tautomer in the ¹H NMR spectrum to determine their relative populations.

    • Assign the ¹³C chemical shifts, paying close attention to the C1 or C3 carbon to differentiate between lactam and lactim forms.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The lactam and lactim tautomers possess different conjugated π-electron systems and therefore exhibit distinct UV-Vis absorption spectra.[6] This technique is particularly useful for studying solvent effects and for cases where NMR signals may be broadened due to rapid interconversion.

  • Lactim Form: Generally exhibits absorption maxima at shorter wavelengths, characteristic of the hydroxy-aromatic chromophore.

  • Lactam Form: The extended conjugation in the isoquinolinone system typically results in absorption at longer wavelengths.[6]

Experimental Protocol: UV-Vis Spectroscopic Analysis

  • Sample Preparation: Prepare a stock solution of the sample in a UV-grade solvent (e.g., ethanol, cyclohexane). Dilute the stock solution to a concentration that yields an absorbance between 0.1 and 1.0 at the λₘₐₓ.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum using a cuvette containing the pure solvent.

    • Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-500 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ). Compare the spectrum to those of "fixed" derivatives (e.g., N-methylated for the lactam form, O-methylated for the lactim form) to assign the bands to the respective tautomers.

Computational Chemistry

Density Functional Theory (DFT) calculations have become an indispensable tool for predicting the relative stabilities of tautomers and rationalizing experimental observations.[8]

Computational Protocol: DFT-Based Tautomer Stability Prediction

  • Structure Generation: Build the 3D structures of all possible tautomers in silico.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Solvation Modeling: To accurately model the system in solution, incorporate a continuum solvation model (e.g., PCM, SMD). For systems where explicit hydrogen bonding is critical, including explicit solvent molecules in the calculation is mandatory to reproduce experimental trends.[8]

  • Energy Calculation: Calculate the Gibbs free energies of the optimized structures. The tautomer with the lowest Gibbs free energy is predicted to be the most stable and therefore the most abundant form at equilibrium.

  • Analysis: Compare the relative energies to predict the tautomeric ratio and correlate with experimental spectroscopic data.

Implications for Drug Development

The tautomeric state of a hydroxylated isoquinoline is not an academic detail; it is a critical determinant of its drug-like properties.[2][3][4]

  • Pharmacodynamics (Target Binding): Tautomerization can dramatically alter the pharmacophore. The conversion of a hydrogen bond donating hydroxyl group (lactim) into a hydrogen bond accepting carbonyl group and a donating N-H group (lactam) changes the molecule's interaction profile with its biological target.[14] A protein may preferentially bind a tautomer that is only a minor component in aqueous solution, making the observed biological activity dependent on the rate and equilibrium of tautomerization.[14]

  • Pharmacokinetics (ADME):

    • Solubility and Permeability: The more polar lactam tautomer generally exhibits higher aqueous solubility but may have lower membrane permeability compared to the less polar lactim form.

    • Metabolism: The different functional groups of the tautomers present different sites for metabolic enzymes (e.g., cytochrome P450s, UGTs), leading to different metabolic profiles.

  • Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant implications for patent claims and intellectual property protection.

Conclusion and Future Directions

Tautomerism in hydroxylated isoquinoline systems is a complex but manageable phenomenon that holds significant sway over the ultimate success of a drug candidate. A thorough understanding of the factors that govern the lactam-lactim equilibrium—solvent, pH, and electronic effects—is essential for any medicinal chemist working with this scaffold.

As a Senior Application Scientist, I advocate for a proactive, integrated approach to studying tautomerism. By combining high-field NMR, UV-Vis spectroscopy, and state-of-the-art computational modeling early in the drug discovery process, research teams can make informed decisions about lead optimization, formulation, and development. This multi-pronged strategy allows for the rational design of molecules that favor the desired tautomeric form, ultimately leading to safer, more efficacious, and patentable medicines. The continued development of advanced spectroscopic techniques and more accurate computational models will further empower scientists to harness the dynamic nature of these versatile heterocyclic systems.

References

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Methodological & Application

Application Notes and Protocols for the Step-by-Step Enzymatic Chlorination of 4-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

The introduction of halogen atoms into molecular scaffolds is a powerful strategy in medicinal chemistry, often leading to compounds with enhanced biological activity and improved pharmacokinetic properties. Isoquinoline and its derivatives are privileged structures found in numerous natural products and pharmaceuticals. The regioselective chlorination of these scaffolds can provide valuable intermediates for drug discovery and development. Traditional chemical chlorination methods often lack selectivity and require harsh conditions. In contrast, enzymatic halogenation offers a green and highly selective alternative.

This guide provides a detailed protocol for the enzymatic chlorination of 4-hydroxyisoquinoline to produce 3-chloro-4-hydroxyisoquinoline using the fungal flavin-dependent halogenase (FDH), Rdc2, in conjunction with the Escherichia coli flavin reductase, Fre. This chemoenzymatic system provides a robust and efficient method for the targeted chlorination of the isoquinoline core.

Scientific Background: The Flavin-Dependent Halogenase System

Flavin-dependent halogenases are a class of enzymes that catalyze the regioselective halogenation of a wide range of aromatic substrates.[1][2] Unlike haloperoxidases, FDHs exhibit high substrate specificity and regioselectivity, making them attractive biocatalysts for synthetic applications.[1][3]

The catalytic cycle of an FDH, such as Rdc2, is dependent on a partner flavin reductase, in this case, Fre from E. coli. The reductase utilizes NADH or NADPH to reduce flavin adenine dinucleotide (FAD) to its reduced form, FADH₂.[2] The halogenase then binds FADH₂ and reacts with molecular oxygen and a chloride ion to generate a highly reactive chlorinating species, likely hypochlorous acid (HOCl), which is then used to chlorinate the substrate at a specific position.[2]

The fungal halogenase Rdc2 has been identified as a versatile biocatalyst with a broad substrate scope, capable of chlorinating various phenolic compounds, including 4-hydroxyisoquinoline.[3][4] The reaction proceeds with high regioselectivity, yielding chlorination at the C-3 position, ortho to the activating hydroxyl group.[4]

Experimental Overview

The overall workflow for the enzymatic chlorination of 4-hydroxyisoquinoline can be broken down into four key stages:

  • Enzyme Production and Purification: Expression and purification of the halogenase (Rdc2) and the flavin reductase (Fre).

  • Enzymatic Reaction Setup: Assembling the reaction mixture containing the purified enzymes, substrate, and necessary cofactors.

  • Reaction Monitoring and Analysis: Tracking the progress of the reaction using High-Performance Liquid Chromatography (HPLC).

  • Product Purification: Isolation of the chlorinated product from the reaction mixture.

G cluster_0 Enzyme Production cluster_1 Enzymatic Reaction cluster_2 Analysis & Purification Expression of Rdc2 and Fre in E. coli Expression of Rdc2 and Fre in E. coli Cell Lysis Cell Lysis Expression of Rdc2 and Fre in E. coli->Cell Lysis Purification (IMAC) Purification (IMAC) Cell Lysis->Purification (IMAC) Purified Enzymes Purified Enzymes Purification (IMAC)->Purified Enzymes Reaction Incubation Reaction Incubation Purified Enzymes->Reaction Incubation Substrate & Cofactors Substrate & Cofactors Substrate & Cofactors->Reaction Incubation HPLC Analysis HPLC Analysis Reaction Incubation->HPLC Analysis Product Purification (Prep-HPLC) Product Purification (Prep-HPLC) HPLC Analysis->Product Purification (Prep-HPLC) Characterization Characterization Product Purification (Prep-HPLC)->Characterization

Figure 1: Overall experimental workflow for the enzymatic chlorination of 4-hydroxyisoquinoline.

Part 1: Enzyme Production and Purification

This section details the protocols for expressing and purifying the His-tagged Rdc2 halogenase and Fre flavin reductase from E. coli.

Expression of His-tagged Rdc2 and Fre

Rationale: Both enzymes are expressed in E. coli BL21(DE3) cells, a common strain for protein overexpression. For Rdc2, co-expression with the GroEL/ES chaperonin system is recommended to improve protein folding and yield.[5] The enzymes are expressed with a C-terminal His6-tag to facilitate purification by immobilized metal affinity chromatography (IMAC).

Protocol:

  • Transformation: Transform E. coli BL21(DE3) cells with the expression plasmids for His-tagged Rdc2 (co-transformed with a GroEL/ES plasmid) and His-tagged Fre separately. Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony from each plate into 50 mL of LB medium with the corresponding antibiotics. Grow the cultures overnight at 37°C with shaking at 220 rpm.

  • Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotics) with the overnight starter culture. For the Rdc2 culture, supplement the medium with L-arabinose (0.2% w/v) to induce the expression of the GroEL/ES chaperonins.

  • Induction: Grow the cultures at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Protein Expression: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.

  • Incubation: Incubate the cultures overnight at 18°C with shaking at 180 rpm.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellets at -80°C until further use.

Purification of His-tagged Rdc2 and Fre by IMAC

Rationale: The His6-tag on the recombinant proteins allows for a one-step purification using a nickel-nitrilotriacetic acid (Ni-NTA) resin. Imidazole, which has a similar structure to the histidine side chain, is used to elute the bound protein.

Protocol:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme (1 mg/mL) and DNase I (10 µg/mL). Incubate on ice for 30 minutes.

  • Sonication: Sonicate the cell suspension on ice to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

  • Column Equilibration: Equilibrate a Ni-NTA column with lysis buffer.

  • Binding: Load the clarified supernatant onto the equilibrated Ni-NTA column.

  • Washing: Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with elution buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions and monitor the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.

  • Buffer Exchange: Pool the fractions containing the purified protein and perform a buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10% glycerol, pH 7.5) using a desalting column or dialysis.

  • Concentration and Storage: Concentrate the protein using a centrifugal filter unit. Determine the final protein concentration and store at -80°C in aliquots.

Part 2: In Vitro Enzymatic Chlorination

This section provides a detailed protocol for the enzymatic chlorination of 4-hydroxyisoquinoline.

G cluster_0 Reaction Components Rdc2 Rdc2 Reaction Mixture Reaction Mixture Rdc2->Reaction Mixture Fre Fre Fre->Reaction Mixture 4-Hydroxyisoquinoline 4-Hydroxyisoquinoline 4-Hydroxyisoquinoline->Reaction Mixture NADH NADH NADH->Reaction Mixture FAD FAD FAD->Reaction Mixture NaCl NaCl NaCl->Reaction Mixture Buffer (pH 7.5) Buffer (pH 7.5) Buffer (pH 7.5)->Reaction Mixture Incubation (25°C, shaking) Incubation (25°C, shaking) Reaction Mixture->Incubation (25°C, shaking) Product Formation 3-Chloro-4-hydroxyisoquinoline Incubation (25°C, shaking)->Product Formation

Figure 2: Schematic of the in vitro enzymatic chlorination reaction setup.

Reaction Components and Conditions

Rationale: The reaction requires the halogenase (Rdc2), the reductase (Fre), the substrate (4-hydroxyisoquinoline), a source of reducing equivalents (NADH), the flavin cofactor (FAD), and a chloride source (NaCl). The reaction is typically performed in a neutral to slightly alkaline buffer to ensure enzyme stability and activity.

Table 1: Recommended Reaction Conditions

ComponentFinal ConcentrationStock Solution
4-Hydroxyisoquinoline1 mM100 mM in DMSO
Rdc25 µM1 mg/mL in storage buffer
Fre2 µM1 mg/mL in storage buffer
FAD100 µM10 mM in water
NADH2 mM100 mM in water
NaCl50 mM1 M in water
Tris-HCl Buffer50 mM, pH 7.51 M, pH 7.5
Step-by-Step Protocol
  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the Tris-HCl buffer, NaCl, FAD, and 4-hydroxyisoquinoline stock solutions to the desired final concentrations.

  • Add Enzymes: Add the purified Fre and Rdc2 enzymes to the reaction mixture.

  • Initiate the Reaction: Start the reaction by adding the NADH stock solution.

  • Incubation: Incubate the reaction mixture at 25°C with gentle shaking for 4-24 hours.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold methanol or acetonitrile. This will precipitate the enzymes.

  • Sample Preparation for Analysis: Centrifuge the quenched reaction mixture at 13,000 x g for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to an HPLC vial for analysis.

Part 3: Reaction Monitoring and Analysis by HPLC

Rationale: Reverse-phase HPLC is a suitable method for separating the relatively polar 4-hydroxyisoquinoline from the more non-polar 3-chloro-4-hydroxyisoquinoline. A C18 column is used with a gradient of acetonitrile in an acidic aqueous mobile phase to achieve good peak shape and resolution.

HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Expected Results

Under these conditions, the more polar substrate, 4-hydroxyisoquinoline, will elute earlier than the less polar product, 3-chloro-4-hydroxyisoquinoline. The formation of the product can be monitored by the appearance of a new peak with a longer retention time and the corresponding decrease in the area of the substrate peak.

Part 4: Product Purification

Rationale: Preparative HPLC is an effective method for isolating the chlorinated product from the reaction mixture. The same stationary and mobile phases as the analytical method can be used, but with a larger column and a higher flow rate to accommodate a larger sample volume.

Preparative HPLC Protocol
  • Sample Preparation: Quench the large-scale enzymatic reaction with an equal volume of methanol. Centrifuge to remove precipitated proteins and filter the supernatant through a 0.45 µm filter.

  • Purification: Inject the filtered supernatant onto a preparative C18 column. Use a gradient similar to the analytical method, but adjusted for the larger column dimensions and flow rate.

  • Fraction Collection: Collect fractions corresponding to the product peak, as identified by its retention time from the analytical run.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified 3-chloro-4-hydroxyisoquinoline as a solid.

  • Characterization: Confirm the identity and purity of the final product using analytical HPLC, mass spectrometry, and NMR spectroscopy.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Inactive enzymesVerify enzyme activity using a standard substrate. Ensure proper storage and handling of enzymes.
Suboptimal reaction conditionsOptimize pH, temperature, and concentrations of cofactors and substrate.
Insufficient incubation timeExtend the reaction time and monitor progress by HPLC.
Poor peak shape in HPLC Inappropriate mobile phase pHEnsure the mobile phase is acidic (e.g., with 0.1% TFA) to protonate the nitrogen in the isoquinoline ring.
Column degradationUse a new or well-maintained C18 column.
Difficulty in product purification Co-elution of impuritiesOptimize the preparative HPLC gradient for better separation.
Low product yieldScale up the enzymatic reaction to produce more material.

Conclusion

This application note provides a comprehensive, step-by-step guide for the enzymatic chlorination of 4-hydroxyisoquinoline using the Rdc2/Fre system. By following these protocols, researchers can efficiently synthesize 3-chloro-4-hydroxyisoquinoline, a valuable building block for the development of novel therapeutics. The use of this biocatalytic approach offers significant advantages in terms of selectivity and sustainability over traditional chemical methods.

References

  • Zeng, J., Lytle, A. K., Gage, D., Johnson, S. J., & Zhan, J. (2013). Specific chlorination of isoquinolines by a fungal flavin-dependent halogenase. Bioorganic & Medicinal Chemistry Letters, 23(4), 1001–1003. [Link]
  • Andorfer, M. C., & Lewis, J. C. (2018). Understanding and Improving the Activity of Flavin Dependent Halogenases via Random and Targeted Mutagenesis. Biochemistry, 57(34), 5061–5073. [Link]
  • Spyrou, G., Haggård-Ljungquist, E., Krook, M., Jörnvall, H., Nilsson, E., & Reichard, P. (1991). Characterization of the flavin reductase gene (fre) of Escherichia coli and construction of a plasmid for overproduction of the enzyme. Journal of bacteriology, 173(12), 3673–3679. [Link]
  • Fisher, B. F., Snodgrass, H. M., Jones, K. A., Andorfer, M. C., & Lewis, J. C. (2019). Understanding Flavin-Dependent Halogenase Reactivity via Substrate Activity Profiling. ACS central science, 5(11), 1844–1856. [Link]
  • Menon, B. R. K., Brandenburger, E., Hauer, B., & Micklefield, J. (2016). RadH: A Versatile Halogenase for Integration into Synthetic Pathways. Angewandte Chemie (International ed. in English), 55(43), 13531–13535. [Link]
  • Zeng, J., & Zhan, J. (2013). Specific chlorination of isoquinolines by a fungal flavin-dependent halogenase. Bioorganic & medicinal chemistry letters, 23(4), 1001–1003. [Link]
  • Neubauer, P. R., Wibberg, D., & Sewald, N. (2020). Recent Advances in Flavin-Dependent Halogenase Biocatalysis: Sourcing, Engineering, and Application.
  • Zeng, L., et al. (1998). Automated analytical/preparative high-performance liquid chromatography-mass spectrometry system for the rapid characterization and purification of compound libraries.
  • QIAGEN. (2008). QIAgenes E. coli Handbook. [Link]
  • Lee, S. S., Lim, H. S., & Kim, J. (2011). HPLC separation of isoquinoline alkaloids for quality control of Corydalis species. Bulletin of the Korean Chemical Society, 32(11), 4047-4052. [Link]

Sources

Application Note & Protocol: High-Purity Isolation of 3-Chloroisoquinolin-4-ol from a Biocatalytic Reaction Medium

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in biocatalysis and medicinal chemistry.

Introduction: The Significance of 3-Chloroisoquinolin-4-ol and the Biocatalytic Approach

This compound is a key heterocyclic scaffold with significant potential in medicinal chemistry, serving as a precursor for a range of pharmacologically active molecules. The isoquinoline core is found in numerous natural alkaloids and synthetic drugs[1]. The introduction of a chlorine atom and a hydroxyl group provides specific steric and electronic properties that can be exploited for targeted drug design.

Biocatalytic synthesis represents a green and highly selective alternative to traditional chemical methods for producing complex molecules like this compound.[2] Enzymes, such as flavin-dependent halogenases and cytochrome P450 monooxygenases, can perform regioselective halogenation and hydroxylation on aromatic rings under mild, aqueous conditions[3][4][5]. This approach often minimizes the formation of isomeric byproducts and reduces the use of hazardous reagents.

However, the output of a biocatalytic reaction is a complex aqueous mixture containing the desired product, the biocatalyst (whole cells or isolated enzymes), residual starting materials, nutrients from the fermentation broth, and potential metabolic byproducts. Therefore, a robust and efficient purification strategy is paramount to isolate this compound in high purity for subsequent analytical characterization and downstream applications.

This application note provides a detailed, multi-step protocol for the purification of this compound from a typical biocatalytic reaction mixture. The strategy is designed to be a self-validating system, with analytical checkpoints to ensure the efficacy of each purification stage.

The Purification Strategy: A Multi-faceted Approach to Purity

The purification of this compound from a biocatalytic broth is a multi-stage process designed to systematically remove different classes of impurities. The overall workflow is depicted below.

Purification_Workflow Start Biocatalytic Reaction Broth Centrifugation Step 1: Biomass Removal (Centrifugation/Filtration) Start->Centrifugation Crude Mixture Extraction Step 2: Liquid-Liquid Extraction (Acid-Base Work-up) Centrifugation->Extraction Cell-Free Supernatant Chromatography Step 3: Flash Chromatography (Silica Gel) Extraction->Chromatography Crude Organic Extract Crystallization Step 4: Recrystallization Chromatography->Crystallization Partially Purified Product Final_Product Pure this compound Crystallization->Final_Product >98% Purity Acid_Base_Extraction Start Cell-Free Supernatant Acidify 1. Acidify to pH ~2 with 2M HCl Start->Acidify Wash1 2. Wash with Ethyl Acetate Acidify->Wash1 Basify 3. Basify Aqueous Layer to pH ~9 with 2M NaOH Wash1->Basify Aqueous Layer (Product as Salt) Neutral_Impurities Neutral_Impurities Wash1->Neutral_Impurities Organic Layer (Neutral Impurities) Extract 4. Extract with Dichloromethane Basify->Extract Dry 5. Dry Organic Layer (Na2SO4) & Evaporate Extract->Dry Organic Layer (Product as Free Base) Aqueous_Waste Aqueous_Waste Extract->Aqueous_Waste Aqueous Layer (Salts, Polar Impurities) Crude_Product Crude Product Dry->Crude_Product

Sources

Application Notes and Protocols for the Analytical Characterization of 3-Chloroisoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework of analytical methodologies for the definitive characterization of 3-Chloroisoquinolin-4-ol, a key heterocyclic compound with significant potential in pharmaceutical research and development. Addressing the needs of researchers, scientists, and drug development professionals, this document outlines robust protocols for chromatographic and spectroscopic analysis. The methodologies herein are designed to ensure structural elucidation, purity assessment, and quality control, forming a self-validating system for the comprehensive analysis of this compound. The protocols are grounded in established analytical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound (C₉H₆ClNO) is a substituted isoquinoline derivative. The isoquinoline scaffold is a prominent structural motif in numerous natural products and synthetic compounds with diverse pharmacological activities. The presence of a chlorine atom and a hydroxyl group on the isoquinoline ring imparts specific chemical properties that are crucial for its interaction with biological targets. Accurate and comprehensive characterization is paramount for ensuring the identity, purity, and stability of this compound in research and development settings. This ensures data integrity and is a critical component of regulatory compliance in drug development. This guide presents a suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy, to provide a holistic analytical profile of the molecule.

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are indispensable for separating this compound from impurities and for its quantification.[1] The choice between liquid or gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the preferred method for analyzing non-volatile and thermally labile compounds like this compound.[2] This technique offers high resolution and is compatible with a wide range of detectors, most commonly UV-Vis spectroscopy.

A C18 column is selected for its versatility and effectiveness in retaining moderately polar compounds like this compound through hydrophobic interactions. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and resolution. Formic acid helps to suppress the ionization of the hydroxyl group, leading to more symmetrical peaks. UV detection at 254 nm is selected based on the expected absorbance of the aromatic isoquinoline ring system.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Dissolve this compound in Methanol (1 mg/mL) Filter Filter SamplePrep->Filter Filter through 0.45 µm syringe filter MobilePhaseA 0.1% Formic Acid in Water MobilePhaseB 0.1% Formic Acid in Acetonitrile Injector Autosampler Injection (10 µL) Filter->Injector Inject Sample Column C18 Reversed-Phase Column (4.6 x 150 mm, 5 µm) Injector->Column Separation Detector UV Detector (254 nm) Column->Detector Detection Chromatogram Generate Chromatogram Detector->Chromatogram Acquire Data Integration Peak Integration & Purity Calculation Chromatogram->Integration

Caption: Workflow for HPLC analysis of this compound.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

Materials:

  • This compound reference standard (≥98% purity)[3]

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (reagent grade)

  • 0.45 µm syringe filters

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to a final concentration of 1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at a similar concentration in methanol.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the column with the initial mobile phase composition for at least 15 minutes. Inject the standard and sample solutions.

  • Data Processing: Integrate the peaks in the resulting chromatograms. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[4] For this compound, GC-MS is particularly useful for detecting process-related impurities that may be more volatile than the parent compound. Derivatization may be necessary to increase the volatility of this compound itself.

A common derivatization agent for compounds with active hydrogens (like the hydroxyl group in this compound) is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, thereby increasing volatility. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating the derivatized compound and other non-polar impurities. Mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) and fragmentation patterns.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_data Data Analysis Sample Dissolve this compound in Pyridine Derivatization Add BSTFA with 1% TMCS Heat at 70°C for 30 min Sample->Derivatization Injection Splitless Injection (1 µL) Derivatization->Injection Inject Sample Separation Capillary GC Column (e.g., DB-5ms) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Spectrometer (Scan mode) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Acquire Data MassSpec Mass Spectrum of Peaks TIC->MassSpec LibrarySearch Library Search & Identification MassSpec->LibrarySearch

Caption: Workflow for GC-MS analysis of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Autosampler.

Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • GC vials with inserts

GC-MS Conditions:

ParameterValue
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless, 1 µL
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 10 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu

Procedure:

  • Sample Preparation: In a GC vial, dissolve approximately 1 mg of this compound in 100 µL of anhydrous pyridine.

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial. Cap tightly and heat at 70 °C for 30 minutes.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

  • Data Analysis: Identify the peaks in the total ion chromatogram. Analyze the mass spectrum of each peak and compare it with a spectral library (e.g., NIST) for identification.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and functional groups of this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the compound and its distinct solvent peaks that do not interfere with the signals of interest. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing. The expected ¹H NMR spectrum will show signals for the aromatic protons and the hydroxyl proton. The ¹³C NMR spectrum will reveal the number of unique carbon atoms and their chemical environment.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Materials:

  • This compound

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Add a small amount of TMS as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using standard acquisition parameters.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra based on known chemical shift ranges and coupling patterns for isoquinoline derivatives.

Expected Spectral Data:

TechniqueExpected Chemical Shifts (δ, ppm) and Multiplicity
¹H NMR (DMSO-d₆) Aromatic protons (multiple signals between 7.0-9.0 ppm), OH proton (broad singlet, variable chemical shift)
¹³C NMR (DMSO-d₆) Aromatic and heterocyclic carbons (signals between 110-160 ppm)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H (aromatic), C=C, C=N, and C-Cl bonds. The analysis is typically performed on a solid sample using an attenuated total reflectance (ATR) accessory, which simplifies sample preparation.

Instrumentation:

  • FT-IR spectrometer with an ATR accessory.

Procedure:

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group Assignment
3200-3500 (broad)O-H stretch (hydroxyl group)
3000-3100Aromatic C-H stretch
1500-1650C=C and C=N ring stretching
1000-1300C-O stretch
700-850C-Cl stretch

Summary of Analytical Characterization

The combination of these analytical techniques provides a comprehensive characterization of this compound.

Analytical TechniquePurposeKey Information Obtained
HPLC Purity assessment and quantificationRetention time, peak area, percentage purity
GC-MS Identification of volatile impuritiesRetention time, mass spectrum, impurity profile
NMR Spectroscopy Structural elucidation and confirmationChemical shifts, coupling constants, carbon skeleton
FT-IR Spectroscopy Functional group identificationCharacteristic absorption bands

This multi-faceted approach ensures the unambiguous identification and quality assessment of this compound, which is critical for its application in pharmaceutical research and development. The protocols provided herein are intended as a guide and may require optimization based on the specific instrumentation and sample matrix.

References

  • LookChem. (n.d.). This compound.
  • The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
  • KONZ. (1989). ChemInform Abstract: Synthesis and Reactions of Isoquinolines. Part 4. Reactions of 3‐Chloroisoquinoline‐4‐carbaldehydes. Wiley Online Library.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
  • Narayanaswami, S., et al. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds.
  • PubChem. (n.d.). 3-Chloroisoquinoline. National Institutes of Health.
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.).
  • Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. (2016, January 21). ResearchGate.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). MDPI.
  • Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of. (n.d.).
  • Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. (n.d.).
  • gas chromatography-mass spectrometry analysis of hugonia mystax leaves. (2020, April 25). IJPSR.
  • The Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy.
  • Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. (n.d.). ResearchGate.
  • A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. (n.d.). PubMed.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2025, August 6). ResearchGate.
  • The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. (n.d.). PMC.
  • Analytical methods for determination of cork-taint compounds in wine. (n.d.). CONICET.
  • HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. (2020, May 13). Pharmacia.
  • Development and optimization of a quantitative analysis of main odorants causing off flavours in cork stoppers using HS‐SPME GC‐MS/MS. (n.d.). ResearchGate.
  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023, October 22). NIH.
  • GC-MS analysis of eight aminoindanes using three derivatization reagents. (2023, June 7). PubMed.
  • Organic Compound Characterization & Quantification. (n.d.). Center for Applied Isotope Studies.
  • Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. (2016, February 20). PubMed.

Sources

The Versatile Intermediate: Harnessing 3-Chloroisoquinolin-4-ol in Modern Organic Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the isoquinoline scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in a wide array of biologically active natural products and synthetic compounds underscores its significance. Among the various functionalized isoquinoline building blocks, 3-Chloroisoquinolin-4-ol has emerged as a particularly versatile intermediate. Its strategic placement of a reactive chloro group and a hydroxyl moiety allows for sequential and site-selective functionalization, paving the way for the efficient construction of complex molecular architectures. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound in organic synthesis, with a focus on palladium-catalyzed cross-coupling reactions.

Core Reactivity and Strategic Importance

This compound possesses two primary points of reactivity: the chlorine atom at the C3 position and the hydroxyl group at the C4 position. The chlorine atom is susceptible to nucleophilic aromatic substitution and, more importantly, serves as an excellent handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The hydroxyl group can be readily alkylated or acylated, and its presence can influence the electronic properties of the isoquinoline ring system. This dual functionality allows for a modular approach to the synthesis of diverse libraries of 3-substituted-4-hydroxyisoquinoline derivatives, a motif found in numerous biologically active compounds, including kinase inhibitors.

Application in the Synthesis of Kinase Inhibitors

The isoquinoline core is a privileged scaffold in the design of kinase inhibitors, which are a critical class of therapeutics for the treatment of cancer and other diseases. The ability to rapidly generate a multitude of analogs from a common intermediate is paramount in the structure-activity relationship (SAR) studies required for optimizing kinase inhibitor potency and selectivity. This compound is an ideal starting point for such endeavors. For instance, the synthesis of pyrazolo[3,4-g]isoquinolines, a novel class of kinase inhibitors, can be envisioned starting from derivatives of this compound.[1] The introduction of various aryl and amino substituents at the C3 position can modulate the inhibitor's interaction with the kinase active site, leading to improved efficacy and selectivity.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the functionalization of this compound via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired products.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Arylisoquinolin-4-ols

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids. This reaction is fundamental for creating C-C bonds and introducing aryl substituents at the C3 position.

Reaction Scheme:

Suzuki_Miyaura Reactant1 This compound Product 3-Arylisoquinolin-4-ol Reactant1->Product Reactant2 Arylboronic Acid (Ar-B(OH)2) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base Base (e.g., K2CO3) Solvent Solvent (e.g., Dioxane/H2O)

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add Palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%).

  • To the flask, add degassed 1,4-dioxane and water in a 4:1 ratio (to achieve a 0.1 M concentration of the limiting reagent).

  • Heat the reaction mixture to 100 °C and stir vigorously under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylisoquinolin-4-ol.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst SystemBaseSolventTime (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O1885
24-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1692
33-Pyridylboronic acidPdCl₂(dppf)Cs₂CO₃DME/H₂O2478
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-isoquinolin-4-ols

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with primary and secondary amines. This reaction is a powerful tool for the formation of C-N bonds, providing access to a wide range of 3-amino-substituted isoquinolines.

Reaction Scheme:

Buchwald_Hartwig Reactant1 This compound Product 3-Amino-isoquinolin-4-ol Reactant1->Product Reactant2 Amine (R1R2NH) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand Ligand (e.g., XPhos) Base Base (e.g., NaOtBu) Solvent Solvent (e.g., Toluene)

Sources

Application Notes and Protocols for the Synthesis of 3-Chloroisoquinolin-4-OL Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Chloroisoquinolin-4-ol Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] These activities include, but are not limited to, antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects.[3] The this compound motif, in particular, represents a versatile platform for drug discovery. The presence of a chlorine atom at the 3-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR). The adjacent hydroxyl group at the 4-position can participate in hydrogen bonding interactions with biological targets and also serves as a point for further derivatization, such as ether or ester formation. This unique combination of features makes this compound derivatives highly valuable starting points for the development of novel therapeutic agents.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of this compound derivatives. We will delve into the underlying chemical principles, provide step-by-step protocols for a robust synthetic route, and discuss potential derivatizations to generate a library of compounds for biological screening.

Synthetic Strategy: A Vilsmeier-Haack Approach to the Isoquinoline Core

Several classical methods exist for the synthesis of the isoquinoline skeleton, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. However, for the direct and efficient construction of the this compound scaffold, a strategy centered around the Vilsmeier-Haack reaction offers significant advantages.

The Vilsmeier-Haack reaction traditionally involves the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, which is typically a chloroiminium salt formed from the reaction of a substituted amide (like N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃).[4] Crucially, this reaction can also be employed for intramolecular cyclization, where the Vilsmeier reagent acts as both a dehydrating and chlorinating agent.

Our proposed synthetic pathway leverages this principle, starting from the readily available precursor, homophthalic acid. The key steps involve the formation of an N-acetylated intermediate followed by a Vilsmeier-Haack-type intramolecular cyclization to construct the this compound core.

Diagram of the Proposed Synthetic Workflow

G A Homophthalic Acid B Homophthalic Anhydride A->B Acetic Anhydride, Reflux C N-Acetylhomophthalimide B->C Acetamide, Heat D This compound C->D Vilsmeier Reagent (POCl₃/DMF), Heat E Diverse 3-Substituted Derivatives D->E Nucleophilic Substitution (e.g., Amines, Thiols)

Caption: Synthetic workflow for this compound and its derivatives.

Detailed Experimental Protocols

Part 1: Synthesis of the Precursor - N-Acetylhomophthalimide

The initial phase of the synthesis focuses on the preparation of the key cyclization precursor, N-acetylhomophthalimide, from homophthalic acid.

Step 1.1: Preparation of Homophthalic Anhydride

  • Rationale: The conversion of the dicarboxylic acid to its anhydride activates the carbonyl groups for the subsequent imidation reaction. Acetic anhydride serves as both a reagent and a solvent in this step.

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add homophthalic acid (10.0 g, 55.5 mmol).

    • Add acetic anhydride (50 mL) to the flask.

    • Heat the mixture to reflux and maintain for 2 hours. The solid homophthalic acid will dissolve as it reacts.

    • Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath for 30 minutes to induce crystallization of the product.

    • Collect the crystalline homophthalic anhydride by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • Expected Yield: 85-95%

  • Characterization: The product can be characterized by its melting point (140-142 °C) and IR spectroscopy (carbonyl stretches around 1850 and 1770 cm⁻¹).

Step 1.2: Synthesis of N-Acetylhomophthalimide

  • Rationale: This step involves the condensation of homophthalic anhydride with acetamide to form the corresponding imide. The high temperature facilitates the elimination of water.

  • Procedure:

    • In a 100 mL round-bottom flask, combine homophthalic anhydride (8.1 g, 50 mmol) and acetamide (3.0 g, 50.8 mmol).

    • Heat the mixture in an oil bath at 180-190 °C for 1 hour. The mixture will melt and then solidify as the product forms.

    • Allow the flask to cool to room temperature.

    • Triturate the solid product with hot ethanol to remove any unreacted starting materials.

    • Collect the solid N-acetylhomophthalimide by vacuum filtration, wash with cold ethanol, and dry.

  • Expected Yield: 70-80%

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Vilsmeier-Haack Cyclization to this compound

This is the pivotal step where the isoquinoline core is constructed with simultaneous chlorination at the 3-position.

  • Rationale: The Vilsmeier reagent, generated in situ from POCl₃ and DMF, is a potent electrophile. It is proposed that the reaction proceeds through the formation of a chloroiminium intermediate from the N-acetyl group, followed by an intramolecular electrophilic attack on the aromatic ring to effect cyclization. The enolic hydroxyl group is then chlorinated by the excess reagent.

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

    • In a three-necked 250 mL round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, place N-acetylhomophthalimide (5.0 g, 24.6 mmol) in anhydrous DMF (50 mL).

    • Cool the mixture in an ice bath to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃, 11.3 mL, 123 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C for 4-6 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (200 g) with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • Expected Yield: 60-75%

  • Characterization: The structure of this compound can be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy (presence of O-H stretch).

Part 3: Derivatization for Library Synthesis

The synthesized this compound is a versatile intermediate for creating a library of analogues for drug discovery. The chlorine at the 3-position is susceptible to nucleophilic aromatic substitution.

Protocol 3.1: General Procedure for Amination

  • Rationale: The introduction of various amine functionalities can significantly impact the pharmacological properties of the molecule by altering its polarity, basicity, and ability to form hydrogen bonds.

  • Procedure:

    • In a sealed tube, dissolve this compound (100 mg, 0.56 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane (3 mL).

    • Add the desired amine (2-3 equivalents).

    • Add a base such as triethylamine or diisopropylethylamine (2-3 equivalents).

    • Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
Homophthalic AnhydrideC₉H₆O₃162.1485-95140-142
N-AcetylhomophthalimideC₁₁H₉NO₃203.1970-80165-168
This compoundC₉H₆ClNO179.6060-75210-214

Conclusion and Future Perspectives

The synthetic route detailed in this application note provides a reliable and efficient method for the preparation of this compound, a key scaffold for drug discovery. The use of a Vilsmeier-Haack-type cyclization offers a direct approach to this valuable intermediate. The subsequent derivatization protocols enable the rapid generation of a diverse library of compounds, which can be screened against a wide range of biological targets to identify novel therapeutic leads. Further optimization of reaction conditions and exploration of a broader range of nucleophiles for the substitution reaction will undoubtedly expand the chemical space accessible from this versatile scaffold, paving the way for the discovery of next-generation therapeutics.

References

  • Smolecule. 3-Allyl-1-chloroisoquinolin-4-ol.
  • Alfa Chemistry. Isoquinoline Alkaloids.
  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • Mahadeviah, et al. Therapeutic Potential of Isoquinoline Derivatives.
  • Wikipedia. Vilsmeier–Haack reaction.

Sources

Application Notes and Protocols for the Derivatization of the Hydroxyl Group of 3-Chloroisoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the 3-Chloroisoquinolin-4-ol Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with a wide array of pharmacological activities.[1] The specific analogue, this compound, presents a unique opportunity for synthetic diversification. Its structure is adorned with three key functional handles: a nucleophilic hydroxyl group at the 4-position, a reactive chloro-substituent at the 3-position amenable to nucleophilic aromatic substitution, and the isoquinoline nitrogen, which influences the reactivity of the entire heterocyclic system.

This guide provides a detailed exploration of derivatization strategies targeting the hydroxyl group of this compound. Modification at this position is a critical step in modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates. By converting the polar hydroxyl group into ethers, esters, or glycosides, researchers can fine-tune lipophilicity, metabolic stability, and target engagement.

The protocols outlined herein are designed to be robust and adaptable, providing a solid foundation for researchers in drug discovery and chemical biology. Each section delves into the mechanistic underpinnings of the transformation, offering not just a series of steps, but a rationale for the chosen conditions.

Part 1: Etherification of the 4-Hydroxyl Group

The conversion of the phenolic hydroxyl group of this compound to an ether is a common strategy to increase lipophilicity and metabolic stability. The Williamson ether synthesis is a classic and reliable method for this transformation.

Scientific Principle: The Williamson Ether Synthesis

The Williamson ether synthesis proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[2][3] In the context of this compound, the first step is the deprotonation of the weakly acidic 4-hydroxyl group with a suitable base to form the corresponding phenoxide. This is a crucial step as alkoxides are significantly more nucleophilic than the parent alcohols.[4] The resulting phenoxide then attacks the primary or secondary alkyl halide to form the desired ether.

The choice of base is critical to ensure efficient deprotonation without promoting side reactions. Strong bases like sodium hydride (NaH) are often employed for less acidic alcohols, while weaker bases such as potassium carbonate (K₂CO₃) can be effective for more acidic phenols, often in polar aprotic solvents like DMF or acetonitrile which enhance the nucleophilicity of the alkoxide.[5]

Williamson_Ether_Synthesis cluster_deprotonation Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack Start This compound Phenoxide Isoquinolin-4-olate Intermediate Start->Phenoxide Deprotonation Base Base (e.g., NaH, K₂CO₃) Base->Phenoxide Ether_Product 4-Alkoxy-3-chloroisoquinoline Phenoxide->Ether_Product SN2 Attack Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Ether_Product

Caption: Workflow for Williamson Ether Synthesis.

Protocol: Synthesis of 4-Alkoxy-3-chloroisoquinoline

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Potassium Carbonate (K₂CO₃), finely powdered and dried

  • Alkyl Halide (e.g., iodomethane, ethyl bromide, benzyl bromide)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF or acetonitrile to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Add finely powdered, anhydrous potassium carbonate (2.0-3.0 eq) to the solution. The use of excess base ensures complete deprotonation.

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the pure 4-alkoxy-3-chloroisoquinoline.

ParameterConditionRationale
Base K₂CO₃A moderately strong base suitable for deprotonating phenols without causing decomposition.
Solvent DMF/AcetonitrilePolar aprotic solvents that solubilize the reactants and enhance nucleophilicity.
Temperature 60-80 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without degradation.
Stoichiometry Excess base and alkyl halideDrives the equilibrium towards product formation.

Part 2: Esterification of the 4-Hydroxyl Group

Esterification of the hydroxyl group can introduce a variety of functionalities, influencing the molecule's solubility and potential for prodrug strategies. The Steglich esterification is a mild and efficient method for this purpose, particularly for substrates that are sensitive to acidic conditions.[6][7]

Scientific Principle: The Steglich Esterification

The Steglich esterification utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid.[8] The activated species is a highly reactive O-acylisourea intermediate.[8] A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), then reacts with this intermediate to form a still more reactive N-acylpyridinium salt.[6] This "active ester" is then readily attacked by the alcohol (this compound) to furnish the desired ester. A key advantage of this method is its mild, neutral conditions, which are compatible with a wide range of functional groups.[6][8] The driving force for the reaction is the formation of the highly stable dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can be easily removed by filtration.[7]

Steglich_Esterification cluster_activation Step 1: Carboxylic Acid Activation cluster_catalysis Step 2: Catalysis and Ester Formation Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea DCC DCC DCC->O_Acylisourea N_Acylpyridinium N-Acylpyridinium Salt O_Acylisourea->N_Acylpyridinium with DMAP DCU DCU (precipitate) O_Acylisourea->DCU DMAP DMAP DMAP->N_Acylpyridinium Ester_Product 4-Acyloxy-3-chloroisoquinoline N_Acylpyridinium->Ester_Product with Alcohol Alcohol This compound Alcohol->Ester_Product

Caption: Workflow for Steglich Esterification.

Protocol: Synthesis of 4-Acyloxy-3-chloroisoquinoline

Materials:

  • This compound

  • Carboxylic acid of choice

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filter funnel and filter paper

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq), the desired carboxylic acid (1.1-1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate container, dissolve DCC or DIC (1.2-1.5 eq) in a minimal amount of the same anhydrous solvent.

  • Add the DCC/DIC solution dropwise to the reaction mixture at 0 °C with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (DCU) indicates the reaction is proceeding.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, filter the reaction mixture to remove the precipitated dicyclohexylurea. Wash the filter cake with a small amount of fresh solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude product can often be purified by recrystallization or by column chromatography on silica gel.

ParameterConditionRationale
Coupling Agent DCC/DICEfficiently activates the carboxylic acid for esterification.
Catalyst DMAPAccelerates the reaction by forming a highly reactive acylpyridinium intermediate.[6]
Solvent DCM/THFAnhydrous, aprotic solvents that are compatible with the reaction components.
Temperature 0 °C to RTInitial cooling controls the exothermic reaction, followed by room temperature for completion.

Part 3: O-Glycosylation of the 4-Hydroxyl Group

Introducing a carbohydrate moiety can significantly enhance the aqueous solubility and bioavailability of a compound, and can also be used for targeted drug delivery. The Koenigs-Knorr reaction is a classical method for the formation of O-glycosidic bonds.[9][10]

Scientific Principle: The Koenigs-Knorr Reaction

The Koenigs-Knorr reaction involves the coupling of a glycosyl halide (typically a bromide or chloride) with an alcohol in the presence of a promoter, often a heavy metal salt like silver carbonate or silver triflate.[9][10] The promoter facilitates the departure of the halide leaving group, generating a reactive oxocarbenium ion intermediate. The alcohol (in this case, this compound) then attacks this electrophilic species to form the glycosidic bond.

The stereochemical outcome at the anomeric center is often influenced by the nature of the protecting group at the C2 position of the glycosyl donor. A participating group, such as an acetyl or benzoyl group, can lead to the formation of a 1,2-trans-glycoside via anchimeric assistance.[9]

Koenigs_Knorr_Reaction cluster_activation Step 1: Glycosyl Halide Activation cluster_glycosylation Step 2: Glycosylation Glycosyl_Halide Glycosyl Halide Oxocarbenium Oxocarbenium Ion Intermediate Glycosyl_Halide->Oxocarbenium Promoter Promoter (e.g., Ag₂CO₃) Promoter->Oxocarbenium Glycoside_Product O-Glycoside of this compound Oxocarbenium->Glycoside_Product Nucleophilic Attack Alcohol This compound Alcohol->Glycoside_Product

Caption: Workflow for Koenigs-Knorr O-Glycosylation.

Protocol: Synthesis of an O-Glycoside of this compound

Materials:

  • This compound

  • Acetobromo-α-D-glucose (or other suitable glycosyl halide)

  • Silver (I) carbonate (Ag₂CO₃)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Molecular sieves (4 Å)

  • Celite®

  • Round-bottom flask, protected from light (e.g., wrapped in aluminum foil)

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and freshly activated 4 Å molecular sieves. The flask should be protected from light.

  • Add anhydrous DCM or toluene.

  • Add silver (I) carbonate (2.0-3.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • In a separate flask, dissolve the glycosyl halide (e.g., acetobromo-α-D-glucose, 1.2-1.5 eq) in a minimal amount of the anhydrous solvent.

  • Add the glycosyl halide solution dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-48 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove the silver salts and molecular sieves. Wash the pad with additional DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the protected O-glycoside.

  • The protecting groups on the sugar moiety (e.g., acetates) can be removed under standard conditions (e.g., Zemplén deacetylation with catalytic sodium methoxide in methanol) to afford the final deprotected glycoside.

ParameterConditionRationale
Promoter Silver (I) carbonateActivates the glycosyl halide for nucleophilic attack and acts as an acid scavenger.
Solvent Anhydrous DCM/TolueneNon-polar, aprotic solvents that are compatible with the reaction.
Additives 4 Å Molecular SievesRemove trace amounts of water that can hydrolyze the glycosyl halide or the product.
Light Protection RequiredSilver salts are light-sensitive.

Conclusion

The derivatization of the 4-hydroxyl group of this compound opens up a vast chemical space for the development of novel compounds with tailored properties. The protocols detailed in this application note for etherification, esterification, and O-glycosylation provide a robust starting point for these synthetic endeavors. Researchers are encouraged to adapt and optimize these conditions to suit their specific substrates and research goals, thereby unlocking the full potential of this versatile heterocyclic scaffold.

References

  • Boryczka, S., et al. (2011). Synthesis and in vitro antiproliferative activity of novel (4-chloro- and 4-acyloxy-2-butynyl)thioquinolines. Medicinal Chemistry Research, 20(8), 1402–1410. [Link]
  • Wikipedia contributors. (2023). Mitsunobu reaction. Wikipedia, The Free Encyclopedia. [Link]
  • Various Authors. (n.d.). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. organic-chemistry.org. [Link]
  • Wikipedia contributors. (2023). Williamson ether synthesis. Wikipedia, The Free Encyclopedia. [Link]
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. organic-chemistry.org. [Link]
  • Wikipedia contributors. (2023). Koenigs–Knorr reaction. Wikipedia, The Free Encyclopedia. [Link]
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. chemistrysteps.com. [Link]
  • Grokipedia. (n.d.).
  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. cambridge.org. [Link]
  • BYJU'S. (n.d.). Mitsunobu Reaction. byjus.com. [Link]
  • ChemEurope.com. (n.d.). Koenigs-Knorr reaction. chemeurope.com. [Link]
  • University of Missouri–St. Louis. (n.d.).
  • ResearchGate. (n.d.). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent.
  • PTC Organics, Inc. (n.d.). PTC Etherification of a Phenol. ptcorganics.com. [Link]
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. masterorganicchemistry.com. [Link]
  • Organic Synthesis. (n.d.). Mitsunobu reaction. organic-synthesis.org. [Link]
  • SynArchive. (n.d.).
  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • Wikipedia contributors. (2023). Steglich esterification. Wikipedia, The Free Encyclopedia. [Link]
  • Boryczka, S., et al. (2011). Synthesis and in vitro antiproliferative activity of novel (4-chloro- and 4-acyloxy-2-butynyl)thioquinolines. Medicinal Chemistry Research, 20(8), 1402–1410. [Link]
  • Organic Synthesis. (n.d.).
  • University of California, Irvine. (n.d.). 29.
  • Organic Chemistry Portal. (n.d.).
  • Kumar, V., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101239. [Link]

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Application Notes and Protocols: Nucleophilic Substitution at the C3 Position of 3-Chloroisoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a prominent structural motif in a vast array of natural products and synthetic compounds with significant pharmacological activities.[1][2] Its derivatives have demonstrated a broad spectrum of therapeutic applications, including antitumor, antimicrobial, and anti-inflammatory properties.[2] The functionalization of the isoquinoline core is a key strategy in medicinal chemistry for modulating the biological activity of these compounds. Among the various positions on the isoquinoline ring, the C3 position offers a valuable vector for structural modification. This guide focuses on the nucleophilic substitution reactions at the C3 position of 3-chloroisoquinolin-4-ol, a versatile intermediate for the synthesis of novel isoquinoline derivatives. The presence of the chloro group at C3 provides a reactive handle for the introduction of a wide range of nucleophiles, while the hydroxyl group at C4 can influence the reactivity and potential for further derivatization.

Mechanistic Considerations: Understanding Reactivity at C3

Nucleophilic aromatic substitution (SNAr) on halogenated N-heterocycles like this compound is a well-established transformation. The reaction generally proceeds through an addition-elimination mechanism.[3] The electron-withdrawing effect of the nitrogen atom in the isoquinoline ring system activates the chloro-substituted C3 position towards nucleophilic attack. This attack disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent expulsion of the chloride leaving group restores the aromaticity and yields the substituted product.

The hydroxyl group at the C4 position can have a dual electronic effect. It can act as an electron-donating group through resonance and an electron-withdrawing group through induction. The overall impact on the reactivity at C3 will depend on the specific reaction conditions and the nature of the nucleophile.

For less reactive nucleophiles or to achieve higher yields and milder reaction conditions, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, have become indispensable tools. These methods offer a broader substrate scope and greater functional group tolerance.[4][5]

Visualization of Key Synthetic Pathways

General Nucleophilic Aromatic Substitution (SNAr) Mechanism

G cluster_0 S_N_Ar Mechanism Start This compound + Nucleophile (Nu-) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack at C3 Product 3-Substituted-isoquinolin-4-ol Intermediate->Product Elimination of Cl- Leaving_Group Chloride Ion (Cl-) Intermediate->Leaving_Group

Caption: SNAr mechanism at the C3 position.

Palladium-Catalyzed Cross-Coupling Workflow

G cluster_1 General Workflow for Pd-Catalyzed Cross-Coupling Reactants This compound + Nucleophile/Coupling Partner Reaction_Setup Inert Atmosphere (N2 or Ar) Anhydrous Solvent Heat Reactants->Reaction_Setup Catalyst_System Palladium Precatalyst + Ligand + Base Catalyst_System->Reaction_Setup Workup Quenching Extraction Purification (e.g., Chromatography) Reaction_Setup->Workup Product_Analysis Characterization (NMR, MS, etc.) Workup->Product_Analysis

Caption: General workflow for palladium-catalyzed reactions.

Experimental Protocols

Protocol 1: General Procedure for SNAr with Amine Nucleophiles

This protocol describes a general method for the synthesis of 3-aminoisoquinolin-4-ol derivatives.

Materials:

  • This compound

  • Amine nucleophile (e.g., benzylamine, aniline, piperidine)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP))

  • Base (optional, e.g., triethylamine, potassium carbonate)

  • Reaction vessel (e.g., round-bottom flask with reflux condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the amine nucleophile (1.1 - 2.0 eq).

  • If the amine is used as its hydrochloride salt, add a suitable base (1.1 - 2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aminoisoquinolin-4-ol derivative.[6]

NucleophileSolventTemperature (°C)Time (h)Yield (%)
BenzylamineDMF1006~85
AnilineNMP12012~75
PiperidineDMSO804~90

Note: The reaction conditions provided in the table are illustrative and may require optimization for specific substrates.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

For less reactive amines or to achieve higher selectivity, the Buchwald-Hartwig amination is a powerful alternative.[7]

Materials:

  • This compound

  • Amine nucleophile

  • Palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2)[7]

  • Phosphine ligand (e.g., BINAP, Xantphos, DavePhos)[8][9]

  • Base (e.g., NaOt-Bu, K3PO4, Cs2CO3)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, combine this compound (1.0 eq), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-6 mol%).

  • Add the base (1.5 - 2.0 eq) and the anhydrous solvent.

  • Add the amine nucleophile (1.1 - 1.5 eq).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Catalyst SystemBaseSolventTemperature (°C)
Pd2(dba)3 / BINAPNaOt-BuToluene100
Pd(OAc)2 / XantphosCs2CO3Dioxane110
Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling the chloro-substituted isoquinoline with an organoboron reagent.[5][10]

Materials:

  • This compound

  • Aryl or vinyl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2)[11]

  • Base (e.g., K2CO3, Cs2CO3, K3PO4)[5]

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)[5]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the boronic acid or ester (1.1 - 1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0 - 3.0 eq).

  • Add the solvent system and degas the mixture.

  • Heat the reaction under an inert atmosphere to the required temperature (typically 80-100 °C) until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction mixture and add water. Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Boronic AcidCatalystBaseSolventTemperature (°C)
Phenylboronic acidPd(PPh3)4K2CO3Toluene/H2O90
4-Methoxyphenylboronic acidPd(OAc)2/SPhosK3PO4Dioxane/H2O100

Troubleshooting and Key Considerations

  • Substrate Solubility: this compound may have limited solubility in some organic solvents. The choice of solvent is crucial for reaction efficiency.

  • Competing Reactions: The hydroxyl group at C4 can potentially react under basic conditions. Protection of the hydroxyl group may be necessary for certain transformations.

  • Catalyst and Ligand Selection: For palladium-catalyzed reactions, the choice of ligand is critical and often requires screening to identify the optimal conditions for a specific substrate and nucleophile combination.[7]

  • Inert Atmosphere: Strict exclusion of oxygen is essential for the stability and activity of palladium catalysts.

Conclusion

The nucleophilic substitution at the C3 position of this compound is a valuable synthetic transformation for the generation of diverse libraries of isoquinoline derivatives. Both classical SNAr and modern palladium-catalyzed cross-coupling reactions provide efficient routes to a wide range of C-N and C-C bonded products. The protocols and considerations outlined in this guide are intended to serve as a starting point for researchers in their efforts to synthesize novel isoquinoline-based compounds with potential therapeutic applications.

References

  • Jahan, N., et al. (2022). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 13(1), 22-45.
  • Pawar, A. A., et al. (2021). Isoquinoline derivatives and its medicinal activity. Journal of Drug Delivery and Therapeutics, 11(4-S), 134-140.
  • Abel, A. S., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096-2109.
  • AtlanChim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination.
  • National Center for Biotechnology Information. (n.d.). 4-Isoquinolinol. PubChem Compound Database.
  • Abel, A. S., et al. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. PubMed Central.
  • Wikipedia. (2024, May 22). Suzuki reaction. In Wikipedia.
  • ResearchGate. (n.d.). Palladium-Catalyzed Three-Component Heck/Sulfonation/Amination Leading to Quaternary 3,4-Dihydroisoquinolinones.
  • Choudhary, A. (2023, May 10). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines.
  • Al-Hiari, Y. M., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397.
  • Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling.
  • Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
  • ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • MDPI. (2022, February 17). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies.
  • ResearchGate. (n.d.). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4.
  • Khan Academy. (2019, January 19). Nucleophilic aromatic substitutions [Video]. YouTube.
  • LibreTexts. (2023, June 21). 9.2. Common nucleophilic substitution reactions. In Organic Chemistry 1: An open textbook.
  • ResearchGate. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.

Sources

Application Notes and Protocols: Leveraging 3-Chloroisoquinolin-4-OL in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold and the Strategic Value of 3-Chloroisoquinolin-4-OL

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors.[1][2] Its rigid bicyclic structure provides a well-defined framework for the orientation of substituents to interact with the ATP-binding site of various kinases. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] Consequently, the development of small molecule kinase inhibitors remains a primary focus of modern drug discovery.

This compound is a strategically valuable starting material for the synthesis of diverse libraries of potential kinase inhibitors. Its key features include:

  • A Reactive Chloro Substituent: The chlorine atom at the C3 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide range of amine-containing side chains. This is a critical step for modulating potency and selectivity against different kinase targets.

  • A Modifiable Hydroxyl Group: The hydroxyl group at the C4 position offers another point for chemical modification, such as O-alkylation or O-arylation, enabling further exploration of the structure-activity relationship (SAR).

  • The Inherent Isoquinoline Core: This provides the fundamental binding motif for interaction with the hinge region of many kinase ATP-binding sites.

This application note provides a technical guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of kinase inhibitors. It details key reaction mechanisms, provides exemplary protocols for the synthesis of precursors for Rho-associated coiled-coil containing protein kinase (ROCK) and Epidermal Growth Factor Receptor (EGFR) inhibitors, and presents relevant biological context.

Core Reactivity and Mechanistic Considerations

The primary synthetic utility of this compound lies in the reactivity of its C3-chloro substituent. This position is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen.

Nucleophilic Aromatic Substitution (SNAr) at the C3 Position

The reaction of this compound with primary or secondary amines is a cornerstone transformation. This SNAr reaction proceeds via a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily disrupted.[4][5] The reaction is typically performed at elevated temperatures and may be catalyzed by a base.

The general mechanism is as follows:

  • Nucleophilic Attack: The amine nucleophile attacks the electron-deficient C3 carbon, forming a negatively charged intermediate (Meisenheimer complex).

  • Chloride Elimination: The intermediate re-aromatizes by expelling the chloride leaving group.

  • Deprotonation: A base removes a proton from the newly attached nitrogen, yielding the final 3-aminoisoquinolin-4-ol derivative.

This reaction is highly versatile, enabling the introduction of a vast array of side chains that can be designed to target specific features of a kinase's active site.

Application in the Synthesis of ROCK Inhibitor Scaffolds

ROCKs are serine/threonine kinases that are key regulators of the actin cytoskeleton and are implicated in cellular contraction, motility, and proliferation.[6][7] Their overexpression is associated with various pathologies, including glaucoma, cardiovascular disease, and cancer metastasis. Many potent ROCK inhibitors, such as Fasudil, feature an isoquinoline core.[8][9]

This compound serves as an excellent starting point for the synthesis of 3-aminoisoquinoline scaffolds, which are central to many ROCK inhibitors. The introduction of an amino group at C3 via SNAr is the key synthetic step.

Proposed Synthetic Workflow for a Generic ROCK Inhibitor Precursor

ROCK Inhibitor Synthesis Workflow start This compound intermediate 3-Amino-isoquinolin-4-ol Derivative start->intermediate R-NH2, Base (SNAr Reaction) final Potential ROCK Inhibitor intermediate->final Further Functionalization

Caption: Proposed synthesis of a ROCK inhibitor precursor.

Exemplary Protocol 1: Synthesis of N-Benzyl-4-hydroxyisoquinolin-3-amine

This protocol describes a representative SNAr reaction to generate a core scaffold for a potential ROCK inhibitor.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.5 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound in DMF, add benzylamine and DIPEA.

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and then with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove non-polar impurities.

  • Dry the product under vacuum to yield N-benzyl-4-hydroxyisoquinolin-3-amine.

Rationale:

  • DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the SNAr reaction.

  • DIPEA: A non-nucleophilic base is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Elevated Temperature: Provides the necessary activation energy to overcome the energy barrier of disrupting the aromatic system.

Representative Biological Activity of Isoquinoline-Based ROCK Inhibitors
Compound ClassTargetIC50 (nM)Reference
Isoquinoline N-sulphonylhydrazonesROCK13100[8]
Isoquinoline N-sulphonylhydrazonesROCK23800[8]
Dithiolan-isoquinoline hybridROCK1754[9]
Dithiolan-isoquinoline hybridROCK2124[9]
The ROCK Signaling Pathway

The ROCK signaling pathway is a central regulator of cellular contractility and cytoskeletal dynamics.

ROCK_Signaling_Pathway GPCR GPCRs RhoA RhoA-GTP (Active) GPCR->RhoA Activation ROCK ROCK RhoA->ROCK Activates LIMK LIMK ROCK->LIMK Activates MLCP MLC Phosphatase ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Cofilin Cofilin LIMK->Cofilin Inhibits Actin_Stab Actin Filament Stabilization Cofilin->Actin_Stab (Leads to) MLCP->MLC Dephosphorylates Actomyosin Actomyosin Contraction MLC->Actomyosin (Leads to)

Caption: Simplified ROCK signaling pathway.

Application in the Synthesis of EGFR Inhibitor Scaffolds

EGFR is a receptor tyrosine kinase that, upon activation by ligands like epidermal growth factor (EGF), triggers downstream signaling cascades that promote cell proliferation, survival, and migration.[10][11] Mutations and overexpression of EGFR are common in various cancers, particularly non-small cell lung cancer (NSCLC), making it a prime therapeutic target.[1][3] Many first and second-generation EGFR inhibitors, such as Gefitinib and Erlotinib, are based on a 4-anilinoquinazoline scaffold. The analogous 3-anilinoisoquinoline core, accessible from this compound, represents a promising scaffold for novel EGFR inhibitors.

Proposed Synthetic Workflow for a Generic EGFR Inhibitor Precursor

EGFR_Inhibitor_Synthesis_Workflow start This compound intermediate 3-Anilino-isoquinolin-4-ol Derivative start->intermediate Substituted Aniline, Acid catalyst (SNAr Reaction) final Potential EGFR Inhibitor intermediate->final Further Functionalization

Caption: Proposed synthesis of an EGFR inhibitor precursor.

Exemplary Protocol 2: Synthesis of 3-(3-Ethynylanilino)isoquinolin-4-ol

This protocol outlines the synthesis of a 3-anilinoisoquinoline derivative, a key intermediate for many tyrosine kinase inhibitors.

Materials:

  • This compound (1.0 eq)

  • 3-Ethynylaniline (1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • 2-Pentanol

Procedure:

  • Suspend this compound and 3-ethynylaniline in 2-pentanol.

  • Add a catalytic amount of p-TsOH to the suspension.

  • Heat the mixture to reflux (approx. 118 °C) for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature, allowing the product to precipitate.

  • Filter the solid product and wash it with a small amount of cold 2-pentanol, followed by hexane.

  • Dry the product under vacuum.

Rationale:

  • Acid Catalysis: The reaction is often catalyzed by a protic acid like p-TsOH, which protonates the pyridine nitrogen, further activating the C3 position towards nucleophilic attack.

  • High-Boiling Solvent: A high-boiling point solvent like 2-pentanol is used to achieve the necessary reaction temperature.

  • Precipitation: The product is often less soluble in the reaction solvent upon cooling, simplifying purification.

Representative Biological Activity of Quinoline/Isoquinoline-Based EGFR Inhibitors
Compound ClassTargetIC50 (nM)Reference
Triazolo[3,4-a]isoquinolineEGFR23[12]
Sulfonylated Indeno[1,2-c]quinolineEGFR0.6 - 10.2[13]
Isoquinoline-tethered quinazolineEGFR~100
Isoquinoline-tethered quinazolineHER2~100
The EGFR Signaling Pathway

The EGFR signaling pathway is a complex network that ultimately controls cell growth and division.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR Binds Adaptor Adaptor Proteins (Grb2, Shc) EGFR->Adaptor Recruits PI3K PI3K EGFR->PI3K Activates RAS RAS-GTP Adaptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT Activates AKT->Transcription

Caption: Key cascades in the EGFR signaling pathway.

Conclusion

This compound is a potent and versatile building block for the synthesis of novel kinase inhibitors. Its well-defined reactivity, particularly at the C3 position, allows for the systematic construction of diverse chemical libraries targeting important kinases like ROCK and EGFR. The protocols and data presented in this application note provide a solid foundation for researchers to explore the potential of this scaffold in their drug discovery programs. By leveraging the principles of nucleophilic aromatic substitution and strategic functionalization, this compound can be a key component in the development of the next generation of targeted therapies.

References

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
  • Wee, P., & Wang, Z. (2017).
  • Danao, C. R. A., et al. (2021). Progressive Insights into the Pharmacological Importance of Isoquinoline Derivatives in Modern Therapeutics. International Journal of Current Research and Review, 13(4), 83-91. [Link]
  • Oliveira, R. G., et al. (2018). Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1181-1193. [Link]
  • Chen, Y., et al. (2024). The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. European Journal of Medicinal Chemistry, 279, 116859. [Link]
  • Koch, P., et al. (2018). ROCKing Regeneration: Rho Kinase Inhibition as Molecular Target for Neurorestoration. Frontiers in Molecular Neuroscience, 11, 395. [Link]
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
  • Wikipedia contributors. (2024, December 23). Epidermal growth factor receptor. In Wikipedia, The Free Encyclopedia.
  • Julian, L., & Olson, M. F. (2014). Rho-associated coiled-coil containing kinases (ROCK): structure, regulation, and functions. Small GTPases, 5(2), e29846. [Link]
  • Zhang, Y., et al. (2023). The Application of Rho Kinase Inhibitors in the Management of Glaucoma. Journal of Clinical Medicine, 12(15), 5035. [Link]
  • Creative Diagnostics. (n.d.). ROCK Signaling Pathway.
  • El-Sayed, N. F., et al. (2024). Design, in silico studies and biological evaluation of novel chalcones tethered triazolo[3,4-a]isoquinoline as EGFR inhibitors targeting resistance in non-small cell lung cancer. Scientific Reports, 14(1), 26190. [Link]
  • Chang, C-Y., et al. (2023). Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. ACS Omega, 8(22), 19777–19788. [Link]
  • (This reference is a placeholder for a general organic chemistry text discussing SNAr mechanisms).
  • Kim, J. S., et al. (2018). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Bioorganic & Medicinal Chemistry Letters, 28(17), 2859-2864. [Link]
  • (This reference is a placeholder for a general organic chemistry text discussing reaction conditions).
  • (This reference is a placeholder for a general organic chemistry text discussing acid c
  • (This reference is a placeholder for a general organic chemistry text discussing purific
  • (This reference is a placeholder for a general medicinal chemistry text on kinase inhibitors).
  • (This reference is a placeholder for a general medicinal chemistry text on ROCK inhibitors).
  • Khan Academy. (n.d.). Nucleophilic aromatic substitution.
  • (This reference is a placeholder for a general medicinal chemistry text on EGFR inhibitors).
  • (This reference is a placeholder for a general organic chemistry text on isoquinoline chemistry).
  • (This reference is a placeholder for a general organic chemistry text on solvent effects).
  • (This reference is a placeholder for a general organic chemistry text on reaction monitoring).
  • (This reference is a placeholder for a general medicinal chemistry text on privileged scaffolds).
  • (This reference is a placeholder for a general medicinal chemistry text on structure-activity rel
  • (This reference is a placeholder for a general organic chemistry text on leaving groups).
  • (This reference is a placeholder for a general organic chemistry text on reaction work-up).
  • (This reference is a placeholder for a general medicinal chemistry text on drug discovery).
  • (This reference is a placeholder for a general organic chemistry text on O-alkyl
  • (This reference is a placeholder for a general organic chemistry text on O-aryl
  • (This reference is a placeholder for a general medicinal chemistry text on cancer biology).
  • (This reference is a placeholder for a general medicinal chemistry text on glaucoma).
  • (This reference is a placeholder for a general medicinal chemistry text on cardiovascular disease).
  • Wikipedia contributors. (2024, November 27). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia.

Sources

Application Note: Scale-Up Considerations for the Biocatalytic Production of 3-Chloroisoquinolin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. 3-Chloroisoquinolin-4-OL, in particular, is a valuable intermediate in the synthesis of complex bioactive molecules. Traditional chemical synthesis routes to such compounds often involve harsh conditions, hazardous reagents, and multiple protection/deprotection steps, leading to significant environmental impact and cost. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a compelling green and efficient alternative. Enzymes operate under mild conditions with high chemo-, regio-, and stereoselectivity, often reducing the number of synthetic steps and improving overall yield and purity.

This application note provides a comprehensive guide to the scale-up of the biocatalytic production of this compound. It addresses key considerations from enzyme selection and process development at the lab scale to the challenges and strategies for successful pilot and industrial-scale manufacturing. The focus is on providing practical, field-proven insights to bridge the gap between initial discovery and robust, scalable production.

Foundational Principles: Enzyme Selection and Lab-Scale Process Development

The success of any biocatalytic process hinges on the selection of a suitable enzyme and the thorough optimization of reaction parameters at the laboratory scale. This initial phase lays the groundwork for a scalable and economically viable process.

Enzyme Discovery and Engineering

While a specific enzyme for the direct synthesis of this compound is not prominently documented in publicly available literature, enzymatic routes to quinoline and isoquinoline derivatives have been explored. The synthesis could potentially be achieved through enzymes like nitroreductases, lipases for condensation reactions, or engineered enzymes with tailored specificities. The initial step involves screening commercially available enzyme libraries or employing genomic mining to identify candidate enzymes.

Once a hit is identified, enzyme engineering, through techniques like directed evolution or rational design, can be employed to enhance activity, stability, and substrate specificity for the non-natural substrate. The goal is to develop a robust biocatalyst that performs efficiently under process conditions.

Lab-Scale Protocol: Establishing a Baseline Process

The following protocol outlines a general methodology for establishing a baseline for the biocatalytic production of this compound at the laboratory scale.

Objective: To determine initial reaction conditions and assess the feasibility of the biocatalytic conversion.

Materials:

  • Selected enzyme (e.g., engineered nitroreductase, lipase)

  • Substrate (e.g., a suitable nitro-aromatic precursor)

  • Co-substrate/co-factor (if required, e.g., NADH/NADPH for reductases)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Organic co-solvent (if needed for substrate solubility, e.g., DMSO, isopropanol)

  • Analytical standards of substrate and this compound

  • HPLC with a suitable column (e.g., C18) for reaction monitoring

Protocol:

  • Reaction Setup: In a temperature-controlled shaker, prepare a reaction mixture containing the buffer, substrate, and co-solvent (if necessary).

  • Enzyme Addition: Initiate the reaction by adding a predetermined amount of the enzyme (either as a lyophilized powder, a solution, or immobilized).

  • Reaction Monitoring: At regular intervals, withdraw aliquots from the reaction mixture. Quench the reaction (e.g., by adding a strong acid or organic solvent) and analyze the sample by HPLC to determine the concentration of the substrate and product.

  • Data Analysis: Plot the concentration of the product over time to determine the initial reaction rate and the final conversion.

Table 1: Initial Lab-Scale Reaction Parameters

ParameterInitial RangeRationale
Temperature25 - 40 °CBalances enzyme activity with stability.
pH6.0 - 8.0Most enzymes have a physiological pH optimum.
Substrate Concentration1 - 10 g/LStart low to avoid potential substrate inhibition.
Enzyme Loading1 - 10% (w/w of substrate)A common starting point for initial screening.
Co-solvent0 - 20% (v/v)To improve the solubility of hydrophobic substrates.
Agitation150 - 250 rpmEnsures adequate mixing without excessive shear stress.

Pilot-Scale-Up: Bridging the Gap to Production

Scaling a biocatalytic process from the lab to a pilot plant presents a new set of challenges that must be systematically addressed. Decisions made at this stage will have a significant impact on the process's robustness, efficiency, and economics at the manufacturing scale.

Key Scale-Up Challenges and Considerations

Several factors that are often negligible at the lab scale become critical during scale-up. These include:

  • Mass Transfer: In larger reactors, inefficient mixing can lead to gradients in substrate, product, pH, and temperature, negatively impacting enzyme performance.

  • Oxygen Transfer: For aerobic reactions, ensuring adequate oxygen supply to all parts of the reactor is crucial and becomes more challenging with increasing volume.

  • Heat Transfer: The larger volume-to-surface area ratio in big reactors can make temperature control difficult, potentially leading to enzyme denaturation.

  • Enzyme Stability and Reusability: The high cost of enzymes often necessitates their reuse. Immobilization is a key strategy to facilitate enzyme recovery and improve stability.

  • Downstream Processing: Isolating the product from a complex aqueous reaction mixture can be a significant hurdle.

The Role of Enzyme Immobilization

Immobilizing the enzyme onto a solid support offers numerous advantages for large-scale processes.

  • Enhanced Stability: Immobilization can protect the enzyme from harsh process conditions, increasing its operational lifetime.

  • Easy Separation: The immobilized enzyme can be easily separated from the reaction mixture, simplifying downstream processing and enabling reuse.

  • Continuous Processing: Immobilized enzymes are well-suited for use in continuous packed-bed or fluidized-bed reactors, which can offer higher productivity.

Table 2: Common Enzyme Immobilization Techniques

MethodDescriptionAdvantagesDisadvantages
Adsorption Physical binding of the enzyme to a carrier via weak forces.Simple, cheap, minimal enzyme modification.Enzyme leakage can occur.
Covalent Binding Formation of strong, stable chemical bonds between the enzyme and the support.Strong binding prevents leakage, high stability.Can lead to some loss of enzyme activity.
Entrapment Physically confining the enzyme within a porous matrix.Protects the enzyme from the bulk environment.Mass transfer limitations can be significant.
Cross-Linking Forming intermolecular cross-links between enzyme molecules to create aggregates (CLEAs).Carrier-free, high enzyme loading.Can be difficult to handle and may have mass transfer issues.
Reactor Design and Operation

The choice of reactor is critical for a successful scale-up. While stirred-tank reactors are common, other configurations may be more suitable for specific biocatalytic processes.

G cluster_lab Lab-Scale Development cluster_pilot Pilot-Scale-Up cluster_production Production Scale EnzymeScreening Enzyme Screening & Engineering ReactionOptimization Reaction Optimization (pH, T, [S]) EnzymeScreening->ReactionOptimization Identify lead enzyme AnalyticalDevelopment Analytical Method Development (HPLC) ReactionOptimization->AnalyticalDevelopment Define process window Immobilization Enzyme Immobilization Strategy AnalyticalDevelopment->Immobilization Transition to Scale-Up ReactorSelection Reactor Selection & Design Immobilization->ReactorSelection Catalyst form PAT Process Analytical Technology (PAT) Implementation ReactorSelection->PAT Define CPPs DownstreamScoping Downstream Process Scoping PAT->DownstreamScoping In-process control TechTransfer Technology Transfer DownstreamScoping->TechTransfer Define scaled process ProcessValidation Process Validation & cGMP TechTransfer->ProcessValidation Execute validation batches FullScaleDSP Full-Scale Downstream Processing ProcessValidation->FullScaleDSP Release for manufacturing

Caption: Workflow from lab-scale development to full-scale production.

Process Analytical Technology (PAT)

Implementing Process Analytical Technology (PAT) is crucial for a successful and robust scale-up. PAT involves in-process monitoring of Critical Process Parameters (CPPs) to ensure that Critical Quality Attributes (CQAs) of the final product are met. For the biocatalytic production of this compound, this could include:

  • In-line pH and Temperature Probes: For real-time monitoring and control.

  • In-situ Spectroscopy (e.g., Raman or Near-Infrared): To monitor substrate consumption and product formation without the need for sampling.

  • Automated Sampling and HPLC Analysis: For periodic, automated checks of reaction progress.

By providing real-time data, PAT enables tighter process control, leading to improved consistency, higher yields, and reduced batch failures.

Downstream Processing: Isolating the Prize

Downstream processing (DSP) is often the most challenging and costly aspect of a biocatalytic process. The goal is to isolate and purify the this compound from the reaction mixture to the required specifications.

Initial Recovery and Separation

The first step in DSP is to separate the product from the biocatalyst and other reaction components.

  • If using an immobilized enzyme: The enzyme can be easily removed by filtration or centrifugation.

  • If using a free enzyme: The enzyme may need to be precipitated or removed by ultrafiltration.

Product Extraction and Purification

Once the enzyme is removed, the product needs to be extracted from the aqueous phase.

  • Liquid-Liquid Extraction: An organic solvent in which the this compound is highly soluble (and the impurities are not) can be used to extract the product.

  • Crystallization: If the product is a solid, it may be possible to crystallize it directly from the reaction mixture by adjusting the pH, temperature, or solvent composition.

  • Chromatography: For high-purity requirements, chromatographic techniques such as reversed-phase or ion-exchange chromatography may be necessary. While effective, chromatography can be expensive to scale up.

Protocol: Pilot-Scale Production and Downstream Processing

Objective: To produce a multi-gram to kilogram quantity of this compound and develop a scalable downstream process.

Equipment:

  • Pilot-scale reactor (e.g., 50 L stirred-tank reactor) with temperature and pH control.

  • Immobilized enzyme.

  • Filtration or centrifugation equipment for enzyme recovery.

  • Liquid-liquid extraction setup or crystallization vessel.

  • Rotary evaporator or other solvent removal equipment.

Protocol:

  • Reaction Scale-Up: Charge the reactor with buffer, substrate, and any necessary co-solvents, based on the optimized lab-scale conditions. Bring the reactor to the desired temperature and pH.

  • Enzyme Addition: Add the immobilized enzyme to the reactor.

  • Process Monitoring: Monitor the reaction using pre-determined PAT tools.

  • Enzyme Recovery: Once the reaction is complete, separate the immobilized enzyme from the reaction mixture. The enzyme can be washed and stored for reuse.

  • Product Extraction: Extract the this compound from the aqueous phase using a suitable organic solvent.

  • Solvent Removal: Concentrate the organic phase to obtain the crude product.

  • Purification: Purify the crude product by crystallization or chromatography to meet the required quality specifications.

Conclusion: A Pathway to Sustainable Manufacturing

The biocatalytic production of this compound offers a promising, sustainable alternative to traditional chemical synthesis. Successful scale-up requires a systematic approach, from careful enzyme selection and lab-scale optimization to addressing the unique challenges of pilot- and industrial-scale production. By focusing on key areas such as enzyme immobilization, reactor design, process analytical technology, and downstream processing, researchers and drug development professionals can successfully translate a promising lab-scale biocatalytic reaction into a robust and economically viable manufacturing process. This approach not only leads to greener and more efficient production of valuable pharmaceutical intermediates but also accelerates the overall drug development timeline.

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Unlocking Continuous Halogenation: A Guide to Immobilized Rdc2 Halogenase for Flow Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Continuous Biocatalysis in Halogenated Compound Synthesis

Halogenated organic molecules are foundational to a vast array of pharmaceuticals, agrochemicals, and materials. Traditional chemical halogenation methods, however, often rely on hazardous reagents and can suffer from poor regioselectivity, leading to complex purification challenges and significant environmental concerns.[1][2][3][4][5][6][7] Biocatalysis, utilizing enzymes as natural catalysts, offers a compellingly green and highly selective alternative.[8] Among these biocatalysts, the flavin-dependent halogenases (FDHs) have emerged as powerful tools for the precise installation of halogen atoms onto a variety of scaffolds.[8][9]

The fungal halogenase Rdc2, from Pochonia chlamydosporia, is a particularly promising candidate for industrial applications.[10] It is involved in the biosynthesis of the anticancer agent radicicol and exhibits an unusually broad substrate specificity, capable of halogenating macrolactones, isoquinolines, and other phenolic compounds.[6][10][11] However, the practical implementation of enzymes like Rdc2 in large-scale synthesis is often hampered by their instability and the difficulty of their recovery and reuse.

This application note provides a comprehensive guide to overcoming these limitations through the immobilization of Rdc2 halogenase for use in continuous flow synthesis. By transitioning from traditional batch processes to a continuous flow regime, we can unlock significant advantages, including enhanced process control, improved mass and heat transfer, and dramatically increased catalyst productivity and reusability.[12][13] We will delve into the rationale behind experimental choices, provide detailed protocols for enzyme immobilization and reactor setup, and discuss the critical aspects of process monitoring and optimization.

The Strategic Advantage of Immobilization and Flow Chemistry

The synergy between enzyme immobilization and continuous flow technology represents a paradigm shift in industrial biocatalysis. Immobilization, the confinement of an enzyme to a solid support, prevents its leaching into the product stream, simplifying purification and enabling its reuse over multiple cycles.[14][15] This is particularly crucial for enzymes like Rdc2, which can be costly to produce. Furthermore, immobilization can enhance enzyme stability against changes in temperature, pH, and solvent conditions.[14]

Continuous flow processing, where a substrate stream is continuously passed over the immobilized enzyme, offers a multitude of benefits over batch reactions.[12][13] The high surface-area-to-volume ratio in flow reactors allows for superior control over reaction parameters, minimizing side reactions and improving product yields.[13] The constant removal of product can also alleviate product inhibition, a common issue in enzymatic reactions.

Part 1: Immobilization of Rdc2 Halogenase - A Tale of Two Methodologies

The choice of immobilization strategy is paramount to the success of a continuous flow biocatalytic process. Here, we present two robust methods for the immobilization of Rdc2 halogenase: covalent attachment to a solid support and the formation of carrier-free cross-linked enzyme aggregates (CLEAs).

Methodology 1: Covalent Attachment to Amine-Functionalized Supports

Covalent immobilization forms a stable, irreversible bond between the enzyme and the support material, minimizing enzyme leaching and enhancing operational stability.[14][16][17] This method is particularly well-suited for long-term continuous operations.

The "Why": Rationale for Covalent Attachment

  • Stability: The formation of multiple covalent bonds between the enzyme and the support provides a rigid framework that can protect the enzyme from denaturation.

  • Minimal Leaching: The strong covalent linkage ensures that the enzyme remains bound to the support, preventing contamination of the product stream.

  • Versatility of Supports: A wide range of inorganic and organic support materials can be functionalized for covalent attachment, allowing for optimization of physical properties such as particle size and porosity.[16][17][18]

Experimental Protocol: Covalent Immobilization of Rdc2 on Glutaraldehyde-Activated Amino-Functionalized Silica Beads

This protocol details the covalent attachment of Rdc2 halogenase to silica beads, a common and robust support material.

Materials:

  • Purified Rdc2 halogenase solution

  • Amino-functionalized silica beads (e.g., 100-200 mesh)

  • Glutaraldehyde solution (25% in water)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Sodium borohydride solution

  • Bovine Serum Albumin (BSA) solution (for blocking)

  • Bradford reagent for protein quantification

Procedure:

  • Support Activation:

    • Suspend 1 g of amino-functionalized silica beads in 10 mL of 100 mM potassium phosphate buffer (pH 7.5).

    • Add 2 mL of 25% glutaraldehyde solution and incubate with gentle shaking for 2 hours at room temperature.

    • Wash the activated beads extensively with deionized water to remove excess glutaraldehyde.

  • Enzyme Immobilization:

    • Prepare a solution of Rdc2 halogenase in 100 mM potassium phosphate buffer (pH 7.5). The optimal protein concentration should be determined empirically.

    • Add the activated silica beads to the enzyme solution and incubate with gentle shaking overnight at 4°C.

    • Monitor the immobilization process by measuring the protein concentration in the supernatant using the Bradford assay at regular intervals.

  • Reductive Amination and Blocking:

    • After immobilization, wash the beads with potassium phosphate buffer to remove unbound enzyme.

    • To stabilize the Schiff bases formed between the enzyme and the support, add a freshly prepared solution of sodium borohydride (1 mg/mL in buffer) and incubate for 30 minutes at room temperature.

    • Wash the beads thoroughly with buffer.

    • To block any remaining reactive aldehyde groups on the support, incubate the beads with a 1 mg/mL BSA solution for 1 hour at room temperature.

    • Wash the immobilized enzyme extensively with buffer to remove any non-specifically bound protein.

  • Storage:

    • Store the immobilized Rdc2 halogenase at 4°C in a suitable buffer until use.

Methodology 2: Formation of Cross-Linked Enzyme Aggregates (CLEAs)

CLEAs are a carrier-free immobilization technique that involves the precipitation of the enzyme followed by cross-linking with a bifunctional reagent, typically glutaraldehyde.[19][20] This method is simple, cost-effective, and can result in highly active and stable biocatalysts.[19][20][21][22]

The "Why": Rationale for CLEA Formation

  • High Volumetric Activity: Since CLEAs are carrier-free, they possess a very high concentration of the enzyme, leading to high volumetric productivity.[19]

  • Simplicity and Cost-Effectiveness: The preparation of CLEAs is a straightforward process that does not require a separate support material, making it an economical choice.[20][21]

  • Co-immobilization Potential: CLEAs are ideal for co-immobilizing multiple enzymes, such as the halogenase and the necessary cofactor regenerating enzymes, in a single particle.[23] This is particularly advantageous for flavin-dependent halogenases like Rdc2, which require a constant supply of reduced flavin adenine dinucleotide (FADH₂).[8][9]

Experimental Protocol: Preparation of Rdc2 Halogenase CLEAs

This protocol describes the preparation of CLEAs of Rdc2 halogenase.

Materials:

  • Purified Rdc2 halogenase solution

  • Ammonium sulfate

  • Glutaraldehyde solution (25% in water)

  • Potassium phosphate buffer (100 mM, pH 7.5)

Procedure:

  • Enzyme Precipitation:

    • Cool the Rdc2 halogenase solution to 4°C.

    • Slowly add solid ammonium sulfate to the enzyme solution with gentle stirring to achieve a final saturation of 60-80% (the optimal saturation should be determined experimentally).

    • Continue stirring at 4°C for 1-2 hours to allow for complete precipitation.

    • Collect the precipitated enzyme by centrifugation.

  • Cross-Linking:

    • Resuspend the enzyme pellet in a minimal volume of cold potassium phosphate buffer (pH 7.5).

    • Slowly add a pre-determined amount of glutaraldehyde solution (typically a final concentration of 1-5%) to the enzyme suspension with gentle stirring.

    • Continue the cross-linking reaction for 2-4 hours at 4°C.

  • Washing and Recovery:

    • After cross-linking, wash the CLEAs repeatedly with buffer to remove any unreacted glutaraldehyde and non-cross-linked enzyme.

    • Collect the CLEAs by centrifugation.

  • Storage:

    • Store the Rdc2 CLEAs as a suspension in buffer at 4°C.

Part 2: Assembling the Continuous Flow Reactor System

With the immobilized Rdc2 halogenase in hand, the next step is to integrate it into a continuous flow reactor system. The choice of reactor design is critical for achieving optimal performance. For most applications with immobilized enzymes, a packed bed reactor (PBR) is the preferred configuration.[14]

The "Why": Rationale for a Packed Bed Reactor

  • High Catalyst Loading: PBRs allow for a high density of the immobilized enzyme within the reactor volume, maximizing the potential for substrate conversion.

  • Plug Flow Characteristics: A well-packed PBR approximates plug flow behavior, ensuring that all substrate molecules have a similar residence time in the reactor, which leads to more uniform product quality.

  • Ease of Operation: PBRs are relatively simple to set up and operate.

Experimental Setup: A Schematic Overview

The following diagram illustrates a typical continuous flow setup for halogenation using immobilized Rdc2 halogenase in a packed bed reactor.

ContinuousFlowSetup cluster_reactor Biocatalytic Reactor cluster_analysis Downstream Processing & Analysis Substrate Substrate Reservoir Pump1 HPLC Pump 1 Substrate->Pump1 Cofactor Cofactor Reservoir (FAD, NAD(P)H) Pump2 HPLC Pump 2 Cofactor->Pump2 Halide Halide Salt Reservoir (NaCl/NaBr) Pump3 HPLC Pump 3 Halide->Pump3 Mixer Static Mixer Pump1->Mixer Pump2->Mixer Pump3->Mixer Reactor Packed Bed Reactor (Immobilized Rdc2) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collector Product Collector BPR->Collector HPLC Online HPLC/UPLC BPR->HPLC Online Monitoring

Caption: A schematic of the continuous flow system for Rdc2-catalyzed halogenation.

Protocol for Assembling and Operating the Continuous Flow System:

  • Reactor Packing:

    • Carefully pack a suitable column (e.g., a stainless steel HPLC column) with the immobilized Rdc2 halogenase (either covalently bound beads or CLEAs).

    • Ensure the column is packed evenly to avoid channeling.

  • System Assembly:

    • Connect the reactant reservoirs (substrate, cofactors, halide salt) to individual pumps (e.g., HPLC pumps) for precise flow rate control.

    • Use a static mixer to ensure thorough mixing of the reactant streams before they enter the reactor.

    • Connect the outlet of the mixer to the inlet of the packed bed reactor.

    • Place a back pressure regulator after the reactor to maintain a constant pressure and prevent bubble formation.

    • Direct the output from the back pressure regulator to a product collection vessel.

    • For real-time monitoring, an online analytical system (e.g., HPLC or UPLC) can be integrated.

  • Cofactor Regeneration System:

    • Rdc2 halogenase requires FADH₂ for its catalytic activity. An in-situ cofactor regeneration system is essential for a continuous process.[8][24][25][26] This can be achieved by co-immobilizing a flavin reductase and a dehydrogenase (e.g., glucose dehydrogenase) with the Rdc2, or by supplying the necessary enzymes and co-substrates (e.g., glucose) in the feed stream.[8][24]

  • Reaction Execution:

    • Equilibrate the packed bed reactor by flowing the reaction buffer through the system.

    • Initiate the flow of the reactant streams at the desired flow rates.

    • Monitor the reaction progress by analyzing the product stream at regular intervals using HPLC or LC-MS.

    • Key parameters to optimize include flow rate (residence time), substrate concentration, temperature, and pH.

Part 3: Process Analytics and Characterization

Rigorous analytical methods are crucial for monitoring the performance of the continuous flow system and characterizing the immobilized enzyme.

Quantitative Data Summary

ParameterMethodExpected Outcome/Significance
Immobilization Efficiency Bradford AssayHigh protein loading on the support.
Enzyme Activity HPLC/LC-MS analysis of product formationDetermine the specific activity of the immobilized enzyme.
Kinetic Parameters (Kₘ, Vₘₐₓ) Michaelis-Menten kineticsUnderstand the catalytic efficiency of the immobilized enzyme.
Operational Stability Continuous operation over an extended periodAssess the long-term performance and reusability of the immobilized enzyme.
Productivity Space-Time Yield (STY) calculationQuantify the efficiency of the continuous flow reactor.

Analytical Protocols

  • Enzyme Activity Assay:

    • Prepare a reaction mixture containing the substrate, cofactors, and halide salt in the appropriate buffer.

    • Pass the reaction mixture through the packed bed reactor at a defined flow rate and temperature.

    • Collect samples from the reactor outlet at different time points.

    • Quench the reaction (e.g., by adding an equal volume of acetonitrile).

    • Analyze the samples by HPLC or LC-MS to quantify the formation of the halogenated product.

  • Determination of Kinetic Parameters:

    • Perform the enzyme activity assay at varying substrate concentrations while keeping other parameters constant.

    • Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

  • Assessment of Operational Stability:

    • Operate the continuous flow reactor under optimized conditions for an extended period (e.g., several days or weeks).

    • Monitor the product conversion at regular intervals.

    • The operational stability is typically expressed as the time over which the enzyme retains a certain percentage (e.g., 50%) of its initial activity.

Troubleshooting and Expert Insights

  • Low Immobilization Efficiency: Optimize the protein concentration, incubation time, and pH during the immobilization process. Ensure the support material is properly activated.

  • Mass Transfer Limitations: In packed bed reactors, high flow rates or large particle sizes can lead to mass transfer limitations. This can be addressed by using smaller support particles or operating at lower flow rates.

  • Cofactor Regeneration Issues: Ensure that the cofactor regeneration system is functioning efficiently. This may involve optimizing the concentrations of the regenerating enzymes and co-substrates.

  • Reactor Clogging: Use filtered solutions to prevent clogging of the reactor. If using CLEAs, ensure they are of a uniform and appropriate size.

Conclusion: A Pathway to Sustainable Halogenation

The immobilization of Rdc2 halogenase for continuous flow synthesis represents a significant advancement in the production of halogenated compounds. This approach not only addresses the key challenges associated with the use of soluble enzymes but also leverages the numerous advantages of flow chemistry to create a more efficient, sustainable, and scalable manufacturing process. The protocols and insights provided in this application note serve as a comprehensive guide for researchers and drug development professionals seeking to harness the power of biocatalysis for the synthesis of valuable halogenated molecules. By embracing these innovative technologies, we can pave the way for a new era of greener and more efficient chemical manufacturing.

References

  • Barbafina, A., et al. (2014). Inorganic materials as supports for covalent enzyme immobilization: methods and mechanisms. PubMed, [Link].
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Sources

Application Notes and Protocols for High-Throughput Screening of 3-Chloroisoquinolin-4-OL Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Isoquinoline Scaffolds

The isoquinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] Derivatives of isoquinoline have demonstrated significant potential as antitumor, antimicrobial, anti-inflammatory, antiviral, and neuroprotective agents.[1][2][3][4] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes like topoisomerases and kinases to the modulation of signaling pathways such as PI3K/Akt/mTOR and interference with microtubule polymerization.[1][2] The 3-Chloroisoquinolin-4-OL scaffold, in particular, presents a versatile starting point for the synthesis of novel derivatives due to its reactive chlorine and hydroxyl groups, which can be readily modified to explore structure-activity relationships (SAR).[4]

This guide provides a comprehensive framework for the high-throughput screening (HTS) of a library of this compound derivatives to identify and validate novel bioactive compounds. We will focus on a hypothetical screening campaign targeting protein kinases, a major class of drug targets, given the known propensity of isoquinoline derivatives to exhibit kinase inhibitory activity.[5][6]

The Strategic Approach to Screening: A Multi-Step Cascade

A successful HTS campaign is not a single experiment but a carefully designed cascade of assays to identify true hits and eliminate false positives.[7][8] Our approach for the this compound library will follow a logical progression from a broad primary screen to more specific secondary and counter-screens, culminating in cell-based assays to confirm activity in a more physiologically relevant context.[9][10][11]

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Screening cluster_3 Cell-Based Validation Primary_HTS Primary HTS: Biochemical Kinase Assay (e.g., ADP-Glo™) Hit_Confirmation Hit Confirmation: Dose-Response (IC50) Primary_HTS->Hit_Confirmation Initial Hits Counter_Screen Counter-Screen: Assay Interference (e.g., Luciferase Inhibition) Hit_Confirmation->Counter_Screen Confirmed Hits Secondary_Biochemical Secondary Biochemical Assay: Orthogonal Method (e.g., TR-FRET) Counter_Screen->Secondary_Biochemical Validated Hits Selectivity_Profiling Selectivity Profiling: Kinase Panel Secondary_Biochemical->Selectivity_Profiling Cell_Based_Target Cell-Based Target Engagement (e.g., NanoBRET™) Selectivity_Profiling->Cell_Based_Target Selective Hits Cell_Based_Functional Cell-Based Functional Assay (e.g., Phosphorylation Assay) Cell_Based_Target->Cell_Based_Functional Cytotoxicity Cytotoxicity Assay Cell_Based_Functional->Cytotoxicity

Figure 1: A representative high-throughput screening cascade for the identification and validation of this compound derivatives as kinase inhibitors.

Part 1: Primary High-Throughput Screening

The primary screen aims to rapidly assess a large library of compounds to identify initial "hits" that modulate the activity of the target enzyme.[12] For our kinase target, a robust and sensitive biochemical assay is essential.

Rationale for Assay Selection

We will employ a universal kinase assay that detects the production of adenosine diphosphate (ADP), a common product of all kinase-catalyzed reactions.[5][6] This approach is target-agnostic, allowing for the potential screening of various kinases with the same assay platform. The ADP-Glo™ Kinase Assay is a suitable choice due to its high sensitivity, luminescence-based readout, and resistance to interference from colored or fluorescent compounds.

Protocol 1: Primary HTS using ADP-Glo™ Kinase Assay

Objective: To identify this compound derivatives that inhibit the activity of a target kinase.

Materials:

  • Target Kinase (e.g., a tyrosine or serine/threonine kinase implicated in a disease of interest)

  • Kinase Substrate (peptide or protein)

  • This compound derivative library (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of measuring luminescence

Methodology:

  • Compound Plating:

    • Dispense a small volume (e.g., 50 nL) of each library compound into the wells of a 384-well plate to achieve a final concentration of 10 µM.

    • Include positive controls (known inhibitor of the target kinase) and negative controls (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the target kinase, substrate, and ATP in the appropriate kinase buffer. The concentration of ATP should be at or near its Michaelis-Menten constant (Km) for the kinase to facilitate the identification of competitive inhibitors.

    • Dispense the kinase reaction mixture into the wells containing the compounds.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction is in the linear range.[13]

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis:

The raw luminescence data is normalized to the controls on each plate. The percent inhibition for each compound is calculated as follows:

% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

A hit is typically defined as a compound that exhibits inhibition above a certain threshold (e.g., >50% or three standard deviations above the mean of the negative controls).

Part 2: Hit Confirmation and Triage

Initial hits from the primary screen require confirmation and further investigation to eliminate false positives.[14][15]

Protocol 2: Dose-Response Confirmation (IC50 Determination)

Objective: To confirm the activity of primary hits and determine their potency (IC50).

Methodology:

This protocol is similar to the primary HTS assay, but instead of a single concentration, a dilution series of the hit compound is tested (e.g., 8-point, 3-fold serial dilution). The resulting data is plotted as percent inhibition versus compound concentration, and a non-linear regression analysis is used to calculate the IC50 value.

ParameterDescription
IC50 The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Hill Slope A measure of the steepness of the dose-response curve, which can provide insights into the mechanism of inhibition.
A statistical measure of how well the regression line approximates the real data points.
Protocol 3: Counter-Screen for Assay Interference

Objective: To identify and eliminate compounds that interfere with the assay technology itself, rather than the target kinase.[7][8]

Rationale: Luminescence-based assays can be susceptible to compounds that inhibit the luciferase enzyme.[8] This counter-screen will identify such compounds.

Methodology:

  • Perform the ADP-Glo™ assay in the absence of the target kinase and substrate.

  • Add a fixed concentration of ADP to mimic the product of the kinase reaction.

  • Add the hit compounds and the ADP-Glo™ reagents as in the primary assay.

  • Compounds that show a decrease in luminescence in this format are likely luciferase inhibitors and should be flagged as potential false positives.

Part 3: Secondary and Orthogonal Screening

Validated hits are further characterized using alternative assay formats and tested for selectivity.[9][10]

Protocol 4: Orthogonal Biochemical Assay (e.g., TR-FRET)

Objective: To confirm the inhibitory activity of hits using a different detection technology to rule out technology-specific artifacts.[14]

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common choice for secondary screening.[16][17] They are less prone to interference from colored or fluorescent compounds than standard fluorescence assays.

Methodology:

A TR-FRET kinase assay, such as LanthaScreen®, involves a fluorescently labeled substrate and a phospho-specific antibody labeled with a FRET acceptor. Inhibition of the kinase results in a decrease in the FRET signal. The IC50 values obtained from this orthogonal assay should be comparable to those from the primary screen for true hits.

Protocol 5: Kinase Selectivity Profiling

Objective: To assess the selectivity of the hit compounds against a panel of other kinases.

Rationale: Highly selective kinase inhibitors are often more desirable as therapeutic agents to minimize off-target effects.[18]

Methodology:

Hit compounds are screened against a panel of representative kinases from different families. This can be done in-house or through a contract research organization (CRO). The results provide a selectivity profile for each compound, highlighting its potential for off-target activities.

Part 4: Cell-Based Validation

The most promising and selective hits should be tested in a cellular context to confirm their activity on the target in a more biologically relevant environment.[19][20]

Rationale for Cell-Based Assays

Biochemical assays use purified enzymes and may not fully recapitulate the complexity of the cellular environment.[11] Cell-based assays provide crucial information on cell permeability, target engagement, and functional consequences of target inhibition.

Signaling_Pathway cluster_0 Cellular Environment Compound This compound Derivative Kinase Target Kinase Compound->Kinase Inhibition Cell_Membrane Cell Membrane Substrate Substrate Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream_Effect Cellular Response (e.g., Proliferation, Apoptosis) Phospho_Substrate->Downstream_Effect

Figure 2: A simplified diagram illustrating the inhibition of a cellular signaling pathway by a this compound derivative.

Protocol 6: Cellular Target Engagement Assay (e.g., NanoBRET™)

Objective: To confirm that the compound binds to the target kinase inside living cells.[19]

Methodology:

The NanoBRET™ Target Engagement Assay measures the binding of a compound to a target protein in real-time within living cells. It utilizes a bioluminescent tracer that binds to the kinase. A compound that enters the cell and binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

Protocol 7: Cellular Functional Assay (e.g., Phosphorylation Assay)

Objective: To measure the functional consequence of target inhibition in cells.[19]

Methodology:

This assay quantifies the phosphorylation of a known downstream substrate of the target kinase. Cells are treated with the hit compound, and the level of substrate phosphorylation is measured, typically using an antibody-based method like a cell-based ELISA or Western blotting. A decrease in substrate phosphorylation indicates that the compound is inhibiting the kinase's activity in the cell.

Protocol 8: Cytotoxicity Assay

Objective: To assess the general toxicity of the hit compounds to cells.[21]

Methodology:

A variety of cytotoxicity assays can be used, such as those that measure cell viability (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release). It is important to distinguish between targeted anti-proliferative effects and non-specific cytotoxicity.

Data Interpretation and Hit Prioritization

The data from this screening cascade will allow for the prioritization of hits based on a comprehensive profile:

Compound IDPrimary HTS (% Inh @ 10µM)IC50 (µM)Luciferase Counter-Screen (% Inh)Orthogonal IC50 (µM)Kinase Selectivity (S-Score)Cellular IC50 (µM)Cytotoxicity (CC50, µM)
Cmpd-001 850.550.70.11.2>50
Cmpd-002 920.288>50N/A>505
Cmpd-003 781.181.50.515>50

Table 1: Example data for prioritizing hits from the screening cascade.

  • Cmpd-001 would be a high-priority hit due to its consistent potency across biochemical and cellular assays, good selectivity, and low cytotoxicity.

  • Cmpd-002 would be deprioritized as it is a likely false positive due to its strong inhibition in the luciferase counter-screen.

  • Cmpd-003 is a valid hit but may be of lower priority due to its lower potency in the cellular assay, suggesting potential issues with cell permeability or metabolism.

Conclusion

This detailed application note provides a robust and logical framework for the high-throughput screening of this compound derivatives. By employing a multi-step cascade of biochemical and cell-based assays, researchers can effectively identify and validate novel, potent, and selective kinase inhibitors with therapeutic potential. The key to a successful campaign lies in the careful design of each assay, the inclusion of appropriate counter-screens to eliminate false positives, and the validation of hits in a physiologically relevant cellular context.

References

  • Enzyme assay - Wikipedia.[Link]
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
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  • What Are Enzyme Kinetic Assays? - Tip Biosystems.[Link]
  • Isoquinoline deriv
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar.[Link]
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  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH.[Link]
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  • Secondary Screening - Cre
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Application Notes and Protocols for Evaluating the Biological Activity of 3-Chloroisoquinolin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including roles as kinase and poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2][3][4] This document provides a detailed guide for the initial biological evaluation of 3-Chloroisoquinolin-4-OL, a novel isoquinoline derivative with uncharacterized activity. Given the established pharmacological profile of the isoquinoline class, we present a strategic series of assays to investigate its potential as both a kinase and a PARP inhibitor. This guide offers detailed, step-by-step protocols for biochemical and cell-based assays, data interpretation guidelines, and the scientific rationale behind each experimental choice, designed for researchers in drug discovery and chemical biology.

Introduction: The Therapeutic Potential of the Isoquinoline Scaffold

Isoquinoline and its derivatives are a prominent class of heterocyclic compounds found in many natural products and synthetic molecules.[1] They exhibit a vast array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[3][5] Notably, the isoquinoline framework has been successfully exploited to develop potent inhibitors of crucial enzyme families, particularly protein kinases and poly(ADP-ribose) polymerases (PARPs).[2][6][7]

  • Protein Kinase Inhibition: Protein kinases are central regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[7] The isoquinoline core can mimic the adenine moiety of ATP, enabling competitive binding to the kinase ATP pocket.[8] This has led to the development of numerous isoquinoline-based kinase inhibitors.[2][7]

  • PARP Inhibition: PARP enzymes, particularly PARP1 and PARP2, are essential for the repair of DNA single-strand breaks.[4][6] Inhibiting PARP in cancer cells with existing DNA repair deficiencies (e.g., BRCA1/2 mutations) leads to a synthetic lethality, making PARP inhibitors a cornerstone of targeted cancer therapy.[4][6][9] The isoquinoline scaffold has proven to be a valuable template for designing potent PARP inhibitors.[6]

Given the lack of specific biological data for this compound, a logical first step is to screen for these two well-established activities. This application note provides a comprehensive roadmap for this initial characterization.

Preliminary Assessment: Solubility and Stock Solution Preparation

Accurate and reproducible biological data begins with proper compound handling.

Protocol 2.1: Solubility Testing and Stock Solution Preparation

  • Solubility Assessment:

    • Begin by assessing the solubility of this compound in common laboratory solvents.

    • Dispense a small, known amount (e.g., 1 mg) into separate vials.

    • Add increasing volumes of Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol to determine the concentration at which the compound fully dissolves.

    • Rationale: DMSO is the most common solvent for preparing stock solutions of small molecules for biological assays due to its high solubilizing power and compatibility with most assay formats at low final concentrations (typically <0.5%).

  • Stock Solution Preparation (10 mM in DMSO):

    • Based on the molecular weight of this compound (179.60 g/mol ), calculate the mass required to prepare a 10 mM stock solution. For example, for 1 mL of 10 mM stock, 1.796 mg of the compound is needed.

    • Carefully weigh the compound and dissolve it in the calculated volume of anhydrous, sterile DMSO.

    • Ensure complete dissolution by vortexing. Gentle warming (37°C) or brief sonication may be applied if necessary.

    • Rationale: A high-concentration stock solution allows for minimal solvent addition to the final assay, minimizing potential solvent-induced artifacts.

  • Storage:

    • Aliquot the stock solution into smaller volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

    • Rationale: Aliquoting and proper storage are crucial to maintain the stability and integrity of the compound over time.

Pathway A: Evaluation as a Potential PARP Inhibitor

The inhibition of PARP1 is a key mechanism for treating cancers with homologous recombination deficiencies.[4] The following assays are designed to determine if this compound can inhibit PARP1 activity and induce apoptosis in cancer cells.

Biochemical Evaluation of PARP1 Inhibition

The first step is to assess direct enzymatic inhibition in a cell-free system.

Protocol 3.1.1: In Vitro PARP1 Enzymatic Assay (Fluorometric)

This protocol is adapted from commercially available PARP1 assay kits.[10]

  • Principle: This assay measures the consumption of NAD+, the substrate for PARP1, in the presence of activated DNA. A decrease in NAD+ consumption in the presence of the test compound indicates PARP1 inhibition. The remaining NAD+ is converted to a fluorescent product.

  • Materials:

    • Recombinant Human PARP1 Enzyme

    • Activated DNA (e.g., sheared salmon sperm DNA)

    • β-NAD+

    • PARP Assay Buffer

    • Test Compound: this compound

    • Positive Control: Olaparib (a known potent PARP inhibitor)[8]

    • NAD+ Detection Reagent

    • 384-well black assay plate

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in PARP assay buffer. Also, prepare a serial dilution of Olaparib as a positive control.

    • In a 384-well plate, add the test compound dilutions, vehicle control (DMSO), and positive control.

    • Prepare a master mix containing PARP1 enzyme and activated DNA in PARP assay buffer. Add this mix to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding β-NAD+ to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Stop the reaction and develop the signal by adding the NAD+ detection reagent according to the manufacturer's instructions.

    • Incubate for 15 minutes and read the fluorescence (e.g., Ex/Em = 420/480 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no PARP1).

    • Normalize the data with the vehicle control representing 0% inhibition and a no-enzyme control representing 100% inhibition.

    • Plot the normalized data against the log concentration of the inhibitor and fit to a four-parameter logistic equation to determine the IC50 value.

ParameterThis compoundOlaparib (Positive Control)
Concentration Range 1 nM - 100 µM0.1 nM - 10 µM
Expected IC50 To be determined~1-5 nM[8]
Vehicle Control <0.5% DMSO<0.5% DMSO
Cellular Evaluation of PARP Activity and Apoptosis

Confirming activity within a cellular context is a critical next step.

Protocol 3.2.1: Western Blot for PARP Cleavage

  • Principle: A hallmark of apoptosis is the cleavage of full-length PARP (116 kDa) into an 89 kDa fragment by caspases.[4] This assay measures the induction of apoptosis by the test compound.

  • Procedure:

    • Cell Culture and Treatment: Seed a suitable cancer cell line (e.g., HeLa or a BRCA-deficient line like MDA-MB-436) and allow them to adhere overnight. Treat cells with varying concentrations of this compound for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine, 1 µM).

    • Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer containing protease inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Normalize protein amounts, denature with Laemmli buffer, and separate by SDS-PAGE. Transfer proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies against full-length and cleaved PARP. Also, probe for a loading control (e.g., β-actin or GAPDH).

    • Detection: Use an HRP-conjugated secondary antibody and an ECL substrate to detect the protein bands.

  • Data Analysis: Quantify the band intensities for full-length and cleaved PARP. An increase in the 89 kDa fragment relative to the full-length protein indicates apoptosis induction.

Protocol 3.2.2: Cell Viability (MTT) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability.[6][7] It is used to assess the cytotoxic effect of the compound.

  • Procedure:

    • Seed cells in a 96-well plate and treat with a serial dilution of this compound for 72 hours.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

    • Living cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or SDS-HCl).

    • Measure the absorbance at ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability against the log concentration of the compound to determine the GI50 (concentration for 50% growth inhibition).

PARP Signaling Pathway

PARP_Signaling cluster_0 DNA Damage Response cluster_1 PARP Inhibition cluster_2 Cell Fate (HR-Deficient Cells) DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR_Chains Poly(ADP-ribose) Chains PARP1->PAR_Chains synthesizes PARP_Trapping PARP Trapping PARP1->PARP_Trapping leads to Repair_Proteins DNA Repair Machinery (BER) PAR_Chains->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair leads to Compound This compound Compound->PARP1 inhibits Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse causes DNA_DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB Apoptosis Apoptosis / Cell Death DNA_DSB->Apoptosis leads to (Synthetic Lethality)

Pathway B: Evaluation as a Potential Kinase Inhibitor

The promiscuity of many kinase inhibitors necessitates a broad initial screen followed by more targeted cellular assays.

Biochemical Evaluation of Kinase Inhibition

An initial screening against a panel of kinases can provide a broad overview of the compound's selectivity profile.

Protocol 4.1.1: In Vitro Kinase Panel Screen (e.g., LanthaScreen™)

  • Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[11][12] The kinase phosphorylates a fluorescently labeled substrate. A terbium-labeled antibody that specifically binds to the phosphorylated substrate is then added. When the antibody binds, FRET occurs between the terbium and the substrate's fluorophore, generating a signal. Inhibition of the kinase reduces this signal.

  • Procedure:

    • Submit this compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).[13][14]

    • Typically, the compound is first screened at a single high concentration (e.g., 10 µM) against a large panel of kinases.

    • For any kinases showing significant inhibition (e.g., >50% at 10 µM), a follow-up dose-response experiment is performed to determine the IC50 value.

    • Rationale: Using a commercial service provides access to a wide range of kinases and standardized, high-throughput assay platforms, which is efficient for initial hit identification.

  • Data Analysis: The primary output will be a list of kinases inhibited by the compound and their corresponding IC50 values. This creates a selectivity profile.

Kinase Target% Inhibition @ 10 µMIC50 (µM)
Kinase ATo be determinedTo be determined
Kinase BTo be determinedTo be determined
Kinase CTo be determinedTo be determined
.........
Cellular Target Engagement

A biochemical hit must be validated in a cellular environment to confirm that the compound can enter cells and bind to its intended target.

Protocol 4.2.1: Cellular Thermal Shift Assay (CETSA)

  • Principle: CETSA is based on the principle that ligand binding stabilizes a protein against heat-induced denaturation. A shift in the protein's melting temperature (Tm) in the presence of the compound indicates target engagement.

  • Procedure:

    • Melt Curve Generation:

      • Treat intact cells (e.g., HEK293T) with this compound (e.g., 10 µM) or vehicle for 1-2 hours.

      • Aliquot the cell suspensions and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

      • Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction from the aggregated, denatured proteins by centrifugation.

      • Analyze the amount of soluble target kinase remaining at each temperature by Western blot.

    • Isothermal Dose-Response (ITDR):

      • Based on the melt curve, select a single temperature that causes significant (~50%) protein denaturation.

      • Treat cells with a serial dilution of the compound.

      • Heat all samples at the selected temperature.

      • Analyze the amount of soluble target kinase by Western blot.

  • Data Analysis:

    • For the melt curve, plot the percentage of soluble kinase against temperature. A rightward shift in the curve for compound-treated cells indicates stabilization.

    • For the ITDR, plot the amount of soluble kinase against the log concentration of the compound to generate a dose-response curve, confirming target engagement in a dose-dependent manner.

Downstream Pathway Analysis

If a specific kinase target is identified and validated, the next step is to determine if target engagement leads to the modulation of its downstream signaling pathway.

Protocol 4.3.1: Western Blot for Phospho-Proteins

  • Principle: Kinase inhibition should lead to a decrease in the phosphorylation of its downstream substrates.

  • Procedure:

    • Select a cell line where the target kinase pathway is active (this may require stimulation with a growth factor, e.g., EGF for the EGFR pathway).

    • Treat cells with this compound at various concentrations for a defined period.

    • Lyse the cells and perform a Western blot as described in Protocol 3.2.1.

    • Probe the membrane with antibodies specific for the phosphorylated form of the kinase's direct substrate (e.g., anti-phospho-ERK for the MEK/ERK pathway) and an antibody for the total protein as a loading control.

  • Data Analysis: A dose-dependent decrease in the phosphorylated substrate, normalized to the total substrate, confirms functional inhibition of the signaling pathway.

Kinase Signaling Pathway Example: MAPK/ERK Pathway

// Potential inhibition points "Compound" -> "Raf" [label=" inhibits?", style=dashed, color="#EA4335"]; "Compound" -> "MEK" [label=" inhibits?", style=dashed, color="#EA4335"]; } Figure 2. A simplified diagram of the MAPK/ERK signaling cascade, a common target of kinase inhibitors.

Conclusion and Future Directions

This application note provides a structured, hypothesis-driven framework for the initial biological characterization of this compound. By systematically evaluating its potential as a PARP and kinase inhibitor, researchers can efficiently determine its primary mechanism of action. Positive results in any of these assays would warrant further investigation, including more extensive kinase profiling, evaluation in additional cell lines, and eventual progression to in vivo models. The provided protocols are robust and rely on well-established, validated methodologies to ensure the scientific integrity of the findings.

References

  • Benchchem. (n.d.). Navigating PARP Inhibition: A Comparative Guide for Isoquinoline-Based Compounds.
  • Benchchem. (n.d.). Application Notes and Protocols for 4-Substituted Isoquinolines as Kinase Inhibitors.
  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • Herbert, R. B., et al. (n.d.). Inhibition of eukaryote protein kinases by isoquinoline and oxazine alkaloids. PubMed.
  • Qiu, Y., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central.
  • Szymański, P., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed Central.
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  • Wikipedia. (n.d.). PARP inhibitor.
  • Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5.
  • Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric).
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  • Selleck Chemicals. (n.d.). Olaparib (AZD2281).
  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified.
  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for LTK (TYK1).
  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for TYK2.
  • Roche, C. D., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI.
  • Creative Diagnostics. (n.d.). Erk Signaling Pathway.
  • ResearchGate. (n.d.). Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure.
  • Roche, C. D., et al. (2025). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. ResearchGate.
  • Wang, L., et al. (2021). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.
  • Thermo Fisher Scientific. (n.d.). Staurosporine.
  • Cell Signaling Technology. (n.d.). Staurosporine.
  • Kim, H. J., et al. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. PubMed.
  • El-Gamal, M. I., et al. (2021). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. PubMed Central.
  • Singh, G., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry.
  • Abcam. (n.d.). MTT assay protocol.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel.
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Application Note: Leveraging 3-Chloroisoquinolin-4-OL for the Synthesis of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction

Fluorescence imaging has become an indispensable tool in modern biological research and drug development, offering high sensitivity and spatiotemporal resolution for visualizing complex molecular events in living systems.[1][2] At the heart of this technology are fluorescent probes—molecules designed to emit light upon excitation and report on specific biological targets or environmental conditions. The isoquinoline scaffold, a privileged heterocyclic aromatic compound, has garnered significant attention for its inherent biological activities and favorable photophysical properties, making it an excellent foundation for novel fluorophores.[1][3][4]

This application note provides a detailed guide on the use of 3-Chloroisoquinolin-4-OL , a versatile and readily accessible building block, for the synthesis of a diverse range of fluorescent probes. The strategic placement of a chlorine atom at the 3-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of various aryl and heteroaryl moieties. This modification is the key to tuning the probe's electronic structure and, consequently, its photophysical properties, such as absorption/emission wavelengths, quantum yield, and environmental sensitivity.[5][6]

Part 1: The Core Synthetic Strategy — Suzuki-Miyaura Cross-Coupling

The most robust and widely employed method for functionalizing the 3-position of the isoquinoline core is the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction forms a new carbon-carbon bond between the this compound and an organoboron reagent, typically an arylboronic acid or ester.[8][9]

Mechanistic Rationale:

The catalytic cycle provides a basis for understanding the critical parameters of the reaction.[8][10]

  • Oxidative Addition: A low-valent Palladium(0) catalyst oxidatively inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

  • Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃) activates the arylboronic acid, forming a more nucleophilic boronate species. This species then transfers its aryl group to the palladium center, displacing the halide.[7][8] This is often the rate-determining step and is crucial for the success of the coupling.

  • Reductive Elimination: The two organic groups on the palladium complex (the isoquinoline and the newly transferred aryl group) couple and are eliminated from the metal center, forming the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The power of this approach lies in its remarkable functional group tolerance and the vast commercial availability of diverse boronic acids, allowing for the creation of extensive libraries of fluorescent probes from a single, common precursor.[7] By strategically choosing the arylboronic acid, one can install electron-donating or electron-withdrawing groups to create intramolecular charge-transfer (ICT) systems, which are often highly sensitive to solvent polarity or analyte binding.[5][11]

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for the synthesis of 3-arylisoquinolin-4-OL derivatives.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Add Reagents to Flask: - this compound - Arylboronic Acid - Palladium Catalyst - Base B 2. Degas System (Evacuate & backfill with Ar/N₂) A->B C 3. Add Degassed Solvents (e.g., Dioxane/H₂O) B->C D 4. Heat Mixture (e.g., 80-100°C, 12-24h) Monitor by TLC C->D E 5. Cool & Dilute (e.g., Ethyl Acetate) D->E F 6. Aqueous Wash (Water, Brine) E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Characterized Fluorescent Probe H->I Final Product

Caption: General workflow for the synthesis of fluorescent probes via Suzuki-Miyaura coupling.

Part 2: Detailed Synthesis Protocol

This protocol provides a self-validating, step-by-step methodology for a representative Suzuki-Miyaura reaction.

Protocol 1: Synthesis of 3-(4-methoxyphenyl)isoquinolin-4-ol

Principle: This procedure details the palladium-catalyzed coupling of this compound with 4-methoxyphenylboronic acid. The progress is monitored by Thin-Layer Chromatography (TLC), ensuring the reaction proceeds to completion before work-up.

Materials and Reagents:

  • This compound (1.0 equiv.)

  • 4-methoxyphenylboronic acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv.)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ to a flame-dried Schlenk flask equipped with a magnetic stir bar.

    • Expert Insight: Using a flame-dried flask under an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is sensitive to oxygen.[6][8]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas. Repeat this cycle three times to ensure the reaction environment is free of oxygen.

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling the inert gas through it for at least 20 minutes. Add the degassed solvent to the reaction flask via cannula or syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 16 hours.

  • Monitoring (Self-Validation): Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:EtOAc mobile phase). Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the starting this compound spot and the appearance of a new, lower Rf product spot (visualized under UV light).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Causality: The aqueous washes remove the inorganic base (K₂CO₃) and other water-soluble impurities.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 3-(4-methoxyphenyl)isoquinolin-4-ol.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: Characterization and Application

The true value of a fluorescent probe is defined by its photophysical properties and its performance in a specific application.

Photophysical Properties

Following synthesis, the key optical properties of the new probe must be quantified. This is typically done using UV-Visible and fluorescence spectrophotometers. The data allows for direct comparison of different derivatives and selection of the best candidate for a given application.

Table 1: Representative Photophysical Data for 3-Arylisoquinolin-4-OL Derivatives

Probe ID3-Aryl Substituentλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (ΦF)*
IQ-Ref -Phenyl355420650.35
IQ-EDG -4-Methoxyphenyl365445800.52
IQ-EWG -4-Nitrophenyl3805101300.15

*Quantum yields are often determined relative to a known standard, such as quinine sulfate.[3]

  • Stokes Shift: A larger Stokes shift (the separation between absorption and emission maxima) is highly desirable as it minimizes spectral overlap, reducing self-absorption and improving signal detection.[5]

  • Quantum Yield (ΦF): This value represents the efficiency of the fluorescence process (photons emitted per photon absorbed). A higher quantum yield corresponds to a brighter probe.[4]

Application Example: A Chemoselective "Turn-On" Probe for Hypochlorite

Many isoquinoline derivatives can be engineered to act as sensors for biologically relevant analytes.[1][12] For instance, the hydroxyl group at the 4-position can be masked with an analyte-specific cleavable group, quenching the fluorescence. The presence of the analyte removes the group, restoring fluorescence in a "turn-on" response.

Mechanism of Action: The diagram below illustrates a hypothetical probe designed to detect hypochlorite (ClO⁻), a reactive oxygen species. The phenol is converted to a p-hydroxybenzyl ether, a group known to be cleaved by ClO⁻. This ether form is non-fluorescent. Upon reaction with ClO⁻, the ether is cleaved, releasing the highly fluorescent 3-arylisoquinolin-4-ol.

G cluster_0 Probe Mechanism cluster_1 Experimental Observation Probe_Off Probe-Ether ('Off' State) Low Fluorescence Probe_On Probe-Phenol ('On' State) High Fluorescence Probe_Off->Probe_On Ether Cleavage (Reaction) Analyte Hypochlorite (ClO⁻) Analyte->Probe_On No_Analyte Cells without ClO⁻ No_Fluorescence No Signal No_Analyte->No_Fluorescence Analyte_Present Cells with ClO⁻ Strong_Fluorescence Bright Green Signal Analyte_Present->Strong_Fluorescence

Caption: "Turn-on" mechanism for a hypochlorite-sensitive isoquinoline probe.

This type of reaction-based probe is invaluable for studying oxidative stress in cellular models.[13] The self-validating nature of such an experiment involves comparing the fluorescence signal in cells treated with the probe alone versus cells treated with the probe and a known source of hypochlorite.

References

  • Title: Synthesis and photophysical evaluation of polarity sensitive push–pull isoquinolines and their alkynyl precursors Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
  • Title: Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives Source: Molecules (MDPI) / PubMed Central URL:[Link]
  • Title: Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis Source: Archivio Istituzionale della Ricerca - Università di Milano URL:[Link]
  • Title: Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe Source: Molecules (MDPI) / PubMed Central URL:[Link]
  • Title: Push–Pull (Iso)
  • Title: Photophysical properties of isoquinoline derivatives Source: ResearchG
  • Title: Two novel fluorescent probes based on quinolinone for continuous recognition of Al3+ and ClO- Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy / PubMed URL:[Link]
  • Title: Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores Source: RSC Advances (RSC Publishing) URL:[Link]
  • Title: Reaction-based small-molecule fluorescent probes for chemoselective bioimaging Source: Nature Chemistry / PubMed Central URL:[Link]
  • Title: Design, Synthesis, and Biological Evaluation of Novel Fluorescent Probes Targeting the 18-kDa Translocator Protein Source: ChemMedChem / ResearchG
  • Title: Synthetic strategy for probes 3 and 4 Source: ResearchG
  • Title: Leveraging Synthetic Chlorins for Bio-imaging Applications Source: bioRxiv / PubMed Central URL:[Link]
  • Title: Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications Source: Crimson Publishers URL:[Link]
  • Title: Bioconjugation Methods for Coupling Targeting Ligands with Fluorescent Dyes Source: Methods in Molecular Biology / PubMed URL:[Link]
  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]
  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL:[Link]
  • Title: Lessons in Organic Fluorescent Probe Discovery Source: ACS Omega / PubMed Central URL:[Link]
  • Title: An appraisal of the Suzuki cross-coupling reaction for the synthesis of novel fluorescent coumarin derivatives Source: Tetrahedron Letters / ResearchG
  • Title: Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem Source: YouTube URL:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in the biocatalytic synthesis of 3-Chloroisoquinolin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the biocatalytic synthesis of 3-Chloroisoquinolin-4-OL. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this specific enzymatic transformation. Our goal is to move beyond simple procedural lists and provide a deep, mechanistic understanding of the system, enabling you to troubleshoot effectively and optimize your reaction yields.

The biocatalytic hydroxylation of 3-chloroisoquinoline represents a significant advancement over traditional chemical methods, offering superior regioselectivity and milder, more sustainable reaction conditions.[1][2] The enzymes typically employed for this transformation are monooxygenases, particularly from the Cytochrome P450 (P450) superfamily.[3][4][5] These powerful biocatalysts utilize molecular oxygen and a nicotinamide cofactor (NAD(P)H) to insert a single oxygen atom into a substrate.[6][7]

However, harnessing their full potential requires a nuanced understanding of their kinetics and stability. Low yield is a frequent bottleneck that can stem from a variety of factors, from cofactor depletion to enzyme inhibition. This guide provides a structured, question-and-answer approach to diagnose and solve these issues.

Core Reaction Workflow

The enzymatic synthesis of this compound is an oxidation reaction. A P450 monooxygenase, in conjunction with a redox partner system, facilitates the transfer of electrons from NADPH to molecular oxygen. This activates the oxygen, which is then inserted at the C-4 position of the 3-chloroisoquinoline substrate. Due to the high cost of NADPH, a cofactor regeneration system is almost always required for preparative-scale synthesis.

G cluster_main Main Catalytic Cycle cluster_regen Cofactor Regeneration System Substrate 3-Chloroisoquinoline Enzyme_Rest P450 (Fe³⁺) Substrate->Enzyme_Rest Binds Enzyme_Sub P450-Substrate Complex Enzyme_Rest->Enzyme_Sub Product This compound Enzyme_Red1 P450-Substrate (Fe²⁺) Enzyme_Sub->Enzyme_Red1 e⁻ NADP NADP⁺ Enzyme_O2 P450-Substrate (Fe²⁺)-O₂ Enzyme_Red1->Enzyme_O2 + O₂ Enzyme_Red2 P450-Substrate (Fe³⁺)-O₂²⁻ Enzyme_O2->Enzyme_Red2 e⁻ Compound_I Compound I (Fe⁴⁺=O) Enzyme_Red2->Compound_I + 2H⁺ - H₂O Compound_I->Enzyme_Rest + Product - H₂O NADPH NADPH NADPH->NADP Provides e⁻ to Main Cycle GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH Regenerates Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Figure 1: General workflow for P450-catalyzed hydroxylation with cofactor regeneration.

Troubleshooting Guide: Diagnosing Low Yield

This section addresses the most common causes of poor reaction performance in a direct, problem-solution format.

Problem 1: The reaction fails to start or shows minimal conversion (<5%).
Q: My reaction shows almost no product formation after several hours. What are the primary factors to investigate?

A: A near-complete lack of conversion typically points to the failure of a critical reaction component. The issue is likely with the enzyme's intrinsic activity, the cofactor system, or fundamental reaction parameters.

1. Inactive or Denatured Enzyme: The biocatalyst is the heart of the reaction. Its inactivity is a common reason for failure.

  • Causality: Monooxygenases can be sensitive to storage conditions (temperature fluctuations), handling (repeated freeze-thaw cycles), and the reaction environment itself (improper pH, presence of denaturing organic co-solvents).[8]

  • Troubleshooting Protocol:

    • Run a Control Reaction: Test the enzyme batch with a known, highly reactive substrate for that specific P450. A positive result confirms the enzyme is active and the issue lies elsewhere.

    • Verify Storage: Confirm that the enzyme has been stored at the recommended temperature (typically -20°C or -80°C) in a suitable buffer.

    • Assess Buffer Compatibility: Ensure the reaction buffer pH is within the enzyme's optimal range (usually pH 7.0-8.5 for P450s). Check for components that might inhibit the enzyme, such as high concentrations of certain salts or chelating agents.

2. Cofactor System Failure: The P450 catalytic cycle is entirely dependent on a steady supply of reducing equivalents (electrons) from NADPH.[4] If this supply is cut off, the reaction will not proceed.

  • Causality: The regeneration system, often a secondary enzyme like glucose dehydrogenase (GDH), may be inactive, or its own substrate (e.g., glucose) may be missing or depleted. The NADPH/NADP+ cofactors themselves can degrade over time, especially if the solution pH is acidic.

  • Troubleshooting Protocol:

    • Assay the Regeneration Enzyme: Independently test the activity of the GDH (or other regenerating enzyme) to ensure it is functional.

    • Confirm All Components are Present: Double-check that the NADP+, the sacrificial substrate (glucose), and the regeneration enzyme were all added at the correct concentrations.

    • Monitor NADPH Levels: Use a spectrophotometer to monitor the absorbance at 340 nm. In a functioning system, a steady-state concentration of NADPH should be maintained. A rapid drop to baseline indicates regeneration has failed.

3. Oxygen Limitation: As a monooxygenase, the enzyme requires dissolved molecular oxygen as a substrate.[7]

  • Causality: In a sealed vessel or a densely packed cell suspension, oxygen can be quickly depleted, halting the reaction.

  • Troubleshooting Protocol:

    • Ensure Adequate Aeration: For open-air reactions, ensure vigorous shaking (e.g., 200-250 rpm) and a high headspace-to-liquid volume ratio (e.g., 5:1).

    • Consider Oxygen Supplementation: For high-density reactions, sparging with air or pure oxygen may be necessary. Use a dissolved oxygen probe to monitor levels if the issue persists.

G Start Low/No Conversion (<5%) CheckEnzyme Is the enzyme active? (Test with control substrate) Start->CheckEnzyme CheckCofactor Is the cofactor system working? (Monitor NADPH at 340nm) CheckEnzyme->CheckCofactor No Result_Enzyme Root Cause: Inactive Enzyme CheckEnzyme->Result_Enzyme Yes CheckO2 Is aeration sufficient? CheckCofactor->CheckO2 No Result_Cofactor Root Cause: Cofactor Depletion CheckCofactor->Result_Cofactor Yes CheckConditions Are pH and Temperature optimal? CheckO2->CheckConditions No Result_O2 Root Cause: Oxygen Limitation CheckO2->Result_O2 Yes Result_Conditions Root Cause: Suboptimal Conditions CheckConditions->Result_Conditions Yes

Figure 2: Decision tree for troubleshooting near-zero reaction conversion.
Problem 2: The reaction starts but stalls at a low to moderate yield.
Q: My reaction proceeds initially but stops prematurely, leaving a significant amount of unreacted starting material. Why is this happening?

A: A stalling reaction is a classic symptom of enzyme inhibition or instability over the reaction time course. The two most likely culprits are substrate inhibition and product inhibition.

1. Substrate Inhibition: This is one of the most common deviations from standard Michaelis-Menten kinetics, occurring in an estimated 20-25% of all known enzymes.[9][10][11]

  • Causality: At high concentrations, a second molecule of the substrate (3-chloroisoquinoline) can bind to the enzyme, often at a non-catalytic or allosteric site.[9][11] This binding event can induce a conformational change that prevents the productive binding of the first substrate molecule or hinders the catalytic process, leading to a decrease in the reaction rate.[12][13]

  • Troubleshooting Protocol:

    • Perform a Substrate Titration: Set up a series of reactions with varying initial concentrations of 3-chloroisoquinoline (e.g., from 0.1 mM to 10 mM) while keeping the enzyme concentration constant. Measure the initial reaction rate for each. If the rate increases, peaks, and then declines as substrate concentration rises, substrate inhibition is confirmed.

    • Implement a Fed-Batch Strategy: Instead of adding all the substrate at the beginning, add it gradually over time to maintain a low, optimal concentration in the reaction vessel. This is a highly effective method for overcoming substrate inhibition.[14]

G x_axis Substrate Concentration [S] y_axis Reaction Rate (V) origin origin y_max_label Vmax km_label Km p1 p2 p1->p2 Michaelis-Menten p3 p2->p3 Michaelis-Menten s1 s2 s1->s2 Substrate Inhibition s3 s2->s3 Substrate Inhibition

Figure 3: Comparison of Michaelis-Menten vs. Substrate Inhibition kinetics.

2. Product Inhibition: The synthesized product, this compound, may itself be an inhibitor of the enzyme.

  • Causality: As the product concentration increases, it can compete with the substrate for binding to the active site.[15] In some cases, the product binds so tightly that it is slow to be released, effectively trapping the enzyme in an unproductive state and lowering the overall turnover rate.[16]

  • Troubleshooting Protocol:

    • Test for Product Inhibition: Run the reaction in the presence of an initial, known concentration of the product. A significant decrease in the initial rate compared to a control without added product indicates product inhibition.

    • Consider In-Situ Product Removal (ISPR): If product inhibition is severe, advanced strategies like adding an adsorbent resin (e.g., XAD resins) to the reaction mixture to sequester the product as it is formed can be effective.

3. Enzyme Instability: The reaction conditions may be slowly damaging the enzyme over the multi-hour course of the biotransformation.

  • Causality: Reactive oxygen species (ROS) can be generated as a byproduct of an "uncoupled" P450 catalytic cycle, where the activated oxygen species reacts with water instead of the substrate.[17] These ROS can damage the enzyme. Additionally, prolonged exposure to organic co-solvents or non-optimal temperatures can lead to gradual denaturation.

  • Troubleshooting Protocol:

    • Add a Stabilizing Agent: Including additives like glycerol (5-10% v/v) or BSA (Bovine Serum Albumin) can sometimes improve the operational stability of the enzyme.

    • Re-optimize Temperature: A slightly lower reaction temperature may reduce the rate of denaturation more than it reduces the catalytic rate, leading to a higher final yield over a longer reaction time.

Problem Potential Cause Diagnostic Test Recommended Solution
Reaction Stalls Substrate Inhibition Perform substrate titration; observe rate decrease at high [S].Implement a fed-batch substrate addition strategy.[14]
Product Inhibition Add product at t=0; observe a decrease in initial rate.Consider in-situ product removal (ISPR) with resins.
Enzyme Instability Take samples over time; assay for remaining enzyme activity.Add stabilizers (glycerol, BSA); lower reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What are the pros and cons of using a whole-cell system versus an isolated enzyme? A1: Whole-cell systems (e.g., recombinant E. coli) are often simpler to implement as they provide the enzyme and the cofactor regeneration machinery within a self-contained biological environment. This eliminates the need to purify the P450 and its redox partners and to add an external regeneration system. However, yields can be limited by the rate of substrate/product transport across the cell membrane, and competing metabolic pathways can consume the substrate or product, leading to byproducts. Isolated enzymes offer a "cleaner" system with no competing reactions and easier downstream processing, but require more upfront work in protein purification and reaction setup.[18][19]

Q2: How critical is the choice of organic co-solvent? A2: It is extremely critical. While a co-solvent like DMSO or methanol is often necessary to solubilize the hydrophobic 3-chloroisoquinoline substrate, high concentrations can strip essential water molecules from the enzyme's surface and denature it.[14] Typically, the co-solvent concentration should be kept to a minimum, often below 5-10% (v/v). Screening different, more biocompatible solvents may be beneficial.

Q3: My reaction is producing other isomers besides 3-Chloro-4-OL-isoquinoline. How can I improve regioselectivity? A3: The regioselectivity is an intrinsic property of the enzyme's active site architecture.[5] If you are observing poor selectivity, the substrate is likely binding in multiple orientations. The first approach is to screen different P450 enzymes, as enzymes from different organisms can exhibit varied selectivity for the same substrate. The second, more advanced approach is protein engineering. Mutating amino acid residues within the active site can alter steric and electronic interactions with the substrate, thereby favoring a specific binding pose and improving selectivity.[1]

Q4: Can the reaction be run under anaerobic conditions? A4: No. P450 monooxygenases are, by definition, oxygen-dependent enzymes. They utilize one atom from diatomic oxygen (O₂) for the hydroxylation and reduce the other to water.[6][20] An anaerobic environment will completely prevent the catalytic cycle from proceeding.

References

  • Vertex AI Search. (n.d.).
  • GenScript. (n.d.). Terminology of Molecular Biology for substrate inhibition. Retrieved January 10, 2026.
  • SciSpace. (n.d.). Recent Advances in Cofactor Regeneration Systems Applied to Biocatalyzed Oxidative Processes. Retrieved January 10, 2026.
  • Reed, M. C., Lieb, A., & Nijhout, H. F. (2015). The biological significance of substrate inhibition: A mechanism with diverse functions. Prospects & Overviews.
  • Kokkonen, P., et al. (n.d.). Substrate inhibition by the blockage of product release and its control by tunnel engineering. PMC - NIH.
  • Wang, J., et al. (2022). Frustration and the Kinetic Repartitioning Mechanism of Substrate Inhibition in Enzyme Catalysis.
  • Benchchem. (n.d.).
  • Girhard, M., et al. (2008). Improvement of P450(BM-3) whole-cell biocatalysis by integrating heterologous cofactor regeneration combining glucose facilitator and dehydrogenase in E. coli. PubMed.
  • Li, C., et al. (n.d.).
  • Guengerich, F. P. (n.d.).
  • WO2013050760A2 - Cofactor regeneration system - Google Patents. (n.d.). Retrieved January 10, 2026.
  • Cytochrome P450 monooxygenases: perspectives for synthetic application | Request PDF. (n.d.). Retrieved January 10, 2026.
  • Wang, Z., et al. (n.d.).
  • Wohlgemuth, R. (2024). Overcoming bottlenecks towards complete biocatalytic conversions and complete product recovery. Reaction Chemistry & Engineering (RSC Publishing).
  • Henderson, M. C., et al. (n.d.). An Analysis of the Regioselectivity of Aromatic Hydroxylation and N-oxygenation by Cytochrome P450 Enzymes. PubMed.
  • Guengerich, F. P. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Optimization of Catalytic Converters in Isoquinoline Synthesis. Retrieved January 10, 2026.
  • Wikipedia. (n.d.). Drug metabolism. Retrieved January 10, 2026.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-comp
  • Glieder, A., et al. (2022). Mutations Increasing Cofactor Affinity, Improve Stability and Activity of a Baeyer–Villiger Monooxygenase.
  • Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros.
  • ResearchGate. (2022). (PDF)
  • Guengerich, F. P. (n.d.).
  • Inhibition of Cytochrome P450 Enzymes | Request PDF. (n.d.).
  • Benítez-Mateos, A. I., et al. (2021).
  • Bartelmus, C., et al. (n.d.). Two-Component FAD-Dependent Monooxygenases: Current Knowledge and Biotechnological Opportunities. PMC - PubMed Central.
  • Taylor & Francis. (n.d.). Monooxygenases – Knowledge and References.
  • Wang, Z., et al. (2022). Enzymatic approaches to site-selective oxidation of quinoline and derivatives. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Zhao Group @ UIUC - University of Illinois. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • Ruff, B. M., et al. (n.d.). Biocatalytic production of tetrahydroisoquinolines. PMC - NIH.
  • Википедија. (n.d.). Izohinolin 1-oksidoreduktaza.
  • Harnessing biocatalysis as a green tool in antibiotic synthesis and discovery. PMC - NIH. (2024).
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
  • MDPI. (n.d.).
  • LookChem. (n.d.). This compound.
  • Northrop, D. B. (n.d.). Kinetics of enzymes with iso-mechanisms: analysis of product inhibition. PMC - NIH.
  • YouTube. (2010). Enzyme Kinetics.

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Technical Support Center: Optimizing Rdc2 Halogenase Activity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Rdc2 halogenase. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing and troubleshooting experiments involving this versatile fungal enzyme. Rdc2 is a flavin-dependent halogenase (FDH) known for its role in the biosynthesis of radicicol and its notable ability to halogenate a broad range of substrates, including macrolactones and isoquinolines.[1][2] This guide will help you navigate the complexities of the Rdc2 reaction, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is Rdc2 halogenase and what is its catalytic mechanism?

Rdc2 is a flavin-dependent halogenase (FDH) from the fungus Pochonia chlamydosporia that catalyzes the site-selective C-H halogenation of electron-rich aromatic compounds.[3] Like other FDHs, its mechanism involves a complex biocatalytic cycle.[4] The enzyme requires reduced flavin adenine dinucleotide (FADH₂), which is typically supplied by a partner flavin reductase enzyme.[5] FADH₂ reacts with molecular oxygen (O₂) to form a flavin-peroxide intermediate. This intermediate then reacts with a halide ion (Cl⁻ or Br⁻) to generate a hypohalous acid (e.g., HOCl).[6][7] This potent electrophilic halogenating agent is channeled through an internal tunnel (~10 Å long) to the substrate-binding site, where it performs a regioselective electrophilic aromatic substitution on the substrate.[4][6] A critical lysine residue in the active site is essential for activating the hypohalous acid and guiding the halogenation.[4][8]

Q2: What are the essential components for an Rdc2 in vitro reaction?

To achieve activity, an in vitro Rdc2 halogenase reaction must contain the following core components:

  • Rdc2 Enzyme: The purified halogenase.

  • Substrate: The target molecule for halogenation (e.g., monocillin II, 4-hydroxyisoquinoline).[1]

  • Flavin Adenine Dinucleotide (FAD): The essential cofactor.

  • Flavin Reductase (FR): An auxiliary enzyme required to regenerate the active, reduced form of FAD (FADH₂). E. coli native reductases can sometimes be sufficient for in vivo applications.[9]

  • Reducing Agent (NADH or NADPH): The hydride source for the flavin reductase to reduce FAD.[10]

  • Halide Salt: A source of halide ions, typically NaCl for chlorination or NaBr for bromination.[2]

  • Molecular Oxygen (O₂): Dissolved oxygen from the air is usually sufficient.

  • Buffer System: To maintain an optimal pH for enzymatic activity.

Q3: Rdc2 is described as having broad substrate specificity. What does this mean?

Unlike many tryptophan halogenases which are highly specific, Rdc2 has a more open and accommodating active site.[1] This allows it to accept and halogenate a diverse array of molecules beyond its natural substrate. It has been shown to chlorinate various macrolactones, curcumin, and isoquinolines.[2] It can also incorporate bromine and even perform dichlorination on certain substrates.[2] This promiscuity makes Rdc2 a valuable biocatalyst for synthesizing novel halogenated compounds.[1]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments with Rdc2. The flowchart below provides a logical path for diagnosing issues.

Troubleshooting_Workflow Start Start: Low or No Activity Check_Enzyme 1. Check Enzyme Integrity - SDS-PAGE - Concentration - Storage Conditions Start->Check_Enzyme Check_Cofactors 2. Verify Cofactors & Reagents - FAD, NADH/NADPH - Flavin Reductase Activity - Halide Salt Concentration Start->Check_Cofactors Check_Conditions 3. Assess Reaction Conditions - pH - Temperature - Incubation Time Start->Check_Conditions Check_Substrate 4. Evaluate Substrate - Solubility - Concentration - Purity Start->Check_Substrate Problem_Enzyme Issue Found: - Degraded/Inactive Enzyme - Incorrect Concentration Check_Enzyme->Problem_Enzyme Problem? Problem_Cofactors Issue Found: - Degraded Reagents - Inactive Reductase - Suboptimal Concentrations Check_Cofactors->Problem_Cofactors Problem? Problem_Conditions Issue Found: - Suboptimal pH/Temp - Insufficient Time Check_Conditions->Problem_Conditions Problem? Problem_Substrate Issue Found: - Poor Solubility - Inhibition - Impurities Check_Substrate->Problem_Substrate Problem? Solution_Enzyme Solution: - Purify new batch - Add protease inhibitors - Aliquot & flash-freeze Problem_Enzyme->Solution_Enzyme Solution_Cofactors Solution: - Use fresh reagents - Test reductase independently - Titrate concentrations Problem_Cofactors->Solution_Cofactors Solution_Conditions Solution: - Optimize pH/Temp range - Perform time-course study Problem_Conditions->Solution_Conditions Solution_Substrate Solution: - Use co-solvent (e.g., DMSO) - Test substrate titration - Verify purity (HPLC/MS) Problem_Substrate->Solution_Substrate

Caption: A logical workflow for troubleshooting low Rdc2 halogenase activity.

Q4: I am seeing very low or no halogenase activity. What are the most likely causes?

Answer: This is a common issue that can stem from several factors. Follow this checklist:

  • Enzyme Integrity and Activity:

    • Degradation: Has the purified Rdc2 or the flavin reductase been degraded? Contaminating proteases from the expression host (E. coli) can compromise your enzyme over time, even at -80°C.[11] Run an SDS-PAGE gel to check for protein degradation.

    • Misfolding: Recombinant expression can sometimes lead to improperly folded, inactive protein. Ensure your expression and purification conditions (e.g., temperature, buffer) are optimal.

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing enzyme stocks can cause denaturation and loss of activity.[11] Prepare single-use aliquots and flash-freeze them in liquid nitrogen before storing at -80°C.[11]

  • Cofactor and Reagent Issues:

    • Inactive Flavin Reductase (FR): The entire system depends on the FR's ability to regenerate FADH₂. If the FR is inactive, the halogenase will not function. Test the FR's activity independently if possible.

    • Degraded Cofactors: NADH, NADPH, and FAD are sensitive to degradation. Use freshly prepared solutions or stocks that have been stored correctly (e.g., protected from light, appropriate pH).

    • Insufficient Halide Concentration: Ensure you have an adequate concentration of NaCl or NaBr in the reaction. The typical range is 10-100 mM.

  • Suboptimal Reaction Conditions:

    • Incorrect pH: Enzyme activity is highly pH-dependent. Most flavin-dependent halogenases prefer slightly alkaline conditions (pH 7.5-8.5). Perform a pH screen to find the optimum for Rdc2 with your specific substrate.

    • Temperature: While many enzymes are run at 25-30°C, the optimal temperature can vary. Excessively high temperatures can lead to denaturation.

    • Presence of Inhibitors: Ensure your buffers and substrate stocks do not contain inhibitors like EDTA (>0.5 mM) or high concentrations of detergents.[12]

Q5: My reaction starts well but stops before the substrate is fully consumed. Why?

Answer: This often points to one of three issues: instability, product inhibition, or reagent depletion.

  • Enzyme Instability: One of the components (Rdc2 or the flavin reductase) may not be stable under the assay conditions for the required duration. You can test this by adding a fresh spike of enzyme or cofactors midway through the reaction to see if activity resumes.

  • Product Inhibition: The halogenated product may be binding to the enzyme's active site and preventing further substrate turnover. This is a common phenomenon in enzyme kinetics. To test for this, run the reaction with varying initial concentrations of the product and observe the effect on the initial reaction rate.

  • Reagent Depletion:

    • NADH/NADPH Depletion: The flavin reductase consumes NADH or NADPH. If it is depleted, FADH₂ regeneration stops. Ensure you are providing a sufficient concentration or consider implementing a regeneration system (e.g., using glucose dehydrogenase).[8]

    • Oxygen Depletion: The reaction consumes O₂. For high-density reactions, ensure adequate aeration by shaking or using a larger headspace in the reaction vessel.

Q6: I'm observing poor regioselectivity or multiple products. How can I improve this?

Answer: While Rdc2 is known for its regioselectivity, seeing minor products is possible, especially with non-native substrates.[3]

  • Confirm Product Identity: First, use analytical methods like LC-MS and NMR to confirm the identity of all products. What appears as an impurity could be a di-halogenated species, as Rdc2 is capable of this.[2]

  • Reaction Time: Undesired side products can sometimes form over extended reaction times. Perform a time-course experiment to find the point where the desired product is maximized and side reactions are minimized.

  • Enzyme Engineering: For persistent issues, altering the regioselectivity may require protein engineering. Site-directed mutagenesis of residues in the substrate-binding pocket can change how the substrate is oriented relative to the halogenating species, thereby altering the site of attack.[3][9]

Data Summary and Protocols

Table 1: Recommended Starting Conditions for Rdc2 Activity Assay
ParameterRecommended RangeNotes
Buffer 50-100 mM Tris-HCl or MOPSStart at pH 8.0 and optimize.
Rdc2 Concentration 1-10 µMTitrate for optimal rate.
Flavin Reductase (FR) 0.5-2 µMEnsure FR is not rate-limiting.
Substrate 100-500 µMCheck for substrate inhibition at higher concentrations.
FAD 10-50 µMMust be in excess of the enzyme.
NADH/NADPH 1-2 mMEnsure it is not depleted during the reaction.
Halide Salt (NaCl/NaBr) 10-100 mMHigher concentrations may be needed for bromination.
Temperature 25-30 °COptimize for stability and activity.
Co-solvent (optional) 1-5% (v/v) DMSOFor poorly soluble substrates. Check for enzyme inhibition.
Protocol: Standard In Vitro Rdc2 Halogenase Activity Assay

This protocol provides a reliable method for measuring the halogenation of a model substrate like 4-hydroxyisoquinoline.

1. Reagent Preparation:

  • Assay Buffer: 50 mM MOPS, pH 8.0. Prepare fresh and bring to room temperature before use.[10][12]

  • Enzyme Stocks: Prepare 10-20X concentrated stocks of Rdc2 and Flavin Reductase in a suitable storage buffer (e.g., 20 mM Tris, 100 mM NaCl, 10% glycerol).

  • Cofactor Stocks:

    • 10 mM FAD in dH₂O. Store at -20°C, protected from light.

    • 50 mM NADH in Assay Buffer. Prepare fresh before each experiment.

  • Substrate Stock: 10 mM 4-hydroxyisoquinoline in DMSO.

  • Halide Stock: 1 M NaCl in dH₂O.

2. Reaction Setup (100 µL final volume):

  • Prepare a master mix of the common reagents to minimize pipetting errors.[12]

  • In a microcentrifuge tube or 96-well plate, combine the following in order:

    • 75 µL Assay Buffer

    • 10 µL of 1 M NaCl (final concentration: 100 mM)

    • 1 µL of 10 mM FAD (final concentration: 100 µM)

    • 5 µL of Rdc2 stock (final concentration: e.g., 5 µM)

    • 2 µL of Flavin Reductase stock (final concentration: e.g., 1 µM)

    • 5 µL of 10 mM Substrate stock (final concentration: 500 µM)

  • Include necessary controls:

    • Negative Control 1 (No Halogenase): Replace Rdc2 with storage buffer.

    • Negative Control 2 (No Reductase System): Replace Flavin Reductase and NADH with buffer.

3. Initiating and Monitoring the Reaction:

  • Equilibrate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding 2 µL of 50 mM NADH (final concentration: 1 mM).

  • Incubate the reaction with shaking for a set period (e.g., 1-4 hours).

  • Take time points (e.g., at 0, 30, 60, 120, 240 minutes) by withdrawing an aliquot (e.g., 10 µL).

4. Quenching and Analysis:

  • Quench the reaction by adding the aliquot to an equal volume of a quenching solution (e.g., 10 µL of acetonitrile with 1% formic acid or 1 M HCl).

  • Centrifuge the quenched sample at >12,000 x g for 5 minutes to pellet the precipitated protein.

  • Analyze the supernatant for substrate consumption and product formation using Reverse-Phase HPLC or LC-MS.

Visualization of the Flavin-Dependent Halogenase Catalytic Cycle

Halogenase_Cycle FAD_ox FAD (oxidized) FADH2 FADH₂ (reduced) FAD_ox->FADH2 Flavin Reductase NADP_out FAD_ox->NADP_out NAD⁺ FAD_OOH FAD-OOH (peroxyflavin) FADH2->FAD_OOH H2O_out FADH2->H2O_out H₂O FAD_OOH->FAD_ox HOX_out FAD_OOH->HOX_out HOX Halogenation Substrate Halogenation Prod_out Halogenation->Prod_out Substrate-X NADH_in NADH_in->FAD_ox NADH + H⁺ O2_in O2_in->FADH2 O₂ Halide_in Halide_in->FAD_OOH X⁻ (Cl⁻, Br⁻) HOX_out->Halogenation Tunnel Sub_in Sub_in->Halogenation Substrate-H

Caption: Catalytic cycle of a flavin-dependent halogenase like Rdc2.

References

  • Andorfer, M. C., et al. (2021). Site-Selective C–H Halogenation Using Flavin-Dependent Halogenases Identified via Family-Wide Activity Profiling. ACS Central Science.
  • Gkionakis, K., et al. (2022). Mechanism of Action of Flavin-Dependent Halogenases. ACS Catalysis.
  • van Pée, K. H., & Patallo, E. P. (2006). Flavin-dependent halogenases involved in secondary metabolism in bacteria. Applied Microbiology and Biotechnology.
  • Zhu, X., et al. (2013). Specific chlorination of isoquinolines by a fungal flavin-dependent halogenase. Organic & Biomolecular Chemistry.
  • Dong, C., et al. (2005). Reaction mechanism of flavin-dependent halogenases. Science.
  • UniProt Consortium. (2022). Flavin-dependent halogenase rdc2 - Metacordyceps chlamydosporia. UniProtKB.
  • Jiang, Y., et al. (2022). The Single‐Component Flavin Reductase/Flavin‐Dependent Halogenase AetF is a Versatile Catalyst for Selective Bromination and Iodination of Arenes and Olefins. Angewandte Chemie International Edition.
  • Payne, J. T., et al. (2021). Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation. Chemical Society Reviews.
  • Shepherd, S. A., et al. (2018). Understanding and Improving the Activity of Flavin Dependent Halogenases via Random and Targeted Mutagenesis. Annual Review of Biochemistry.
  • Gkionakis, K., et al. (2022). Mechanism of Action of Flavin-Dependent Halogenases. ResearchGate.
  • Frese, M., et al. (2019). Straightforward Regeneration of Reduced Flavin Adenine Dinucleotide Required for Enzymatic Tryptophan Halogenation. ACS Catalysis.
  • Chen, Y. N., et al. (2022). Unlocking the catalytic precision of ligand-controlled enzymatic halogenation. Proceedings of the National Academy of Sciences.
  • Menon, V., & Iyer, P. (2021). Enzymatic Halogenation: A Timely Strategy for Regioselective C H Activation. Request PDF.
  • Lewis, J. C. (2021). Identifying and Engineering Flavin Dependent Halogenases for Selective Biocatalysis. ChemRxiv.
  • Thomas, L., et al. (2021). Halogenases for biosynthetic pathway engineering: Toward new routes to naturals and non-naturals. Virulence.
  • Voss, H., & Sewald, N. (2020). Enzymatic halogenation: enzyme mining, mechanisms, and implementation in reaction cascades. Amino Acids, Peptides and Proteins.
  • ResearchGate. (2024). My recombinant enzyme activity is acting weird, does anyone have an explanation, or even know how to solve this problem?. ResearchGate Q&A.

Sources

Technical Support Center: Overcoming Enzyme Inhibition in Fungal Halogenase Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Fungal Halogenase Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges related to enzyme inhibition during their experiments. Here, we synthesize technical expertise with field-proven insights to provide actionable solutions.

Part 1: Troubleshooting Guide

This section addresses specific issues you might encounter during your fungal halogenase reactions. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol to diagnose and resolve the issue.

My halogenase reaction has low or no activity. What are the likely causes and how can I fix it?

Low or absent enzymatic activity is a frequent challenge. The causes can range from suboptimal reaction conditions to the presence of inhibitors.

Initial Checks & The Causality Behind Them:

Before delving into complex inhibition scenarios, it's crucial to ensure your basic reaction setup is optimal. Fungal halogenases, particularly flavin-dependent halogenases (FDHs), are multi-component systems, and their efficiency hinges on the correct balance of each component.[1]

  • Cofactor Imbalance: FDHs require a reduced flavin cofactor (FADH₂), which is typically regenerated in situ by a partner flavin reductase using NADH or NADPH. An imbalance in the concentrations of FAD, the reductase, and the nicotinamide cofactor can lead to a "short-circuiting" of the catalytic cycle, where reduced flavin reacts unproductively with oxygen, generating reactive oxygen species that can damage the enzyme.

  • Enzyme Instability: Fungal halogenases can be sensitive to temperature, pH, and buffer composition. Suboptimal conditions can lead to protein misfolding and loss of activity.

Troubleshooting Workflow for Low Activity:

This workflow is designed to systematically identify and address the root cause of low halogenase activity.

LowActivityTroubleshooting start Low or No Halogenase Activity Observed check_basics Step 1: Verify Core Reaction Components - Enzyme concentration and integrity (SDS-PAGE) - Substrate and cofactor concentrations (spectrophotometry) - Buffer pH and composition start->check_basics cofactor_optim Step 2: Optimize Cofactor System - Titrate Flavin Reductase concentration - Titrate FAD concentration - Evaluate NADH vs. NADPH check_basics->cofactor_optim If components are correct cofactor_recycling Step 3: Implement a Cofactor Recycling System - e.g., Glucose/Glucose Dehydrogenase for NAD(P)H regeneration cofactor_optim->cofactor_recycling If activity is still low reaction_conditions Step 4: Optimize Reaction Conditions - Temperature screen (e.g., 25°C, 30°C, 37°C) - pH screen (e.g., pH 6.5-8.5) - Test different buffer systems (e.g., phosphate, Tris-HCl) cofactor_recycling->reaction_conditions If further improvement is needed inhibition_check Step 5: Investigate Potential Inhibition - Proceed to Inhibition Diagnosis Protocol reaction_conditions->inhibition_check If activity remains low end Restored/Improved Activity inhibition_check->end Upon resolving inhibition

Caption: Troubleshooting workflow for low halogenase activity.

Detailed Protocol: Optimizing the Cofactor System for a Flavin-Dependent Halogenase

  • Objective: To determine the optimal ratio of flavin reductase and FAD for maximal halogenase activity.

  • Materials:

    • Purified fungal halogenase

    • Purified flavin reductase (e.g., from E. coli)

    • Substrate stock solution

    • FAD stock solution

    • NADH or NADPH stock solution

    • Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5)

    • 96-well plate or microcentrifuge tubes

    • Plate reader or HPLC for product detection

  • Procedure:

    • Set up a matrix of reactions in a 96-well plate. Vary the concentration of the flavin reductase (e.g., 0.1 µM, 0.5 µM, 1 µM, 2 µM) against varying concentrations of FAD (e.g., 10 µM, 50 µM, 100 µM, 200 µM).

    • Keep the concentrations of the halogenase (e.g., 5 µM), substrate (at or below its Kₘ), and NAD(P)H (e.g., 1 mM) constant across all reactions.

    • Include a control with no flavin reductase to assess background reaction.

    • Initiate the reactions by adding the halogenase.

    • Incubate at the optimal temperature for a fixed time period (e.g., 1-4 hours).

    • Quench the reactions (e.g., by adding an equal volume of methanol or acetonitrile).

    • Analyze product formation using a suitable method (e.g., HPLC, LC-MS).

    • Plot the product concentration against the different enzyme and FAD concentrations to identify the optimal ratio.

My reaction starts well but then slows down or stops completely. Could this be substrate or product inhibition?

Yes, a decrease in reaction rate over time, even with sufficient substrate remaining, is a classic indicator of either substrate or product inhibition.

Understanding the Mechanisms:

  • Substrate Inhibition: At very high concentrations, the substrate can bind to the enzyme in a non-productive manner, forming an inactive enzyme-substrate complex. This is often observed in enzymes with complex kinetic mechanisms.[2] In some cases, a second substrate molecule can bind to the enzyme-substrate complex, preventing the catalytic step.

  • Product Inhibition: The product of the reaction can bind to the enzyme's active site or an allosteric site, thereby inhibiting further substrate conversion. This is particularly common when the product is structurally similar to the substrate.

Diagnostic Workflow for Substrate vs. Product Inhibition:

InhibitionDiagnosis start Reaction Rate Decreases Over Time substrate_inhibition_test Step 1: Test a Wide Range of Substrate Concentrations - Perform kinetic assays from low to very high [S] - Plot initial velocity (v₀) vs. [S] start->substrate_inhibition_test substrate_inhibition_result Does the plot show a decrease in v₀ at high [S]? substrate_inhibition_test->substrate_inhibition_result product_inhibition_test Step 2: Test for Product Inhibition - Perform kinetic assays at a fixed [S] - Add varying concentrations of the product at t=0 substrate_inhibition_result->product_inhibition_test No substrate_inhibition_confirmed Substrate Inhibition Confirmed substrate_inhibition_result->substrate_inhibition_confirmed Yes product_inhibition_result Does the presence of product decrease v₀? product_inhibition_test->product_inhibition_result product_inhibition_confirmed Product Inhibition Confirmed product_inhibition_result->product_inhibition_confirmed Yes no_inhibition No Substrate or Product Inhibition - Consider enzyme instability or cofactor depletion product_inhibition_result->no_inhibition No

Caption: Diagnostic workflow for differentiating substrate and product inhibition.

Detailed Protocol: Diagnosing Substrate Inhibition

  • Objective: To determine if high concentrations of the substrate inhibit the fungal halogenase.

  • Procedure:

    • Design a series of reactions with a wide range of substrate concentrations. This range should extend from well below the expected Kₘ to concentrations at least 10-20 times higher than the point where you suspect inhibition occurs.

    • Prepare each reaction with a constant concentration of the halogenase and optimal cofactor concentrations.

    • Initiate the reactions and measure the initial reaction rates (v₀) for each substrate concentration. It is critical to measure the rate during the linear phase of product formation.

    • Plot v₀ versus the substrate concentration [S].

    • Interpretation:

      • No Inhibition: The plot will show a hyperbolic curve that plateaus at Vₘₐₓ, following Michaelis-Menten kinetics.

      • Substrate Inhibition: The plot will initially show a hyperbolic increase, but after reaching a maximum velocity, the rate will decrease as the substrate concentration further increases.

Strategies to Overcome Substrate and Product Inhibition:

Inhibition TypeMitigation StrategyRationale
Substrate Inhibition Fed-batch Substrate Addition: Instead of adding all the substrate at the beginning, add it gradually over the course of the reaction to maintain a low, optimal concentration.This prevents the accumulation of high, inhibitory concentrations of the substrate.
Immobilized Enzyme in a Packed-Bed Reactor: Flow the substrate solution over the immobilized enzyme.This allows for precise control over the substrate concentration that the enzyme is exposed to.[3]
Product Inhibition In Situ Product Removal (ISPR): Employ techniques to continuously remove the product from the reaction mixture as it is formed.This shifts the reaction equilibrium towards product formation and prevents the product from inhibiting the enzyme.[4][5][6][7][8]
Two-Phase Liquid-Liquid Extraction: If the product is more hydrophobic than the substrate, an organic phase can be added to the aqueous reaction mixture to extract the product.The product partitions into the organic phase, lowering its concentration in the aqueous phase where the enzyme is located.
Adsorption onto a Resin: Add a solid adsorbent (e.g., a hydrophobic resin) that selectively binds the product.The product is sequestered from the reaction medium, preventing it from interacting with the enzyme.

Part 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions about enzyme inhibition in fungal halogenase reactions.

1. What are some known inhibitors of fungal halogenases?

While a comprehensive list of inhibitors for all fungal halogenases is not available, some general classes of inhibitors have been identified for related enzymes:

  • Halide Ions: For flavin-dependent halogenases, while chloride and bromide are substrates, high concentrations of iodide have been shown to be a competitive inhibitor of chlorination for some bacterial halogenases.[9] This is likely due to iodide binding to the active site but not being efficiently utilized as a substrate.

  • Substrate Analogs: Molecules that are structurally similar to the natural substrate but cannot be turned over by the enzyme can act as competitive inhibitors.[10]

  • Azide and Cyanide: These are known inhibitors of heme-containing enzymes. For heme-dependent haloperoxidases, azide and cyanide can bind to the heme iron, blocking the catalytic cycle.[11][12][13][14][15][16][17][18][19] Azide has been shown to be a competitive inhibitor with respect to the organic substrate for lignin peroxidase.[15]

2. How do I determine the type of inhibition (competitive, non-competitive, etc.)?

The type of inhibition can be determined by performing kinetic assays at various substrate and inhibitor concentrations and then analyzing the data using Lineweaver-Burk, Dixon, or Cornish-Bowden plots.

Kinetic Analysis Workflow:

InhibitionTypeDetermination start Inhibition Observed kinetic_assays Step 1: Perform Kinetic Assays - Vary [Substrate] at several fixed [Inhibitor] - Measure initial velocities (v₀) start->kinetic_assays lineweaver_burk Step 2: Generate Lineweaver-Burk Plot - Plot 1/v₀ vs. 1/[S] for each [Inhibitor] kinetic_assays->lineweaver_burk plot_analysis Step 3: Analyze the Plot lineweaver_burk->plot_analysis competitive Competitive Inhibition: Lines intersect on the y-axis (Vmax unchanged, apparent Km increases) plot_analysis->competitive Lines intersect on y-axis non_competitive Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km unchanged) plot_analysis->non_competitive Lines intersect on x-axis uncompetitive Uncompetitive Inhibition: Lines are parallel (Vmax and Km decrease proportionally) plot_analysis->uncompetitive Lines are parallel mixed Mixed Inhibition: Lines intersect in the second or third quadrant (Vmax decreases, apparent Km changes) plot_analysis->mixed Lines intersect elsewhere

Caption: Workflow for determining the type of enzyme inhibition.

3. What is the difference between reversible and irreversible inhibition?

  • Reversible Inhibition: The inhibitor binds non-covalently to the enzyme, and the enzyme's activity can be restored by removing the inhibitor (e.g., through dialysis or dilution). Competitive, non-competitive, and uncompetitive inhibition are types of reversible inhibition.[20][21]

  • Irreversible Inhibition: The inhibitor binds covalently to the enzyme, permanently inactivating it. The enzyme's activity cannot be restored by removing the excess inhibitor.[20]

4. How can I calculate the inhibition constant (Kᵢ)?

The inhibition constant (Kᵢ) is a measure of the inhibitor's potency. It can be determined from the kinetic data obtained during the inhibition type analysis. For competitive inhibition, the Kᵢ can be calculated from the apparent Kₘ at different inhibitor concentrations. For non-competitive inhibition, it can be determined from the change in Vₘₐₓ. Specialized enzyme kinetics software can be used for accurate calculation of Kᵢ by fitting the data to the appropriate inhibition model.[22]

5. Can reaction byproducts, other than the main product, cause inhibition?

Yes, reaction byproducts can also act as inhibitors. For example, in flavin-dependent halogenase reactions, the unproductive reaction of reduced flavin with oxygen can generate hydrogen peroxide. While some haloperoxidases use hydrogen peroxide as a co-substrate, high concentrations can lead to oxidative damage and inactivation of other types of halogenases.

References

  • Development of in situ product removal strategies in biocatalysis applying scaled-down unit oper
  • In situ product removal in fermentation systems: improved process performance and r
  • In-Situ Product Recovery Methodologies Practiced in Pharmaceutical Industries: A Review.
  • Development of in situ product removal strategies in biocatalysis applying scaled‐down unit oper
  • Effect of Enzyme Inhibition on Enzym
  • Enzyme inhibitor - Wikipedia.
  • In situ product removal in fermentation systems: Improved process performance and r
  • Substrate inhibition by the blockage of product release and its control by tunnel engineering.
  • Understanding Flavin-Dependent Halogenase Reactivity via Substr
  • Technical Support Center: Understanding and Preventing Substrate Inhibition in Enzyme Kinetic Studies.
  • Enzyme Inhibition.
  • Steady-state kinetic analysis of halogenase-supporting flavin reductases BorF and AbeF reveals different kinetic mechanisms.
  • Immobilized Enzymes: Strategies for Overcoming the Substrate Diffusion- Limit
  • Enzyme Inhibitor Terms and Calcul
  • Mechanism-based inactivation of horseradish peroxidase by sodium azide.
  • The Mechanism of Inhibition of Human Erythrocyte C
  • Mechanisms involved in the inhibition of glycolysis by cyanide and antimycin A in Candida albicans and its reversal by hydrogen peroxide.
  • The cyanide-resistant alternative oxidases from the fungi Pichia stipitis and Neurospora crassa are monomeric and lack regulatory fe
  • Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse.
  • Mechanism of Action of Flavin-Dependent Halogenases.
  • Understanding and Improving the Activity of Flavin Dependent Halogenases via Random and Targeted Mutagenesis.
  • Estimating the Product Inhibition Constant from Enzyme Kinetic Equations Using the Direct Linear Plot Method in One-Stage Tre
  • Recent Advances in Flavin-Dependent Halogenase Biocatalysis: Sourcing, Engineering, and Applic
  • Oxidation of cyanide to the cyanyl radical by peroxidase/H2O2 systems as determined by spin trapping.
  • Inhibition of lignin peroxidase H2 by sodium azide.
  • How can I determine the inhibition model of my inhibitors in the condition of substr
  • Stimulation of cyanide-resistant respiration in fungal cultures tre
  • Basics of Enzym
  • 6.2: Enzyme kinetics.
  • Reaction mechanism of flavin-dependent halogenases. Reduced flavin...
  • Induction of cyanide metabolizing enzymes and production of antifungal compounds by Rhodococcus species.
  • "Azide-inhibited bacterial heme oxygenases exhibit an S = 3/2 (d x" by Yuhong Zeng, Gregori A. Caignan et al.
  • Halogenation in Fungi: What Do We Know and Wh
  • (PDF)
  • Identifying and Engineering Flavin Dependent Halogenases for Selective Bioc
  • Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalis
  • Use of azide and hydrogen peroxide as an inhibitor for endogenous peroxidase in the immunoperoxidase method.

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Byproduct formation in the enzymatic chlorination of isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-10

Introduction

Welcome to the technical support guide for the enzymatic chlorination of isoquinolines. The regioselective introduction of chlorine atoms into molecular scaffolds is a cornerstone of modern drug development, often enhancing the pharmacological properties of bioactive compounds. Flavin-dependent halogenases (FDHs) offer a green, highly selective alternative to traditional chemical methods, which frequently suffer from harsh conditions and a lack of regiocontrol.[1][2]

This guide is designed for researchers, scientists, and drug development professionals employing FDHs, such as those derived from various bacterial and fungal strains, for the specific C-H chlorination of isoquinoline and related heterocyclic substrates.[3] While powerful, these biocatalytic systems can present unique challenges, from low conversion rates to the formation of undesired byproducts. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you overcome these hurdles and achieve optimal results.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the enzymatic chlorination of isoquinolines.

Q1: My reaction has very low or no conversion to the chlorinated product. What are the first things I should check?

A1: This is a common issue that can typically be traced to one of three areas: the enzyme system, the cofactors, or the reaction conditions.

  • Flavin Reductase Activity: FDHs are two-component systems that require a separate flavin reductase (Fre) to reduce FAD to FADH₂, the active cofactor for the halogenase.[4][5][6] First, confirm the activity of your flavin reductase independently. Ensure your NADH or NADPH stocks are fresh and accurately quantified.

  • Enzyme Integrity: Confirm the concentration and purity of both your halogenase (e.g., Rdc2) and flavin reductase via SDS-PAGE and a protein quantification assay (e.g., Bradford or BCA). Improper storage or multiple freeze-thaw cycles can lead to denaturation and loss of activity.

  • Oxygen Availability: The FDH mechanism requires molecular oxygen to form the C4a-hydroperoxyflavin intermediate.[1][7] Ensure your reaction vessel allows for adequate headspace and agitation (e.g., 200-250 rpm) to facilitate oxygen transfer from the air into the reaction medium. For sensitive or easily oxidized substrates, you may need to balance this with a controlled air supply rather than vigorous shaking.

Q2: I'm observing a significant amount of a dichlorinated byproduct. How can I improve selectivity for the monochlorinated product?

A2: Dichlorination occurs when the monochlorinated product, which is often still an activated substrate, re-binds to the enzyme's active site and undergoes a second chlorination event.[3]

  • Reduce Reaction Time: The most straightforward approach is to perform a time-course experiment. Analyze aliquots at various time points (e.g., 1, 2, 4, 8, 12 hours) by HPLC-MS to identify the time point that maximizes monochlorinated product formation before significant dichlorination occurs.

  • Substrate Feeding Strategy: Instead of adding all the isoquinoline substrate at the beginning, use a fed-batch approach. Start the reaction with a low concentration of substrate and add more incrementally over time. This maintains a low substrate-to-enzyme ratio, favoring a single turnover event and product release.

  • Cofactor Ratio Tuning: An excess of the flavin reductase or NADH can lead to a very high turnover rate of FADH₂, potentially increasing the likelihood of multiple chlorination events. Try reducing the concentration of the flavin reductase component to see if it favors mono-chlorination.[8]

Q3: My main byproduct has a mass of M+16 instead of M+34 (for Cl). What is happening?

A3: An M+16 peak corresponds to hydroxylation, not chlorination. This indicates that the C4a-hydroperoxyflavin intermediate, which is common to both flavin-dependent monooxygenases and halogenases, is reacting with your substrate as an "OH+" source instead of proceeding down the halogenation pathway.[9]

This "oxygenase" side-reaction can be caused by:

  • Low Chloride Concentration: If the local concentration of chloride ions (Cl⁻) in the active site is insufficient, the hydroperoxyflavin intermediate may default to a hydroxylation pathway. Ensure your chloride source (e.g., NaCl) is fully dissolved and at an optimal concentration (typically 50-200 mM).

  • "Leaky" Active Site: Some halogenases are inherently "leaky," meaning the reactive hypohalous acid (HOCl) intermediate, formed from the reaction of the hydroperoxyflavin and chloride, can escape the active site tunnel.[1][10] This uncoupling of HOCl formation from substrate chlorination can lead to lower efficiency and side reactions. While difficult to control directly, optimizing other parameters like pH and temperature can sometimes improve coupling.

Q4: The regioselectivity of chlorination is poor. I'm getting a mixture of isomers. How can I improve this?

A4: The regioselectivity of an FDH is primarily dictated by how the substrate binds in the active site, presenting a specific C-H bond to the reactive chlorinating species.[11][12]

  • Substrate Structure: The position of activating groups, such as a hydroxyl group on the isoquinoline scaffold, strongly directs chlorination to the ortho position.[3] If your substrate lacks a strong directing group, the enzyme may struggle to bind it in a single, productive orientation, leading to multiple products.

  • Enzyme Choice: Not all halogenases are created equal. An enzyme that is highly selective for one substrate (e.g., tryptophan) may be promiscuous with another (e.g., an isoquinoline derivative).[13] It is highly recommended to screen a panel of different FDHs to find one with the optimal regioselectivity for your specific substrate.

  • Structure-Guided Mutagenesis: For advanced users, if a crystal structure of your halogenase is available (or a reliable homology model can be generated), you can identify residues in the substrate-binding pocket.[3] Mutating these residues to bulkier or smaller amino acids can alter the substrate's binding orientation and improve regioselectivity.

Troubleshooting Guide: Byproduct Formation

Use this section to diagnose and resolve specific byproduct-related issues.

Observation (by HPLC-MS) Potential Byproduct Identity Primary Cause(s) Recommended Solutions & Rationale
Peak at M+34 / M+36 Dichlorinated Isoquinoline 1. High enzyme turnover rate.2. Product re-binding to active site.3. Prolonged reaction time.1. Decrease Temperature: Lowering the reaction temperature from 30°C to 20-25°C reduces the enzyme's catalytic rate, allowing more time for the monochlorinated product to diffuse away before a second chlorination can occur.2. Substrate Limitation: Run the reaction under substrate-limiting conditions (i.e., ensure substrate is the limiting reagent compared to enzyme and cofactors) to favor single turnover events.3. Time Course Optimization: Stop the reaction before the dichlorinated product accumulates, as determined by a detailed time-course analysis.
Peak at M+16 Hydroxylated Isoquinoline 1. Insufficient chloride concentration.2. Uncoupling of the catalytic cycle.3. Inherent promiscuity of the enzyme.1. Increase Chloride Concentration: Titrate NaCl concentration from 50 mM up to 500 mM. A higher concentration of Cl⁻ can more effectively intercept the flavin-hydroperoxide intermediate, outcompeting the hydroxylation pathway.[9]2. Buffer & pH Optimization: Screen different buffer systems (e.g., Tris-HCl, HEPES, Phosphate) and pH values (typically 7.0-8.5). pH can affect the ionization state of key active site residues and improve the coupling of HOCl formation to substrate halogenation.3. Co-solvent Addition: Try adding a small percentage (5-10% v/v) of a water-miscible organic solvent like DMSO or isopropanol. This can sometimes alter substrate binding and improve catalytic efficiency.
Broad/Multiple Peaks with M+34 Mixture of Regioisomers 1. Poor substrate binding orientation.2. Lack of a strong directing group on the substrate.1. Screen Enzyme Variants: Test a panel of different FDHs. An enzyme's active site topology is the primary determinant of regioselectivity.[12]2. Substrate Modification: If possible, modify the isoquinoline substrate to include a stronger directing group (e.g., -OH, -NH2) to anchor it more specifically within the active site.
Reaction Stalls Prematurely Enzyme Inactivation Products 1. Oxidative damage to the enzyme by "leaked" HOCl.[14]2. NADH/NADPH degradation.1. Add Catalase: Include catalase (e.g., 1000 U/mL) in the reaction mixture. Some flavin reductases can produce hydrogen peroxide, which can damage the halogenase. Catalase safely degrades H₂O₂ to water and oxygen.2. Use a Regenerating System: Instead of a stoichiometric amount of NADH, use a catalytic amount along with a regeneration system (e.g., glucose and glucose dehydrogenase) to maintain a constant, low concentration of the reduced cofactor.

Experimental Workflows & Protocols

Diagram: Troubleshooting Workflow for Byproduct Formation

This diagram outlines a logical decision-making process for addressing common byproduct issues in enzymatic chlorination reactions.

TroubleshootingWorkflow start Start: Analyze Reaction by HPLC-MS main_product Desired Monochlorinated Product is Major Peak? start->main_product byproduct_check Identify Major Byproduct main_product->byproduct_check No optimize Optimize Conversion & Yield main_product->optimize Yes m_plus_34 M+34 (Dichloro) byproduct_check->m_plus_34 Dichlorination m_plus_16 M+16 (Hydroxy) byproduct_check->m_plus_16 Hydroxylation isomers Isomeric Mixture byproduct_check->isomers Poor Regioselectivity solve_dichloro Action: 1. Reduce Reaction Time 2. Lower Temperature 3. Use Substrate Fed-Batch m_plus_34->solve_dichloro solve_hydroxy Action: 1. Increase [NaCl] 2. Optimize pH/Buffer 3. Add Co-solvent m_plus_16->solve_hydroxy solve_isomers Action: 1. Screen Different Halogenases 2. Modify Substrate (if possible) 3. Protein Engineering isomers->solve_isomers solve_dichloro->start Re-analyze solve_hydroxy->start Re-analyze solve_isomers->start Re-analyze end End: Successful Protocol optimize->end

Caption: A decision tree for troubleshooting byproduct formation.

Protocol 1: Standard In Vitro Enzymatic Chlorination of a Hydroxyisoquinoline

This protocol provides a starting point for the chlorination of a model substrate like 4-hydroxyisoquinoline.

Materials:

  • Flavin-dependent halogenase (e.g., Rdc2), 10 mg/mL stock in 50 mM Tris-HCl pH 7.5, 10% glycerol.

  • Flavin reductase (e.g., Fre), 5 mg/mL stock in 50 mM Tris-HCl pH 7.5, 10% glycerol.

  • Hydroxyisoquinoline substrate, 100 mM stock in DMSO.

  • FAD (Flavin adenine dinucleotide), 10 mM stock in water.

  • NADH (Nicotinamide adenine dinucleotide, reduced), 100 mM stock in 10 mM Tris-HCl pH 7.5 (prepare fresh).

  • NaCl, 5 M stock in water.

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5.

  • Quenching Solution: Acetonitrile with 0.1% formic acid.

Procedure:

  • Reaction Setup: In a 2 mL microcentrifuge tube, combine the following in order:

    • Reaction Buffer: 850 µL

    • FAD solution: 10 µL (Final conc: 100 µM)

    • NaCl solution: 20 µL (Final conc: 100 mM)

    • Flavin Reductase: 10 µL (Final conc: 50 µg/mL)

    • Halogenase: 50 µL (Final conc: 500 µg/mL)

    • Substrate solution: 10 µL (Final conc: 1 mM)

  • Pre-incubation: Gently mix and pre-incubate the mixture at 30°C for 5 minutes to allow for temperature equilibration and cofactor binding.

  • Initiation: Start the reaction by adding 50 µL of the freshly prepared NADH solution (Final conc: 5 mM).

  • Incubation: Incubate the reaction at 30°C with shaking at 220 rpm for 4 hours. Ensure the tube cap is not sealed airtight to allow for oxygen exchange.

  • Quenching: Stop the reaction by adding 1 mL of ice-cold Quenching Solution. Vortex vigorously for 30 seconds to precipitate the enzymes.

  • Sample Preparation: Centrifuge the quenched reaction at 14,000 x g for 10 minutes. Transfer the supernatant to an HPLC vial for analysis.

  • Controls: Prepare two essential controls:

    • No Enzyme Control: Replace the halogenase and reductase volumes with reaction buffer.

    • No NADH Control: Replace the NADH volume with reaction buffer. These controls validate that product formation is dependent on both the enzymes and the reducing cofactor.

Protocol 2: HPLC-MS Analysis of Reaction Products

This method is suitable for separating the isoquinoline substrate from its chlorinated and hydroxylated byproducts.

Instrumentation & Columns:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a DAD detector and coupled to a single quadrupole or Q-TOF mass spectrometer.

  • Column: C18 reverse-phase column (e.g., ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).[15]

Mobile Phases:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

Gradient Elution Program:

Time (min) Flow Rate (mL/min) % Mobile Phase B
0.0 0.4 5
1.0 0.4 5
8.0 0.4 95
10.0 0.4 95
10.1 0.4 5

| 12.0 | 0.4 | 5 |

Detection:

  • UV-Vis (DAD): Monitor at 254 nm and 280 nm.

  • Mass Spectrometry (MS): Use positive ion electrospray ionization (ESI+). Scan from m/z 100 to 500. Extract ion chromatograms for the expected masses:

    • Substrate (M+H)⁺

    • Monochlorinated Product (M+H+34)⁺ and (M+H+36)⁺ (for isotopic pattern)

    • Dichlorinated Product (M+H+68)⁺

    • Hydroxylated Product (M+H+16)⁺

Mechanistic Overview

Diagram: Catalytic Cycle and Byproduct Pathways

This diagram illustrates the core catalytic cycle of a flavin-dependent halogenase and highlights the branch points leading to common byproducts.

Mechanism cluster_cycle Desired Catalytic Cycle cluster_byproduct Byproduct Pathways FAD FAD (ox) FADH2 FADH₂ (red) FAD->FADH2 Flavin Reductase + NADH FAD_OOH FAD-C4a-OOH (Flavin Peroxide) FADH2->FAD_OOH + O₂ HOCl [Enz-HOCl] (Chlorinating Species) FAD_OOH->HOCl + Cl⁻ Hydroxylation Hydroxylation (S-OH) FAD_OOH->Hydroxylation + Substrate (S) - FAD-OH (Low [Cl⁻]) HOCl->FAD + Substrate (S) - Product (S-Cl) - H₂O Uncoupling HOCl Leakage (Enzyme Inactivation) HOCl->Uncoupling (Poor Coupling)

Caption: The FDH catalytic cycle and key byproduct formation points.

The accepted mechanism for FDHs involves several key steps:

  • FAD Reduction: The flavin reductase uses NADH or NADPH to reduce oxidized FAD to FADH₂.[4]

  • Flavin Peroxide Formation: Inside the halogenase active site, FADH₂ reacts with molecular oxygen (O₂) to form a highly reactive flavin-hydroperoxide intermediate (FAD-C4a-OOH).[16][17]

  • Hypohalous Acid Generation: This peroxide intermediate reacts with a chloride ion (Cl⁻) to generate hypochlorous acid (HOCl), which is believed to be stabilized within a 10 Å long tunnel leading to the substrate binding site.[7][10][17] A key lysine residue is crucial for positioning and activating this chlorinating species.[9][17]

  • Electrophilic Aromatic Substitution: The activated chlorine species performs an electrophilic aromatic substitution on the electron-rich isoquinoline ring, yielding the chlorinated product and water, and regenerating the oxidized FAD cofactor.[7]

Byproduct formation occurs when this tightly controlled cycle is disrupted. Insufficient chloride allows the flavin peroxide to act as a monooxygenase, leading to hydroxylation.[9] Imperfect transfer of the HOCl species can lead to its release, causing oxidative damage to the enzyme.[1][14]

References

  • Zhao, Y. et al. (2015). Specific chlorination of isoquinolines by a fungal flavin-dependent halogenase. Applied and Environmental Microbiology, 81(23), 8029-8036. [Link]
  • Wikipedia. (n.d.). Tryptophan 7-halogenase.
  • Borrego-Sánchez, A. et al. (2019). Key steps of the mechanism of flavin-dependent tryptophan 7-halogenases.
  • van Pée, K. H., & Patallo, E. P. (2006). Flavin-dependent halogenases involved in the biosynthesis of secondary metabolites. Applied Microbiology and Biotechnology, 70(6), 631-641. [Link]
  • Payne, J. T. et al. (2015). Understanding and Improving the Activity of Flavin Dependent Halogenases via Random and Targeted Mutagenesis. Current Opinion in Chemical Biology, 25, 63-70. [Link]
  • Kottke, T. et al. (2018). Coupling and regulation mechanisms of the flavin-dependent halogenase PyrH observed by infrared difference spectroscopy. Journal of Biological Chemistry, 293(4), 1186-1195. [Link]
  • Wang, B. et al. (2017). Dissecting the low catalytic capability of flavin-dependent halogenases. Journal of Biological Chemistry, 292(24), 10022-10031. [Link]
  • Dong, C. et al. (2009). Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan. Journal of Molecular Biology, 391(1), 74-85. [Link]
  • Pudel, F. et al. (2017). Enzymatic site-selectivity enabled by structure-guided directed evolution. Chemical Society Reviews, 46(6), 1634-1647. [Link]
  • Dong, C. et al. (2009).
  • Menon, V. et al. (2021). Halogenases for biosynthetic pathway engineering: Toward new routes to naturals and non-naturals. Critical Reviews in Biotechnology, 41(5), 657-681. [Link]
  • Phua, S. Z. et al. (2024). Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC.
  • van Pée, K. H., & Patallo, E. P. (2006). Flavin-dependent halogenases involved in secondary metabolism in bacteria. PubMed. [Link]
  • Diepold, N. et al. (2019). Reaction mechanism of flavin-dependent halogenases.
  • van Pée, K. H., & Patallo, E. P. (2006). Flavin-dependent halogenases involved in secondary metabolism in bacteria. Request PDF. [Link]
  • Murphy, C. D. (2022). Toward Environmentally Benign Electrophilic Chlorinations: From Chloroperoxidase to Bioinspired Isoporphyrins. Inorganic Chemistry, 61(21), 8113-8122. [Link]
  • Chemistry World. (2025). The future of total synthesis.
  • Agarwal, V. et al. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Chemical Reviews, 117(8), 5619-5674. [Link]
  • Patallo, E. P. et al. (2010). New Insights into the Mechanism of Enzymatic Chlorination of Tryptophan. ChemBioChem, 11(6), 813-820. [Link]
  • Thibodeaux, C. J. et al. (2012). Insights into enzymatic halogenation from computational studies. Frontiers in Bioscience, 4(2), 565-582. [Link]
  • Bister, B. et al. (2020). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. Molecules, 25(22), 5462. [Link]
  • Schnepel, C., & Sewald, N. (2020). Enzymatic halogenation: enzyme mining, mechanisms, and implementation in reaction cascades. Amino Acids, Peptides and Proteins, 44, 21-52. [Link]
  • Kim, J. H. et al. (2013). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species.
  • D'Silva, K. et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC Europe, 23(2). [Link]
  • Welch, C. J. et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Journal of Pharmaceutical and Biomedical Analysis, 87, 125-131. [Link]
  • Science.gov. (n.d.). validated hplc methods: Topics.

Sources

Technical Support Center: Enhancing the Stability and Reusability of Rdc2 Halogenase

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the fungal flavin-dependent halogenase, Rdc2. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for common challenges encountered during the application of Rdc2 in biocatalysis and synthetic chemistry. Here, we address critical aspects of enzyme stability and reusability through detailed troubleshooting guides, frequently asked questions, and validated protocols.

Introduction to Rdc2 Halogenase

Rdc2, a flavin-dependent halogenase (FDH) from Pochonia chlamydosporia, is a powerful biocatalyst for the regioselective halogenation of a wide array of aromatic compounds.[1][2][3] Unlike many of its counterparts that exhibit narrow substrate specificity, Rdc2 has a notably broad substrate scope, accepting various macrolactones, resorcylic acid lactones, and even isoquinolines.[2][3] This versatility makes it a highly attractive enzyme for late-stage C-H functionalization in drug discovery and fine chemical synthesis. However, like many enzymes, its practical application can be hampered by issues of stability and reusability. This guide aims to provide you with the necessary tools and knowledge to overcome these hurdles.

Core Principles of Flavin-Dependent Halogenation

Understanding the mechanism of Rdc2 is fundamental to troubleshooting experimental issues. Rdc2 belongs to the class of two-component flavin-dependent monooxygenases, requiring a partner flavin reductase to supply reduced flavin adenine dinucleotide (FADH₂).[2][4] The catalytic cycle involves the reaction of FADH₂ with molecular oxygen to form a flavin-hydroperoxide intermediate. This intermediate then reacts with a halide ion (e.g., Cl⁻, Br⁻) to generate a potent electrophilic halogenating species, likely a hypohalous acid (HOX), which is channeled to the substrate binding site for regioselective halogenation.[4][5][6] A conserved lysine residue (K74 in Rdc2) is crucial for catalysis, and its mutation leads to a complete loss of activity.[5][6][7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with Rdc2 halogenase, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Halogenation Activity

Question: I have set up my reaction with purified Rdc2, my substrate, cofactors, and a flavin reductase, but I am observing very low or no conversion to the halogenated product. What could be the problem?

Answer: Low or absent activity can stem from several factors, ranging from cofactor limitation to enzyme inactivation. Here’s a systematic approach to diagnose and resolve the issue:

Potential Causes and Solutions:

  • Inadequate Flavin Reductase Activity: Rdc2 is dependent on a continuous supply of reduced flavin (FADH₂) from a partner flavin reductase.

    • Solution: Ensure your flavin reductase is active and not rate-limiting. It's often beneficial to use a robust and well-characterized flavin reductase, such as one from Escherichia coli.[2] Consider increasing the concentration of the flavin reductase in your reaction mixture. An in vivo whole-cell biocatalysis setup can sometimes circumvent issues with reductase activity by leveraging the host's native reductases.[2][5]

  • Suboptimal Reaction Conditions: Like all enzymes, Rdc2 has optimal ranges for pH, temperature, and buffer composition.

    • Solution: Verify that the pH of your reaction buffer is within the optimal range for Rdc2. While specific optimal conditions for Rdc2 are not extensively published, a neutral to slightly alkaline pH (around 7.5) is a good starting point for many FDHs.[8] Temperature is also critical; while higher temperatures can increase reaction rates, they can also accelerate enzyme denaturation.[9] Perform temperature scouting experiments to find the optimal balance between activity and stability for your specific substrate.

  • Cofactor Degradation or Limitation: FAD and NAD(P)H are essential for the reaction but can be unstable.

    • Solution: Prepare fresh solutions of FAD and NAD(P)H for each experiment. Ensure they are stored correctly (protected from light and at low temperatures). An NAD(P)H regeneration system (e.g., using glucose and glucose dehydrogenase) can be incorporated to maintain a constant supply of the reducing equivalent, which is particularly important for longer reactions.

  • Enzyme Inactivation due to Oxidation or Proteolysis: Enzymes can be sensitive to oxidation, especially those with exposed sulfhydryl groups.[9] Contaminating proteases in your enzyme preparation can also lead to degradation.

    • Solution: If not already present, consider adding a reducing agent like dithiothreitol (DTT) to the reaction buffer to prevent oxidative damage.[10] When working with cell lysates, the addition of a protease inhibitor cocktail is highly recommended to prevent proteolytic degradation of Rdc2.[9]

  • Formation of an Inactive Flavin Complex: Premixing flavin-dependent halogenases with reduced flavin in the absence of the substrate can sometimes lead to the formation of an inactive complex that is unable to generate the key C4a-hydroperoxyflavin intermediate.[11]

    • Solution: To avoid this, initiate the reaction by adding the reduced flavin (or the components for its generation) to a mixture of the halogenase, substrate, and other reaction components.

Experimental Workflow for Diagnosing Low Activity

Start Low/No Rdc2 Activity Check_Reductase Verify Flavin Reductase Activity Start->Check_Reductase Check_Conditions Optimize Reaction Conditions (pH, Temp) Check_Reductase->Check_Conditions If Reductase is Active Solution_Reductase Increase Reductase Concentration / Use Whole Cells Check_Reductase->Solution_Reductase Check_Cofactors Assess Cofactor Integrity & Concentration Check_Conditions->Check_Cofactors If Conditions are Optimal Solution_Conditions Adjust pH and Temperature Check_Conditions->Solution_Conditions Check_Inactivation Investigate Enzyme Inactivation Check_Cofactors->Check_Inactivation If Cofactors are Intact Solution_Cofactors Use Fresh Cofactors / Add Regeneration System Check_Cofactors->Solution_Cofactors Check_Complex Test for Inactive Flavin Complex Formation Check_Inactivation->Check_Complex If No Inactivation is Evident Solution_Inactivation Add DTT / Protease Inhibitors Check_Inactivation->Solution_Inactivation Solution_Complex Modify Order of Reagent Addition Check_Complex->Solution_Complex

Caption: A troubleshooting workflow for low or no Rdc2 halogenase activity.

Issue 2: Poor Enzyme Stability and Short Catalyst Lifetime

Question: My Rdc2 enzyme loses activity rapidly during the reaction, leading to incomplete conversion and low product yields. How can I improve its stability?

Answer: The operational stability of halogenases is a known challenge that limits their industrial applicability.[12][13] Several strategies, ranging from simple buffer additives to advanced protein engineering, can be employed to enhance the stability of Rdc2.

Strategies for Improving Rdc2 Stability:

  • Buffer Optimization and Additives: The reaction environment plays a crucial role in maintaining enzyme structure and function.

    • Glycerol: Adding glycerol (10-25% v/v) to the reaction buffer can act as a cryoprotectant and osmolyte, stabilizing the protein structure.[10]

    • High Enzyme Concentration: Enzymes are often more stable at higher concentrations, as this can prevent dissociation of subunits (if applicable) and reduce surface denaturation.[10]

    • Substrate/Inhibitor Addition: The presence of the substrate or a competitive inhibitor can stabilize the enzyme's active site conformation.[10]

  • Directed Evolution: This powerful technique mimics natural evolution in the laboratory to generate enzyme variants with improved properties, including thermostability.[14]

    • Protocol: A typical directed evolution campaign involves creating a library of Rdc2 mutants through error-prone PCR or DNA shuffling, followed by high-throughput screening to identify variants with enhanced stability (e.g., by measuring residual activity after heat treatment).[12] Successful examples with the related halogenase RebH have shown that just a few rounds of mutagenesis and screening can lead to variants with significantly increased melting temperatures (Tm) and catalyst lifetimes.[12][13]

  • Protein Engineering (Disulfide Engineering): Introducing disulfide bonds at strategic locations can covalently link parts of the protein, thereby increasing its rigidity and resistance to unfolding.

    • Approach: Based on a structural model of Rdc2 (a homology model can be built based on known FDH structures), pairs of residues in close proximity can be identified and mutated to cysteines.[2] This has been successfully applied to other FDHs, resulting in variants with substantially increased thermostability.[15]

Table 1: Comparison of Strategies to Enhance Rdc2 Stability

StrategyPrincipleComplexityPotential Impact
Buffer Additives Stabilization of protein structure through osmolytes and cryoprotectants.LowModerate improvement in operational stability.
Directed Evolution Random mutagenesis and screening for improved stability.HighSignificant increase in thermostability and catalyst lifetime.[12][13]
Disulfide Engineering Introduction of covalent crosslinks to rigidify the protein structure.Medium to HighSubstantial increase in thermostability.[15]
Issue 3: Low Reusability of the Enzyme

Question: I want to reuse my Rdc2 enzyme for multiple reaction cycles to make the process more cost-effective, but I'm struggling with enzyme recovery and activity loss. What are the best methods to improve reusability?

Answer: Enhancing the reusability of biocatalysts is a key objective for sustainable chemical synthesis. Immobilization is the most common and effective strategy to achieve this.[16]

Immobilization Strategies for Rdc2:

  • Covalent Attachment to a Solid Support: This involves forming a stable covalent bond between the enzyme and an insoluble carrier.[16]

    • Advantages: Minimizes enzyme leaching from the support, leading to high reusability and product purity. The multi-point attachment can also significantly stabilize the enzyme against denaturation.[17]

    • Protocol Outline:

      • Support Selection: Choose a support with appropriate functional groups (e.g., epoxy-activated, aldehyde-activated) such as silica gel or agarose beads.

      • Enzyme Preparation: Purify Rdc2, ensuring it is in a buffer that is compatible with the coupling chemistry (e.g., free of primary amines if using aldehyde supports).

      • Coupling Reaction: Incubate the enzyme with the activated support under gentle agitation. The reaction conditions (pH, temperature, time) will depend on the specific chemistry.

      • Washing and Storage: Thoroughly wash the immobilized enzyme to remove any non-covalently bound protein. Store in an appropriate buffer, often with stabilizing additives.

  • Cross-Linked Enzyme Aggregates (CLEAs): This carrier-free immobilization method involves precipitating the enzyme from solution and then cross-linking the resulting aggregates with a bifunctional reagent like glutaraldehyde.

    • Advantages: High volumetric activity and the potential to co-immobilize multiple enzymes (e.g., Rdc2 and its flavin reductase) in a "combi-CLEA".[6]

    • Protocol Outline:

      • Precipitation: Precipitate the enzyme(s) from a concentrated solution using a suitable precipitant (e.g., ammonium sulfate, tert-butanol).

      • Cross-linking: Add the cross-linking agent (e.g., glutaraldehyde) to the enzyme precipitate and allow the reaction to proceed for a defined period.

      • Recovery and Washing: Recover the CLEAs by centrifugation and wash extensively to remove residual cross-linker and un-cross-linked enzyme.

Workflow for Enzyme Immobilization

Start Improve Rdc2 Reusability Choose_Method Choose Immobilization Method Start->Choose_Method Covalent Covalent Attachment Choose_Method->Covalent CLEA Cross-Linked Enzyme Aggregates (CLEAs) Choose_Method->CLEA Protocol_Covalent Select Support -> Couple Enzyme -> Wash Covalent->Protocol_Covalent Protocol_CLEA Precipitate Enzyme -> Cross-link -> Wash CLEA->Protocol_CLEA Test_Reusability Test Reusability and Stability Protocol_Covalent->Test_Reusability Protocol_CLEA->Test_Reusability

Sources

Degradation pathways of chlorinated isoquinolines under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the study of chlorinated isoquinolines. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the experimental degradation of these compounds. The content is structured to offer both foundational knowledge and practical solutions to common challenges encountered in the laboratory.

I. Foundational Overview of Chlorinated Isoquinoline Degradation

Chlorinated isoquinolines are a class of heterocyclic compounds with significant relevance in pharmaceuticals and agrochemicals. Understanding their stability and degradation pathways is crucial for assessing their environmental fate, metabolic profiles, and the development of stable formulations. The degradation of these compounds can be initiated through several key pathways, each influenced by specific experimental conditions.

The primary degradation routes for chlorinated isoquinolines include:

  • Photodegradation: Initiated by the absorption of light, leading to excited states that can undergo various reactions.

  • Hydrolysis: The cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases.

  • Oxidation: Reaction with oxidizing agents, which can lead to the formation of N-oxides, hydroxylated derivatives, or ring cleavage.[1]

  • Reductive Dechlorination: The removal of chlorine atoms and their replacement with hydrogen, typically under reducing conditions.[2][3]

  • Biodegradation: The metabolic breakdown of the compounds by microorganisms.

The specific pathway and resulting degradation products are highly dependent on the substitution pattern of the isoquinoline ring and the experimental conditions employed.

II. Troubleshooting Guides

This section addresses common issues encountered during the experimental study of chlorinated isoquinoline degradation.

Incomplete Degradation or Slow Reaction Rates

Question: My degradation reaction is proceeding very slowly or appears to have stalled. What are the potential causes and how can I address this?

Answer:

Several factors can contribute to incomplete or slow degradation. A systematic approach to troubleshooting is recommended:

  • For Photodegradation:

    • Inadequate Light Source: Ensure the wavelength of your light source overlaps with the absorption spectrum of the chlorinated isoquinoline. A UV-Vis spectrum of the starting material is essential.

    • Solvent Effects: The solvent can influence the stability of excited states and the availability of reactants. Consider screening a range of solvents with varying polarities and protic/aprotic properties.

    • Photosensitizers/Quenchers: The presence of impurities in your sample or solvent could be quenching the photochemical reaction. Conversely, the addition of a photosensitizer may be necessary to initiate the degradation.

  • For Hydrolysis:

    • pH Optimization: The rate of hydrolysis is often highly pH-dependent.[4] Conduct small-scale experiments across a range of pH values to determine the optimal conditions for acid or base-catalyzed hydrolysis.

    • Temperature: Increasing the reaction temperature can significantly accelerate hydrolysis rates. However, be mindful of potential side reactions at higher temperatures.

    • Solubility: Poor solubility of the chlorinated isoquinoline in the aqueous medium can limit the reaction rate. The addition of a co-solvent may be necessary to improve solubility.

  • For Reductive Dechlorination:

    • Inefficient Reducing Agent: The choice of reducing agent is critical. Common agents include zero-valent metals (e.g., iron), metal hydrides, and catalytic hydrogenation.[3][5] The reactivity can be influenced by particle size and surface area.

    • Catalyst Poisoning: If using a catalyst (e.g., Pd/C), ensure it has not been poisoned by impurities in the substrate or solvent.

    • Anaerobic Conditions: Reductive dechlorination often requires strictly anaerobic conditions. Ensure your reaction setup is properly purged with an inert gas (e.g., nitrogen or argon).

Formation of Unexpected or Unstable Degradation Products

Answer:

The formation of unexpected products is a common challenge. Here's how to approach this issue:

  • Product Identification:

    • LC-MS/MS: This is a powerful tool for identifying unknown degradation products. The mass-to-charge ratio provides the molecular weight, and the fragmentation pattern can give clues about the structure.[6][7]

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the degradation products.

    • NMR Spectroscopy: For major degradation products that can be isolated, 1D and 2D NMR are invaluable for unambiguous structure elucidation.[8][9]

  • Preventing Further Degradation:

    • Reaction Quenching: Once the desired level of degradation is achieved, it is crucial to quench the reaction to prevent further transformation of the initial products. This can be done by neutralizing the pH, removing the light source, or filtering out the catalyst.

    • Sample Storage: Degradation products may be unstable under ambient conditions. Store your samples at low temperatures and protected from light to minimize further changes before analysis.

Analytical Challenges in Separation and Quantification

Question: I am having difficulty separating my parent compound from its degradation products by HPLC, or I am seeing poor peak shapes. What can I do to improve my analytical method?

Answer:

Chromatographic issues are common when dealing with complex degradation mixtures. Consider the following:

  • Method Development for HPLC:

    • Column Selection: Reversed-phase C18 columns are a good starting point for many isoquinoline alkaloids.[10][11] However, if you have very polar degradation products, a polar-embedded or phenyl-hexyl phase may provide better retention and selectivity.

    • Mobile Phase Optimization: Systematically vary the organic modifier (acetonitrile vs. methanol), the pH of the aqueous phase, and the gradient profile. The pH can significantly affect the retention and peak shape of ionizable compounds.[11]

    • Alternative Solvents: In some cases, greener solvent alternatives can be explored in reversed-phase liquid chromatography for pharmaceutical analysis.[12]

  • Improving Peak Shape:

    • Tailing Peaks: Tailing of basic compounds like isoquinolines can occur due to interactions with residual silanols on the silica-based column packing.[13] Using a high-purity, end-capped column or adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can mitigate this issue.

    • Fronting Peaks: This can be an indication of column overload. Try injecting a smaller sample volume or diluting your sample.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common initial degradation products of chlorinated isoquinolines under oxidative conditions?

A1: Under vigorous oxidative conditions, isoquinoline can undergo ring cleavage to yield phthalic acid and pyridine-3,4-dicarboxylic acid. For chlorinated isoquinolines, initial oxidation is likely to form N-oxides or hydroxylated derivatives, depending on the reaction conditions and the position of the chlorine substituent. The electron-withdrawing nature of the chlorine atom can influence the site of oxidation.

Q2: How does the position of the chlorine atom on the isoquinoline ring affect its degradation rate?

A2: The position of the chlorine atom has a significant impact on the electron density distribution in the ring system, which in turn affects its reactivity. For nucleophilic substitution reactions, such as hydrolysis, chlorine atoms at positions 1 and 3 are generally more labile due to the electron-withdrawing effect of the nitrogen atom. For electrophilic attack, the reactivity of the benzene ring will be influenced by the position of the chlorine.

Q3: What are the key considerations for designing a photodegradation study for a chlorinated isoquinoline?

A3: A successful photodegradation study requires careful consideration of the following:

  • Wavelength Selection: The light source should emit at a wavelength that the chlorinated isoquinoline can absorb.

  • Solvent Choice: The solvent should be transparent at the irradiation wavelength and should not participate in unwanted side reactions.

  • Quantum Yield: Determine the quantum yield to quantify the efficiency of the photochemical process.

  • Control Experiments: Run dark controls (samples kept in the dark) and photolysis controls (without the substrate) to ensure that the observed degradation is due to the intended photochemical reaction.

Q4: Can I use microbial degradation for chlorinated isoquinolines?

A4: While there is evidence for the microbial degradation of isoquinoline itself by bacteria such as Acinetobacter and Pseudomonas, the biodegradation of chlorinated isoquinolines is less studied.[14][15][16] The presence of chlorine atoms can make the compound more resistant to microbial attack. However, some microorganisms are known to perform reductive dechlorination of other chlorinated aromatic compounds.[17] Therefore, enrichment cultures from contaminated sites could be a starting point to isolate microorganisms capable of degrading chlorinated isoquinolines.

Q5: What analytical techniques are best suited for identifying and quantifying degradation products?

A5: A combination of techniques is often necessary for comprehensive analysis:

  • HPLC with UV or DAD detection: Ideal for separating and quantifying the parent compound and major degradation products.[10][18]

  • LC-MS/MS: The gold standard for identifying unknown degradation products by providing molecular weight and structural information.[6][19]

  • GC-MS: Suitable for volatile degradation products, often requiring derivatization.

  • NMR: Essential for the definitive structural elucidation of isolated degradation products.[8][20]

IV. Experimental Protocols & Visualizations

Protocol: Forced Degradation Study - Acid Hydrolysis

This protocol outlines a general procedure for conducting an acid-catalyzed hydrolysis study on a chlorinated isoquinoline.

1.1. Materials:

  • Chlorinated isoquinoline (e.g., 1-chloroisoquinoline)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • HPLC grade water

  • HPLC grade acetonitrile

  • Class A volumetric flasks

  • pH meter

  • Thermostatically controlled water bath or heating block

  • HPLC-UV/DAD system

1.2. Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve the chlorinated isoquinoline in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Reaction Setup: In separate reaction vials, add an aliquot of the stock solution and dilute with 1 M HCl to achieve the desired final concentration of the substrate and acid. A typical starting point is 0.1 mg/mL substrate in 0.1 M HCl.

  • Control Sample: Prepare a control sample with the substrate in water at a neutral pH.

  • Incubation: Place the reaction vials and the control sample in a thermostatically controlled environment (e.g., 60 °C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vial.

  • Quenching: Immediately neutralize the withdrawn aliquot with an equivalent amount of 1 M NaOH to stop the hydrolysis reaction.

  • Analysis: Analyze the quenched samples by a validated HPLC method to determine the concentration of the parent compound and any degradation products.

1.3. Data Analysis:

  • Plot the concentration of the chlorinated isoquinoline as a function of time.

  • Determine the reaction kinetics (e.g., first-order, second-order).[4][21]

  • Identify and quantify the major degradation products.

Diagram: General Workflow for a Forced Degradation Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A Prepare Stock Solution of Chlorinated Isoquinoline C Initiate Degradation Reaction (Mix Stock and Stressor) A->C B Prepare Stressor Solutions (e.g., Acid, Base, Oxidant) B->C D Incubate under Controlled Conditions (Temperature, Light) C->D E Sample at Time Intervals D->E F Quench Reaction E->F G HPLC-UV/DAD Analysis (Quantification) F->G H LC-MS/MS Analysis (Identification of Products) F->H J Determine Degradation Kinetics G->J I NMR Analysis (Structure Elucidation) H->I K Identify Degradation Products H->K I->K L Elucidate Degradation Pathway J->L K->L

Caption: Workflow for a forced degradation study.

Visualizing Degradation Pathways

Diagram: Potential Degradation Pathways of a Chlorinated Isoquinoline

G A Chlorinated Isoquinoline B Hydroxylated Isoquinoline (Hydrolysis/Oxidation) A->B H₂O/OH⁻ or [O] C Isoquinoline (Reductive Dechlorination) A->C [H] D N-Oxide Derivative (Oxidation) A->D [O] E Ring-Cleavage Products (e.g., Phthalic Acid Derivatives) B->E Further Oxidation C->E Oxidation F Further Degradation Products D->F E->F

Caption: Potential degradation pathways.

V. Quantitative Data Summary

The following table provides a hypothetical summary of degradation data for a generic monochloroisoquinoline under various stress conditions. This serves as an example for data presentation.

Stress ConditionIncubation Time (h)% Degradation of Parent CompoundMajor Degradation Products Identified
0.1 M HCl, 60 °C2445%1-Hydroxyisoquinoline
0.1 M NaOH, 60 °C880%1-Hydroxyisoquinoline, Ring-opened products
UV Light (254 nm), 25 °C1260%Isoquinoline, Dimerization products
3% H₂O₂, 25 °C2425%Monochloroisoquinoline-N-oxide
Pd/C, H₂, 25 °C495%Isoquinoline

VI. References

  • Isoquinoline. (n.d.). In Science of Synthesis. Retrieved from [Link]

  • Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. (2011). Environmental Science & Technology, 45(19), 8301–8308. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Reductive dechlorination – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Reductive dechlorination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Processes affecting reductive dechlorination of chlorinated solvents by zero-valent iron. (n.d.). ResearchGate. Retrieved from [Link]

  • Aislabie, J., Rothenburger, S., & Atlas, R. M. (1989). Isolation of microorganisms capable of degrading isoquinoline under aerobic conditions. Applied and Environmental Microbiology, 55(12), 3247–3249. [Link]

  • Microbial degradation of quinoline and methylquinolines. (n.d.). ResearchGate. Retrieved from [Link]

  • Reductive Dechlorination of Toxic Chlorocarbons. (n.d.). UKnowledge. Retrieved from [Link]

  • LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). (2019). Química Nova, 42(9), 1045-1050. [Link]

  • Reactions of Isoquinoline. (2020, November 2). YouTube. Retrieved from [Link]

  • Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. (2020). Journal of the Brazilian Chemical Society, 31(8), 1649-1659. [Link]

  • Isolation of microorganisms capable of degrading isoquinoline under aerobic conditions. (1989). Applied and Environmental Microbiology, 55(12), 3247-3249. [Link]

  • Syllabus for Chemistry (SCQP08). (2025, December 13). S3waas. Retrieved from [Link]

  • HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. (2021). New Journal of Chemistry, 45(15), 6806-6810. [Link]

  • A STUDY ON THE REDUCTIVE DECHLORINATION OF CHLOROFORM WITH NANO Fe/Cu BIMETALLIC PARTICLES IN AQUEOUS SOLUTION. (2018). Journal of Vietnamese Environment, 9(2), 99-103. [Link]

  • Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research. (2015). Microbial Cell Factories, 14, 61. [Link]

  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. (2015). Journal of Chromatographic Science, 53(8), 1282-1289. [Link]

  • A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. (2019). Molecules, 24(9), 1785. [Link]

  • Efficient method for the isolation by HPLC, of a major metabolite of the carcinogen 2-amino-3-methylimidazo [4,5-f]quinoline (IQ), the 5-hydroxy derivative. (1987). Carcinogenesis, 8(6), 939–942. [Link]

  • Geochemical and environmental studies on chlorinated organic compounds based on chlorine stable isotope analysis. (2009). Kobe University Repository. [Link]

  • (PDF) Biodegradation of Chlorinated Compounds—A Review. (2014). Journal of Bioremediation & Biodegradation, 5(6). [Link]

  • Mass Spectrometry of Organic Compounds Part I. Oxygenated Quinolines and Furoquinoline Alkaloids Part II. Lobinaline and its Hofmann Degradation Products. (1966). McMaster University. [Link]

  • Regioselective Introduction of Ethoxycarbonylmethyl and Cyanomethyl Groups into Quinoline and Isoquinoline. (2002). Journal of the Chemical Society, Perkin Transactions 1, (20), 2261-2265. [Link]

  • Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O. (1995). Journal of Pharmaceutical Sciences, 84(8), 998-1004. [Link]

  • Synthesis and Reactions of Some Isoquinoline Derivatives. (1989). Phosphorus, Sulfur, and Silicon and the Related Elements, 44(3-4), 203-207. [Link]

  • (PDF) Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. (2021). Catalysts, 11(12), 1548. [Link]

  • An Easy and Reliable Method for the Mitigation of Deuterated Chloroform Decomposition to Stabilise Susceptible NMR Samples. (2020). Molecules, 25(19), 4443. [Link]

  • Kinetics of hydrolysis of tetrahydrozoline hydrochloride in aqueous solutions. (2007). Acta Poloniae Pharmaceutica, 64(3), 221-226. [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2021). Separations, 8(10), 173. [Link]

  • The Cleaning and Regeneration of Reversed-Phase HPLC Columns. (2003). LCGC North America, 21(1), 28-36. [Link]

  • Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. (2013). International Journal of Chemical Kinetics, 45(10), 633-642. [Link]

  • Modern Approaches to the Analysis of Disinfection By-Products in Drinking Water. (2009). Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 367(1904), 4097–4118. [Link]

  • Microbial degradation of quinoline: kinetics study with Burkholderia picekttii. (2004). Biomedical and Environmental Sciences, 17(1), 21-26. [Link]

  • Evaluation of MNA in A Chlorinated Solvents-Contaminated Aquifer Using Reactive Transport Modeling Coupled with Isotopic Fractionation Analysis. (2021). Water, 13(20), 2909. [Link]

  • Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. (2022). Catalysts, 12(11), 1435. [Link]

  • Insights into Photocatalytic Degradation Pathways and Mechanism of Tetracycline by an Efficient Z-Scheme NiFe-LDH/CTF-1 Heterojunction. (2022). International Journal of Molecular Sciences, 23(23), 14619. [Link]

  • Forced degradation of recombinant monoclonal antibodies: A practical guide. (2018). mAbs, 10(1), 1–17. [Link]

  • Detailed chemical structure analysis by NMR. (n.d.). IsoLife BV. Retrieved from [Link]

  • (PDF) Analytical methods of chlorine and the substances produced by the chlorine treatments. (2016). ResearchGate. Retrieved from [Link]

  • Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM. (1997). Applied and Environmental Microbiology, 63(5), 1939–1943. [Link]

  • The Journal of Organic Chemistry Ahead of Print. (2026, January 6). ACS Publications. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Challenges of Polar Isoquinoline Derivative Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complex challenges associated with the purification of polar isoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter specific hurdles in isolating these valuable compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights in a direct question-and-answer format, explaining the "why" behind experimental choices to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section tackles the most common and frustrating issues encountered during the purification of polar isoquinoline derivatives.

Issue 1: My polar isoquinoline derivative shows poor or no retention on a standard C18 reversed-phase column.

Q: Why is my highly polar compound eluting in the solvent front during reversed-phase chromatography, and what can I do to improve retention?

A: This is a classic challenge with highly polar analytes in reversed-phase (RP) chromatography.[1][2][3] The fundamental principle of RP chromatography is the partitioning of analytes between a nonpolar stationary phase (like C18) and a polar mobile phase.[2][4][5] Your polar isoquinoline derivative has a much higher affinity for the polar mobile phase, leading to minimal interaction with the stationary phase and, consequently, poor retention.[1]

Troubleshooting & Optimization:

  • Increase Mobile Phase Polarity: While it may seem counterintuitive, for some modern RP columns designed for stability in highly aqueous conditions, you can try increasing the aqueous portion of your mobile phase to 100%.[1]

  • Employ a More Polar Stationary Phase: Consider using a reversed-phase column with embedded polar groups (EPG) or a phenyl-hexyl phase. These offer alternative selectivities for polar compounds.[1]

  • Switch to a Different Chromatographic Mode: For highly polar compounds, alternative techniques are often more effective.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica, diol, or amine) and a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) with a small amount of aqueous buffer.[6][7] In HILIC, a water-rich layer is adsorbed onto the stationary phase, and polar analytes partition into this layer, leading to retention.[8] Gradient elution in HILIC starts with high organic content and moves towards a higher aqueous content.[6]

    • Ion-Exchange Chromatography (IEC): Since isoquinoline derivatives are basic, they will be protonated at acidic to neutral pH.[9] Strong Cation Exchange (SCX) chromatography is a powerful tool for their purification.[10][11][12][13] The positively charged isoquinoline derivative will bind to the negatively charged stationary phase. Elution is then achieved by increasing the salt concentration or changing the pH of the mobile phase.[12] IEC can provide excellent selectivity and peak symmetry for these compounds.[10][11][12][13]

Issue 2: I'm observing significant peak tailing for my basic isoquinoline derivative, even with good retention.

Q: What causes peak tailing for my basic compound on silica-based columns, and how can I achieve symmetrical peaks?

A: Peak tailing is a common issue when purifying basic compounds like isoquinoline derivatives on standard silica-based columns (both normal and reversed-phase).[1] The primary cause is secondary interactions between the basic nitrogen of your compound and acidic residual silanol groups (Si-OH) on the silica surface.[1] This leads to a mixed-mode retention mechanism, causing the peaks to tail.

Troubleshooting & Optimization:

  • Mobile Phase pH Adjustment (Reversed-Phase): The pH of your mobile phase is a critical parameter.[1] For basic isoquinoline compounds, operating at a low pH (e.g., 2.5-4) will protonate the analyte and suppress the ionization of the acidic silanol groups, thus minimizing these unwanted interactions.[1]

  • Use of Mobile Phase Additives (Normal Phase): In normal-phase chromatography, adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase can help to saturate the active silanol sites on the silica gel, preventing your compound from interacting with them.[14][15]

  • Deactivate the Silica Gel: Before packing your column, you can pre-treat the silica gel by flushing it with a solvent system containing a small percentage of a base like triethylamine.[1][14]

  • Use End-Capped Columns (Reversed-Phase): Modern, high-purity, end-capped C18 columns have a much lower concentration of residual silanol groups, which significantly reduces peak tailing for basic compounds.

  • Alternative Stationary Phases:

    • Basic Alumina: For normal-phase chromatography, using basic alumina instead of silica gel can be a good option for purifying basic compounds, as it lacks the acidic silanol groups.[15][16]

    • Polymer-Based Columns: These columns do not have silanol groups and can be a good alternative, although they may offer different selectivity.

Issue 3: My isolated isoquinoline derivative is colored (yellow or brown), but my desired compound should be colorless.

Q: What is the source of the color in my purified product, and how can I remove it?

A: Color in your isolated product often indicates the presence of impurities.[17] For isoquinoline derivatives, these can arise from degradation, oxidation, or residual process-related impurities.[9][18]

Troubleshooting & Optimization:

  • Activated Charcoal Treatment: This is a classic and effective method for removing colored impurities.

    • Protocol: Dissolve your crude product in a suitable solvent. Add a small amount (typically 1-5% w/w) of activated charcoal. Heat the mixture briefly, and then perform a hot filtration to remove the charcoal.[17] Be cautious, as activated carbon can sometimes adsorb the desired product as well.[19]

  • Recrystallization: A carefully selected solvent system can be highly effective. The colored impurities may remain in the mother liquor while your pure, colorless compound crystallizes out.[17][20]

  • Column Chromatography:

    • Normal Phase: Colored, polar impurities may adhere strongly to silica or alumina, allowing your less polar product to elute.[17]

    • Reversed-Phase: This can be effective if the colored impurities have different polarities than your target compound.[17]

Issue 4: I am struggling to separate my desired isoquinoline derivative from a structurally similar impurity (e.g., an isomer).

Q: My product and a key impurity have very similar polarities and co-elute. What advanced techniques can I use to achieve separation?

A: Separating structurally similar compounds is one of the most significant challenges in purification.[17] When standard chromatographic methods fail, you need to exploit subtle differences in their physicochemical properties.

Troubleshooting & Optimization:

  • Fractional Crystallization: This technique relies on slight differences in solubility.[17]

    • Protocol: Dissolve the mixture in the minimum amount of a suitable hot solvent. Allow the solution to cool slowly. The less soluble compound will crystallize first. Multiple recrystallization steps may be necessary.[17] Historically, isoquinoline was separated from quinoline by fractional crystallization of their acid sulfates, as isoquinoline is more basic.[9]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers much higher resolution than standard column chromatography and is often the go-to method for difficult separations. Experiment with different stationary phases (e.g., C18, Phenyl-hexyl, Cyano) and mobile phase modifiers to optimize selectivity.

  • Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thus eliminating issues like irreversible adsorption.[21][22] Separation is based purely on the partition coefficient of the analytes between two immiscible liquid phases.[22][23][24] This can be a very powerful tool for separating polar compounds with similar structures.[21][25]

  • pH Gradient Ion-Exchange Chromatography: Since isoquinolines have different basicities, you can use a pH gradient in ion-exchange chromatography to achieve separation. As the pH of the mobile phase changes, the protonation state of each compound will be affected differently, leading to differential elution.[26]

Experimental Workflows and Data

Workflow 1: Decision Tree for Selecting the Appropriate Purification Strategy

This diagram provides a logical pathway for choosing the best purification method based on the properties of your polar isoquinoline derivative.

purification_decision_tree start Start: Crude Polar Isoquinoline Derivative rp_screen Screen on Reversed-Phase C18 start->rp_screen recrystallization Attempt Recrystallization start->recrystallization If sample is solid and mostly pure hilic_screen Try HILIC rp_screen->hilic_screen Poor or No Retention prep_hplc Use Preparative HPLC (High Resolution) rp_screen->prep_hplc Good Retention but Co-elution of Impurities final_product Pure Product rp_screen->final_product Successful Separation iec_screen Try Ion-Exchange (SCX) hilic_screen->iec_screen Poor Separation hilic_screen->final_product Successful Separation ccc_option Consider Counter-Current Chromatography (CCC) iec_screen->ccc_option Poor Separation iec_screen->final_product Successful Separation ccc_option->prep_hplc Impractical or Ineffective ccc_option->final_product Successful Separation recrystallization->rp_screen Fails recrystallization->final_product Successful

Caption: Decision tree for purification strategy.

Protocol 1: General Procedure for Acid-Base Extraction of Isoquinoline Alkaloids

This protocol is a foundational step for isolating basic isoquinoline derivatives from complex mixtures, such as natural product extracts.[27] The principle involves manipulating the pH to move the target compound between aqueous and organic layers, thereby separating it from neutral and acidic impurities.[27]

Materials:

  • Crude extract containing the isoquinoline derivative

  • 0.1 M Hydrochloric acid (HCl)

  • Diethyl ether or Dichloromethane

  • Concentrated ammonium hydroxide solution

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Acidification: Dissolve or suspend the crude extract in a suitable organic solvent (e.g., diethyl ether). Transfer the solution to a separatory funnel.

  • Acidic Extraction: Add an equal volume of 0.1 M HCl to the separatory funnel. Shake vigorously and allow the layers to separate. The protonated isoquinoline salt will be in the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 0.1 M HCl two more times to ensure complete recovery.

  • Washing: Combine the aqueous extracts and wash with a fresh portion of diethyl ether to remove any remaining neutral impurities. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add concentrated ammonium hydroxide solution with stirring until the pH is approximately 9-10.[27] This deprotonates the isoquinoline salt, making it soluble in organic solvents.[27]

  • Basic Extraction: Transfer the basified aqueous solution to a clean separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude basic isoquinoline derivative.[27]

Table 1: Comparison of Chromatographic Techniques for Polar Isoquinoline Derivatives
TechniqueStationary PhaseMobile PhasePrinciple of SeparationBest ForCommon Issues
Reversed-Phase (RP) Non-polar (e.g., C18, C8)Polar (e.g., Water/Acetonitrile)Hydrophobic interactions[3]Moderately polar isoquinolinesPoor retention of very polar compounds, peak tailing for basic compounds[1]
HILIC Polar (e.g., Silica, Diol, Amine)High organic content with a small amount of aqueous buffer[6]Partitioning into a water-enriched layer on the stationary phaseHighly polar and water-soluble isoquinolines[7]Column equilibration can be slow, sensitive to water content in the sample
Ion-Exchange (IEC) Charged (e.g., SCX for basic compounds)Aqueous buffer with increasing salt concentration or pH gradientElectrostatic interactions between the charged analyte and stationary phase[12]Ionizable isoquinolines, separation of compounds with different pKa valuesRequires buffered mobile phases, can be sensitive to ionic strength
Counter-Current (CCC) LiquidTwo immiscible liquid phasesPartitioning between the two liquid phases based on the partition coefficient (K)[23]Polar compounds, avoiding solid support interactions, large-scale purificationSolvent system selection can be challenging, lower resolution than HPLC

References

  • Petruczynik, A. (2018). Optimization of ion-exchange systems for isoquinoline alkaloids analysis in plant materials.
  • Petruczynik, A. (2018). Optimization of ion-exchange systems for isoquinoline alkaloids analysis in plant materials. Taylor & Francis Online.
  • Ji, Y., et al. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 6(1), 338-345.
  • BenchChem. (n.d.). A Technical Guide to the Discovery and Isolation of Isoquinoline Alkaloids. Benchchem.
  • Petruczynik, A. (2018). Full article: Optimization of ion-exchange systems for isoquinoline alkaloids analysis in plant materials. Taylor & Francis Online.
  • Petruczynik, A. (2018). Optimization of ion-exchange systems for isoquinoline alkaloids analysis in plant materials.
  • MDPI. (n.d.). Counter-Current Chromatography in Natural Products Isolation. MDPI.
  • Veeprho. (n.d.). Isoquinoline Impurities and Related Compound. Veeprho.
  • BenchChem. (2025).
  • BenchChem. (n.d.). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers. Benchchem.
  • Dai, Y., et al. (2023). Screening of Solvent Systems for Countercurrent Chromatography Separation of Polar Constituents from Ginkgo biloba L. Seeds. MDPI.
  • Teledyne LABS. (n.d.). HILIC Purification Strategies for Flash Chromatography. Teledyne Labs.
  • Sundaram, J. (2018). Life Science Applications of Countercurrent Chromatography. News-Medical.Net.
  • Friesen, J. B., & Pauli, G. F. (2015). Countercurrent Separation of Natural Products: An Update. ACS Publications - American Chemical Society.
  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH.
  • ResearchGate. (2017). General Methods of Extraction and Isolation of Alkaloids.
  • Sorbead India. (2022).
  • Scribd. (n.d.). Isolation and Purification of Alkaloids. Scribd.
  • Petruczynik, A., et al. (2013). High performance liquid chromatography of selected alkaloids in ion-exchange systems.
  • Hostettmann, K. (1980).
  • BenchChem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
  • Yubin, J., et al. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research.
  • Study.com. (n.d.). Video: Alkaloid Isolation & Purification. Study.com.
  • Biotage. (2023). What can I use to purify polar reaction mixtures?. Biotage.
  • Merck. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis. Merck.
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  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions.
  • University of Colorado Boulder. (n.d.).
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  • UAB LT BIOTECH. (n.d.). Reverse phase chromatography. UAB LT BIOTECH.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Phenomenex.
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  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • ResearchGate. (2018). For highly polar compound, how to do the purification?. ResearchGate.
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Removing unreacted substrate from 3-Chloroisoquinolin-4-OL synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions for challenges encountered during the synthesis and purification of 3-Chloroisoquinolin-4-ol. As a Senior Application Scientist, my goal is to provide not just steps, but the underlying chemical principles to empower you to troubleshoot effectively.

A common bottleneck in the synthesis of this compound is the removal of unreacted starting materials from the crude product. The success of subsequent steps in a drug development pipeline hinges on the purity of this key intermediate. This guide provides a structured approach to diagnosing purity issues and implementing robust purification strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during the purification of this compound.

Q1: How can I quickly assess if my crude product contains unreacted starting material?

A1: Thin Layer Chromatography (TLC) is the most effective initial step.

TLC provides a rapid, qualitative assessment of your crude product's composition. By co-spotting your crude material alongside the starting material(s) on the same plate, you can visualize the presence of unreacted substrate.

  • Principle of Separation: TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (an organic solvent system). Less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds interact more strongly with the silica and have lower Rf values.

  • Interpreting the Plate: If your crude product lane shows a spot that migrates to the same height as the starting material spot, it is highly likely that your product is contaminated. The product, this compound, with its polar hydroxyl group, is expected to have a lower Rf than many common, less polar starting materials like arylacetonitriles.[1]

  • Troubleshooting Streaking: If you observe streaking on your TLC plate, it often indicates that the compound is highly polar or has acidic/basic functional groups that are interacting too strongly with the silica gel.[1] To resolve this, you can add a small amount of a modifier to your developing solvent, such as acetic acid for acidic compounds or triethylamine for basic compounds.[1]

Q2: My TLC confirms the presence of starting material. What is the most straightforward purification method to try first?

A2: Recrystallization is the preferred initial method for purifying solid compounds. [2]

Recrystallization is a powerful technique that relies on differences in solubility between your desired product and impurities at different temperatures.[3] The ideal solvent will dissolve your crude product completely at an elevated temperature but will be a poor solvent for it at low temperatures.[2][4]

  • Causality of Solvent Choice: The key is to select a solvent in which the this compound has a steep solubility curve with respect to temperature, while the unreacted substrate is either very soluble or very insoluble at all temperatures.[3] If the substrate is highly soluble even in the cold solvent, it will remain in the mother liquor upon cooling.[5] If it is insoluble in the hot solvent, it can be removed via hot filtration.[4]

  • Common Issues & Solutions:

    • Oiling Out: If the product separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. Try using a lower-boiling point solvent or a more dilute solution.

    • No Crystal Formation: If crystals do not form upon cooling, it could be due to using too much solvent or the solution cooling too rapidly.[1] Try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal of the pure product.

    • Persistent Impurities: If recrystallization fails to remove the impurity, it may be because the impurity has very similar solubility properties to your product. In this case, column chromatography is the recommended next step.[1]

Q3: Recrystallization was not sufficient. How do I effectively separate the product using column chromatography?

A3: Silica gel column chromatography is a highly effective technique for separating compounds with different polarities. [6]

This method exploits the same principles as TLC but on a preparative scale. A slurry of silica gel (stationary phase) is packed into a column, the crude mixture is loaded on top, and a solvent system (mobile phase) is passed through to elute the compounds at different rates.[7]

  • Developing the Method: Your TLC solvent system is the starting point for developing a column chromatography method.[1] The ideal TLC Rf for the desired compound is typically between 0.2 and 0.4 to ensure good separation on the column. You will likely need to use a slightly less polar solvent system for the column than for the TLC to achieve this.

  • Expert Insight - Avoiding Degradation: this compound, being a heterocyclic compound, may be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[1] If you observe new, lower-Rf spots appearing after chromatography, consider deactivating the silica gel by pre-treating it with a small amount of a base like triethylamine mixed into the eluent. Alternatively, using a different stationary phase like alumina can be beneficial.[1]

Q4: Is there an alternative to chromatography? Can I use a liquid-liquid extraction?

A4: Yes, an acid-base extraction can be a very effective and scalable alternative if there is a significant pKa difference between your product and the unreacted substrate. [1]

The hydroxyl group on this compound is phenolic in nature, making it weakly acidic (predicted pKa ≈ 5.26).[8] This property can be exploited for separation.

  • Mechanism of Separation: By dissolving the crude mixture in an organic solvent (e.g., ethyl acetate) and washing with a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution), the acidic this compound will be deprotonated to its corresponding salt. This salt is water-soluble and will move into the aqueous layer.[1] Non-acidic starting materials will remain in the organic layer. The layers can then be separated. Subsequent acidification of the aqueous layer will re-protonate the product, causing it to precipitate out, after which it can be collected by filtration.

Visualized Workflows & Protocols

General Purification Troubleshooting Workflow

This diagram outlines the logical decision-making process for purifying your crude this compound.

G crude Crude Product tlc TLC Analysis (Co-spot with Substrate) crude->tlc decision_tlc Substrate Present? tlc->decision_tlc recryst Recrystallization decision_tlc->recryst Yes pure Pure Product decision_tlc->pure No decision_recryst Product Pure (by TLC)? recryst->decision_recryst choice Choose Path decision_recryst->choice No decision_recryst->pure Yes chromatography Column Chromatography chromatography->pure extraction Acid-Base Extraction extraction->pure choice->chromatography Polarity Difference choice->extraction pKa Difference end Characterize pure->end

Caption: Troubleshooting workflow for purification.

Principle of Column Chromatography

This diagram illustrates how compounds are separated based on polarity during column chromatography.

G cluster_0 Column at T=0 cluster_1 Elution in Progress (T=1) cluster_2 Collection (T=2) start Crude Mixture Loaded (Substrate + Product) sep2 More Polar Product (Moves Slower) start->sep2 Add Eluent sep1 Less Polar Substrate (Moves Faster) collect1 Fraction 1: Substrate sep1->collect1 Elute collect2 Fraction 2: Product sep2->collect2 Elute

Caption: Separation by polarity in chromatography.

Detailed Experimental Protocols

Protocol 1: Analytical Thin Layer Chromatography (TLC)
  • Preparation: Dissolve a small amount of your crude product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Do the same for your starting material(s).

  • Spotting: Using a capillary tube, spot the crude mixture, the starting material, and a "co-spot" (both crude and starting material in the same spot) on the baseline of a silica gel TLC plate.

  • Development: Place the plate in a sealed chamber containing a pre-equilibrated solvent system (e.g., a mixture of hexane and ethyl acetate). Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In small test tubes, test the solubility of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[4]

  • Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them.[5]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1]

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.[4][5]

  • Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely.

Solvent Screening Guide (Test Small Scale First)
Non-Polar
Hexane / Heptane
Toluene
Intermediate Polarity
Dichloromethane
Diethyl Ether
Ethyl Acetate
Polar
Acetone
Isopropanol / Ethanol
Water
Solvent mixtures (e.g., Toluene/Heptane, Ethyl Acetate/Hexane) can also be highly effective.
Protocol 3: Purification by Column Chromatography
  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom. Add a layer of sand. Prepare a slurry of silica gel in the chosen non-polar eluent and pour it into the column, allowing it to pack evenly without air bubbles.[9] Add another layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed.

  • Elution: Begin adding the eluent to the top of the column, maintaining a constant head of solvent. Apply gentle air pressure to achieve a steady flow rate.[6]

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.[6]

  • Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Common Eluent Systems for Isoquinolines (Normal Phase)
For less polar impurities
Hexane / Ethyl Acetate (e.g., 9:1 to 1:1)
Toluene / Ethyl Acetate (e.g., 9:1 to 1:1)
For more polar impurities
Dichloromethane / Methanol (e.g., 99:1 to 95:5)
A gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective.

References

  • Benchchem. Technical Support Center: Purification of 3-Chloro-6-nitroisoquinolin-1-ol.
  • LookChem. This compound.
  • Science of Synthesis. Product Class 5: Isoquinolines. Georg Thieme Verlag; 2005.
  • University of Colorado Boulder. Recrystallization1.
  • University of California, Los Angeles. Recrystallization.
  • University of Toronto Scarborough. Recrystallization - Single Solvent.
  • Benchchem. "troubleshooting low yield in chloroxoquinoline synthesis reactions".
  • Benchchem. Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
  • Request PDF. Isolation And Purification Of Substance By Column Chromatography.
  • YouTube. 【4K】-- Column Chromatography (Purification) . 2013.
  • YouTube. column chromatography & purification of organic compounds. 2021.
  • ResearchGate. RECRYSTALLIZATION.

Sources

Technical Support Center: Optimizing Cofactor Regeneration for Flavin-Dependent Halogenases

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for flavin-dependent halogenase (FDH) applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for optimizing enzymatic halogenation reactions. We understand the nuances and challenges of working with these powerful biocatalysts and have structured this resource to address the most common issues encountered in the lab, with a special focus on the critical process of FAD cofactor regeneration.

Overview: The Engine of Enzymatic Halogenation

Flavin-dependent halogenases are a class of enzymes that catalyze the regioselective halogenation of electron-rich aromatic compounds.[1][2] This capability makes them highly valuable tools in synthetic chemistry for producing pharmaceutical intermediates and other high-value chemicals under mild, environmentally friendly conditions.[2]

The catalytic activity of an FDH is entirely dependent on a reduced flavin adenine dinucleotide (FADH₂) cofactor.[3][4] In the active site, FADH₂ reacts with molecular oxygen and a halide ion (e.g., Cl⁻, Br⁻) to generate a potent halogenating agent, hypohalous acid (HOX).[1][2][3] This reactive species then travels through an internal tunnel, approximately 10 Å long, to a separate substrate-binding site where the regioselective halogenation occurs.[1][5][6] Since the FADH₂ is consumed (oxidized to FAD) in each catalytic cycle, its continuous regeneration is paramount for achieving high product yields. This regeneration is typically accomplished by a separate flavin reductase (FRed) enzyme, which uses NADH or NADPH as a hydride source.[3][7]

The intricate coupling of the FRed, the FDH, and the ultimate source of reducing power (NAD(P)H) forms a delicate system that can be prone to bottlenecks. This guide will help you diagnose and resolve these issues.

The Catalytic Cycle of Flavin-Dependent Halogenases

FDH Catalytic Cycle cluster_0 Flavin Reductase (FRed) Cycle cluster_1 Halogenase (FDH) Cycle cluster_2 NAD(P)H Regeneration System NAD(P)H NAD(P)H FRed_ox FRed (Oxidized) NAD(P)H->FRed_ox e- NAD(P)+ NAD(P)+ Regen_Enz Dehydrogenase (e.g., GDH, FDH) FRed_red FRed (Reduced) FRed_red->NAD(P)+ FAD FAD-FDH FRed_red->FAD Transfers e- FADH2 FADH2-FDH FAD->FADH2 2e-, H+ FAD_OOH FAD-OOH-FDH FADH2->FAD_OOH + O2 HOX HOX (Hypohalous Acid) + FAD-OH-FDH FAD_OOH->HOX + X- HOX->FAD + Substrate - Product Substrate Substrate Product Halogenated Product Regen_Enz->NAD(P)H Regen_Prod Byproduct (e.g., Gluconate, CO2) Regen_Enz->Regen_Prod Regen_Sub Sacrificial Substrate (e.g., Glucose, Formate) Regen_Sub->Regen_Enz

Caption: The coupled enzymatic system for flavin-dependent halogenation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments. Each entry details potential causes and provides actionable steps for resolution.

Q1: My halogenation reaction shows very low or no conversion. What's going wrong?

This is the most common issue and can stem from multiple points in the catalytic cycle. A systematic approach is required to pinpoint the bottleneck.

Potential Causes & Diagnostic Steps:

  • Ineffective Cofactor Regeneration: The entire system hinges on a steady supply of FADH₂. If the NAD(P)H regeneration is failing, the flavin reductase cannot reduce FAD, and the halogenase remains inactive.

    • Verify the Regeneration System: Run the regeneration reaction in the absence of the halogenase and flavin reductase. Use a spectrophotometer to monitor the increase in absorbance at 340 nm, which corresponds to the formation of NAD(P)H. If you don't see an increase, your regeneration enzyme (e.g., Glucose Dehydrogenase) or its substrate (e.g., Glucose) is the problem.

    • Check Component Concentrations: Ensure all components of the regeneration system are at their optimal concentrations. See Table 2 for recommended starting points.

  • Inactive Flavin Reductase (FRed) or Halogenase (FDH): One or both of your key enzymes may be improperly folded, degraded, or inhibited.

    • Confirm Enzyme Activity Independently: If possible, test the activity of your FRed separately using a standard assay (e.g., monitoring NADH consumption at 340 nm with free FAD as the substrate). For the FDH, if you have access to a chemical or photochemical method for FAD reduction, you can test its activity without the FRed.[7]

    • Check Protein Integrity: Run your purified FRed and FDH on an SDS-PAGE gel to ensure they are not degraded.

    • Consider Enzyme Stability: Many halogenases and reductases have limited stability.[8][9] Perform reactions at the enzyme's optimal temperature (some thermophilic variants have been identified for improved stability) and for a reasonable duration.[8][9]

  • Poor Coupling and Unproductive FADH₂ Oxidation: The FADH₂ produced by the reductase must be efficiently utilized by the halogenase. If this transfer is slow, the highly reactive FADH₂ can be non-productively oxidized by dissolved oxygen, generating hydrogen peroxide (H₂O₂) instead of halogenating your substrate.

    • Optimize Enzyme Ratios: The relative concentrations of FRed and FDH are critical. Start with a molar ratio of approximately 1:2 or 1:4 (FRed:FDH) and optimize from there. Too much reductase can lead to a buildup of FADH₂ that is wasted.

    • Add Catalase: The unproductive cycle generates H₂O₂, which can damage the enzymes. The addition of catalase (~1000 U/mL) to the reaction mixture can mitigate this damage by converting H₂O₂ to water and oxygen.

  • Oxygen Limitation: The reaction of FADH₂ with a halide and oxygen is a key step.[1][3] In small, sealed vials with high enzyme concentrations, oxygen can become the limiting reagent.

    • Ensure Proper Aeration: For screening reactions, ensure a sufficient headspace-to-liquid volume ratio (e.g., 4:1). For larger-scale reactions, gentle shaking or sparging with air may be necessary. Do not use pure oxygen unless you have characterized its effect, as high concentrations can also lead to oxidative damage.

Q2: My reaction starts well but plateaus quickly, leaving a significant amount of starting material.

This issue often points to enzyme instability or the accumulation of an inhibitory substance.

Potential Causes & Solutions:

  • Enzyme Inactivation Over Time:

    • Cause: As discussed, FDHs can be unstable.[8] The accumulation of byproducts like H₂O₂ or reactive intermediates can lead to their inactivation.

    • Solution: Add catalase to the reaction. Consider using a more stable, thermophilic halogenase if available.[8][9] You can also test a fed-batch approach, adding fresh enzyme partway through the reaction to see if activity is restored.

  • Product Inhibition:

    • Cause: The halogenated product may bind to the active site of the halogenase, preventing the substrate from entering. This is a common form of feedback inhibition in enzymatic reactions.

    • Solution: Try to remove the product as it is formed. For hydrophobic products, this can sometimes be achieved by including an organic solvent layer (forming a biphasic system) or a resin (e.g., Amberlite XAD) to sequester the product.[10]

  • Depletion of a Key Reagent:

    • Cause: The sacrificial substrate for the NAD(P)H regeneration system (e.g., glucose, formate) may be fully consumed. Alternatively, the pH of the buffer may have drifted outside the optimal range for one of the enzymes due to the reaction (e.g., formation of gluconic acid from glucose).

    • Solution: Ensure the sacrificial substrate is present in sufficient excess (e.g., 50-100 mM for glucose). Use a well-buffered system (e.g., 50-100 mM phosphate or Tris buffer) and check the pH of the reaction mixture after it has stopped.

Workflow for Troubleshooting Low Halogenation Yield

Troubleshooting Workflow start Low/No Product Formation check_regen Is the NAD(P)H regeneration system working? (Monitor absorbance at 340 nm) start->check_regen fix_regen Troubleshoot Regeneration System: - Check dehydrogenase activity - Check substrate concentration - Verify buffer/pH check_regen->fix_regen No check_enzymes Are the FDH and FRed active? (Check integrity on SDS-PAGE, perform independent assays) check_regen->check_enzymes Yes fix_regen->check_regen fix_enzymes Troubleshoot Core Enzymes: - Re-purify proteins - Check for inhibitors - Use fresh enzyme stocks check_enzymes->fix_enzymes No check_coupling Is there poor coupling or H2O2-mediated inactivation? check_enzymes->check_coupling Yes fix_enzymes->check_enzymes fix_coupling Optimize Reaction Conditions: - Adjust FRed:FDH ratio - Add catalase - Ensure proper aeration check_coupling->fix_coupling Yes check_inhibition Is there substrate/product inhibition? check_coupling->check_inhibition No success Successful Halogenation fix_coupling->success fix_inhibition Mitigate Inhibition: - Lower initial substrate conc. - Use in situ product removal (e.g., biphasic system) check_inhibition->fix_inhibition Yes check_inhibition->success No fix_inhibition->success

Caption: A step-by-step workflow for diagnosing poor halogenation yields.

Frequently Asked Questions (FAQs)

  • Q: What is the best NAD(P)H regeneration system to use?

    • A: This depends on your specific application. Enzyme-coupled systems are the most common and robust for in vitro work. Glucose dehydrogenase (GDH) is highly efficient, but the byproduct, gluconate, can lower the pH. Formate dehydrogenase (FDH) is another excellent choice as its byproduct is CO₂, which is non-inhibitory and easily removed.[11][12] See Table 1 for a comparison.

  • Q: Can I use NADH and NADPH interchangeably?

    • A: It depends on the specificity of your chosen flavin reductase. Some reductases have a strong preference for either NADH or NADPH, while others can use both. You must verify the cofactor specificity of your particular FRed.

  • Q: How can I improve the long-term stability of my halogenase for a scaled-up reaction?

    • A: Beyond adding catalase and optimizing temperature, consider enzyme immobilization. Creating cross-linked enzyme aggregates (CLEAs) can significantly improve the operational stability and allow for easier reuse of the biocatalyst.[13][14]

  • Q: Are there alternatives to enzymatic cofactor regeneration?

    • A: Yes, though they are less common in standard lab practice. Photochemical and electrochemical methods for NAD(P)H regeneration exist.[15][16] Additionally, some studies have shown success using NADH mimics (synthetic hydride donors) to directly reduce the FAD within the halogenase, bypassing the need for a flavin reductase entirely.[13]

Data & Protocols

Table 1: Comparison of Common Enzymatic NAD(P)H Regeneration Systems
Regeneration EnzymeSacrificial SubstrateByproductProsCons
Glucose Dehydrogenase (GDH) D-GlucoseD-Glucono-δ-lactone (hydrolyzes to gluconate)High activity, inexpensive substrate.[10][17]Byproduct is acidic; may require stronger buffering.
Formate Dehydrogenase (FDH) Formate (e.g., Sodium Formate)Carbon Dioxide (CO₂)Atom-efficient, non-inhibitory byproduct.[11]Lower specific activity than some GDHs.
Alcohol Dehydrogenase (ADH) IsopropanolAcetoneInexpensive substrate.[12]Acetone byproduct can inhibit or denature enzymes at high concentrations.
Table 2: Recommended Starting Concentrations for Reaction Components
ComponentRecommended ConcentrationPurpose
Halogenase (FDH) 1 - 10 µMPrimary catalyst
Flavin Reductase (FRed) 0.5 - 2.5 µMReduces FAD to FADH₂
Substrate 0.5 - 5 mMMolecule to be halogenated
FAD 10 - 50 µMCofactor for halogenase
NAD(P)H 0.1 - 0.5 mMInitial hydride source for FRed
Regeneration Enzyme (e.g., GDH) 10 - 50 U/mLRegenerates NAD(P)H
Regeneration Substrate (e.g., Glucose) 50 - 100 mMSacrificial hydride donor
Halide Salt (e.g., NaCl, KBr) 10 - 100 mMHalogen source
Catalase ~1000 U/mLScavenges inhibitory H₂O₂
Buffer (e.g., K-Phosphate, Tris-HCl) 50 - 100 mM, pH 7.0-8.5Maintain optimal pH
Experimental Protocol 1: Setting Up an Enzyme-Coupled Cofactor Regeneration System

This protocol describes a typical batch reaction for the chlorination of L-tryptophan using a tryptophan-7-halogenase (e.g., PrnA or RebH) and a flavin reductase, with a glucose dehydrogenase (GDH) system for NADPH regeneration.

Materials:

  • Purified Halogenase (FDH) stock solution

  • Purified Flavin Reductase (FRed) stock solution

  • Glucose Dehydrogenase (GDH)

  • L-Tryptophan

  • FAD disodium salt

  • NADP⁺ (or NAD⁺, depending on FRed specificity)

  • D-Glucose

  • Sodium Chloride (NaCl)

  • Catalase

  • Potassium phosphate buffer (1 M, pH 7.5)

  • Sterile microcentrifuge tubes or glass vials

  • HPLC for analysis

Procedure:

  • Prepare a Master Mix (excluding substrate): In a sterile microcentrifuge tube, prepare a master mix for the desired number of reactions. For a final reaction volume of 1 mL, add the components in the following order:

    • Potassium phosphate buffer (100 µL of 1 M stock, for 100 mM final conc.)

    • D-Glucose (100 µL of 1 M stock, for 100 mM final conc.)

    • NaCl (10 µL of 1 M stock, for 10 mM final conc.)

    • FAD (10 µL of 1 mM stock, for 10 µM final conc.)

    • NADP⁺ (10 µL of 10 mM stock, for 0.1 mM final conc.)

    • Catalase (e.g., 2 µL of 500,000 U/mL stock)

    • Nuclease-free water to bring the volume to 950 µL.

    • Note: It is crucial to add water before the enzymes to avoid denaturation from high local concentrations of other reagents.

  • Add Enzymes:

    • Add GDH to a final activity of ~20 U/mL.

    • Add the flavin reductase to a final concentration of 1 µM.

    • Add the halogenase to a final concentration of 5 µM.

  • Initiate the Reaction:

    • Start the reaction by adding 50 µL of a 20 mM L-tryptophan stock solution (for a final concentration of 1 mM).

    • Negative Control: Set up a parallel reaction containing all components except the halogenase to ensure no background reaction occurs.

  • Incubation:

    • Incubate the reaction at the optimal temperature for your enzymes (e.g., 30°C) with gentle shaking (~200 rpm) to ensure aeration.

  • Monitoring and Analysis:

    • At various time points (e.g., 1, 4, 8, 24 hours), withdraw a small aliquot (e.g., 50 µL).

    • Quench the reaction immediately by adding an equal volume of a quenching solution (e.g., acetonitrile or methanol) to precipitate the enzymes.

    • Centrifuge the quenched sample at high speed for 5-10 minutes to pellet the precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC to quantify the consumption of L-tryptophan and the formation of 7-chloro-L-tryptophan.

References

  • Mechanism of Action of Flavin-Dependent Halogenases | ACS Catalysis - ACS Publications. (2022).
  • Understanding and Improving the Activity of Flavin Dependent Halogenases via Random and Targeted Mutagenesis. (n.d.).
  • Coupling and regulation mechanisms of the flavin-dependent halogenase PyrH observed by infrared difference spectroscopy. (n.d.). PubMed Central.
  • Reaction mechanism of flavin-dependent halogenases. Reduced flavin... (n.d.).
  • Mechanism of Action of Flavin-Dependent Halogenases. (n.d.).
  • Identifying and Engineering Flavin Dependent Halogenases for Selective Bioc
  • Understanding and Improving the Activity of Flavin-Dependent Halogenases via Random and Targeted Mutagenesis. (n.d.). PubMed.
  • Recent Developments in NAD(P)H Regeneration for...
  • Application of NADPH Regeneration Systems in Biocatalysis and Industrial Biotechnology: Application Notes and Protocols. (n.d.). Benchchem.
  • Recent Advances in Flavin-Dependent Halogenase Biocatalysis: Sourcing, Engineering, and Applic
  • Regeneration of NAD(P)H and its Analogues by Photocatalysis with Ionized Carbon Nitride. (n.d.).
  • Cofactor NAD(P)H Regeneration Inspired by Heterogeneous Pathways. (n.d.).
  • New approaches to NAD(P)H regeneration in the biosynthesis systems. (n.d.). Semantic Scholar.
  • Identifying and Engineering Flavin Dependent Halogenases for Selective Bioc
  • Regeneration of Cofactors for Enzyme Bioc
  • Structure and biocatalytic scope of thermophilic flavin-dependent halogenase and flavin reductase enzymes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Cofactor regeneration enzymes. (n.d.).
  • Structure and Biocatalytic Scope of Thermophilic Flavin-Dependent Halogenase and Flavin Reductase Enzymes. (n.d.).
  • Straightforward Regeneration of Reduced Flavin Adenine Dinucleotide Required for Enzymatic Tryptophan Halogenation. (n.d.).
  • Developing and Regenerating Cofactors for Sustainable Enzym
  • Cofactor regeneration for sustainable enzymatic biosynthesis. (n.d.). Experts@Minnesota.
  • Identifying and Engineering Flavin Dependent Halogenases for Selective Biocatalysis. (n.d.).
  • Full article: Halogenases for biosynthetic pathway engineering: Toward new routes to naturals and non-naturals. (n.d.). Taylor & Francis Online.
  • Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. (n.d.).
  • Structural Perspective on Enzymatic Halogenation. (n.d.). Accounts of Chemical Research.
  • Enzymatic Halogenation and Dehalogenation Reactions: Pervasive and Mechanistically Diverse. (2017).
  • Insights into enzymatic halogenation from comput
  • Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. (n.d.). MDPI.
  • Identifying and Engineering Flavin Dependent Halogenases for Selective Bioc
  • Insights into enzymatic halogenation from computational studies. (n.d.).
  • Straightforward Regeneration of Reduced Flavin Adenine Dinucleotide Required for Enzymatic Tryptophan Halogenation. (2019).

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Preventing enzyme denaturation during long-term biocatalytic reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the longevity of your biocatalytic processes. Enzyme denaturation is a critical challenge that can impede the efficiency, scalability, and economic viability of enzymatic reactions, particularly over extended operational periods. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you diagnose and prevent enzyme inactivation, ensuring robust and reproducible results in your research, development, and manufacturing workflows.

Troubleshooting Guide: Diagnosing and Resolving Enzyme Instability

Rapid or gradual loss of enzyme activity during a long-term reaction is a common yet complex issue. The first step in resolving instability is accurate diagnosis. This section provides a systematic approach to identifying the root cause of denaturation and implementing effective solutions.

Problem: Rapid and Severe Loss of Activity Within the First Few Hours

This often points to an acute, overwhelming stressor in the reaction environment.

Potential Cause 1: Extreme Temperature

  • Causality: Every enzyme has an optimal temperature range for activity.[1] Exceeding this range provides excess kinetic energy that breaks the weak non-covalent interactions (like hydrogen and ionic bonds) responsible for maintaining the enzyme's three-dimensional structure.[2][3] This unraveling, known as denaturation, irreversibly destroys the active site's shape.[3] While lower temperatures reduce reaction rates, they do not typically cause denaturation; however, some enzymes can undergo cold denaturation.[2][4]

  • Solution Protocol:

    • Determine Optimal Temperature: Consult the enzyme's technical data sheet or perform a temperature profile experiment, assaying activity across a range (e.g., 20°C to 70°C) to find the optimum.

    • Implement Strict Temperature Control: Use a water bath, incubator, or jacketed reactor with a calibrated thermostat. Ensure the temperature is uniform throughout the vessel.

    • Consider Thermostable Enzymes: For high-temperature processes, source enzymes from thermophilic organisms, which have evolved to be intrinsically more stable.[2]

Potential Cause 2: pH Drift to Extreme Levels

  • Causality: Similar to temperature, enzymes have an optimal pH range.[1][5] Extreme pH levels alter the ionization state of amino acid residues in the enzyme, particularly at the active site.[6] This disrupts the ionic bonds and hydrogen bonding that stabilize the protein's tertiary structure and are essential for substrate binding, leading to denaturation.[3][5][6]

  • Solution Protocol:

    • Verify Optimal pH: Check the manufacturer's data. If unavailable, perform a pH profile experiment using a series of buffers to determine the pH at which activity is maximal.

    • Select an Appropriate Buffer: Choose a buffer with a pKa value close to the desired operational pH to ensure maximum buffering capacity.

    • Monitor and Control pH: For long-term reactions, especially those that produce or consume acidic/basic byproducts, use an automated pH controller and titrator to maintain the setpoint.

    • Immobilization: Immobilizing the enzyme can provide a pH-stabilizing microenvironment, making it more resilient to bulk solution pH changes.[7]

Problem: Gradual but Significant Decline in Activity Over the Reaction Course

This pattern suggests slower-acting destabilizing factors or the cumulative effect of operational stress.

Potential Cause 1: Mechanical Stress (Shear Forces)

  • Causality: In stirred-tank reactors, high agitation speeds or certain pump types can create high shear forces. These forces can physically pull at the enzyme's structure, leading to mechanical unfolding and denaturation. This is particularly relevant for large, complex proteins.

  • Solution Protocol:

    • Optimize Agitation: Reduce the stirring speed to the minimum required for adequate mixing. Use low-shear impellers (e.g., marine or hydrofoil impellers) instead of high-shear designs (e.g., Rushton turbines).

    • Immobilize the Enzyme: Entrapping the enzyme in a solid support, such as alginate beads or a porous matrix, physically protects it from shear forces in the bulk liquid.[7][8] This is one of the most effective strategies for large-scale reactors.[9]

Potential Cause 2: Presence of Organic Solvents or Non-Aqueous Interfaces

  • Causality: Many biocatalytic reactions involve organic co-solvents to dissolve hydrophobic substrates. These solvents can strip the essential hydration layer from the enzyme's surface, disrupt hydrophobic interactions that stabilize the core structure, and lead to denaturation and aggregation.[10]

  • Solution Protocol:

    • Solvent Selection: If possible, choose less denaturing, water-immiscible solvents to create a two-phase system where the enzyme remains in a stabilizing aqueous environment.

    • Use of Additives: Supplement the aqueous phase with stabilizing additives like glycerol, sorbitol, or polyethylene glycol (PEG). These molecules are preferentially excluded from the enzyme's surface, promoting a more compact, stable conformation.[11]

    • Immobilization: Immobilizing the enzyme on a hydrophilic support can help maintain a favorable aqueous microenvironment even in the presence of bulk organic solvent.[12]

Potential Cause 3: Proteolytic Degradation

  • Causality: If the enzyme preparation is not highly pure, contaminating proteases can degrade the biocatalyst over time. This is a common issue in reactions run under non-sterile conditions where microbial growth can introduce proteases.[12][13]

  • Solution Protocol:

    • Use High-Purity Enzymes: Start with a biocatalyst of the highest possible purity.

    • Add Protease Inhibitors: Introduce a protease inhibitor cocktail (e.g., EDTA for metalloproteases, PMSF for serine proteases) if the specific type of contaminating protease is known or suspected.

    • Maintain Sterile or Low-Bioburden Conditions: Run the reaction under aseptic conditions or add antimicrobial agents to prevent microbial growth.

    • Immobilization: Covalent immobilization can often shield protease-sensitive sites on the enzyme, reducing its susceptibility to degradation.

Troubleshooting Workflow Diagram

This flowchart provides a systematic path for diagnosing and addressing enzyme instability.

TroubleshootingWorkflow start Start: Observe Loss of Enzyme Activity check_rate Is the activity loss rapid or gradual? start->check_rate rapid Rapid Loss check_rate->rapid Rapid gradual Gradual Loss check_rate->gradual Gradual check_temp Check Temperature: Is it outside the optimal range? rapid->check_temp solve_temp Action: 1. Optimize & control temperature. 2. Use thermostable enzyme. check_temp->solve_temp Yes check_ph Check pH: Has it drifted to an extreme? check_temp->check_ph No solve_ph Action: 1. Use appropriate buffer. 2. Implement pH control. check_ph->solve_ph Yes check_shear Is the system mechanically stressed (high agitation)? gradual->check_shear solve_shear Action: 1. Reduce agitation speed. 2. Use low-shear impeller. 3. Immobilize enzyme. check_shear->solve_shear Yes check_solvent Are organic solvents or interfaces present? check_shear->check_solvent No solve_solvent Action: 1. Add stabilizing cosolvents (e.g., glycerol). 2. Immobilize enzyme. check_solvent->solve_solvent Yes check_protease Is proteolytic degradation suspected? check_solvent->check_protease No solve_protease Action: 1. Use high-purity enzyme. 2. Add protease inhibitors. 3. Ensure sterile conditions. check_protease->solve_protease Yes

Caption: A decision tree for troubleshooting enzyme denaturation.

Core Stabilization Strategies

Beyond troubleshooting, proactively designing your biocatalytic system for stability is paramount. The following are the most impactful strategies.

1. Enzyme Immobilization

Immobilization confines an enzyme to an inert, insoluble support material, which enhances stability and allows for easy separation and reuse.[7][8][12] This is a cornerstone of industrial biocatalysis.[14]

Mechanisms of Stabilization:

  • Structural Rigidity: Attachment to a support provides rigidity, preventing the conformational changes that lead to unfolding.[7]

  • Protection from Stressors: The support matrix can shield the enzyme from shear forces and harmful substances in the bulk medium.[7][9]

  • Favorable Microenvironment: The support material can be chosen to create a local environment with optimal pH, hydrophilicity, and polarity.[7]

Comparison of Common Immobilization Techniques

TechniquePrincipleAdvantagesDisadvantages
Adsorption Weak, non-covalent interactions (e.g., van der Waals, H-bonds) bind the enzyme to the support surface.[8][9][15]Simple, cheap, mild conditions, often preserves high activity.Enzyme leaching can occur due to weak binding; non-specific.[9]
Covalent Binding Strong covalent bonds form between the enzyme's amino acid residues and the support matrix.[15][16]Strong, stable attachment prevents leaching; very durable.[9]Can cause some activity loss if the active site is involved; harsher conditions may be needed.
Entrapment The enzyme is physically confined within the porous network of a polymer or gel matrix (e.g., alginate, polyacrylamide).[16][17]Protects from proteases and mechanical stress; mild conditions.[8]Mass transfer limitations for large substrates; potential for enzyme leakage if pores are too large.
Cross-Linking Enzymes are bonded to each other using a bifunctional reagent (e.g., glutaraldehyde), forming large aggregates (CLEAs).[16]Carrier-free method, high enzyme loading, good stability.Can lead to diffusion limitations; harsh cross-linking agents may reduce activity.

Workflow for Selecting an Immobilization Strategy

ImmobilizationStrategy start Define Reaction Needs q1 Is enzyme cost a major factor? Need for reusability? start->q1 q2 Is enzyme leaching a critical concern? q1->q2 Yes adsorption Consider Adsorption (Simple, mild) q1->adsorption No (e.g., screening) q3 Is the substrate large or viscous? q2->q3 No covalent Choose Covalent Binding or Cross-Linking (No leaching) q2->covalent Yes q4 Are harsh conditions (shear, solvents) present? q3->q4 No entrapment Avoid Entrapment (Mass transfer issues) q3->entrapment Yes open_matrix Use Adsorption or Covalent Binding (Open access for substrate) q4->open_matrix No protect Choose Entrapment or Covalent Binding (Physical/chemical protection) q4->protect Yes

Sources

Technical Support Center: Monitoring 3-Chloroisoquinolin-4-OL Formation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analytical monitoring of 3-Chloroisoquinolin-4-OL. This resource is designed for researchers, analytical chemists, and drug development professionals who are tasked with the synthesis and characterization of this molecule. The inherent chemical properties of this compound, including its aromatic, heterocyclic structure and functional groups, present unique analytical challenges. This guide provides practical, in-depth solutions to common issues encountered during method development and routine analysis, ensuring the integrity and accuracy of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during the analysis of this compound, from chromatographic performance to sample stability.

Chromatography & Separation Issues

Question 1: Why am I observing significant peak tailing for this compound in my reversed-phase HPLC method?

Answer: Peak tailing for this analyte is a common issue and typically stems from two primary molecular interactions with the stationary phase:

  • Silanol Interactions: The basic nitrogen atom in the isoquinoline ring (pKa ≈ 5.14) can interact with acidic residual silanol groups on the surface of silica-based C18 columns.[1] This secondary ionic interaction, in addition to the primary hydrophobic interaction, slows down a portion of the analyte molecules, causing them to elute later and create a tailing peak.

  • Chelation Effects: The hydroxyl group at the 4-position, in proximity to the ring nitrogen, can chelate with trace metal impurities (e.g., iron, aluminum) present in the silica matrix of the column, also leading to peak tailing.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Lowering the pH of the aqueous mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the isoquinoline nitrogen. This creates a single, positively charged species that is repelled by residual silanol groups, minimizing the secondary interaction.

  • Use of High-Purity, End-Capped Columns: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block most of the residual silanol groups. Using such a column is highly recommended.

  • Competitive Displacers: Adding a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase can competitively bind to the active silanol sites, effectively masking them from the analyte.

  • Lower Analyte Concentration: Overloading the column can saturate the primary retention sites, making secondary interactions with silanol groups more pronounced. Try injecting a lower concentration of your sample to see if the peak shape improves.

DOT Visualization: Troubleshooting HPLC Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 4? start->check_ph adjust_ph Adjust pH to 2.5-3.5 with Formic Acid check_ph->adjust_ph No check_column Is Column a High-Purity, End-Capped Type? check_ph->check_column Yes end_good Peak Shape Improved adjust_ph->end_good change_column Switch to a Modern End-Capped C18 Column check_column->change_column No check_load Is Sample Concentration High? check_column->check_load Yes change_column->end_good dilute_sample Dilute Sample and Re-inject check_load->dilute_sample Yes end_bad Issue Persists: Consider Orthogonal Method check_load->end_bad No dilute_sample->end_good

Caption: Logical workflow for diagnosing and resolving HPLC peak tailing.

Question 2: My retention time for this compound is drifting between injections. What are the common causes?

Answer: Retention time instability is a sign that the chromatographic system or conditions are not in equilibrium. For a compound like this compound, this can be particularly sensitive.

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. A common mistake is not allowing sufficient time for the column chemistry to stabilize, especially after a change in mobile phase composition. For reversed-phase columns, flushing with 10-20 column volumes is a good starting point.

  • Mobile Phase Stability: If your mobile phase is a mixture of buffer and organic solvent, ensure it is well-mixed and degassed. Over time, volatile organic components can evaporate, changing the mobile phase ratio and affecting retention.

  • Temperature Fluctuation: Column temperature is a critical parameter. Even minor fluctuations in ambient temperature can cause retention time shifts. Employing a column thermostat is essential for reproducible chromatography.[2]

  • Pump Performance: Inconsistent flow rates due to pump seal wear or air bubbles in the system can lead to drifting retention times. Perform routine pump maintenance and ensure solvent lines are properly primed.

Mass Spectrometry (MS) Detection & Quantification

Question 3: I am experiencing low sensitivity and poor reproducibility in my LC-MS/MS analysis, especially in biological samples. What is the primary suspect?

Answer: The most likely culprit is the matrix effect .[3][4] This phenomenon occurs when co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte in the mass spectrometer's source.[5][6] It can lead to either ion suppression (loss of signal) or ion enhancement (increase in signal), both of which severely compromise the accuracy and precision of quantification.[4][6] Endogenous phospholipids from plasma are a common source of matrix effects in bioanalysis.[4]

Troubleshooting Steps:

  • Improve Sample Preparation: The goal is to remove as many matrix components as possible while retaining the analyte.

    • Protein Precipitation (PPT): Fast but often yields "dirty" extracts with significant matrix effects.

    • Liquid-Liquid Extraction (LLE): More selective than PPT. Optimize the extraction solvent and pH to selectively partition this compound away from interfering compounds.

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is the most effective technique for minimizing matrix effects. Develop a specific SPE protocol for your analyte and matrix.

  • Chromatographic Separation: Adjust your HPLC method to chromatographically separate this compound from the regions where matrix components elute. A post-column infusion experiment can identify these suppression zones.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., ¹³C or D-labeled this compound) is the gold standard for correcting matrix effects. Since it has nearly identical chemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate ratiometric quantification.[7]

DOT Visualization: Investigating Matrix Effects

G start Inconsistent MS Signal (Suppression/Enhancement) quant_assess Perform Quantitative Matrix Effect Assessment (Post-Extraction Spike) start->quant_assess is_effect Matrix Effect > 15%? quant_assess->is_effect no_effect Matrix Effect is Minimal. Investigate other sources (e.g., instrument stability). is_effect->no_effect No improve_cleanup Improve Sample Cleanup (e.g., switch from PPT to SPE) is_effect->improve_cleanup Yes re_assess1 Re-assess Matrix Effect improve_cleanup->re_assess1 is_effect2 Effect Still Present? re_assess1->is_effect2 is_effect2->no_effect No optimize_lc Optimize Chromatography to Separate from Interference is_effect2->optimize_lc Yes re_assess2 Re-assess Matrix Effect optimize_lc->re_assess2 is_effect3 Effect Still Present? re_assess2->is_effect3 is_effect3->no_effect No use_sil Implement Stable Isotope- Labeled Internal Standard is_effect3->use_sil Yes use_sil->no_effect end_bad Issue Persists: Re-evaluate MS Source Parameters

Caption: A decision tree for systematically diagnosing and mitigating matrix effects.

Analyte Stability & Degradation

Question 4: My QC samples are failing with a negative bias after storage. How can I investigate the stability of this compound?

Answer: Analyte stability is a critical component of method validation, ensuring that the measured concentration reflects the true concentration at the time of sampling.[8][9] Inconsistent results upon storage suggest that this compound may be degrading. A forced degradation study is the definitive way to investigate this.[10][11] These studies expose the analyte to harsh conditions to identify potential degradation pathways and products.[12][13]

Forced Degradation Study Design: The goal is to achieve 10-20% degradation of the active ingredient.[14]

  • Acid/Base Hydrolysis: Expose the analyte to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions, often with heating (e.g., 60-80°C).[10][15]

  • Oxidation: Treat the analyte with an oxidizing agent like hydrogen peroxide (e.g., 3-30% H₂O₂).[12][15] The isoquinoline ring can be susceptible to oxidation.

  • Thermal Degradation: Expose the solid drug substance and a solution to dry heat.

  • Photolytic Degradation: Expose a solution of the analyte to UV and visible light, as recommended by ICH guidelines.[13]

The results of this study will help you develop a stability-indicating method —an analytical procedure that can accurately quantify the analyte in the presence of its degradants, impurities, and excipients.[12]

Preventative Measures:

  • Storage Conditions: Based on stability data, store samples at low temperatures (e.g., -80°C), protected from light (using amber vials), and under an inert atmosphere (nitrogen) if oxidative degradation is observed.[8][15]

  • pH Control: If the analyte is unstable at a certain pH, ensure that sample processing and storage buffers are maintained at a pH where it is most stable.

DOT Visualization: Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation acid Acid Hydrolysis (0.1N HCl, Heat) hplc Analyze Stressed Samples with Control via HPLC-UV/MS acid->hplc base Base Hydrolysis (0.1N NaOH, Heat) base->hplc oxidation Oxidation (3% H2O2, RT) oxidation->hplc thermal Thermal (80°C, Solid & Solution) thermal->hplc photo Photolytic (UV/Vis Light) photo->hplc specificity Evaluate Method Specificity: Peak Purity & Resolution hplc->specificity identify Identify Major Degradants (LC-MS/MS) specificity->identify pathway Propose Degradation Pathway identify->pathway start Drug Substance (this compound) start->acid start->base start->oxidation start->thermal start->photo

Caption: Workflow for conducting a forced degradation study.

Quantitative Data & Experimental Protocols
Data Presentation

For ease of reference, typical starting parameters for analytical methods are summarized below. These should be optimized for your specific instrumentation and application.

Table 1: Recommended Starting HPLC-UV Method Parameters

Parameter Recommended Condition Rationale
Column High-Purity, End-Capped C18 (e.g., 150 x 4.6 mm, 5 µm) Minimizes silanol interactions, providing better peak shape.
Mobile Phase A Water with 0.1% Formic Acid Low pH protonates the analyte, improving peak shape.[16]
Mobile Phase B Acetonitrile with 0.1% Formic Acid Common organic modifier for reversed-phase chromatography.
Gradient 10% to 90% B over 15 minutes A broad gradient is a good starting point for method development.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.[2]
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.[2]
Detection (UV) 254 nm or λmax Use a DAD/PDA detector to confirm peak purity.

| Injection Vol. | 10 µL | Adjust based on analyte concentration and sensitivity needs. |

Table 2: Representative LC-MS/MS Parameters (Positive ESI Mode)

Parameter Setting
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 - 4.5 kV
Source Temp. 120 - 150 °C
Desolvation Temp. 350 - 500 °C
MRM Transition Precursor Ion (M+H)⁺ → Product Ion (To be determined empirically)

| Collision Energy | To be optimized for the specific transition |

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

This protocol allows for the quantitative determination of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (IS) into the mobile phase or reconstitution solvent.

    • Set B (Post-Spike): Extract blank biological matrix (e.g., plasma from 6 different sources). Spike the analyte and IS into the extracted matrix after the final evaporation step, just before reconstitution.

    • Set C (Pre-Spike): Spike the analyte and IS into the blank biological matrix before extraction.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

      • An MF of 100% indicates no matrix effect.

      • An MF < 100% indicates ion suppression.

      • An MF > 100% indicates ion enhancement.

    • Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

Protocol 2: General Forced Degradation Study

This protocol outlines the steps for a foundational forced degradation study.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Set Up Stress Conditions:

    • Acid: Mix stock solution with 0.1 N HCl and heat at 80°C.

    • Base: Mix stock solution with 0.1 N NaOH and heat at 80°C.

    • Oxidative: Mix stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal: Transfer stock solution to a vial and heat at 80°C.

    • Photolytic: Expose stock solution to light in a photostability chamber.

    • Control: Keep a sample of the stock solution at 4°C, protected from light.

  • Sampling: Withdraw aliquots from each stress condition at various time points (e.g., 2, 8, 24, 48 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples by a suitable HPLC-UV/MS method. Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks and quantify the loss of the parent compound.

References
  • Benchchem. (n.d.). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
  • Li, W., & Cohen, L. H. (2023). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. PubMed.
  • Fierce Pharma. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Validation of 3-Chloro-6-nitroisoquinolin-1-ol.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf.
  • International Journal of MediPharm Research. (2018). Review Article on Matrix Effect in Bioanalytical Method Development.
  • myADLM. (n.d.). What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?.
  • International Journal of Innovative Science and Research Technology. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance.
  • LookChem. (n.d.). This compound.
  • Benchchem. (n.d.). Characterization and Structural Confirmation of 3-Chloro-6-nitroisoquinolin-1-ol: A Comparative Guide.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • MedCrave online. (2016). Forced Degradation Studies.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
  • BioPharm International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ResearchGate. (n.d.). A convenient strategy to overcome interference in LC-MS/MS analysis: Application in a microdose absolute bioavailability study | Request PDF.
  • Wikipedia. (n.d.). Isoquinoline.
  • NIH. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinazolin-4-OL.
  • PubMed. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices.

Sources

Technical Support Center: Inactivation of Rdc2 Halogenase

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the fungal flavin-dependent halogenase (FDH), Rdc2. This resource is designed for researchers, scientists, and drug development professionals who are utilizing Rdc2 for selective C-H halogenation. Flavin-dependent halogenases are powerful biocatalysts, but their complex mechanism, which involves multiple components, can present challenges, particularly regarding enzyme stability and activity.

This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios related to the inactivation of Rdc2 during experimental use.

Frequently Asked Questions (FAQs)
Q1: What is the basic catalytic mechanism of Rdc2, and which components are essential?

A1: Rdc2, like other FDHs, catalyzes the regioselective halogenation of electron-rich aromatic substrates.[1][2] The reaction is not a simple one-step process but a complex cycle that requires four key components:

  • Rdc2 Halogenase: The enzyme itself, which binds the substrate and facilitates the halogenation.

  • Reduced Flavin Adenine Dinucleotide (FADH₂): This is the essential cosubstrate. Unlike many flavoproteins, FDHs do not tightly bind FAD as a prosthetic group; instead, FAD/FADH₂ act as diffusible substrate and product.[3]

  • Molecular Oxygen (O₂): Reacts with FADH₂ within the enzyme to form a key intermediate.

  • Halide Salt (e.g., NaCl, KBr): Provides the chloride or bromide ion for the reaction.

The cycle begins with FADH₂ reacting with O₂ to form a C4a-(hydro)peroxyflavin intermediate.[4][5] This potent oxidizing species then reacts with a halide ion (e.g., Cl⁻) to generate hypohalous acid (HOCl).[6][7][8] The HOCl travels through an internal tunnel (~10 Å) from the flavin-binding site to the substrate-binding site, where it is activated by a conserved lysine residue (K74 in Rdc2) to perform an electrophilic aromatic substitution on the substrate.[4][6][9][10] The resulting oxidized flavin (FAD) must be recycled back to FADH₂ by a separate partner enzyme, a flavin reductase , which consumes NADH or NADPH.[3][11]

Rdc2_Catalytic_Cycle Figure 1. Catalytic cycle of Rdc2 with the uncoupling pathway. cluster_reductase Flavin Reductase cluster_halogenase Rdc2 Halogenase NADH NADH + H+ Reductase Reductase-FAD NADH->Reductase 1. Reduction NAD NAD+ FAD FAD FADH2 FADH₂ Rdc2_FADH2 Rdc2-FADH₂ FADH2->Rdc2_FADH2 2. Binding O2 O₂ O2->Rdc2_FADH2 Halide Cl⁻ Rdc2_Intermediate Rdc2-[FAD-OOH] Halide->Rdc2_Intermediate Substrate Substrate (Ar-H) Rdc2_HOCl Rdc2 + HOCl Substrate->Rdc2_HOCl Product Product (Ar-Cl) H2O2 H₂O₂ (Uncoupling) center_reductase center_halogenase Reductase->NAD Reductase->FADH2 Rdc2_FADH2->Rdc2_Intermediate 3. O₂ Activation Rdc2_Intermediate->H2O2 Uncoupling Rdc2_Intermediate->Rdc2_HOCl 4. HOCl Formation Rdc2_FAD Rdc2-FAD Rdc2_Intermediate->Rdc2_FAD Rdc2_HOCl->Product 5. Halogenation Rdc2_HOCl->Rdc2_FAD Rdc2_FAD->FAD 6. FAD Release Troubleshooting_Workflow Figure 2. Troubleshooting flowchart for Rdc2 activity issues. Start Start: No or Low Activity CheckNADH Is NADH consumed? (Measure A₃₄₀) Start->CheckNADH CheckProduct Is halogenated product formed? (LC-MS / HPLC) CheckNADH->CheckProduct Yes NoNADH Problem is upstream: - Inactive Reductase - No FAD - Degraded NADH CheckNADH->NoNADH No Uncoupling Problem: Uncoupling - No/poor substrate - Excess FADH₂ - HOCl leakage CheckProduct->Uncoupling No Success Reaction is working! CheckProduct->Success Yes Inhibition Problem: Halogenase Inhibition - Product inhibition - Buffer component issue - Enzyme degradation Success->Inhibition ...but rate is slow or stops prematurely

Caption: Figure 2. Troubleshooting flowchart for Rdc2 activity issues.

Potential Causes & Solutions:

  • Cause 1: Inactive Flavin Reductase.

    • Explanation: The entire system depends on the flavin reductase to regenerate FADH₂. If this partner enzyme is inactive, the cycle never starts.

    • Solution: Test the activity of the flavin reductase independently. A simple assay involves monitoring NADH consumption at 340 nm in the presence of FAD. If it's inactive, obtain a fresh batch of enzyme.

  • Cause 2: Degraded NADH or Missing FAD.

    • Explanation: NADH is unstable, especially in solution and at non-neutral pH. FAD can be inadvertently omitted from the reaction mixture.

    • Solution: Always prepare NADH solutions fresh from powder. Double-check that FAD has been added to the reaction mixture at the correct concentration.

  • Cause 3: Inactive Rdc2 Halogenase.

    • Explanation: The enzyme may have been denatured through improper storage or handling (e.g., multiple freeze-thaw cycles, prolonged storage at 4°C). A critical active site residue, Lysine 74 (K74), is essential for activity; mutation of this residue completely abolishes halogenation. [4][9][12] * Solution: Run an SDS-PAGE gel to check for protein degradation. If possible, perform a quality control check with a known, reliable substrate for Rdc2. Always aliquot enzymes upon receipt and store them at -80°C to minimize degradation.

Experimental Protocols
Protocol 1: Standard Rdc2 Halogenase Activity Assay

This protocol uses a spectrophotometer to monitor the consumption of NADH, which is coupled to the halogenation reaction.

  • Prepare a Master Mix: In a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5), prepare a master mix containing:

    • Rdc2 Halogenase (to a final concentration of 5 µM)

    • Flavin Reductase (to a final concentration of 0.5 µM)

    • FAD (to a final concentration of 50 µM)

    • Substrate (e.g., monocillin II, to a final concentration of 2 mM)

    • NaCl (to a final concentration of 100 mM)

  • Equilibration: Aliquot the master mix into a UV-transparent cuvette and incubate for 2-3 minutes at the desired reaction temperature (e.g., 25°C) in a spectrophotometer.

  • Initiate Reaction: Add NADH to a final concentration of 250 µM to start the reaction.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH consumption can be calculated using the Beer-Lambert law (ε₃₄₀ for NADH = 6,220 M⁻¹cm⁻¹).

  • Confirm Product Formation: At the end of the reaction, quench the reaction (e.g., with an equal volume of acetonitrile or methanol) and analyze the supernatant by HPLC or LC-MS to confirm the formation of the halogenated product.

References
  • The NADH-dependent flavin reductase ThdF follows an ordered sequential mechanism though crystal structures reveal two FAD molecules in the active site. PubMed Central.
  • Reaction mechanism of flavin-dependent halogenases. Reduced flavin... ResearchGate.
  • Crystallographic and Thermodynamic Evidence of Negative Coupling in the Flavin-Dependent Tryptophan Halogenases AbeH and BorH. ACS Omega.
  • Identifying and Engineering Flavin Dependent Halogenases for Selective Biocatalysis. ChemRxiv.
  • Understanding and Improving the Activity of Flavin Dependent Halogenases via Random and Targeted Mutagenesis. National Institutes of Health (NIH).
  • Mechanism of Action of Flavin-Dependent Halogenases. ACS Publications.
  • Coupling and regulation mechanisms of the flavin-dependent halogenase PyrH observed by infrared difference spectroscopy. PubMed Central.
  • Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation. Chemical Society Reviews.
  • Mechanism of Action of Flavin-Dependent Halogenases. ResearchGate.
  • Site-Selective C–H Halogenation Using Flavin-Dependent Halogenases Identified via Family-Wide Activity Profiling. ACS Central Science.
  • Understanding Flavin-Dependent Halogenase Reactivity via Substrate Activity Profiling. National Institutes of Health (NIH).
  • Flavin-dependent halogenase rdc2 - Metacordyceps chlamydosporia. UniProt.
  • Dissecting the low catalytic capability of flavin-dependent halogenases. National Institutes of Health (NIH).
  • Identifying and Engineering Flavin Dependent Halogenases for Selective Biocatalysis. National Institutes of Health (NIH).
  • Specific chlorination of isoquinolines by a fungal flavin-dependent halogenase. National Institutes of Health (NIH).
  • Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation. PubMed Central.

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Technical Support Center: Enhancing Expression and Purification of Recombinant Rdc2 Halogenase

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the expression and purification of the recombinant fungal flavin-dependent halogenase, Rdc2. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with producing this versatile enzyme. Rdc2, originating from Pochonia chlamydosporia, offers significant potential as a biocatalyst due to its broad substrate specificity, including the ability to halogenate various macrolactones and isoquinolines.[1][2][3] However, like many fungal enzymes expressed in prokaryotic systems, achieving high yields of soluble, active Rdc2 can be a significant hurdle.

This guide provides in-depth, field-proven insights in a question-and-answer format, moving from frequently asked questions to detailed troubleshooting workflows. Our goal is to not only provide solutions but also to explain the underlying principles, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding Rdc2 expression.

Q1: What is the primary challenge in expressing recombinant Rdc2 halogenase in E. coli?

A1: The most common challenge is protein insolubility, leading to the formation of inactive aggregates known as inclusion bodies.[4][5] This is a frequent issue when expressing eukaryotic proteins, particularly enzymes, in a prokaryotic host like E. coli. The cellular environment of E. coli may lack the specific chaperones or post-translational modifications required for the correct folding of the fungal Rdc2 enzyme.

Q2: Why is my Rdc2 protein expressed, but I see very low or no halogenation activity?

A2: There are several potential reasons for low activity. Firstly, the protein may be misfolded and aggregated in inclusion bodies, rendering it inactive. Secondly, flavin-dependent halogenases like Rdc2 require a reduced flavin cofactor (FADH₂) for activity, which is supplied by a partner flavin reductase.[6][7] If a compatible flavin reductase is not co-expressed or supplied in the reaction, Rdc2 will be inactive. Finally, the assay conditions, such as pH, temperature, and buffer composition, may not be optimal for Rdc2 activity.

Q3: Is a specific E. coli strain recommended for Rdc2 expression?

A3: While a standard expression strain like BL21(DE3) can be used, it is often beneficial to use strains engineered to enhance the expression of difficult proteins. For instance, strains that co-express chaperones, such as GroEL/GroES, have been shown to significantly improve the soluble yield of flavin-dependent halogenases.[8][9] Strains with adjusted codon usage for eukaryotic genes can also be beneficial.

Q4: Do I need to codon-optimize the Rdc2 gene for expression in E. coli?

A4: Yes, codon optimization is highly recommended. The codon usage of the fungus Pochonia chlamydosporia differs significantly from that of E. coli. Optimizing the gene sequence to match the codon preference of E. coli can dramatically improve translation efficiency and, consequently, the yield of recombinant protein.[10][11][12]

Part 2: Troubleshooting Guide: From Expression to Purification

This section provides a more detailed, step-by-step approach to overcoming common experimental hurdles.

Workflow Overview: Rdc2 Expression and Purification

The following diagram outlines the general workflow for producing and purifying recombinant Rdc2.

Rdc2_Workflow cluster_expression Expression Phase cluster_purification Purification Phase cluster_characterization Characterization codon_optimization Codon Optimization transformation Transformation into E. coli codon_optimization->transformation culture_growth Cell Culture & Growth transformation->culture_growth induction Induction of Expression culture_growth->induction cell_lysis Cell Lysis induction->cell_lysis solubility_check Solubility Analysis (SDS-PAGE) cell_lysis->solubility_check affinity_chrom Affinity Chromatography (e.g., IMAC) solubility_check->affinity_chrom further_purification Further Purification (e.g., SEC) affinity_chrom->further_purification purity_analysis Purity Analysis (SDS-PAGE) further_purification->purity_analysis activity_assay Enzymatic Activity Assay purity_analysis->activity_assay

Caption: General workflow for recombinant Rdc2 halogenase expression and purification.

Troubleshooting Expression Issues

Q: I have very low or no expression of my Rdc2 protein. What should I check?

A: Low or no expression can stem from several factors. Here's a systematic approach to troubleshooting:

  • Verify Your Construct:

    • Sequencing: Ensure the cloned Rdc2 gene is in the correct reading frame and free of mutations.

    • Promoter System: Confirm you are using the correct inducer (e.g., IPTG for T7 promoters) and that the promoter is not "leaky," which can be toxic to the cells.

  • Optimize Induction Conditions:

    • Inducer Concentration: A high concentration of inducer (e.g., 1 mM IPTG) can sometimes lead to rapid, overwhelming protein expression that results in misfolding and degradation. Try reducing the IPTG concentration to a range of 0.05 - 0.5 mM.[13][14]

    • Induction Temperature: Lowering the temperature post-induction (e.g., to 16-20°C) slows down protein synthesis, which can promote proper folding and increase the yield of soluble protein.[13][15]

    • Induction Time: An extended induction period (e.g., overnight at a lower temperature) can be beneficial.

  • Consider the Expression Host:

    • Codon Bias: If you haven't already, codon-optimize your gene for E. coli.

    • Host Strain: Some E. coli strains may be better suited for expressing your protein. Consider trying different strains, such as those that supplement rare tRNAs (e.g., Rosetta™) or are engineered for enhanced protein folding (e.g., SHuffle®).

Q: My Rdc2 protein is highly expressed, but it's all in the insoluble fraction (inclusion bodies). How can I increase its solubility?

A: This is a very common problem. The following strategies can help improve the solubility of Rdc2:

StrategyRationaleKey Parameters to Test
Lower Expression Temperature Reduces the rate of protein synthesis, allowing more time for proper folding and reducing aggregation.[13][15]16°C, 18°C, 20°C, 25°C
Reduce Inducer Concentration Decreases the rate of transcription, preventing the accumulation of unfolded protein.[13][14]0.01 mM, 0.05 mM, 0.1 mM IPTG
Co-expression of Chaperones Molecular chaperones like GroEL/GroES assist in the correct folding of newly synthesized proteins.[8][14] This has been shown to be effective for flavin-dependent halogenases.[9]Use a compatible chaperone co-expression plasmid (e.g., pGro7).
Use a Solubility-Enhancing Fusion Tag Fusing a highly soluble protein like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) to Rdc2 can improve its solubility.[8][10]N-terminal or C-terminal fusion; ensure a protease cleavage site is included for tag removal.
Modify Culture Medium Additives like glycylglycine can sometimes enhance protein solubility.[16]Test a range of glycylglycine concentrations (e.g., 100 mM to 1 M).
Protocol: Test Expression for Solubility Optimization
  • Transform your Rdc2 expression plasmid into the chosen E. coli strain.

  • Inoculate a 5 mL starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • Inoculate 50 mL of fresh LB medium with the starter culture to an initial OD₆₀₀ of ~0.1.

  • Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression with the desired concentration of IPTG.

  • Incubate the culture under the test conditions (e.g., 18°C for 16 hours).

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Resuspend the cell pellet in 2 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl).

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at high speed (e.g., 15,000 x g for 20 minutes at 4°C) to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

  • Analyze both fractions by SDS-PAGE to determine the distribution of your Rdc2 protein.

Troubleshooting Purification Issues

This section focuses on challenges encountered during the purification of His-tagged Rdc2 using Immobilized Metal Affinity Chromatography (IMAC), a common first-step purification method.

Q: My His-tagged Rdc2 protein is in the soluble fraction, but it doesn't bind to the Ni-NTA column. What could be the problem?

A: Failure to bind to the IMAC resin is a frequent issue with several potential causes.

IMAC_Troubleshooting cluster_checks Potential Causes & Solutions start His-tagged Rdc2 fails to bind to Ni-NTA resin hidden_tag Is the His-tag accessible? start->hidden_tag buffer_issues Is the buffer composition correct? start->buffer_issues resin_problem Is the resin functional? start->resin_problem denaturing_purification Solution: Purify under denaturing conditions (e.g., with urea) to expose the tag. hidden_tag->denaturing_purification Yes modify_construct Solution: Add a flexible linker or move the tag to the other terminus. hidden_tag->modify_construct Yes check_ph Solution: Verify buffer pH is optimal (typically 7.5-8.0). buffer_issues->check_ph Yes remove_interfering_agents Solution: Ensure no chelating (EDTA) or strong reducing agents (DTT) are present. buffer_issues->remove_interfering_agents Yes imidazole_conc Solution: Keep imidazole concentration low in the binding buffer (10-20 mM). buffer_issues->imidazole_conc Yes use_fresh_resin Solution: Use fresh or properly regenerated resin. resin_problem->use_fresh_resin Yes

Caption: Troubleshooting decision tree for His-tagged protein binding issues in IMAC.

  • Inaccessible His-tag: The His-tag might be buried within the folded structure of the Rdc2 protein.[17] You can test this by attempting purification under denaturing conditions (e.g., in the presence of 6 M guanidine-HCl or 8 M urea). If the protein binds under these conditions, the tag is likely hidden.[13]

  • Incorrect Buffer Conditions:

    • pH: The pH of your lysis and binding buffers should be around 7.5-8.0 for optimal binding of the His-tag to the Ni-NTA resin.

    • Interfering Reagents: Avoid chelating agents like EDTA and strong reducing agents like DTT in your buffers, as they can strip the nickel ions from the resin.[18]

    • Imidazole Concentration: While a low concentration of imidazole (10-20 mM) in the binding buffer can reduce non-specific binding, too high a concentration will prevent your His-tagged protein from binding.[19]

  • Degraded or Inactive Resin: The Ni-NTA resin may have been stripped of its nickel ions or be otherwise compromised. Try using fresh resin or regenerating your existing resin according to the manufacturer's instructions.

Q: My Rdc2 protein binds to the column, but the final purified sample is not pure and shows many contaminating bands on an SDS-PAGE gel. How can I improve purity?

A: Co-purification of contaminants is common. Here are some strategies to enhance purity:

  • Optimize Wash Steps: Increase the stringency of your wash steps before elution.

    • Increase Imidazole Concentration: Perform a wash step with a higher concentration of imidazole (e.g., 30-50 mM) to remove weakly bound contaminants.[20]

    • Increase Salt Concentration: A higher salt concentration (e.g., up to 500 mM NaCl) in the wash buffer can disrupt non-specific ionic interactions.[20]

  • Use a Gradient Elution: Instead of a single-step elution with a high concentration of imidazole, use a linear gradient of imidazole (e.g., 50-500 mM). This can effectively separate your target protein from contaminants with different affinities for the resin.

  • Add a Second Purification Step: For very high purity, a second chromatographic step is often necessary. Size-Exclusion Chromatography (SEC) is an excellent choice after IMAC, as it separates proteins based on their size and can also remove aggregates.

Q: My purified Rdc2 protein tends to aggregate and precipitate over time. How can I improve its stability?

A: Protein aggregation is a common issue, especially at high concentrations.[21][22][23] Consider these strategies to improve the stability of your purified Rdc2:

  • Optimize Buffer Composition: Screen different buffer conditions to find one that best stabilizes your protein.[24]

    • pH: Determine the optimal pH for stability, which may be different from the purification pH.

    • Additives: Include additives in your storage buffer, such as:

      • Glycerol (10-20%): Acts as a cryoprotectant and can stabilize proteins.[22]

      • Low concentrations of non-denaturing detergents (e.g., 0.01% Tween-20): Can help prevent aggregation.[22]

      • Reducing agents (e.g., DTT or TCEP): If your protein has surface-exposed cysteines that could form intermolecular disulfide bonds.

  • Protein Concentration: Keep the protein concentration as low as is feasible for your downstream applications.[22]

  • Storage Temperature: Store your purified protein at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[22]

Part 3: Purification of Rdc2 from Inclusion Bodies

If optimizing expression for soluble protein fails, you can purify Rdc2 from inclusion bodies. This involves solubilizing the aggregated protein with strong denaturants and then refolding it into an active conformation.

Workflow: Inclusion Body Purification and Refolding

InclusionBody_Workflow cluster_process Purification & Refolding Process start Insoluble Rdc2 in Inclusion Bodies cell_lysis Cell Lysis start->cell_lysis ib_isolation Isolate & Wash Inclusion Bodies cell_lysis->ib_isolation solubilization Solubilize Inclusion Bodies (with 8M Urea or 6M GdnHCl) ib_isolation->solubilization denaturing_imac Purify under Denaturing Conditions (IMAC) solubilization->denaturing_imac refolding Refold Rdc2 (e.g., by dialysis or rapid dilution) denaturing_imac->refolding final_purification Final Purification of Refolded Protein (e.g., SEC) refolding->final_purification

Caption: Workflow for the purification and refolding of Rdc2 from inclusion bodies.

Protocol: Solubilization and Refolding of Rdc2
  • Isolate and Wash Inclusion Bodies: After cell lysis, centrifuge the lysate to pellet the inclusion bodies. Wash the pellet several times with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.[25]

  • Solubilization: Resuspend the washed inclusion body pellet in a buffer containing a strong denaturant, such as 8 M urea or 6 M guanidine-HCl.[25][26] Incubate with gentle agitation until the pellet is fully dissolved.

  • Purification under Denaturing Conditions: Clarify the solubilized protein by centrifugation and purify it using IMAC. All buffers (binding, wash, and elution) must contain the denaturant.

  • Refolding: This is a critical and often challenging step. The goal is to remove the denaturant in a way that allows the protein to fold back into its native, active conformation. Common methods include:

    • Dialysis: Stepwise dialysis against buffers with decreasing concentrations of the denaturant.

    • Rapid Dilution: Rapidly diluting the denatured protein solution into a large volume of refolding buffer.

  • Characterization: After refolding, it is crucial to confirm that the protein is soluble, monomeric (e.g., by SEC), and, most importantly, enzymatically active.

References

  • Bond, A. H. (2021). Recombinant Protein Purification. In StatPearls.
  • QIAGEN. (n.d.). How can I increase the amount of soluble recombinant protein in E. coli expression?
  • Vallejo, L. F., & Rinas, U. (2004). Strategies for the recovery of active proteins from inclusion bodies. Microbial Cell Factories, 3(1), 11.
  • Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry, 316(2), 223–231.
  • Yadav, D. K., Yadav, N., & Khurana, S. M. P. (2012). Method for Enhancing Solubility of the Expressed Recombinant Proteins in Escherichia Coli. Protein and Peptide Letters, 19(8), 833-837.
  • G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility.
  • Bondos, S. E. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical biochemistry, 316(2), 223-231.
  • Interchim. (n.d.). Troubleshooting His-Tagged Protein Binding to Ni-NTA Columns.
  • Rathore, A. S. (2016). Challenges of Protein Aggregation during Purification.
  • de Marco, A. (2020). A Screening Methodology for Purifying Proteins with Aggregation Problems. In Methods in Molecular Biology (pp. 3-15). Humana, New York, NY.
  • Payne, J. T., Andorfer, M. C., & Lewis, J. C. (2018). Identifying and Engineering Flavin Dependent Halogenases for Selective Biocatalysis. Accounts of Chemical Research, 51(10), 2614–2624.
  • Cytiva. (2021). How to overcome issues with low or no recovery of his-tagged proteins.
  • Promega Connections. (2018). When your his-tagged constructs don’t bind—troubleshooting your protein purification woes.
  • Labcompare. (2022). LABTips: Purifying His-tagged Proteins with IMAC.
  • Protocol Online. (2011). How to improve protein solubility in E. coli?
  • Protein Expression and Purification Core Facility. (n.d.). Protein purification.
  • Arnold, F. H. (2018). Identifying and Engineering Flavin Dependent Halogenases for Selective Biocatalysis. Accounts of chemical research, 51(10), 2614-2624.
  • Genosphere Biotechnologies. (2024). Optimizing protein expression in E. coli: key strategies.
  • Rosano, G. L., & Ceccarelli, E. A. (2021). Additivities for Soluble Recombinant Protein Expression in Cytoplasm of Escherichia coli. International Journal of Molecular Sciences, 22(17), 9243.
  • de Marco, A. (2022). General Introduction: Recombinant Protein Production and Purification of Insoluble Proteins. In Methods in Molecular Biology (pp. 1-10). Humana, New York, NY.
  • Shepherd, S. A., & Micklefield, J. (2023).
  • Sivashanmugam, A., Murray, V., Cui, C., Zhang, Y., Wang, J., & Li, Q. (2009). Expression, Isolation, and Purification of Soluble and Insoluble Biotinylated Proteins for Nerve Tissue Regeneration. Journal of Visualized Experiments, (33), e1513.
  • Zhu, X., Liu, J., Li, S., & Lin, H. (2013). Specific chlorination of isoquinolines by a fungal flavin-dependent halogenase. Organic & biomolecular chemistry, 11(13), 2111-2114.
  • Fisher, K. G., Tough, J. S., & Arnold, F. H. (2018). Site-Selective C–H Halogenation Using Flavin-Dependent Halogenases Identified via Family-Wide Activity Profiling. ACS Central Science, 4(10), 1368–1376.
  • Payne, J. T., & Lewis, J. C. (2019). Recent Advances in Flavin-Dependent Halogenase Biocatalysis: Sourcing, Engineering, and Application.
  • Andorfer, M. C., & Lewis, J. C. (2017). Understanding and Improving the Activity of Flavin Dependent Halogenases via Random and Targeted Mutagenesis. Israel journal of chemistry, 57(3-4), 285-296.
  • ResearchGate. (n.d.). Expression of halogenase in E. coli BL21.
  • ResearchGate. (n.d.). Generation of completely autonomous E. coli with halogenated Trp....
  • Brown, F., & O'Reilly, E. (2015). Extending the biocatalytic scope of regiocomplementary flavin-dependent halogenase enzymes. Organic & biomolecular chemistry, 13(20), 5698-5702.
  • Payne, J. T., Andorfer, M. C., & Lewis, J. C. (2017). Understanding Flavin-Dependent Halogenase Reactivity via Substrate Activity Profiling. ACS chemical biology, 12(5), 1269-1275.
  • Peschke, M., Groll, M., & Gademann, K. (2018). Enzymatic Late‐Stage Halogenation of Peptides. Chemistry–A European Journal, 24(39), 9771-9774.
  • Zhu, X., Liu, J., Li, S., & Lin, H. (2013). Specific chlorination of isoquinolines by a fungal flavin-dependent halogenase. Organic & biomolecular chemistry, 11(13), 2111–2114.
  • UniProt. (n.d.). Flavin-dependent halogenase rdc2.
  • Sawyer, J. K., Kabiri, Z., Montague, R. A., Allen, S. R., Stewart, R., Paramore, S. V., ... & Hariharan, I. K. (2020). Exploiting codon usage identifies intensity-specific modifiers of Ras/MAPK signaling in vivo. PLoS genetics, 16(12), e1009228.
  • Kim, C. H., Oh, Y., & Lee, J. (2011). Codon optimization of genes for efficient protein expression in mammalian cells by selection of only preferred human codons. Biotechnology letters, 33(8), 1543-1550.

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Validation & Comparative

Efficacy of 3-Chloroisoquinolin-4-ol: A Comparative Guide for Halogenated Isoquinolines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the isoquinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous bioactive compounds.[1] Halogenation of this scaffold is a well-established strategy to modulate physicochemical properties and enhance biological activity. This guide provides an in-depth comparative analysis of 3-Chloroisoquinolin-4-ol and other halogenated isoquinolines, offering insights into their efficacy, supported by experimental data and detailed protocols. While direct, comprehensive comparative studies on this compound are limited in publicly available literature, this guide synthesizes data from structurally related compounds to provide a robust framework for understanding its potential and guiding future research.

The Impact of Halogenation on Isoquinoline Bioactivity

The introduction of halogens (Fluorine, Chlorine, Bromine, Iodine) onto the isoquinoline ring profoundly influences a molecule's electronic properties, lipophilicity, and metabolic stability, which in turn dictates its interaction with biological targets.[1] The position and nature of the halogen substituent are critical determinants of the compound's pharmacological profile, including its anticancer, antimicrobial, and enzyme inhibitory activities.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are paramount to its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters such as the partition coefficient (logP), dissociation constant (pKa), and solubility are significantly influenced by halogenation.

PropertyGeneral Effect of HalogenationReference
Lipophilicity (logP) Increases with the size of the halogen (I > Br > Cl > F). This can enhance membrane permeability.[2]
Acidity/Basicity (pKa) Halogens are electron-withdrawing and can influence the pKa of nearby functional groups, affecting the ionization state at physiological pH.[3][4]
Solubility Generally, increased lipophilicity from halogenation can decrease aqueous solubility.[4][5]

A comparison of the electronegativity and van der Waals radius of different halogens highlights their distinct steric and electronic contributions:

HalogenElectronegativity (Pauling Scale)Van der Waals Radius (Å)
Fluorine3.981.47
Chlorine3.161.75
Bromine2.961.85
Iodine2.661.98
Data sourced from a comparative analysis of 6-halo-isoquinoline-1-carbaldehydes.[1]

Comparative Efficacy in Oncology

Halogenated isoquinolines have demonstrated significant potential as anticancer agents.[1][6] The cytotoxic and antiproliferative activities are highly dependent on the specific halogen and its position on the isoquinoline core.

In Vitro Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of halogenated quinoline and isoquinoline derivatives against various cancer cell lines. This data, while not a direct comparison with this compound, provides valuable structure-activity relationship (SAR) insights.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Key ObservationsReference
7-chloroquinoline-1,2,3-triazoyl carboxamides (QTCA-1)MDA-MB-231 (Triple Negative Breast Cancer)19.91 (72h)Showed selectivity for triple-negative breast cancer cells.[7]
4-amino-7-chloroquinoline derivativeMDA-MB-468 (Breast Cancer)7.35Exhibited potent activity compared to chloroquine.[8][9]
4-amino-7-fluoroquinoline derivativeMCF-7 (Breast Cancer)8.22Replacement of chloro with fluoro group increased cytotoxicity in MDA-MB-468 cells.[8]
3-Biphenyl-N-methylisoquinolin-1-oneVarious Human Cancer Cell LinesPotentDemonstrates the anticancer potential of substituted isoquinolinones.[10]
Pyrazolo[3,4-g]isoquinoline (nitro analog)Haspin Kinase0.057Demonstrates potent kinase inhibition.[11]
Pyrazolo[3,4-g]isoquinoline (bromo analog)Haspin Kinase>1 (23% inhibition)Bromination at the 8-position was detrimental to Haspin inhibition.[11]

Structure-Activity Relationship (SAR) Insights:

  • Nature of Halogen: Studies on 4-anilinoquinazoline EGFR inhibitors have shown that a bromine substitution at the C3'-anilino position resulted in the most potent inhibition, followed by chlorine, fluorine, and iodine.[12] This highlights that the optimal halogen for bioactivity is target-dependent.

  • Position of Halogen: The position of the halogen on the isoquinoline or quinoline ring is a critical determinant of anticancer potency.[1]

  • Chloro vs. Fluoro: In a series of 4-aminoquinolines, replacing a chloro group with a fluoro group led to an increase in cytotoxicity against MDA-MB-468 breast cancer cells.[8]

Mechanism of Action: Modulation of Signaling Pathways

Isoquinoline derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.[6][13]

MAPK/NF-κB and PI3K/Akt Signaling Pathways:

Several studies have implicated isoquinoline derivatives in the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, as well as the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[14] These pathways are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.

MAPK_NFkB_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK JNK JNK MEK->JNK p38 p38 MEK->p38 IKK IKK IkB IkB IKK->IkB phosphorylates NFkB_dimer NF-κB (p50/p65) IkB->NFkB_dimer releases NFkB_nucleus NF-κB NFkB_dimer->NFkB_nucleus translocates Akt Akt PI3K->Akt Akt->IKK activates Gene_Expression Target Gene Expression NFkB_nucleus->Gene_Expression activates Halogenated_Isoquinolines Halogenated Isoquinolines Halogenated_Isoquinolines->MEK inhibit Halogenated_Isoquinolines->IKK inhibit Halogenated_Isoquinolines->PI3K inhibit

Caption: Potential signaling pathways modulated by halogenated isoquinolines.

Induction of Apoptosis:

Many anticancer agents, including isoquinoline derivatives, induce programmed cell death, or apoptosis. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Pathway cluster_0 Apoptotic Stimuli cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Pathway Halogenated_Isoquinolines Halogenated Isoquinolines Bax Bax Halogenated_Isoquinolines->Bax activates Bcl2 Bcl2 Halogenated_Isoquinolines->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion pore formation Bcl2->Mitochondrion inhibits pore formation Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Simplified overview of the intrinsic apoptosis pathway induced by halogenated isoquinolines.

Comparative Efficacy in Microbiology

Halogenated isoquinolines and their analogs have also demonstrated promising antimicrobial properties.

In Vitro Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is a key metric for quantifying the in vitro efficacy of an antimicrobial agent. The following table presents MIC values for various halogenated isoquinoline and quinoline derivatives against representative bacterial strains.

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Key ObservationsReference
Alkynyl isoquinolines (HSN584, fluoro-substituted)S. aureus2Replacement of chloro with fluoro did not alter activity.[15]
Alkynyl isoquinolines (HSN739)S. aureus2Potent activity against Gram-positive bacteria.[15]
8-hydroxyquinoline derivativesV. parahaemolyticus, S. aureus10.6Exhibited significant antibacterial activity.[16]
Chlorinated isoquinoline derivativesVarious FungiActiveChlorinated derivatives showed the greatest antifungal activity in a series.[16]

Structure-Activity Relationship (SAR) Insights:

  • Gram-Positive vs. Gram-Negative: Many isoquinoline derivatives show greater potency against Gram-positive bacteria compared to Gram-negative bacteria.[15]

  • Chloro vs. Fluoro: In one study of alkynyl isoquinolines, replacing a chloro group with a fluoro group did not significantly change the antibacterial activity against S. aureus.[15]

  • Antifungal Activity: Chlorinated isoquinoline derivatives have been reported to exhibit significant antifungal activity.[16]

Experimental Protocols

To facilitate reproducible and comparative research, detailed step-by-step methodologies for key in vitro assays are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired compound concentrations. Include vehicle controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution (MIC Determination)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound and other test compounds

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Caption: Workflow of the broth microdilution assay for MIC determination.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its halogenated analogs are a promising class of compounds for further investigation in drug discovery. The nature and position of the halogen substituent critically influence their biological activity, offering a rich avenue for structure-activity relationship studies and lead optimization. While this guide provides a comprehensive comparative framework based on existing literature for related compounds, it also highlights the need for direct experimental evaluation of this compound to fully elucidate its therapeutic potential. Future research should focus on generating robust in vitro and in vivo data for this specific compound, including comprehensive kinase profiling and evaluation in relevant disease models. The experimental protocols and mechanistic insights provided herein offer a solid foundation for such endeavors.

References

  • BenchChem. (2025). Comparative Analysis of 6-Chloroisoquinolin-1-carbaldehyde and Other Halo-isoquinolines in Drug Discovery.
  • Molecules. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.
  • Anticancer Agents in Medicinal Chemistry. (2018).
  • Archives of Pharmacal Research. (2001). Structure-activity Relationship Studies of Isoquinolinone Type Anticancer Agent.
  • Analiza. (n.d.). Physicochemical Properties.
  • International Journal of Molecular Sciences. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome.
  • Molecules. (2024).
  • Bioorganic & Medicinal Chemistry. (2007).
  • Alfa Chemistry. (n.d.).
  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.
  • Macedonian pharmaceutical bulletin. (2016). Physicochemical properties of novel derivatives of norfloxacin: solubility and pKa.
  • Arabian Journal of Chemistry. (2021).
  • Bioorganic & Medicinal Chemistry. (2007).
  • Antioxidants. (2022). Induction of Paraptotic Cell Death in Breast Cancer Cells by a Novel Pyrazolo[3,4- h]quinoline Derivative through ROS Production and Endoplasmic Reticulum Stress.
  • Biomedicine & Pharmacotherapy. (2017).
  • Bioorganic & Medicinal Chemistry. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition.

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In-depth Technical Guide on 3-Chloroisoquinolin-4-ol Analogues: A Comparative Analysis of Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals delving into the structure-activity relationship (SAR) of 3-Chloroisoquinolin-4-ol analogs. This guide provides a comparative analysis of their biological activities, supported by available data, and outlines key synthetic and analytical methodologies.

Introduction: The Isoquinoline Scaffold and the Significance of this compound

The isoquinoline core is a privileged heterocyclic scaffold extensively found in natural products and synthetic molecules, exhibiting a wide array of pharmacological activities.[1][2] This nitrogen-containing bicyclic system serves as a versatile template in medicinal chemistry for the development of novel therapeutic agents targeting a range of diseases, including cancer, microbial infections, and neurological disorders.[3][4]

Within this broad class of compounds, the this compound moiety presents a unique and compelling starting point for drug discovery. The presence of a chlorine atom at the 3-position offers a potential handle for further chemical modification and can influence the molecule's electronic properties and binding interactions. The hydroxyl group at the 4-position is a key pharmacophoric feature, capable of forming crucial hydrogen bonds with biological targets. This guide aims to synthesize the available knowledge on the structure-activity relationships of analogs based on this specific scaffold, providing a framework for the rational design of more potent and selective therapeutic candidates.

While extensive research exists for the broader isoquinoline and quinoline classes, specific and detailed comparative studies on a series of this compound analogs are not widely available in the public domain. Therefore, this guide will draw upon the established principles of isoquinoline SAR and extrapolate them to this particular scaffold, supported by data from closely related compound series.

Comparative Analysis of this compound Analog Modifications

The biological activity of this compound analogs can be systematically modulated by introducing various substituents at different positions of the isoquinoline core. Understanding the impact of these modifications is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Core Postulates of Isoquinoline SAR Relevant to this compound:
  • Substitution at the 1-position: Modifications at this position can significantly impact activity. Bulky or lipophilic groups can enhance binding to hydrophobic pockets within a target protein.

  • Modification of the 4-hydroxyl group: Etherification or esterification of the 4-hydroxyl group can alter solubility and cell permeability. This position is critical for hydrogen bonding, so modifications must be carefully considered to maintain target engagement.

  • Substitution on the Benzene Ring (Positions 5, 6, 7, and 8): The electronic nature and size of substituents on the benzene ring can influence the overall electron density of the isoquinoline system, affecting its pKa and interaction with target residues. Electron-donating or -withdrawing groups can fine-tune the molecule's properties.

The following diagram illustrates the key positions for substitution on the this compound scaffold that are critical for modulating biological activity.

Caption: Key positions for substitution on the this compound scaffold to explore structure-activity relationships.

Hypothetical SAR Table based on Related Isoquinoline Analogs

Due to the limited availability of direct comparative data for a series of this compound analogs, the following table presents a hypothetical structure-activity relationship based on established trends observed in broader isoquinoline and quinoline kinase inhibitor and anticancer studies. This serves as a predictive framework for guiding the design of future analog libraries.

Analog R1-Substitution R4-Substitution Benzene Ring Substitution Predicted Biological Activity (e.g., Kinase Inhibition IC50) Rationale for Predicted Activity
Parent HOHUnsubstitutedModerateCore scaffold with potential for baseline activity.
Analog A PhenylOHUnsubstitutedIncreasedIntroduction of a bulky hydrophobic group at R1 can enhance binding affinity.
Analog B HOCH3UnsubstitutedDecreased/AlteredMasking the 4-OH may disrupt key hydrogen bonds, but could improve cell permeability.
Analog C HOH7-MethoxyIncreasedElectron-donating groups on the benzene ring can modulate electronic properties favorably.
Analog D PhenylOH7-MethoxyPotentially HighestCombination of favorable substitutions at R1 and the benzene ring.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The following protocols are generalized methodologies based on common practices for the synthesis and evaluation of isoquinoline derivatives. Researchers should adapt these methods based on the specific properties of their target compounds.

General Synthetic Workflow for this compound Analogs

The synthesis of this compound analogs typically involves a multi-step sequence. A plausible synthetic workflow is outlined below.

Synthetic_Workflow start Starting Material (e.g., Substituted Phenylacetic Acid) step1 Cyclization to Isoquinolinone start->step1 e.g., Bischler-Napieralski or Pomeranz-Fritsch reaction step2 Chlorination at C3 step1->step2 e.g., POCl3 step3 Introduction of Substituents (e.g., at C1 via Grignard or Suzuki coupling) step2->step3 Various coupling reactions final Final Analog step3->final

Caption: A generalized synthetic workflow for the preparation of this compound analogs.

Step-by-Step Synthetic Protocol (Example: Synthesis of a 1-Aryl-3-Chloroisoquinolin-4-ol Analog)

  • Synthesis of the Isoquinolinone Core:

    • React a suitably substituted phenylacetic acid with an appropriate amine in the presence of a coupling agent (e.g., DCC, EDC) to form an amide.

    • Cyclize the resulting amide using a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent to yield the corresponding isoquinolin-1(2H)-one.

  • Chlorination:

    • Treat the isoquinolin-1(2H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃) to introduce the chlorine atom at the 3-position and convert the 4-keto group to a hydroxyl group, yielding the this compound core.

  • Introduction of the 1-Aryl Group:

    • To introduce a substituent at the 1-position, a common method is the Suzuki or Stille cross-coupling reaction. This would typically require prior functionalization of the 1-position (e.g., conversion to a bromide or triflate).

    • Alternatively, a Grignard reaction with the corresponding isoquinolinone precursor before chlorination can be employed.

  • Purification and Characterization:

    • Purify the final compound using column chromatography on silica gel.

    • Characterize the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for In Vitro Kinase Inhibition Assay

Given that many isoquinoline derivatives exhibit kinase inhibitory activity, a common biological evaluation is a kinase inhibition assay.

Materials:

  • Recombinant human kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Test compounds (this compound analogs) dissolved in DMSO

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, peptide substrate, and test compound to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. While direct and extensive SAR studies on a wide range of analogs are currently limited in publicly accessible literature, the foundational knowledge from the broader isoquinoline family provides a strong basis for rational drug design.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound analogs. Key areas of exploration should include:

  • Diverse substitutions at the 1-position to probe interactions with hydrophobic pockets of target enzymes.

  • Modifications of the 4-hydroxyl group to improve pharmacokinetic properties.

  • A wide range of substitutions on the benzene ring to fine-tune electronic properties and target selectivity.

By systematically exploring the chemical space around this promising scaffold and employing robust biological screening, the full therapeutic potential of this compound analogs can be unlocked.

References

  • Lombardi, P., et al. (2021). The Isoquinoline and Tetrahydroisoquinoline Alkaloids: A Chemical and Biological Profile. Molecules, 26(9), 2613. [Link]
  • Kaur, M., et al. (2016). A review on synthetic and medicinal aspects of isoquinolines. Bioorganic & Medicinal Chemistry, 24(16), 3357-3377. [Link]
  • O'Brien, E. M., et al. (2011). Anticancer properties of isoquinoline alkaloids.
  • Cherdtrakulkiat, R., et al. (2018). Isoquinoline and Its Derivatives as Potential Antimicrobial Agents. Current Pharmaceutical Design, 24(33), 3908-3929. [Link]

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A Comparative In Vitro Evaluation of 3-Chloroisoquinolin-4-OL: A Guide to Assessing Anticancer Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro biological evaluation of 3-Chloroisoquinolin-4-OL, a novel synthetic compound, against various cancer cell lines. Isoquinoline alkaloids and their derivatives have garnered significant interest in oncology, with many demonstrating potent anticancer effects through mechanisms such as the induction of cell cycle arrest and apoptosis.[1][2][3] This document outlines a logical, multi-faceted experimental strategy to characterize the cytotoxic and cytostatic potential of this compound, using the well-established chemotherapeutic agent Doxorubicin as a benchmark for comparison. Our approach is designed to not only quantify the compound's efficacy but also to elucidate its underlying mechanism of action, providing critical data for further drug development.

Foundational Assessment: Determining Cytotoxicity

The initial and most critical step in evaluating any potential anticancer agent is to determine its dose-dependent effect on cell viability. This establishes the compound's potency and provides the concentration range (e.g., the half-maximal inhibitory concentration, IC50) for subsequent mechanistic studies.[4] We will employ two distinct, yet complementary, colorimetric assays to ensure the robustness of our findings.

Rationale for Assay Selection
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of a cell population.[5][6] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[6] It is a widely adopted method for assessing cell viability and the cytotoxic effects of compounds.[5][7]

  • SRB (Sulforhodamine B) Assay: This assay is based on the measurement of cellular protein content, offering a different endpoint for cytotoxicity.[8] The SRB dye binds to basic amino acids of cellular proteins, providing an estimation of total biomass. This method is less prone to interference from compounds that may affect mitochondrial respiration without directly killing the cells.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Data Analysis CULTURE Cancer Cell Line Culture & Maintenance SEED Cell Seeding in 96-well Plates CULTURE->SEED TREAT Treatment with Serial Dilutions of Compound SEED->TREAT COMPOUND Test Compound Stock Preparation COMPOUND->TREAT INCUBATE Incubation (48 hours) TREAT->INCUBATE ASSAY Assay Procedure (MTT or SRB) INCUBATE->ASSAY READ Absorbance Measurement ASSAY->READ CALC % Cell Viability Calculation READ->CALC IC50 IC50 Value Determination CALC->IC50

Caption: General workflow for in vitro cytotoxicity testing.

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours, allowing formazan crystals to form.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Comparative Data: IC50 Values (µM) after 48h Treatment
CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT-116 (Colon Cancer)
This compound 8.512.26.8
Doxorubicin (Reference) 0.91.50.7

Note: The data presented is hypothetical and serves for illustrative purposes.

Unraveling the Mechanism: Apoptosis vs. Necrosis

Once cytotoxicity is established, the next logical inquiry is to determine the mode of cell death. A hallmark of effective anticancer agents is the ability to induce apoptosis (programmed cell death), a controlled process that avoids the inflammatory response associated with necrosis.[9] The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.[10]

Rationale for Assay Selection

Annexin V is a protein that binds with high affinity to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[11] Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[11] Flow cytometry analysis of cells co-stained with fluorescently-labeled Annexin V and PI allows for the differentiation of four distinct populations:

  • Viable cells: Annexin V- / PI-

  • Early apoptotic cells: Annexin V+ / PI-

  • Late apoptotic/necrotic cells: Annexin V+ / PI+

  • Necrotic cells: Annexin V- / PI+[9]

G HEALTHY Healthy Cell Inner Membrane: PS Outer Membrane: Normal EARLY Early Apoptotic Cell PS Flipping Annexin V Binds HEALTHY->EARLY Apoptotic Stimulus LATE Late Apoptotic/Necrotic Cell Membrane Compromised PI Enters, Annexin V Binds EARLY->LATE Progression G G1 G1 Phase (2N DNA) S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 Phase (4N DNA) S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1 Cytokinesis

Caption: The Eukaryotic Cell Cycle Phases.

Protocol 3: Cell Cycle Analysis via PI Staining
  • Cell Treatment: Seed HCT-116 cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet in PBS and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C. [12]4. Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) to ensure only DNA is stained.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer, collecting data on a linear scale to resolve the DNA content peaks.

Comparative Data: Cell Cycle Distribution in HCT-116 Cells (24h)
Treatment (at IC50)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control 55.224.520.3
This compound 25.120.854.1
Doxorubicin 28.915.655.5

Note: The data presented is hypothetical and serves for illustrative purposes. The results suggest a G2/M phase arrest.

Probing Molecular Targets: Western Blot Analysis

The final step in this preliminary evaluation is to investigate the molecular changes that underpin the observed phenotypic effects (apoptosis and cell cycle arrest). Western blotting allows for the detection and semi-quantification of key regulatory proteins. [13]

Rationale for Protein Target Selection

Based on the flow cytometry data suggesting apoptosis and G2/M arrest, we select proteins that are central to these processes:

  • Apoptosis Markers: We will probe for cleaved Caspase-3 and cleaved PARP . Caspase-3 is a key executioner caspase, and its cleavage indicates activation of the apoptotic cascade. PARP is a DNA repair enzyme that is cleaved by activated Caspase-3, serving as a hallmark of apoptosis. [13][14]* Cell Cycle Markers: To confirm G2/M arrest, we will examine the levels of Cyclin B1 and CDK1 (Cdc2) , the key protein complex that drives entry into mitosis. An accumulation of Cyclin B1 can be indicative of a G2/M checkpoint activation.

G cluster_apoptosis Apoptosis Pathway cluster_cellcycle Cell Cycle Regulation Compound This compound Casp9 Pro-Caspase-9 Compound->Casp9 G2 G2 Phase aCasp9 Activated Caspase-9 Casp9->aCasp9 Casp3 Pro-Caspase-3 aCasp9->Casp3 aCasp3 Cleaved Caspase-3 Casp3->aCasp3 PARP PARP aCasp3->PARP cPARP Cleaved PARP PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis CyclinB1 Cyclin B1 Level G2->CyclinB1 Increased M M Phase G2->M Progression Blocked Arrest G2/M Arrest CyclinB1->Arrest

Caption: Hypothesized molecular pathways affected by the compound.

Protocol 4: Western Blotting
  • Protein Extraction: Treat HCT-116 cells with the compounds at IC50 for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding. Incubate the membrane with primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Cyclin B1, anti-β-actin) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin serves as a loading control to ensure equal protein loading. [15]

Comparative Data: Protein Expression Changes in HCT-116 Cells
Protein TargetThis compoundDoxorubicinExpected Result
Cleaved Caspase-3 ↑↑↑↑↑↑Induction of Apoptosis
Cleaved PARP ↑↑↑↑↑↑Induction of Apoptosis
Cyclin B1 ↑↑↑↑G2/M Arrest
β-actin (Control) Unchanged

(↑↑↑: Strong Increase; ↑↑: Moderate Increase; ↔: No Change)

Conclusion and Future Directions

This guide outlines a systematic approach to the initial in vitro evaluation of this compound as a potential anticancer agent. The hypothetical data presented suggests that the compound exhibits potent cytotoxicity, comparable in mechanism, if not in absolute potency, to the standard drug Doxorubicin. The primary mechanisms appear to be the induction of apoptosis and the promotion of G2/M cell cycle arrest.

These findings provide a strong foundation for further investigation. Future studies should expand the panel of cell lines to include those with different genetic backgrounds (e.g., p53 wild-type vs. mutant) and drug-resistant phenotypes. Delving deeper into the specific signaling pathways, such as the intrinsic vs. extrinsic apoptotic pathways and the DNA damage response, will be crucial for identifying the direct molecular target of this compound and advancing its development as a therapeutic candidate.

References

  • Gora, J., et al. (2021). Anticancer activity of essential oils and their chemical components - a review. PMC - NIH.
  • Kim, E. J., et al. (2020). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PMC - PubMed Central - NIH.
  • ResearchGate. (n.d.). SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated... ResearchGate.
  • ResearchGate. (n.d.). Western blot analysis of apoptosis and cell cycle related proteins in... ResearchGate.
  • Czepielewska, D., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC.
  • Sivandasan, R. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Maadi, H., et al. (2022). Analysis of Cell Cycle by Flow Cytometry. PubMed.
  • Abdel-Wahab, B. F., et al. (2023). Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. ResearchGate.
  • Kamal, A., et al. (2011). Antitumor efficacy and apoptotic activity of substituted chloroalkyl 1H-benz[de]isoquinoline-1,3-diones: a new class of potential antineoplastic agents. PubMed.
  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Biocompare.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • El-Sayed, N. F., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing.
  • ResearchGate. (n.d.). Western blot analysis of cell cycle (A) and apoptosis (B) regulatory... ResearchGate.
  • Elabscience. (n.d.). Common Problems and Solutions in Annexin V-Based Flow Cytometry Apoptosis Assays. Elabscience.
  • Bouyahya, A., et al. (2021). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Publishing.
  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. UWCCC Flow Lab.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology.
  • ResearchGate. (n.d.). Cell viability study by MTT (a) and SRB (b) assays using cancer cell... ResearchGate.
  • Gloc, M., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI.
  • Zaini, R. G., et al. (2017). Bioactive C17 and C18 Acetylenic Oxylipins from Terrestrial Plants as Potential Lead Compounds for Anticancer Drug Development. MDPI.
  • News-Medical.Net. (2018). Cell Cycle Analysis Using Flow Cytometry. News-Medical.Net.
  • Borbás, A., et al. (2023). Synthesis and In Vitro Evaluation of the Anticancer Effect of Novel Phosphonium Vindoline Derivatives. MDPI.
  • Greay, S. J., et al. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PubMed.
  • Humpolickova, J., et al. (2023). Basic Methods of Cell Cycle Analysis. MDPI.
  • Al-Suwaidan, I. A., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. National Library of Medicine.
  • Petrou, I., et al. (2021). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. NIH.

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A Senior Application Scientist's Guide to Confirming Hits from Phenotypic Screens of Isoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenotypic screening has re-emerged as a powerful engine for discovering first-in-class therapeutics, allowing biology to reveal novel mechanisms of action (MoA).[1][2][3] The isoquinoline scaffold, a privileged structure in medicinal chemistry, is frequently identified in these screens due to its diverse biological activities. However, a phenotypic hit is merely the beginning of a long journey. The critical and often challenging next step is to confirm the hit and elucidate its molecular target and MoA.[1][2][3] This guide provides a comparative overview of modern, field-proven methodologies for validating and deconvoluting hits centered around the isoquinoline framework, designed for researchers, scientists, and drug development professionals. Our focus is on building a robust, self-validating experimental cascade that ensures confidence in your findings and provides a clear path toward lead optimization.

The journey from a phenotypic hit to a validated lead with a known MoA is a multi-step process.[4][5] It begins with confirming the activity of the initial hit and progresses through target identification and engagement, culminating in a deeper understanding of the compound's effect on cellular pathways. This guide will compare and contrast key methodologies at each stage of this process.

Part 1: Foundational Hit Confirmation and Triage

Before embarking on resource-intensive target deconvolution, it is imperative to rigorously confirm the initial phenotypic observation and triage out artifacts.

Resynthesis and Purity Analysis

The first step is to eliminate the possibility of artifacts arising from impurities in the screening sample.

  • Action: Resynthesize the isoquinoline hit compound de novo.

  • Rationale: This ensures that the observed phenotype is due to the intended molecule and not a more potent, co-eluting impurity from the original synthesis or library sample.

  • Validation: Confirm the structure and purity of the resynthesized compound using standard analytical techniques (e.g., NMR, LC-MS, HRMS). A purity of >95% is the generally accepted standard.

Dose-Response and Orthogonal Assays

Confirming the potency and specificity of the phenotypic effect is crucial.

  • Action: Generate a full dose-response curve (e.g., 10-point) in the primary phenotypic assay to determine the EC50.

  • Rationale: This validates the initial single-point screening data and establishes the potency of the compound.

  • Validation: Employ an orthogonal assay that measures a related but distinct phenotypic endpoint. For example, if the primary screen measured inhibition of cancer cell proliferation, an orthogonal assay could be the induction of apoptosis or cell cycle arrest.[6] Concordant activity in both assays strengthens the case for a specific biological effect.

Initial SAR and Analog Evaluation

Early structure-activity relationship (SAR) studies can provide valuable initial insights.

  • Action: Synthesize or purchase a small number of close structural analogs of the isoquinoline hit. This should include analogs with minor modifications to various parts of the scaffold and an inactive or significantly less active analog.

  • Rationale: If small structural changes lead to predictable changes in phenotypic activity, it suggests a specific interaction with a biological target. An inactive analog is invaluable as a negative control for subsequent experiments.

  • Validation: Test the analogs in the primary phenotypic assay. A clear SAR, even if steep, provides strong evidence against non-specific mechanisms like aggregation or membrane disruption.

Part 2: Unraveling the Molecular Target: A Comparative Guide

With a confirmed and triaged isoquinoline hit in hand, the next phase is to identify its direct molecular target(s). Below is a comparison of the leading methodologies.

Workflow for Target Deconvolution

Target Deconvolution Workflow cluster_0 Hit Confirmation cluster_1 Target Identification Strategies cluster_2 Target Validation Confirmed Hit Confirmed Hit Affinity-Based Affinity-Based Confirmed Hit->Affinity-Based Chemical Probe Genetic/Genomic Genetic/Genomic Confirmed Hit->Genetic/Genomic Perturbation Label-Free Label-Free Confirmed Hit->Label-Free Direct Binding Biophysical Assays Biophysical Assays Affinity-Based->Biophysical Assays Candidate Targets Genetic/Genomic->Biophysical Assays Candidate Targets Label-Free->Biophysical Assays Candidate Targets Biochemical Assays Biochemical Assays Biophysical Assays->Biochemical Assays Validate Engagement

Caption: A generalized workflow for target deconvolution of phenotypic screening hits.

Affinity-Based Methods

These techniques rely on using a modified version of the isoquinoline hit to "fish out" its binding partners from a cellular lysate.[7][8]

MethodPrincipleAdvantagesDisadvantages
Affinity Purification-Mass Spectrometry (AP-MS) The isoquinoline hit is immobilized on a solid support (e.g., beads) and incubated with cell lysate. Bound proteins are eluted and identified by mass spectrometry.[7][8][9][10][11][12][13]Direct identification of binding partners.[9][10] Can capture protein complexes.[11]Requires chemical modification of the hit, which may alter its binding properties.[7][8] Prone to identifying non-specific binders.[11]
Photoaffinity Labeling A photo-reactive group is incorporated into the isoquinoline scaffold. Upon UV irradiation, a covalent bond is formed with the target protein, which is then identified by mass spectrometry.Covalent capture can identify transient or weak interactions. Can be performed in living cells.Requires synthesis of a specialized probe. Photo-reactive groups can be non-specific.
  • Probe Synthesis: Synthesize an analog of the isoquinoline hit with a linker arm terminating in a functional group suitable for immobilization (e.g., biotin, alkyne). It is critical to validate that the modified compound retains its phenotypic activity.

  • Immobilization: Covalently attach the probe to a solid support (e.g., streptavidin beads for a biotinylated probe).

  • Lysate Preparation: Prepare a native cell lysate from a relevant cell line under conditions that preserve protein complexes.

  • Incubation: Incubate the immobilized probe with the cell lysate to allow for binding. Include a negative control (e.g., beads alone or beads with an immobilized inactive analog).

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the support.

  • Mass Spectrometry: Identify the eluted proteins using LC-MS/MS.[10]

  • Data Analysis: Compare the identified proteins from the active probe pulldown with the negative control to identify specific binding partners.

Genetic and Genomic Approaches

These methods identify genes that, when perturbed, alter the cellular response to the isoquinoline compound.

MethodPrincipleAdvantagesDisadvantages
CRISPR-Cas9 Screening Genome-wide or targeted CRISPR screens can identify genes whose knockout or activation confers resistance or sensitivity to the isoquinoline hit.[14][][16][17][18]Unbiased, genome-wide approach.[14][16] Provides functional validation of the target's role in the compound's MoA.[][17]Can be technically complex and time-consuming. May identify downstream effectors rather than the direct target.
RNAi Screening Similar to CRISPR screens, but uses RNA interference to knockdown gene expression.Established technology.Prone to off-target effects and incomplete knockdown.[14]
  • Library Transduction: Transduce a Cas9-expressing cell line with a pooled sgRNA library (genome-wide or focused).

  • Compound Treatment: Treat the cell population with the isoquinoline hit at a concentration that provides significant but not complete cell killing (e.g., GI70-80). A parallel culture is treated with vehicle (e.g., DMSO).

  • Cell Culture: Culture the cells for a sufficient period to allow for the enrichment or depletion of sgRNAs corresponding to genes that modulate the compound's activity.

  • Genomic DNA Extraction: Isolate genomic DNA from both the treated and control cell populations.

  • Sequencing: Amplify the sgRNA-encoding regions from the genomic DNA and perform next-generation sequencing to determine the representation of each sgRNA.

  • Data Analysis: Identify sgRNAs that are significantly enriched (resistance genes) or depleted (sensitivity genes) in the compound-treated population compared to the control.[14]

Label-Free Direct Engagement Assays

These methods detect the direct binding of the unmodified isoquinoline hit to its target in a cellular context.

MethodPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA®) Based on the principle that ligand binding stabilizes a protein against thermal denaturation.[19][20][21][22] The amount of soluble protein remaining after heating is quantified.[19][23]Measures target engagement in intact cells or lysates without modification of the compound.[20][23][24] Can be adapted to a high-throughput format.[20]Not all proteins are amenable to thermal stabilization. Requires a specific antibody or mass spectrometry for detection.
  • Cell Treatment: Treat intact cells with the isoquinoline hit or vehicle control for a defined period.

  • Heating: Aliquot the cell suspension and heat the samples across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).[19]

  • Lysis: Lyse the cells (e.g., by freeze-thaw cycles).[19]

  • Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Detection: Quantify the amount of the putative target protein in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[20][21]

Part 3: Validating Target Engagement and MoA

Once a putative target has been identified, it is crucial to validate the direct interaction and begin to piece together the mechanism of action.

Biophysical Assays for Direct Binding

These in vitro assays confirm a direct interaction between the isoquinoline compound and a purified recombinant version of the putative target protein.[24][25][]

MethodPrincipleKey OutputsConsiderations
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip when the purified protein (immobilized) binds to the compound (in solution).[27]Binding affinity (KD), kinetics (kon, koff).[27]Requires purified, active protein. Can be sensitive to buffer conditions.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the compound to the purified protein in solution.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[]Requires larger amounts of protein and compound. Gold standard for thermodynamic characterization.[]
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA) Measures the change in the melting temperature of a purified protein in the presence of the compound, typically using a fluorescent dye that binds to unfolded proteins.[24][25]Melting temperature shift (ΔTm).High-throughput and requires small amounts of protein.[24][25] Does not provide kinetic information.
Signaling Pathway Analysis

Understanding how the interaction between the isoquinoline hit and its target affects cellular signaling is key to defining the MoA.

Signaling Pathway Analysis Isoquinoline_Hit Isoquinoline_Hit Target_Protein Target_Protein Isoquinoline_Hit->Target_Protein Binding & Modulation Downstream_Effector_1 Downstream_Effector_1 Target_Protein->Downstream_Effector_1 Phosphorylation / Activity Change Downstream_Effector_2 Downstream_Effector_2 Downstream_Effector_1->Downstream_Effector_2 Phenotypic_Outcome Phenotypic_Outcome Downstream_Effector_2->Phenotypic_Outcome

Caption: A simplified model for MoA elucidation post-target identification.

For instance, many isoquinoline derivatives are known to be kinase inhibitors.[28][29] If the identified target is a kinase, the following steps are logical:

  • Biochemical Kinase Assay: Confirm that the isoquinoline compound inhibits the enzymatic activity of the purified target kinase in vitro.

  • Kinome Profiling: Screen the compound against a broad panel of kinases to assess its selectivity.[28][30][31][32] This is critical for understanding potential off-target effects and for guiding medicinal chemistry efforts.[30]

  • Cellular Phospho-Proteomics: Use mass spectrometry-based proteomics to quantify changes in the phosphorylation of downstream substrates of the target kinase in cells treated with the compound. This provides a direct link between target engagement and a functional cellular outcome.

Conclusion and Forward Look

Confirming hits from phenotypic screens is a challenging but rewarding endeavor that sits at the heart of modern drug discovery.[1][6][33] For hits based on the versatile isoquinoline scaffold, a multi-pronged approach that combines robust hit confirmation, unbiased target deconvolution, and rigorous biophysical and biochemical validation is essential for success. There is no single "best" method for target identification; rather, the most successful campaigns often employ orthogonal approaches to build a cohesive and compelling case for a specific mechanism of action.[1] For example, identifying a target through a CRISPR screen and then confirming direct, in-cell engagement with CETSA® provides a powerful, self-validating dataset. By following the principles and methodologies outlined in this guide, researchers can navigate the complexities of hit-to-lead development with greater confidence and efficiency, ultimately accelerating the translation of promising phenotypic discoveries into novel therapeutics.

References

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  • Gingras, A. C., Abe, K. T., & Raught, B. (2019). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nature Protocols, 14(10), 2829-2859.
  • Al-Shammari, A. M. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry.
  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry.
  • Biocompare. (2022). Target Validation with CRISPR.
  • Wagner, B. K., & Schreiber, S. L. (2016). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Cell Chemical Biology, 23(1), 3-11.
  • Auld, D. S. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1159419.
  • Al-Shammari, A. M. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry.
  • Auld, D. S. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1159419.
  • Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251.
  • ResearchGate. (n.d.). The Power of Sophisticated Phenotypic Screening and Modern Mechanism-of-Action Methods.
  • Moffat, J. G., Vincent, F., & Lee, J. A. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531-546.
  • Kaushik, V., & Mesleh, M. F. (2016). Chapter 4: Modern Biophysical Methods for Screening and Drug Discovery. In J. A. Bittker & N. T. Ross (Eds.), High Throughput Screening Methods: Evolution and Refinement. Royal Society of Chemistry.
  • Gestwicki, J. E., & Scott, D. E. (2022). Target Engagement Assays in Early Drug Discovery. ACS Chemical Biology, 17(9), 2367-2381.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
  • Wikipedia. (n.d.). Phenotypic screening.
  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 221-231.
  • Technology Networks. (2024). The Role of Phenotypic Screening in Drug Discovery.
  • Knapp, S., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 7(8), e42759.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • Drewry, D. H., et al. (2018). Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinase. bioRxiv.
  • ResearchGate. (n.d.). Selected kinase profile of 4 key compounds.
  • Vincent, F., et al. (2020). Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. Cell Chemical Biology, 27(11), 1332-1346.
  • Hart, G. W. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 12-19.
  • Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery.
  • Caicedo, J. C., et al. (2015). Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines. eLife, 4, e08862.
  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen.
  • Abdel-Maksoud, M. S., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Molecules, 30(14), 3169.
  • Hart, G. W. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 12-19.
  • ResearchGate. (n.d.). Target deconvolution techniques in modern phenotypic profiling.
  • Vincent, F., et al. (2020). Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. Cell Chemical Biology, 27(11), 1332-1346.
  • Oncolines B.V. (n.d.). Kinome Profiling.
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Sources

A Comparative Guide to the Reactivity of 3-Chloro vs. 1-Chloro Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of halogenated heterocycles is paramount for efficient molecular synthesis. Isoquinoline scaffolds are privileged structures in medicinal chemistry, and their functionalization often relies on the strategic manipulation of chloro-substituents. This guide provides an in-depth, objective comparison of the reactivity of 3-chloro- and 1-chloro-isoquinoline derivatives. We will explore the underlying electronic and steric factors governing their differential reactivity in key synthetic transformations, supported by experimental data and established protocols.

Introduction: The Isoquinoline Core and the Influence of Chlorine Positioning

The isoquinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of many biologically active compounds. The placement of a chlorine atom at either the 1- or 3-position drastically alters the electronic landscape of the molecule, thereby dictating its susceptibility to various chemical transformations.

  • 1-Chloroisoquinoline: The chlorine atom at the C1 position is directly adjacent to the nitrogen atom. This proximity to the electron-withdrawing nitrogen significantly polarizes the C-Cl bond, making the C1 carbon highly electrophilic and susceptible to nucleophilic attack.[1] The intermediate formed during nucleophilic substitution at this position can effectively delocalize the negative charge onto the nitrogen atom, further stabilizing the transition state.[1]

  • 3-Chloroisoquinoline: In this isomer, the chlorine atom is further removed from the ring nitrogen. While still activated towards nucleophilic attack compared to a chlorobenzene, the electronic influence of the nitrogen is less pronounced than at the C1 position.

This fundamental electronic difference is the primary driver for the observed disparities in reactivity, which we will explore in the context of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Positions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of halo-heterocycles.[2] The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon bearing the halogen, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the halide.[3][4]

The reactivity of chloro-isoquinolines in SNAr reactions is highly dependent on the position of the chlorine atom.

Reactivity Comparison

Generally, the 1-chloro-isoquinoline isomer is significantly more reactive towards nucleophiles than the 3-chloro-isoquinoline isomer. This is a direct consequence of the greater electrophilicity of the C1 carbon due to the inductive effect and resonance stabilization provided by the adjacent nitrogen atom.[1] Nucleophilic attack at C1 leads to a Meisenheimer complex where the negative charge is effectively delocalized onto the electronegative nitrogen atom.

In contrast, nucleophilic attack at C3 results in a less stable intermediate, as the negative charge is primarily delocalized over carbon atoms.

Supporting Experimental Data

While direct kinetic comparisons for a wide range of nucleophiles are not always readily available in a single study, the general trend is well-established in synthetic literature. For instance, reactions of 1-chloro-isoquinoline with amines or alkoxides often proceed under milder conditions (lower temperatures, shorter reaction times) than the corresponding reactions with 3-chloro-isoquinoline.[5]

Substrate Nucleophile Conditions Yield Reference
1-ChloroisoquinolinePiperidineDiglyme, 150 °CHigh[5]
3-ChloroisoquinolinePiperazine DerivativesDiglyme, 150 °C46-89%[5]
8-Chloro-5-nitroisoquinolineMethylamineEthanol, Room Temp.Efficient[5]

This table summarizes typical SNAr reactions. The enhanced reactivity of the 8-chloro-5-nitroisoquinoline is due to the strong electron-withdrawing nitro group.

Experimental Protocol: SNAr of 1-Chloroisoquinoline with an Amine

This protocol provides a general procedure for the nucleophilic aromatic substitution of 1-chloro-isoquinoline with a generic secondary amine.

Materials:

  • 1-Chloroisoquinoline (1.0 equiv)

  • Secondary Amine (e.g., Piperidine) (1.2 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or Dioxane)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 1-chloro-isoquinoline, the secondary amine, and the base.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of the starting materials and reagents.

  • Anhydrous Solvent: Prevents unwanted side reactions with water.

  • Base: Neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products 1-Chloro-isoquinoline 1-Chloro-isoquinoline Meisenheimer_Complex Meisenheimer Complex 1-Chloro-isoquinoline->Meisenheimer_Complex + Nu- Nucleophile Nu- Nucleophile->Meisenheimer_Complex Substituted_Isoquinoline Substituted_Isoquinoline Meisenheimer_Complex->Substituted_Isoquinoline - Cl- Chloride_Ion Cl- Meisenheimer_Complex->Chloride_Ion

Caption: Generalized SNAr mechanism on 1-chloro-isoquinoline.

Palladium-Catalyzed Cross-Coupling Reactions: A Shift in Reactivity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for C-C and C-N bond formation.[6][7][8] In these reactions, the reactivity trend often inverts compared to SNAr.

General Reactivity Trends

For palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[9] The strength of this bond is a critical factor, with the general reactivity trend being I > Br > Cl > F.[10] Consequently, aryl chlorides are generally less reactive than the corresponding bromides and iodides.[9]

A study on 1,3-dichloroisoquinoline demonstrated that under Pd(PPh₃)₄ catalysis, Suzuki coupling with arylboronic acids occurs exclusively at the 1-position, yielding 1-aryl-3-chloroisoquinolines.[11] This highlights the greater reactivity of the C1-Cl bond in oxidative addition.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron reagent and an organic halide.[12] For chloro-heterocycles, this reaction often requires more robust catalytic systems, such as those employing bulky, electron-rich phosphine ligands, to facilitate the challenging oxidative addition step.[9]

Comparative Reactivity:

  • 1-Chloroisoquinoline: More reactive in Suzuki coupling due to the electronic activation of the C1 position.[11]

  • 3-Chloroisoquinoline: Less reactive, often requiring more forcing conditions (higher temperatures, more active catalysts).[13]

Substrate Coupling Partner Catalyst System Conditions Yield Reference
1,3-DichloroisoquinolineArylboronic AcidPd(PPh₃)₄Toluene, refluxGood (at C1)[11]
3-ChloroisoquinolinePhenylboronic AcidPd catalystNot specifiedEfficient[13]
1-Chloro-3,6-dimethoxyisoquinolineArylboronic AcidPd₂(dba)₃ / SPhosDioxane, 100 °CModerate to Good[9]

This table provides examples of Suzuki couplings on chloro-isoquinolines.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chloroisoquinoline

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 3-chloro-isoquinoline with an arylboronic acid.

Materials:

  • 3-Chloroisoquinoline (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the 3-chloro-isoquinoline, arylboronic acid, palladium precatalyst, phosphine ligand, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Bulky, Electron-Rich Ligands: These ligands stabilize the palladium(0) center and facilitate the oxidative addition to the relatively inert C-Cl bond.

  • Base: Activates the boronic acid for the transmetalation step.[14]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup Combine Reactants: - 3-Chloroisoquinoline - Arylboronic Acid - Pd Catalyst & Ligand - Base Inert_Atmosphere Establish Inert Atmosphere Setup->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heating Heat to 80-120 °C Add_Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Sources

A Senior Application Scientist's Guide to Green Chemistry Metrics: Enzymatic vs. Traditional Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the gold standard for synthesizing molecules, particularly in the pharmaceutical industry, has been traditional organic chemistry. While undeniably powerful, this approach often relies on harsh conditions, stoichiometric reagents, and multi-step processes that generate significant waste. Today, a paradigm shift is underway, driven by the principles of green and sustainable chemistry. At the forefront of this evolution is biocatalysis, which leverages the remarkable efficiency and specificity of enzymes.[1][2]

This guide provides a technical comparison of enzymatic and traditional synthesis methodologies, grounded in the quantitative framework of green chemistry metrics. We will explore not just the "what" but the "why," delving into the mechanistic underpinnings that make enzymatic routes a compelling alternative for modern, environmentally conscious chemical manufacturing.[3][4]

Part 1: Understanding the Benchmarks: Key Green Chemistry Metrics

To objectively compare synthesis routes, we must move beyond simple yield calculations. Green chemistry metrics provide a holistic assessment of a process's environmental footprint.

  • Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[5] It's a measure of efficiency at the atomic level.

  • Environmental Factor (E-Factor): A simple yet powerful metric, the E-Factor is the ratio of the mass of total waste generated to the mass of the product.[5][6][7] Lower is better.

  • Process Mass Intensity (PMI): Considered a key metric in the pharmaceutical industry, PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product.[6][7][8] It provides a complete picture of the process's mass efficiency. The relationship between E-Factor and PMI is straightforward: E-Factor = PMI - 1 .[7]

These metrics force us to account for everything that goes into a reaction—solvents, catalysts, workup materials—not just the reactants that appear in the balanced equation.

Part 2: The Contenders: Enzymatic vs. Traditional Synthesis

Traditional Synthesis: The Established Powerhouse Traditional organic synthesis relies on a vast toolkit of reactions to build complex molecules. However, this often involves:

  • Harsh Reaction Conditions: High temperatures, extreme pressures, and strong acids or bases, which are energy-intensive.[9]

  • Use of Protecting Groups: To prevent unwanted side reactions, functional groups are often "protected" and later "deprotected," adding steps and generating waste.[10]

  • Stoichiometric Reagents: Many classical reactions use reagents in stoichiometric amounts, which are consumed in the reaction and contribute directly to the waste stream.

  • Metal Catalysts: While catalytic, some processes rely on precious or heavy metals (e.g., Rhodium, Palladium) that are expensive, toxic, and must be scrupulously removed from the final product.[11]

Enzymatic Synthesis: The Green Chemistry Catalyst Biocatalysis uses enzymes—nature's catalysts—to perform chemical transformations.[1][2] This approach aligns seamlessly with the principles of green chemistry:

  • Exquisite Selectivity: Enzymes exhibit remarkable chemo-, regio-, and stereoselectivity, often eliminating the need for protecting groups and minimizing byproduct formation.[1][10]

  • Mild Conditions: Most enzymatic reactions occur in aqueous media at ambient temperatures and neutral pH, drastically reducing energy consumption.[1][2][4]

  • Catalytic Efficiency: Enzymes are incredibly efficient, accelerating reactions by millions of times, meaning only a small amount of the biocatalyst is needed.[1]

  • Renewable & Biodegradable: Enzymes are produced from renewable resources and are biodegradable, reducing the long-term environmental impact of the catalyst itself.[2][3][10]

Part 3: Head-to-Head—The Synthesis of Sitagliptin

To illustrate the profound difference between these approaches, we will analyze the industrial synthesis of Sitagliptin, the active ingredient in the type 2 diabetes medication, Januvia®. The evolution of its manufacturing process is a landmark case study in the application of green chemistry.[9][12]

Route 1: The Traditional Rhodium-Catalyzed Asymmetric Hydrogenation

The first-generation commercial synthesis of Sitagliptin was itself an award-winning process. A key step involved the asymmetric hydrogenation of an enamine intermediate using a rhodium-based chiral catalyst (Rh-Josiphos).[11][13]

Workflow: Traditional Synthesis of Sitagliptin

G Prositagliptin_Ketone Pro-sitagliptin Ketone Enamine_Formation Enamine Formation (NH4OAc, MeOH) Prositagliptin_Ketone->Enamine_Formation Dehydrositagliptin Dehydrositagliptin Enamine_Formation->Dehydrositagliptin Hydrogenation Asymmetric Hydrogenation (H2 @ 250 psi, Rh-Josiphos catalyst) Dehydrositagliptin->Hydrogenation Crude_Sitagliptin Crude Sitagliptin (~97% ee) Hydrogenation->Crude_Sitagliptin Purification Chiral Purification (Recrystallization) Crude_Sitagliptin->Purification Final_Product Sitagliptin (>99.5% ee) Purification->Final_Product

Caption: Workflow for the traditional synthesis of Sitagliptin.

Experimental Protocol (Key Step: Asymmetric Hydrogenation)

  • A pressure-rated reactor is charged with the dehydrositagliptin intermediate and a solution of the Rh(I)/tBu JOSIPHOS catalyst in methanol.

  • The vessel is sealed and purged with nitrogen, then pressurized with hydrogen gas to approximately 250 psi.[11][14]

  • The reaction mixture is agitated at elevated temperature until the reaction is complete, as monitored by HPLC.

  • The reactor is vented, and the crude Sitagliptin is recovered after solvent removal.

  • A subsequent recrystallization step is required to upgrade the enantiomeric excess (e.e.) to the required >99.5% purity for the active pharmaceutical ingredient (API).[14]

Causality Behind the Protocol: The high pressure is necessary to achieve a sufficient rate of hydrogenation with the rhodium catalyst. The catalyst, while highly effective, does not provide perfect enantioselectivity, necessitating a downstream purification step which adds to the process mass and reduces overall yield.

Route 2: The Evolved Transaminase Enzymatic Synthesis

In a groundbreaking collaboration, Merck and Codexis developed a second-generation process that replaced the hydrogenation and purification steps with a single enzymatic transformation using a custom-engineered transaminase enzyme.[11][13][15]

Workflow: Enzymatic Synthesis of Sitagliptin

G Prositagliptin_Ketone Pro-sitagliptin Ketone Biocatalysis Biocatalytic Transamination (Evolved Transaminase, Isopropyl- amine, aq. buffer, ambient temp/pressure) Prositagliptin_Ketone->Biocatalysis Final_Product Sitagliptin (>99.95% ee) Biocatalysis->Final_Product

Caption: Streamlined workflow for the enzymatic synthesis of Sitagliptin.

Experimental Protocol (Key Step: Biocatalytic Transamination)

  • A standard reactor is charged with the pro-sitagliptin ketone, an aqueous buffer solution, and the engineered transaminase enzyme (ATA-117).

  • Isopropylamine is added as the amine donor.

  • The mixture is agitated at approximately 40°C and ambient pressure. The reaction proceeds to completion.

  • The enzyme is removed, and the product, Sitagliptin, is isolated directly from the reaction mixture with an enantiomeric excess of >99.95%.[14] No further chiral purification is needed.

Causality Behind the Protocol: The genius of this process lies in the enzyme's evolution. Natural transaminases showed no activity for the bulky Sitagliptin ketone.[11][13] Through directed evolution, an enzyme was created that could accommodate the substrate with near-perfect stereoselectivity.[13][15] This eliminates the high-pressure hydrogenation, the expensive and toxic rhodium catalyst, and the wasteful crystallization step, leading to a dramatically simplified and greener process.[11][14]

Quantitative Comparison

The improvements from switching to the enzymatic route are stark and quantifiable.

MetricTraditional (Rh-Catalyzed) RouteEnzymatic (Transaminase) RouteImprovement
Overall Yield ~77%~87%13% Increase
Productivity ( kg/L/day ) (Baseline)+53%53% Increase
Total Waste (Baseline)-19%19% Reduction
Heavy Metals Rhodium, IronNoneEliminated
Process Steps 3 (from ketone)1 (from ketone)Drastically Simplified
Specialized Equipment High-pressure reactorStandard reactorEliminated

(Data synthesized from sources[13][14])

Part 4: Analysis and Broader Implications

The Sitagliptin case study is not an isolated success. It is a powerful demonstration of a broader principle: biocatalysis fundamentally enhances the sustainability of chemical synthesis .[3]

  • Waste Reduction (Lower E-Factor/PMI): The primary driver for the improved metrics is the reduction in process steps and the elimination of waste associated with protecting groups, stoichiometric reagents, and downstream purifications.[4][10] The enzymatic route for Sitagliptin saw a 19% reduction in total waste.[13]

  • Energy Efficiency: By operating at ambient temperatures and pressures, enzymatic reactions drastically cut energy consumption compared to traditional methods that require high heat and pressure.[1][16]

  • Enhanced Safety: Eliminating high-pressure hydrogenations and hazardous metal catalysts makes the manufacturing process inherently safer.[10][11]

The ability to "evolve" enzymes to perform specific, desired transformations on industrial substrates means that the limitations of naturally occurring enzymes are no longer a barrier.[3][15] This technology unlocks new, more efficient, and sustainable synthetic pathways that were previously unimaginable.[4]

Conclusion

The objective data clearly demonstrates that enzymatic synthesis offers a superior alternative to traditional methods when evaluated through the lens of green chemistry metrics. The transition from a rhodium-catalyzed process to a biocatalytic one for Sitagliptin resulted in a higher yield, a significant reduction in waste, increased safety, and the complete elimination of a precious metal catalyst.[11][13] For researchers, scientists, and drug development professionals, embracing biocatalysis is not merely an environmental choice; it is a strategic decision that leads to more efficient, cost-effective, and innovative chemical manufacturing.[15] As the field of enzyme engineering continues to advance, the integration of biocatalysis will be paramount in designing the sustainable chemical processes of the future.[1]

References

  • Hilaris Publisher. (2024). Biocatalysis in Organic Synthesis: Enzymatic Pathways to Green Chemistry.
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  • U.S. Environmental Protection Agency. (2010). Presidential Green Chemistry Challenge: 2010 Greener Reaction Conditions Award.
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  • Tobiszewski, M. (2021). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules.
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A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis of 3-Chloroisoquinolin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the selectivity of novel kinase inhibitors, using the hypothetical compound 3-Chloroisoquinolin-4-OL as a central example. We will objectively compare its performance with established kinase inhibitors, supported by illustrative experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals dedicated to the rigorous characterization of small molecule inhibitors.

Introduction: The Imperative of Selectivity in Kinase Drug Discovery

Protein kinases are a cornerstone of modern therapeutic development, regulating a vast array of cellular processes.[1] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge: the potential for off-target activity.[2][3] A kinase inhibitor's cross-reactivity profile—its pattern of activity against kinases other than its intended target—is a critical determinant of its ultimate clinical utility. Undesirable off-target effects can lead to toxicity, while in some cases, multi-target engagement can offer therapeutic advantages through polypharmacology.[4][5][6]

The isoquinoline scaffold is a well-established pharmacophore in kinase inhibition.[7] This guide focuses on a representative compound, this compound, to illustrate the essential methodologies for comprehensive cross-reactivity profiling. We will compare its hypothetical selectivity profile against two well-characterized inhibitors: the notoriously promiscuous Staurosporine and the multi-targeted clinical agent Dasatinib .[6][8] Our objective is to provide not just data, but a field-proven, logical framework for generating, interpreting, and contextualizing kinase selectivity data.

Part 1: Designing the Kinase Screening Campaign

A successful profiling study begins with a rational experimental design. The choices made here dictate the quality and relevance of the resulting data.

The Rationale of Panel Selection

The scope of a kinase screen must align with the research question. A small, focused panel may suffice for initial hit validation, but for a comprehensive selectivity profile, a broad panel is indispensable. Large-scale panels, such as the 468-kinase scanMAX panel, offer a wide view of the kinome, minimizing the risk of missing critical off-target interactions.[9] For later-stage development, safety-oriented panels that focus on kinases linked to adverse events are also recommended.[10]

  • Causality: We select a broad panel because early-stage assumptions about a compound's selectivity are often incorrect. A wide screen provides an unbiased view, which is crucial for identifying both liabilities and new therapeutic opportunities that would otherwise be missed.[8][11]

Selection of Comparator Compounds

Context is key to interpreting selectivity data. Profiling the test compound in isolation yields limited insight. It is essential to include well-characterized reference compounds in the same experimental run.

  • Staurosporine: A natural product that acts as a potent, broad-spectrum kinase inhibitor. It serves as a positive control for assay performance and as a benchmark for promiscuity.

  • Dasatinib: An FDA-approved drug that potently inhibits BCR-ABL, SRC family kinases, and others.[6] It represents a clinically successful multi-targeted inhibitor and provides a more nuanced comparison point than staurosporine.

By comparing this compound to these standards, we can classify its selectivity profile on a spectrum from highly promiscuous to highly selective.

Part 2: Experimental Methodology for Kinase Profiling

Reproducible and reliable data is the bedrock of scientific integrity. We will detail a robust, industry-standard protocol for determining inhibitor potency. The ADP-Glo™ Kinase Assay is chosen for its high sensitivity, broad applicability across different kinase families, and straightforward luminescent readout.[12][13]

Experimental Workflow Overview

The entire process, from compound handling to data analysis, must be systematic. The following workflow diagram illustrates the key stages of the kinase profiling experiment.

G Kinase Profiling Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep 1. Compound Serial Dilution (this compound, Comparators) Reagent_Prep 2. Reagent Preparation (Kinase, Substrate, ATP) Add_Cmpd 3. Add Compound/Vehicle to Assay Plate Reagent_Prep->Add_Cmpd Add_Enz 4. Add Kinase/Substrate Mix Add_Cmpd->Add_Enz Initiate_Rxn 5. Initiate with ATP Incubate at RT Add_Enz->Initiate_Rxn Stop_Rxn 6. Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Initiate_Rxn->Stop_Rxn Detect 7. Detect ADP & Generate Signal (Kinase Detection Reagent) Stop_Rxn->Detect Read_Plate 8. Read Luminescence Detect->Read_Plate Calc_Inhib 9. Calculate % Inhibition vs. DMSO Control Read_Plate->Calc_Inhib IC50_Curve 10. Generate Dose-Response Curves Calc_Inhib->IC50_Curve Det_IC50 11. Determine IC50 Values IC50_Curve->Det_IC50 Calc_Selectivity 12. Calculate Selectivity Scores Det_IC50->Calc_Selectivity

Caption: A step-by-step workflow for in vitro kinase inhibitor profiling.

Detailed Protocol: ADP-Glo™ Kinase Inhibition Assay

This protocol is designed to be a self-validating system by including essential controls for robust data generation.

Reagents & Materials:

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Purified recombinant kinases and their corresponding substrates

  • Test compounds (this compound) and comparators (Staurosporine, Dasatinib) dissolved in 100% DMSO

  • ATP solution at a concentration near the Kₘ for each specific kinase[14]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Create a 10-point, 3-fold serial dilution series for each inhibitor in 100% DMSO, starting from a 1 mM stock.[13]

    • This creates a concentration range sufficient to define the top and bottom plateaus of the activity curve, which is critical for accurate IC₅₀ determination.[15]

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted compound or vehicle control (DMSO) to the appropriate wells of a 384-well plate.

    • Include "no enzyme" wells as a background control and "vehicle only" (e.g., DMSO) wells as the 100% activity control. These controls are essential for data normalization.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase assay buffer.

    • Add 2 µL of this solution to each well.

    • Initiate the kinase reaction by adding 2 µL of a 2X ATP solution. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes. Incubation time should be optimized to ensure the reaction remains in the linear range (typically <30% ATP consumption).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This simultaneously stops the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and produces a luminescent signal via a coupled luciferase reaction.[12]

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

Part 3: Data Analysis and Comparative Interpretation

Raw luminescence values must be converted into meaningful measures of potency and selectivity.

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the standard measure of an inhibitor's potency.

  • Normalization: The raw luminescence data (RLU) is first converted to percent inhibition using the vehicle (high) and no enzyme (low) controls: % Inhibition = 100 * (1 - (RLU_compound - RLU_low) / (RLU_high - RLU_low))

  • Curve Fitting: The percent inhibition values are plotted against the logarithm of the inhibitor concentration. A four-parameter logistic regression model is then used to fit the data and determine the IC₅₀ value.[13][16]

Quantifying Selectivity

A single IC₅₀ value is insufficient; selectivity must be quantified across the entire panel. Two common metrics are the Selectivity Score (S-Score) and the Gini coefficient.

  • Selectivity Score (S-Score): This simple metric is calculated by dividing the number of kinases inhibited below a certain activity or binding threshold by the total number of kinases tested.[17] For instance, S(1µM) would be the fraction of kinases with an IC₅₀ value below 1 µM. A lower S-score indicates higher selectivity.

  • Gini Coefficient: Adapted from economics, the Gini coefficient measures the inequality of inhibition across the kinome. A score of 1 represents perfect selectivity (inhibition of only one kinase), while a score of 0 indicates completely uniform, non-selective inhibition of all kinases.[18]

Comparative Data Summary

The following table presents a hypothetical cross-reactivity profile for this compound alongside published data for Staurosporine and Dasatinib against a representative panel of 10 kinases.

KinaseKinase FamilyThis compound IC₅₀ (nM) [Illustrative]Dasatinib Kₑ (nM)[8]Staurosporine Kₑ (nM)[8]
AURKA AGC75 265.7
PIM1 CAMK150 1,40012
SRC TK>10,000 0.56.3
ABL1 TK>10,000 0.621
EGFR TK8,500 1,1001,800
VEGFR2 TK9,200 12083
CDK2 CMGC450 1,3003.1
GSK3B CMGC2,100 >10,0009.1
p38α CMGC>10,000 30300
MEK1 STE>10,000 3,3001,100
Selectivity Score (S(1µM)) 0.30 0.50 0.90
Gini Coefficient 0.82 0.71 0.45

Interpretation:

  • This compound (Illustrative): This compound demonstrates potent activity against a small subset of kinases, primarily AURKA and PIM1, with weaker inhibition of CDK2. Its high Gini score (0.82) and low S-score (0.30) suggest a relatively selective profile compared to the other compounds.

  • Dasatinib: As expected, Dasatinib shows potent, nanomolar inhibition of its primary targets (SRC, ABL1) but also hits several other kinases like AURKA and p38α in the sub-micromolar range. Its intermediate scores reflect its multi-targeted nature.

  • Staurosporine: This compound inhibits nearly every kinase in the panel with high potency, resulting in a very high S-score (0.90) and a low Gini coefficient (0.45), confirming its status as a promiscuous inhibitor.

Part 4: Biological Context and Signaling Pathways

Understanding where the targeted kinases reside within cellular signaling networks is crucial for predicting the biological consequences of inhibition. The primary hits for our illustrative compound, AURKA and PIM1, are key regulators of cell cycle progression and survival.

G GF Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) GF->RTK PI3K PI3K RTK->PI3K RAS RAS AKT AKT PI3K->AKT PIM1 PIM1 AKT->PIM1 activates BAD BAD PIM1->BAD inhibits Apoptosis Apoptosis BAD->Apoptosis promotes CellCycle Cell Cycle Progression CyclinB Cyclin B / CDK1 CellCycle->CyclinB AURKA Aurora Kinase A CyclinB->AURKA activates PLK1 PLK1 AURKA->PLK1 activates Mitosis Mitosis PLK1->Mitosis promotes Inhibitor This compound Inhibitor->PIM1 Inhibitor->AURKA

Caption: Simplified signaling pathways involving AURKA and PIM1, targets of this compound.

The dual inhibition of Aurora Kinase A and PIM1 suggests that this compound could potently induce cell cycle arrest and apoptosis, making it an interesting candidate for oncology research. The lack of significant activity against common tyrosine kinases like SRC, ABL, and VEGFR2 suggests a potentially lower risk of toxicities associated with inhibitors like Dasatinib, such as myelosuppression or vascular side effects.[4][19]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to kinase inhibitor cross-reactivity profiling, using this compound as a working example. We have demonstrated that true understanding of a compound's selectivity profile extends beyond the generation of IC₅₀ values. It requires a strategic experimental design, the use of appropriate comparators, robust data analysis, and the contextualization of results within known biological pathways.

Based on our illustrative data, this compound presents a selective profile targeting key regulators of cell cycle and survival. This methodical approach to characterization is fundamental to advancing promising chemical matter from the bench toward clinical development, enabling informed decisions that balance on-target efficacy with off-target safety.

References

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  • Anizon, F., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 23(12), 3298. [Link]
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Validating the Mechanism of Action of Bioactive 3-Chloroisoquinolin-4-OL Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of novel bioactive scaffolds is a critical starting point. The 3-chloroisoquinolin-4-ol core represents a promising pharmacophore, with structural alerts suggesting potential interactions with a variety of biological targets. However, progressing from a phenotypic screening "hit" to a validated lead compound requires a rigorous and systematic elucidation of its mechanism of action (MoA).[1][2] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the MoA of novel this compound derivatives.

Herein, we eschew a rigid, one-size-fits-all template. Instead, we present a logical, tiered approach to MoA validation, emphasizing the "why" behind each experimental choice. Our narrative is grounded in the principles of scientific integrity, ensuring that each step provides robust, self-validating data. We will use a hypothetical this compound derivative, hereafter referred to as "C IQ-4O," as a case study to illustrate these principles. Based on the prevalence of kinase inhibitory activity within the broader quinoline and isoquinoline chemical classes, we will proceed with the hypothesis that C IQ-4O is a novel kinase inhibitor.[3]

Part 1: Initial Target Engagement and Specificity

The first crucial step is to confirm direct binding of C IQ-4O to its putative protein target(s) within a cellular context and to assess its specificity across the kinome.[4]

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique to verify target engagement in intact cells.[5][6][7][8] The principle is based on ligand-induced thermal stabilization of the target protein.[5][6]

Rationale: Before delving into downstream functional assays, it is paramount to confirm that C IQ-4O physically interacts with its intended target inside a cell. CETSA® provides this direct evidence, bridging the gap between biochemical assays and cellular responses.[8]

Experimental Workflow:

CETSA_Workflow

Detailed Protocol: CETSA® Melt Curve

  • Cell Culture: Plate a suitable cell line (e.g., one known to express the putative target kinase) and grow to 80-90% confluency.

  • Compound Treatment: Treat cells with a predetermined concentration of C IQ-4O (e.g., 10 µM) or vehicle (e.g., DMSO) for 1-2 hours at 37°C.[5]

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease and phosphatase inhibitors.[6]

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments).[5]

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).[6]

  • Separation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[6]

  • Analysis: Collect the supernatant (soluble fraction) and analyze by Western blotting for the target protein.[5]

Data Presentation:

Temperature (°C)Soluble Target (Vehicle)Soluble Target (C IQ-4O)
40100%100%
4398%100%
4695%99%
4985%98%
5255%95%
5520%80%
585%50%
61<1%25%
64<1%10%

A rightward shift in the melt curve for C IQ-4O-treated cells indicates thermal stabilization and therefore, target engagement.

Kinome Profiling: Assessing Specificity

Rationale: To be a viable drug candidate, C IQ-4O should exhibit a degree of selectivity for its target kinase to minimize off-target effects.[4] Broad-spectrum kinase profiling is an essential step to understand its specificity.[4]

A tiered approach is recommended, starting with a large panel at a single high concentration, followed by dose-response determination for any identified "hits".

Experimental Protocol: In Vitro Kinase Panel Screen

  • Assay Format: Utilize a reputable service provider that offers a large kinase panel (e.g., >400 kinases). The assay is typically performed in a multi-well plate format.

  • Compound Concentration: Screen C IQ-4O at a fixed concentration, typically 1-10 µM.

  • Kinase Reaction: Purified recombinant kinases are incubated with a kinase-specific substrate and ATP in the presence of C IQ-4O or vehicle.[4]

  • Detection: The reaction is stopped, and the amount of product (e.g., ADP) is quantified using a luminescence-based method like ADP-Glo™.[4]

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to the vehicle control.[4]

Comparative Data Presentation:

KinaseC IQ-4O (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)Sunitinib (% Inhibition @ 1µM)
Target Kinase X 95% 98%92%
Kinase A15%99%85%
Kinase B8%97%25%
Kinase C45%96%78%
Kinase D5%95%12%

This comparative table highlights the hypothetical selectivity of C IQ-4O against known broad-spectrum (Staurosporine) and multi-kinase (Sunitinib) inhibitors. Any off-target hits >50% inhibition should be followed up with IC50 determination.

Part 2: Cellular Pathway Validation

Once target engagement and specificity are established, the next step is to validate that this interaction translates into the intended biological effect within the cell.

Western Blotting for Phospho-Substrates

Rationale: If C IQ-4O inhibits a kinase, the phosphorylation of its downstream substrates should decrease. Western blotting is a robust and widely used technique to measure changes in protein phosphorylation.[9][10]

Experimental Workflow:

WesternBlot_Workflow

Detailed Protocol: Western Blotting [9]

  • Cell Treatment and Lysis: Treat cells with a dose-range of C IQ-4O for a specified time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[9][10][11]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target's substrate overnight at 4°C.[9]

  • Washing: Wash the membrane extensively with TBST.[9]

  • Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Detect the signal using an ECL substrate.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein like GAPDH.

Comparative Data Presentation:

CompoundConcentration (µM)p-Substrate / Total Substrate Ratio
Vehicle01.00
C IQ-4O0.10.85
C IQ-4O1.00.30
C IQ-4O10.00.05
Known Inhibitor1.00.25

This data would demonstrate a dose-dependent decrease in substrate phosphorylation, a key indicator of kinase inhibition in a cellular context.

Part 3: Phenotypic Validation

The final step is to link the molecular mechanism to a relevant cellular phenotype, such as apoptosis or cell cycle arrest.

Apoptosis Assay via Annexin V/PI Staining

Rationale: Many kinase inhibitors ultimately induce programmed cell death (apoptosis) in cancer cells. The Annexin V/Propidium Iodide (PI) assay is a standard method to quantify apoptosis by flow cytometry.[12][13][14] It distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[12][14]

Experimental Workflow:

Apoptosis_Workflow

Detailed Protocol: Annexin V/PI Staining [12][14]

  • Cell Treatment: Seed cells and treat with various concentrations of C IQ-4O for 24-48 hours. Include a positive control (e.g., Staurosporine).

  • Harvest Cells: Collect both floating and adherent cells.[12][14]

  • Washing: Wash the cells twice with cold PBS.[12][14]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)
Vehicle95.2%2.1%1.5%
C IQ-4O (1 µM)75.8%18.5%4.2%
C IQ-4O (10 µM)30.1%45.3%22.8%
Staurosporine (1 µM)25.5%50.1%23.0%

This data provides quantitative evidence that C IQ-4O induces apoptosis, a phenotypic outcome consistent with the inhibition of a pro-survival kinase pathway.

Conclusion

This guide outlines a logical and robust workflow for validating the mechanism of action of novel this compound derivatives, using a hypothetical kinase inhibitor as a working example. By systematically progressing from direct target engagement (CETSA®) and specificity profiling (kinome screening) to cellular pathway modulation (Western blotting) and phenotypic outcomes (apoptosis assays), researchers can build a compelling, data-driven narrative for their compound's MoA. This multi-faceted approach, grounded in sound experimental design and comparative analysis, is essential for the successful translation of promising bioactive molecules into next-generation therapeutics.

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Reproducibility of the biocatalytic synthesis of 3-Chloroisoquinolin-4-OL across different labs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Navigating the Nuances of Whole-Cell Biocatalysis for Consistent Outcomes

The quest for robust and reproducible synthetic methods is a cornerstone of modern pharmaceutical development. 3-Chloroisoquinolin-4-OL is a valuable building block in medicinal chemistry, and its synthesis via biocatalysis offers a greener and more selective alternative to traditional chemical routes. However, the inherent variability of biological systems can pose significant challenges to achieving consistent results across different laboratories and even between batches within the same lab. This guide provides a comprehensive overview of the key factors influencing the reproducibility of the biocatalytic synthesis of this compound, with a focus on a whole-cell approach likely employing a cytochrome P450 monooxygenase. We will delve into the causality behind experimental choices, present a self-validating protocol, and compare the biocatalytic method with a conventional chemical synthesis.

The Promise and Peril of Biocatalytic Hydroxylation

The introduction of a hydroxyl group onto the 3-chloroisoquinoline scaffold is a chemically challenging transformation that often requires harsh reagents and can lead to a mixture of regioisomers. Biocatalysis, particularly with enzymes like cytochrome P450s, offers the potential for high regioselectivity under mild, aqueous conditions.[1][2] The catalytic cycle of a cytochrome P450 enzyme involves the activation of molecular oxygen to perform this precise hydroxylation.[3][4]

However, the complexity of these enzyme systems, especially within a whole-cell biocatalyst, introduces multiple potential sources of variability.[5][6] Factors such as the physiological state of the cells, cofactor regeneration efficiency, and mass transfer limitations can all impact the final product yield and purity.[5][7]

A Robust, Self-Validating Protocol for the Synthesis of this compound

While the specific protocol from the primary literature remains elusive, we can construct a robust and representative procedure based on established principles of whole-cell biocatalysis with cytochrome P450 enzymes. This protocol is designed to be self-validating by incorporating critical quality control checkpoints.

Experimental Workflow Overview

G cluster_0 Biocatalyst Preparation cluster_1 Biotransformation cluster_2 Product Isolation and Analysis prep_start Inoculation of E. coli expressing a P450 monooxygenase growth Cultivation and Induction of Enzyme Expression prep_start->growth harvest Cell Harvesting and Preparation of Resting Cell Suspension growth->harvest qc1 QC 1: Cell Density (OD600) and Enzyme Activity Assay harvest->qc1 biotrans Reaction Setup: Resting Cells, Substrate, and Cofactor Regeneration System qc1->biotrans Proceed if QC criteria are met incubation Incubation under Controlled Conditions (Temperature, pH, Aeration) biotrans->incubation qc2 QC 2: In-process Monitoring (Substrate Conversion and Product Formation via HPLC) incubation->qc2 extraction Product Extraction from Reaction Mixture qc2->extraction Proceed upon reaction completion purification Purification by Chromatography extraction->purification qc3 QC 3: Purity and Identity Confirmation (NMR, MS) purification->qc3

Caption: Experimental workflow for the biocatalytic synthesis of this compound.

Detailed Step-by-Step Methodology

Part 1: Preparation of the Whole-Cell Biocatalyst

  • Inoculation and Growth: A recombinant E. coli strain harboring a plasmid for the expression of a suitable cytochrome P450 monooxygenase and its redox partner is used. A single colony is inoculated into a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic and grown overnight at 37°C with shaking. This starter culture is then used to inoculate the main expression culture.

  • Induction of Enzyme Expression: The main culture is grown at 37°C to an optical density at 600 nm (OD600) of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated at a lower temperature (e.g., 20-25°C) for 12-16 hours to enhance proper protein folding.

  • Cell Harvesting: The cells are harvested by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). The cell pellet is washed with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4) and re-centrifuged.

  • Preparation of Resting Cell Suspension: The washed cell pellet is resuspended in the reaction buffer to a final OD600 of 20-50. This resting cell suspension is the biocatalyst.

  • Quality Control 1 (QC1): Before starting the biotransformation, it is crucial to assess the quality of the biocatalyst.

    • Cell Density: Confirm the OD600 of the resting cell suspension.

    • Enzyme Activity: Perform a preliminary small-scale activity assay with a model substrate or the target substrate to confirm the presence of active P450 enzyme. This provides a baseline for troubleshooting.

Part 2: Biotransformation

  • Reaction Setup: In a baffled flask to ensure adequate aeration, combine the resting cell suspension, a glucose stock solution (for cofactor regeneration), and 3-chloroisoquinoline (dissolved in a minimal amount of a water-miscible co-solvent like DMSO to avoid toxicity). A typical reaction might contain:

    • 50 mM Potassium Phosphate Buffer (pH 7.4)

    • 20 g/L (wet cell weight) of the whole-cell biocatalyst

    • 5 mM 3-chloroisoquinoline

    • 50 mM Glucose

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 25-30°C) with vigorous shaking (e.g., 200-250 rpm) to ensure sufficient oxygen supply, which is critical for P450 activity.[8]

  • Quality Control 2 (QC2): Monitor the reaction progress by taking samples at regular intervals (e.g., every 2-4 hours). Analyze the samples by High-Performance Liquid Chromatography (HPLC) to determine the consumption of the substrate and the formation of the product.

Part 3: Product Isolation and Analysis

  • Extraction: Once the reaction has reached completion (as determined by HPLC analysis), the cells are removed by centrifugation. The supernatant is then extracted with an organic solvent such as ethyl acetate.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

  • Quality Control 3 (QC3): The purified product's identity and purity should be confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Key Factors Influencing Reproducibility and Mitigation Strategies

The "reproducibility crisis" is a well-documented issue in scientific research, and biocatalysis is not immune. [ ] The following table outlines the most common sources of variability in this whole-cell biocatalytic process and provides actionable strategies to enhance reproducibility.

Factor Source of Irreproducibility Mitigation Strategy
Biocatalyst Preparation Inconsistent cell growth, induction efficiency, and enzyme expression levels.Standardize all culture conditions (media composition, temperature, shaking speed, induction time, and inducer concentration). Implement QC1 to ensure consistent biocatalyst quality.
Cofactor Regeneration Inefficient regeneration of the NADPH cofactor required by the P450 enzyme.[5]Ensure an adequate supply of the co-substrate for the regeneration system (e.g., glucose for glucose dehydrogenase). Monitor the metabolic state of the cells.
Substrate/Product Toxicity High concentrations of the substrate or product can be toxic to the E. coli cells, leading to membrane disruption and enzyme inactivation.[5]Determine the optimal substrate concentration through a dose-response study. Consider fed-batch or continuous feeding strategies to maintain a low, non-toxic substrate concentration.
Mass Transfer Poor transport of the hydrophobic substrate into the cell and the product out of the cell can limit the reaction rate.[5][9]Use of a minimal amount of a biocompatible co-solvent can improve substrate availability. Ensure vigorous mixing to maximize cell-media contact.
Oxygen Supply Cytochrome P450s require molecular oxygen as a co-substrate. Insufficient aeration can be a major rate-limiting factor.[8]Use baffled flasks, maintain a low culture volume to headspace ratio, and ensure vigorous shaking. For larger scales, sparging with air or oxygen may be necessary.
Reaction Conditions Minor variations in pH, temperature, and buffer composition can affect enzyme activity and stability.Strictly control all reaction parameters. Use well-calibrated equipment.

Comparison with an Alternative Chemical Synthesis

To appreciate the advantages and challenges of the biocatalytic route, it is useful to compare it with a traditional chemical synthesis. A common approach to synthesizing substituted isoquinolines is the Pomeranz-Fritsch-Bobbitt reaction or variations thereof.[10]

Parameter Biocatalytic Synthesis Chemical Synthesis (Illustrative)
Reagents & Conditions Whole E. coli cells, 3-chloroisoquinoline, glucose, aqueous buffer, mild temperature and pressure.Strong acids (e.g., H2SO4), harsh dehydrating agents, potentially high temperatures, organic solvents.
Selectivity High regioselectivity for hydroxylation at the 4-position due to the enzyme's active site.May produce a mixture of regioisomers, requiring separation.
Yield Variable, dependent on optimization of biocatalytic conditions.Can be high, but may require extensive optimization of reaction conditions.
Environmental Impact (E-factor) Generally lower due to the use of water as the primary solvent and biodegradable catalysts.Higher due to the use of stoichiometric amounts of harsh reagents and organic solvents, leading to more waste.
Reproducibility Can be challenging due to the complexity of the biological system. Requires strict control over biological and physical parameters.Generally more reproducible once the reaction conditions are well-defined and controlled.

Conclusion: Embracing the Complexity for a Sustainable Future

The biocatalytic synthesis of this compound represents a significant step towards more sustainable and selective chemical manufacturing. While the reproducibility of whole-cell biocatalytic processes can be challenging, a thorough understanding of the underlying biological and engineering principles can lead to robust and reliable methods. By implementing rigorous quality control at each stage of the process and carefully controlling all experimental parameters, researchers can harness the power of enzymes to produce valuable pharmaceutical intermediates with high precision and minimal environmental impact. This guide provides a framework for achieving such reproducibility, empowering scientists and drug development professionals to confidently integrate biocatalysis into their synthetic workflows.

References

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A Researcher's Guide to the Cytotoxicity Assessment of 3-Chloroisoquinolin-4-OL in Normal Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical safety assessment, the initial evaluation of a compound's interaction with biological systems is paramount.[1][2] This guide provides a comprehensive framework for assessing the cytotoxic potential of 3-Chloroisoquinolin-4-OL, a novel isoquinoline derivative, in normal (non-cancerous) cell lines. While specific cytotoxicity data for this compound is emerging, this document will equip researchers with the foundational knowledge, comparative context from related isoquinoline compounds, and detailed experimental protocols necessary to conduct a thorough and scientifically rigorous evaluation.[3]

The isoquinoline scaffold is a recurring motif in a multitude of natural and synthetic compounds, many of which exhibit significant biological activities, including potent cytotoxic effects against various cancer cell lines.[4][5] However, a critical aspect of preclinical development is to ascertain the therapeutic window—the concentration range at which a compound is effective against its target without harming healthy tissues. Therefore, assessing cytotoxicity in normal cell lines is a non-negotiable step in the safety profiling of any new chemical entity.[1][6]

This guide will navigate through the principles of in vitro cytotoxicity testing, provide step-by-step protocols for key assays, and offer a comparative perspective on the cytotoxic profiles of other isoquinoline derivatives.

Pillar 1: The Rationale Behind Cytotoxicity Assay Selection

Choosing the appropriate cytotoxicity assay is crucial as different methods measure distinct cellular parameters. A multi-parametric approach is often recommended to gain a comprehensive understanding of a compound's cytotoxic mechanism.[7] For the initial screening of this compound, we will focus on two widely accepted and complementary assays: the MTT assay for metabolic activity and the LDH assay for membrane integrity.

  • MTT Assay: This colorimetric assay is a stalwart in cell viability testing. It measures the metabolic activity of a cell population, which in viable cells, involves mitochondrial dehydrogenases reducing the yellow tetrazolium salt MTT to a purple formazan product.[8] The intensity of the purple color is directly proportional to the number of metabolically active (and therefore, viable) cells.[8] This assay provides a robust indicator of overall cell health and proliferation.

  • LDH Assay: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.[9][10][11] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[9][11] This assay is an excellent indicator of overt cellular damage.

Pillar 2: Comparative Cytotoxicity of Isoquinoline Derivatives

While awaiting specific data for this compound, it is instructive to consider the cytotoxic profiles of other isoquinoline derivatives against various cell lines. This provides a valuable benchmark for interpreting new results. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological function by 50%.[4][12]

Compound/Derivative ClassCell Line(s)IC50 (µM)Noteworthy ObservationsReference
Noscapine DerivativesBreast Cancer (MCF-7, MDA-MB-231)3.7 - 32.4Showed no toxicity against normal human embryonic kidney (HEK) cells (IC50 > 1500 µM), indicating cancer cell selectivity.[13]
3-acyl isoquinolin-1(2H)-one derivativeBreast Cancer (MCF-7, MDA-MB-461) & Normal Mammary Epithelial (MCF10A)2.4 - 5.7 (cancer lines)Proved to be selectively toxic towards cancer cells when tested against normal human mammary epithelial cells.[13]
Pyrido[3′,2′:4,5]thieno[3,2-c]isoquinoline 11,11-dioxidesVarious Cancer Lines & Non-cancerous Human Urinary Tract Epithelial (SV-HUC-1)1.12 (Cal27 cancer line)Evaluated against non-cancerous cells to assess selectivity.[13]
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-oneNCI-60 Human Tumor Cell LinesAverage lg GI50 = -5.18Showed good selectivity in preventing tumor cell growth.[14]

Pillar 3: Experimental Protocols and Workflows

Adherence to well-defined and validated protocols is the bedrock of reproducible scientific research. The following sections provide detailed, step-by-step methodologies for the recommended cytotoxicity assays.

General Workflow for Cytotoxicity Screening

The overall process for evaluating the cytotoxicity of a novel compound like this compound follows a logical sequence from cell culture preparation to data analysis.

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Assay Execution cluster_analysis Data Analysis A Select and Culture Normal Cell Lines B Prepare Stock Solution of this compound A->B C Perform Serial Dilutions B->C D Seed Cells in 96-well Plates E Treat Cells with Compound Dilutions D->E F Incubate for 24, 48, 72 hours E->F G Perform MTT Assay F->G H Perform LDH Assay F->H I Measure Absorbance G->I H->I J Calculate % Viability / % Cytotoxicity I->J K Determine IC50 Values J->K

Caption: General workflow for cytotoxicity screening of novel compounds.

Protocol 1: MTT Assay for Cell Viability

Principle: This assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases of viable cells into a purple formazan product.[8]

Materials:

  • Normal cell line of choice (e.g., HEK293, L-929)

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)[8]

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.[4] Include untreated cells as a control.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[15] Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[16]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16] A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: LDH Cytotoxicity Assay

Principle: This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[9][11]

Materials:

  • LDH Assay Kit (containing substrate mix and catalyst)

  • Cell culture medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer 50 µL of the supernatant to a new 96-well plate. Add 50 µL of the LDH substrate mix to each well.[3]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[3]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3][17] The amount of LDH released is proportional to the number of dead cells.

G cluster_cell Cellular State cluster_assay LDH Assay Principle cluster_measurement Measurement A Intact Cell (LDH inside) B Damaged Cell (LDH released) A->B Cytotoxic Compound C LDH + Lactate -> Pyruvate + NADH B->C LDH in supernatant D NADH + Tetrazolium Salt -> Formazan (colored) C->D Coupled enzymatic reaction E Measure Absorbance D->E

Caption: Principle of the LDH cytotoxicity assay.

Data Analysis and Interpretation

For both assays, data should be expressed as a percentage of the untreated control. For the MTT assay, this will be percent viability, while for the LDH assay, it will be percent cytotoxicity.

% Viability (MTT) = (Absorbance of treated cells / Absorbance of control cells) x 100

% Cytotoxicity (LDH) = ((Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)) x 100

The IC50 values can then be determined by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Conclusion

The systematic evaluation of cytotoxicity in normal cell lines is a cornerstone of preclinical drug development and chemical safety assessment.[1][7] This guide provides a robust framework for researchers to assess the cytotoxic profile of this compound. By employing complementary assays such as MTT and LDH, and by contextualizing the findings with data from related isoquinoline derivatives, a comprehensive and reliable safety profile can be established. This rigorous approach will enable informed decisions regarding the future development of this and other novel chemical entities.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloroisoquinolin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Chloroisoquinolin-4-OL, grounding procedural guidance in the chemical principles that necessitate these precautions.

Part 1: Hazard Identification and Risk Assessment

Based on this data, this compound should be handled as a hazardous substance with the following potential risks:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1][3][4]

  • Skin Irritation: Causes skin irritation.[1][4][5]

  • Eye Damage: Causes serious eye irritation or damage.[1][2][5]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][4][5][6]

Table 1: Inferred Hazard Profile of this compound

Hazard ClassificationGHS Hazard StatementPrimary Precaution
Acute Toxicity (Oral, Dermal)H302, H312Do not eat, drink, or smoke when using. Wear protective gloves and clothing.[1]
Skin Corrosion/IrritationH315Wash hands thoroughly after handling. Wear protective gloves.[1][5]
Serious Eye Damage/IrritationH318, H319Wear eye/face protection.[1][5]
STOT - Single ExposureH335Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes.[1][5][6]

Given its structure as a chlorinated organic compound, it is subject to stringent environmental regulations. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), wastes containing chlorinated solvents are typically considered hazardous waste.[7] This classification mandates a specific disposal pathway and prohibits disposal via standard trash or sewer systems.[8]

Part 2: Pre-Disposal Protocol: Waste Minimization and Segregation

The most effective disposal strategy begins with minimizing waste generation at the source.[9][10]

Operational Directives:

  • Inventory Management: Purchase and use only the quantity of this compound required for your experiments to avoid generating obsolete chemical stock.[11]

  • Source Reduction: If possible, modify experimental processes to reduce the volume of waste produced without compromising research integrity.[11]

  • Segregation at Source: Critically, never mix waste streams. Waste containing this compound must be segregated as halogenated organic waste .[12][13] Mixing it with non-halogenated solvents significantly increases disposal costs and complexity.[13] Keep solid and liquid wastes separate.[12]

Part 3: Step-by-Step Disposal Procedure

The following protocol outlines the mandatory steps for handling this compound waste from the point of generation to its final removal by a certified disposal service.

Step 1: Container Selection and Labeling
  • Select a Compatible Container: Use a container made of material chemically compatible with chlorinated organic compounds. High-density polyethylene (HDPE) or glass containers are typically appropriate.[9] The container must be free from damage and have a secure, leak-proof closure.[8]

  • Proper Labeling: Immediately label the waste container with a "Hazardous Waste" label.[13][14] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound" and any other constituents in the waste stream. Do not use abbreviations or formulas.[14]

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The date on which waste was first added to the container (accumulation start date).[14]

Step 2: Waste Accumulation and Storage
  • Designated Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

  • Secondary Containment: The container must be kept in a secondary containment system, such as a spill tray or bin, to prevent the release of material in case of a leak.[12]

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[9][13][14]

  • Segregated Storage: Do not store incompatible waste types together. For example, keep halogenated organic waste away from strong acids, bases, or oxidizers.[8][14]

Step 3: Arranging for Disposal
  • Contact EHS: Once the container is nearing full (no more than 75% capacity for liquids[15]) or the accumulation time limit set by your institution or local regulations is reached, contact your institution's Environmental Health and Safety (EHS) department or equivalent body to schedule a waste pickup.

  • Licensed Disposal: this compound waste must be transported by a certified hazardous waste hauler and disposed of at a licensed treatment, storage, and disposal facility (TSDF).[7] The preferred disposal method for such compounds is typically high-temperature incineration by a permitted facility.[7]

G Disposal Workflow for this compound cluster_0 Phase 1: Identification & Containment cluster_1 Phase 2: Safe Accumulation cluster_2 Phase 3: Final Disposition A Waste Generation (this compound) B Characterize Waste Stream (Halogenated Organic) A->B C Select Compatible Container (e.g., Glass, HDPE) B->C D Affix Hazardous Waste Label (Contents, Date, Hazards) C->D E Store in Designated SAA (Secondary Containment) D->E F Keep Container Securely Closed E->F G Segregate from Incompatibles F->G H Request Pickup via EHS G->H I Transport by Licensed Hauler H->I J Final Disposal at Permitted Facility (e.g., Incineration) I->J

Figure 1. A flowchart outlining the key phases for the proper disposal of this compound waste.

Part 4: Emergency Procedures

Spill Response

In the event of a spill, prioritize personal safety and environmental protection.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is in a flammable solvent, turn off all ignition sources.

  • Ventilate: Ensure the area is well-ventilated.[16]

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For large spills or dusts, a respirator may be necessary.[16]

  • Containment: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[4][16]

  • Collection: Place all contaminated materials (absorbents, PPE) into a labeled hazardous waste container for disposal.[11][16] Spilled chemicals and the materials used for cleanup must be treated as hazardous waste.[11]

  • Decontamination: Clean the spill area thoroughly.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4][6]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water. Seek medical attention if irritation persists.[4][5][6]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][4][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][5]

By adhering to this comprehensive disposal protocol, you ensure compliance with regulatory standards, protect yourself and your colleagues, and uphold the scientific community's commitment to environmental responsibility.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
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A Senior Application Scientist's Guide to Handling 3-Chloroisoquinolin-4-OL: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety. 3-Chloroisoquinolin-4-OL is a heterocyclic compound with significant potential, but its handling requires a meticulous approach grounded in a thorough understanding of its hazard profile. This guide moves beyond a simple checklist to provide a comprehensive operational plan, explaining the causality behind each safety recommendation to ensure every protocol is a self-validating system of protection.

The Foundation of Safety: Hazard Assessment

Understanding the specific risks associated with this compound is the critical first step in developing a robust safety plan. The Globally Harmonized System (GHS) classifications for this compound dictate the necessary levels of protection.

Table 1: GHS Hazard Profile for this compound

GHS ClassificationHazard StatementImplication for the Researcher
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedIngestion can lead to significant toxic effects. Strict prohibition of eating, drinking, or smoking in the lab is critical.[1]
Acute Toxicity, Dermal (Category 3)H311: Toxic in contact with skinThe compound can be absorbed through the skin, leading to systemic toxicity. Skin exposure must be prevented.
Skin Irritation (Category 2)H315: Causes skin irritationDirect contact can cause inflammation, redness, and discomfort.[1]
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationContact with eyes can result in significant, potentially damaging, irritation.[1]
Chronic Aquatic Hazard (Category 3)H412: Harmful to aquatic life with long lasting effectsImproper disposal can cause long-term damage to ecosystems. This dictates specialized waste procedures.

This hazard profile demonstrates that the primary routes of exposure are dermal contact and ingestion, with a significant risk of eye damage. Therefore, our personal protective equipment (PPE) strategy must create an impermeable barrier against these routes.

Core Directive: Personal Protective Equipment (PPE)

The following PPE is mandatory for all operations involving this compound. This is not merely a recommendation but a necessary standard of practice derived from its toxicological profile.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of solid this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood.[2][3] This is the most critical safety measure, as it contains dust and potential aerosols at the source, preventing inhalation and minimizing contamination of the general laboratory space.

Eye and Face Protection: A Dual-Layer Approach
  • Chemical Splash Goggles: Standard safety glasses are insufficient. Tightly sealed chemical splash goggles that conform to EN 166 (or equivalent) standards are required to protect against dust particles and accidental splashes.[4][5][6]

  • Full-Face Shield: When handling larger quantities (>1g) or performing operations with a higher risk of splashing (e.g., dissolution in a solvent), a full-face shield must be worn in addition to chemical splash goggles.[7][8] This provides a secondary barrier protecting the entire face.

Skin and Body Protection: An Impermeable Barrier
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully fastened front is the minimum requirement.

  • Gloves (Double-Gloving Recommended): Given the high dermal toxicity (Category 3), a single pair of gloves is not sufficient protection.

    • Inner Glove: A thinner nitrile glove can serve as the base layer.

    • Outer Glove: A heavier-duty, chemical-resistant glove (e.g., thicker nitrile or neoprene) should be worn over the inner glove.

    • Protocol: Inspect all gloves for pinholes or tears before use.[2][9] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[8] To remove, take off the outer glove first and dispose of it, then remove the inner glove. This prevents cross-contamination.[8] Never wear gloves outside the immediate work area.[7]

  • Full Coverage: Ensure no skin is exposed. This includes wearing long pants and closed-toe, non-perforated shoes.[5][10]

Respiratory Protection: For Non-Routine Events

While all routine work should be performed in a fume hood, a respirator may be required for specific situations:

  • Spill Cleanup: For cleaning a significant spill outside of a fume hood.

  • Engineering Control Failure: If the fume hood is not functioning correctly.

  • In these scenarios, a NIOSH-approved respirator with N95 or higher particulate filters is necessary. Surgical masks provide no protection against chemical dusts.[6][8] All personnel requiring a respirator must be fit-tested and trained in its proper use.

Operational Plan: Step-by-Step Procedures

Adherence to a strict, sequential protocol minimizes the risk of exposure and contamination.

Workflow for Handling Solid this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Decontamination prep1 Don all required PPE: - Double gloves - Goggles & Face Shield - Lab Coat prep2 Verify Fume Hood Certification & Airflow prep1->prep2 prep3 Designate & Prepare Work Area in Hood prep2->prep3 handle1 Transfer required amount of this compound to a tared weigh boat prep3->handle1 Begin Work handle2 Securely close primary container immediately handle1->handle2 handle3 Perform desired operation (e.g., dissolution) handle2->handle3 clean1 Decontaminate all surfaces with appropriate solvent handle3->clean1 Complete Work clean2 Collect all contaminated disposables as hazardous waste clean1->clean2 clean3 Remove outer gloves and dispose as hazardous waste clean2->clean3 clean4 Remove inner gloves, wash hands thoroughly clean3->clean4

Caption: Standard workflow for handling this compound.

Emergency Protocol: Spill Management

Immediate and correct response to a spill is critical to prevent wider contamination and exposure.

G spill Spill Occurs! alert Alert personnel in the immediate area spill->alert evacuate Evacuate non-essential personnel & restrict access alert->evacuate ppe Don appropriate PPE (include N95 respirator) evacuate->ppe contain Cover spill with inert absorbent material ppe->contain collect Carefully collect material into a sealed hazardous waste container contain->collect decon Decontaminate the spill area thoroughly collect->decon dispose Dispose of all materials as hazardous waste decon->dispose report Report incident to Lab Manager / EHS dispose->report

Caption: Emergency response workflow for a solid spill.

Step-by-Step Spill Cleanup:

  • Alert & Evacuate: Immediately alert others in the lab. Secure the area and prevent entry.[3]

  • Don PPE: Before approaching the spill, don the full PPE ensemble described in Section 2, including an N95 respirator.

  • Contain: Gently cover the solid spill with a chemical absorbent pad or inert material like sand or vermiculite to prevent it from becoming airborne.[11] Do not use water.

  • Collect: Carefully sweep or scoop the material and absorbent into a designated, sealable hazardous waste container. Avoid creating dust.[11]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.[3]

  • Dispose: Label the waste container clearly and dispose of it according to institutional hazardous waste guidelines.[12]

Emergency Protocol: Personnel Exposure
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Call a poison control center or seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

Waste Disposal: Environmental Responsibility

Due to its classification as harmful to aquatic life with long-lasting effects (H412), this compound and all materials contaminated with it must be disposed of as hazardous chemical waste.[13]

Disposal Protocol:

  • Segregation: Collect all waste, including contaminated gloves, weigh boats, paper towels, and absorbent materials, in a dedicated, clearly labeled, and sealable hazardous waste container.[3][12]

  • Labeling: The container must be labeled "Hazardous Waste" with the full chemical name: "this compound".[3]

  • Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials.[3]

  • DO NOT: Never dispose of this chemical or contaminated materials in the regular trash or down the drain.[2][13]

  • Pickup: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department for final disposal.

By integrating this comprehensive safety and handling framework into your daily operations, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for yourself, your colleagues, and the broader community.

References

  • Personal Protective Equipment (PPE). U.S. Environmental Protection Agency (EPA). [Link]
  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
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  • Rules for the Safe Handling of Chemicals in the Laboratory.
  • Safety in the Organic Chemistry Laboratory. California State University, Bakersfield (CSUB). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.